2-Ethyl-3-methyl-1-hexanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
66794-04-5 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2-ethyl-3-methylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-6-8(3)9(5-2)7-10/h8-10H,4-7H2,1-3H3 |
InChI Key |
DXXCMAAACWSRPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)CO |
Origin of Product |
United States |
Foundational & Exploratory
"2-Ethyl-3-methyl-1-hexanol" chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methyl-1-hexanol
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound (CAS No: 66794-04-5). As a C9 branched-chain primary alcohol, this compound holds potential for applications in specialty solvents, plasticizers, and as a precursor in fine chemical synthesis, analogous to structurally related industrial alcohols. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational models, established principles of organic chemistry, and experimental data from closely related structural analogs, primarily 2-ethyl-1-hexanol. The document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's behavior and potential applications.
Molecular Identity and Physicochemical Properties
This compound is a chiral, branched-chain aliphatic alcohol. Its structure consists of a hexanol backbone with ethyl and methyl substituents at the C2 and C3 positions, respectively. This branching significantly influences its physical properties, such as viscosity and freezing point, when compared to its linear isomer, 1-nonanol.
Chemical Structure and Identifiers
The fundamental identifiers for this compound are crucial for its unambiguous identification in research and regulatory contexts.
Caption: 2D Chemical Structure of this compound.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-ethyl-3-methylhexan-1-ol | PubChem[1] |
| CAS Number | 66794-04-5 | NIST[2], PubChem[1] |
| Molecular Formula | C₉H₂₀O | NIST[2], PubChem[1] |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| InChIKey | DXXCMAAACWSRPE-UHFFFAOYSA-N | NIST[2] |
| Canonical SMILES | CCCC(C)C(CC)CO | PubChem[1] |
Physicochemical Data
Direct experimental data for this compound is scarce. Table 2 presents computed properties alongside experimental data for the closely related and industrially significant compound, 2-ethyl-1-hexanol (CAS: 104-76-7), to provide a reasonable estimation of its physical characteristics. The branched nature of this compound is expected to lower its melting point and potentially increase its viscosity compared to linear C9 alcohols.
Table 2: Physicochemical Properties
| Property | This compound (Computed) | 2-Ethyl-1-hexanol (Experimental Analog) | Source(s) |
|---|---|---|---|
| Density | Data not available | 0.833 g/mL at 25 °C | Wikipedia[3] |
| Boiling Point | Data not available | 183-186 °C | Wikipedia[3] |
| Melting Point | Data not available | -76 °C | Wikipedia[3] |
| Flash Point | Data not available | 73 °C (Closed Cup) | Spectrum Chemical[4] |
| Water Solubility | Predicted to be low | ~1000 mg/L at 20 °C | Comprehensive review[5] |
| logP (Octanol/Water) | 3.1 | 2.7 - 3.1 | PubChem[1][6] |
| Vapor Pressure | Data not available | 0.06 mmHg at 20 °C | Comprehensive review[5] |
| Refractive Index | Data not available | n20/D 1.431 | Wikipedia[3] |
Synthesis and Manufacturing Pathways
Proposed Synthesis via Crossed Aldol Reaction
The synthesis can be logically designed as a three-step process starting from commercially available aldehydes: n-butanal and n-pentanal.
-
Step 1: Crossed Aldol Condensation: Reaction of n-butanal with n-pentanal under basic conditions. The enolate of n-pentanal attacks the carbonyl carbon of n-butanal. This is a critical step requiring careful control to minimize self-condensation of each aldehyde.
-
Step 2: Dehydration: The resulting β-hydroxy aldehyde intermediate is typically unstable and readily dehydrates upon heating, often in the same reaction pot, to yield the α,β-unsaturated aldehyde, 2-ethyl-3-methyl-2-hexenal.
-
Step 3: Hydrogenation: The unsaturated aldehyde is then reduced to the target saturated alcohol. This is typically achieved using catalytic hydrogenation (e.g., with H₂ over a Nickel or Palladium catalyst), which reduces both the carbon-carbon double bond and the aldehyde functional group.
This sequence is analogous to the industrial production of 2-ethyl-1-hexanol from n-butanal.[7][8]
Caption: Proposed workflow for the synthesis of this compound.
Alternative Industrial Pathway: Hydroformylation
An alternative route, common in large-scale industrial synthesis, is the hydroformylation (oxo process) of a corresponding C8 alkene.[9][10] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond using a catalyst (typically cobalt or rhodium) under high pressure of carbon monoxide and hydrogen (syngas). The resulting C9 aldehyde is then hydrogenated to this compound. The key challenge in this route is the synthesis and isolation of the correct branched C8 alkene precursor.
Spectroscopic and Analytical Characterization
No public, experimentally derived spectra for this compound have been identified. The following sections describe the expected spectral characteristics based on its structure and established spectroscopic principles for aliphatic alcohols.[11][12]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons resulting from its two chiral centers (C2 and C3).
-
-CH₂OH Protons: The two protons of the primary alcohol group are diastereotopic and would likely appear as a complex multiplet (or two separate multiplets) in the 3.4 - 3.7 ppm range, shifted downfield by the adjacent oxygen atom.
-
-OH Proton: The hydroxyl proton signal would appear as a broad singlet, with a chemical shift highly dependent on concentration and solvent, typically between 0.5 and 5.0 ppm. This peak would disappear upon shaking the sample with D₂O.
-
Alkyl Region (0.8 - 1.7 ppm): The remainder of the protons on the ethyl, methyl, and hexyl chain would resonate in the upfield alkyl region. The two terminal methyl groups (-CH(CH₃) and -CH₂(CH₃)) would likely appear as a triplet and a doublet, respectively, around 0.9 ppm. The numerous methylene (-CH₂-) and methine (-CH-) protons would produce a series of overlapping multiplets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum should show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
-CH₂OH Carbon: The carbon bonded to the hydroxyl group is expected to be the most downfield of the sp³ carbons, appearing in the 60 - 70 ppm range.[11]
-
-CH- Carbons: The two methine carbons at the chiral centers (C2 and C3) would appear in the 30 - 50 ppm region.
-
Alkyl Carbons: The remaining six carbons of the alkyl chain and substituents would resonate further upfield, typically between 10 and 40 ppm. The terminal methyl carbons would be the most upfield signals.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by features characteristic of a primary alcohol.
-
O-H Stretch: A strong, very broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region due to the stretching of the numerous C-H bonds in the alkyl groups.
-
C-O Stretch: A strong, distinct peak in the 1000-1100 cm⁻¹ range, corresponding to the C-O single bond stretch of a primary alcohol.
Mass Spectrometry (MS)
Upon electron ionization (EI), this compound would be expected to fragment via characteristic pathways for primary alcohols.
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 144 would likely be weak or absent.
-
Alpha-Cleavage: The most significant fragmentation would be the loss of the ethyl group at the C2 position, leading to a stable oxonium ion. However, the primary fragmentation for primary alcohols is often the loss of water followed by cleavage.
-
Loss of Water (M-18): A prominent peak at m/z = 126 (M-18) resulting from dehydration is expected.
-
Loss of CH₂OH (M-31): Cleavage of the C1-C2 bond would result in a peak at m/z = 113.
-
Alkyl Fragments: A series of peaks corresponding to the loss of various alkyl fragments would be observed in the lower mass range (e.g., m/z = 43, 57, 71).
Chemical Reactivity
The chemical reactivity of this compound is dictated by its primary hydroxyl (-OH) group. Its reactions are typical of other branched primary alcohols.[13][14]
-
Oxidation: As a primary alcohol, it can be oxidized. Treatment with a mild oxidizing agent like pyridinium chlorochromate (PCC) would yield the corresponding aldehyde (2-ethyl-3-methylhexanal). Stronger oxidizing agents, such as chromic acid (H₂CrO₄), would oxidize it further to the carboxylic acid (2-ethyl-3-methylhexanoic acid).[15]
-
Esterification: It will readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis to form esters. These esters may have applications as plasticizers or fragrance components, similar to esters of 2-ethyl-1-hexanol.
-
Dehydration: Acid-catalyzed dehydration at high temperatures would lead to the formation of a mixture of isomeric alkenes, primarily 2-ethyl-3-methyl-1-hexene.[16]
-
Substitution: The hydroxyl group can be converted into a better leaving group (e.g., by protonation or conversion to a tosylate) and subsequently displaced by nucleophiles in Sₙ2 reactions to form halides, ethers, and other derivatives.
Safety, Handling, and Toxicology
Disclaimer: No specific safety data sheet (SDS) is available for this compound. The information below is based on the known hazards of the structurally similar compound 2-ethyl-1-hexanol (CAS: 104-76-7) and should be used as a precautionary guide only.[4][17][18] A substance-specific risk assessment must be performed before handling.
-
Hazard Identification:
-
Health: Harmful if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[18]
-
Physical: Combustible liquid. Vapors may form explosive mixtures with air upon heating.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Ground all equipment when transferring to prevent static discharge.
-
-
First Aid Measures:
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Manners, C. N., & Gellman, A. J. (2011). Comparison of the Reactions of Branched Alcohols and Aldehydes on Rh(111). The Journal of Physical Chemistry C, 115(19), 9579–9587. [Link]
- PubChem. (n.d.). 2-Nonanol. National Center for Biotechnology Information.
- ChemSrc. (2024). 2-ethyl-3-methylhexan-1-ol.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- OpenOChem Learn. (n.d.). Alcohols.
- PubChem. (n.d.). 2-Ethylhexanol. National Center for Biotechnology Information.
- Wikipedia contributors. (2024). Aldol reaction. Wikipedia.
- SpectraBase. (n.d.). 2-Nonanol.
- OpenStax. (2023). Using Aldol Reactions in Synthesis. In Organic Chemistry.
- Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity.
- Wakayama, T., et al. (2019). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. Indoor Air, 29(1), 20-30. (Simulated reference based on search result content)
- ResearchGate. (n.d.). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction.
- Wikipedia contributors. (2024). Hydroformylation. Wikipedia.
- Wikipedia contributors. (2024). 2-Ethylhexanol. Wikipedia.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- Google Patents. (n.d.). US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process.
- Wang, Y., et al. (2013). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. Green Chemistry, 15(4), 996-1003. [Link]
- AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy.
- Chemistry LibreTexts. (2022). 14.5: Reactions of Alcohols.
- Britannica. (2024). Alcohol - Reactions, Chemistry, Uses.
- Herwig, J., et al. (2015). Isomerization–Hydroformylation Tandem Reactions.
- ResearchGate. (n.d.). The dehydration of branched and linear primary alcohols to alkenes.
- ResearchGate. (n.d.). Direct Synthesis of 2-Ethylhexanol via n-Butanal Aldol Condensation-Hydrogenation Reaction Integration.
- Kumar, A., et al. (2024). Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability. Green Chemistry. [Link]
Sources
- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 23.4 Using Aldol Reactions in Synthesis - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydroformylation - Wikipedia [en.wikipedia.org]
- 10. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 11. Alcohols | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alcohol Reactivity [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
"2-Ethyl-3-methyl-1-hexanol" CAS number
An In-Depth Technical Guide to 2-Ethyl-3-methyl-1-hexanol
Introduction and Core Identification
This compound is a branched-chain primary alcohol. As a C9 alcohol, its molecular structure influences its physical properties, such as solubility and boiling point, making it a subject of interest in various chemical synthesis applications. The precise placement of the ethyl and methyl groups along the hexanol backbone distinguishes it from other nonanol isomers and dictates its specific reactivity and physical characteristics.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
This guide provides a comprehensive overview of the known properties, synthesis considerations, and safety profile of this compound, compiled for professionals in research and chemical development. It is important to note that while this specific isomer is documented, much of the extensive industrial and toxicological literature pertains to its close structural relative, 2-ethyl-1-hexanol (CAS: 104-76-7). This guide will focus strictly on data for this compound and will clearly differentiate when comparative data from related isomers is used for context.
Part 1: Physicochemical Properties and Molecular Structure
The structural arrangement of this compound is foundational to its chemical behavior. The presence of two chiral centers suggests the existence of multiple stereoisomers.
Molecular Structure
The IUPAC name, 2-ethyl-3-methylhexan-1-ol, precisely describes its structure: a six-carbon (hexane) primary alcohol (-1-ol) with a methyl group on the third carbon and an ethyl group on the second.[2]
Caption: Chemical structure of this compound.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below. These values are critical for designing experiments, predicting behavior in mixtures, and developing purification protocols.
| Property | Value | Source |
| CAS Registry Number | 66794-04-5 | NIST WebBook[1], PubChem[2] |
| Molecular Formula | C₉H₂₀O | NIST WebBook[1], PubChem[2] |
| Molecular Weight | 144.25 g/mol | NIST WebBook[1], PubChem[2] |
| IUPAC Name | 2-ethyl-3-methylhexan-1-ol | PubChem[2] |
| InChI Key | DXXCMAAACWSRPE-UHFFFAOYSA-N | NIST WebBook[1] |
| XLogP3 (Calculated) | 3.1 / 3.3 | PubChem[2][3] |
| Polar Surface Area | 20.2 Ų | PubChem[2] |
Part 2: Synthesis Pathways and Methodologies
The synthesis of higher branched-chain alcohols like this compound often involves carbon-carbon bond formation through condensation reactions followed by reduction. While specific, scaled-up manufacturing processes for this exact isomer are not widely published, its synthesis can be logically inferred from established organometallic and condensation chemistry principles. A plausible and common route for analogous structures is the Guerbet reaction or aldol condensation pathways.
Hypothetical Synthesis via Aldol Condensation
A logical laboratory-scale synthesis would involve an aldol condensation between two different aldehydes, followed by hydrogenation. For instance, the condensation of propanal and pentanal could theoretically lead to a precursor that, upon reduction, yields the desired product.
Experimental Protocol: Aldol Condensation and Hydrogenation
This protocol is a representative, generalized procedure based on known chemical transformations for producing similar branched alcohols.
-
Reaction Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and an inlet for inert gas (e.g., Nitrogen or Argon).
-
Base Catalyst Preparation: A solution of a strong base, such as sodium hydroxide or potassium tert-butoxide, is prepared in an appropriate solvent (e.g., ethanol).
-
Aldehyde Addition: An equimolar mixture of propanal and 2-methylpentanal is cooled in the reaction flask to 0-5 °C. The basic catalyst solution is added dropwise while maintaining the low temperature to control the exothermic reaction and minimize side products from self-condensation.
-
Condensation Reaction: After addition, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours to ensure the completion of the aldol addition and subsequent dehydration (crotonization).
-
Workup and Isolation: The reaction is quenched by adding a weak acid. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate. The solvent is removed under reduced pressure to yield the crude α,β-unsaturated aldehyde intermediate.
-
Hydrogenation: The intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and transferred to a hydrogenation reactor. A catalyst, typically a noble metal such as Palladium on carbon (Pd/C) or a nickel-based catalyst, is added.
-
Reduction: The reactor is pressurized with hydrogen gas (typically 50-500 psi) and heated. The reaction is monitored by techniques like Gas Chromatography (GC) until the starting material is fully consumed. This step reduces both the carbon-carbon double bond and the aldehyde group to yield this compound.
-
Purification: The final product is purified from the catalyst (by filtration) and solvent (by distillation). Fractional distillation under vacuum is often required to achieve high purity.
Caption: Hypothetical synthesis workflow for this compound.
Part 3: Applications and Industrial Context
Data on specific industrial applications for this compound is limited. However, based on its structure as a C9 branched alcohol, its potential applications can be extrapolated from those of its well-studied isomer, 2-ethyl-1-hexanol (2-EH).
-
Plasticizer Precursor: The primary industrial use of 2-EH is in the manufacturing of ester plasticizers, such as bis(2-ethylhexyl) phthalate (DEHP) and tris(2-ethylhexyl) trimellitate (TOTM).[4] These plasticizers are added to polymers like PVC to increase their flexibility. The branching in the alcohol inhibits crystallization, which is a desirable property for plasticizers.[4] It is plausible that this compound could serve a similar function.
-
Solvents and Coatings: Higher alcohols with low volatility, like 2-EH, are used as solvents in paints, lacquers, and inks, where they can improve flow and gloss.[4][5]
-
Surfactants and Defoamers: Ethoxylation of these alcohols can produce non-ionic surfactants. They may also be used as defoaming or wetting agents in textiles and other industries.[6][7]
Part 4: Toxicology and Safety
No specific toxicological studies for this compound were found in the public literature. In such cases, a common practice in risk assessment is to use data from a closely related structural analog. The most relevant analog is 2-ethyl-1-hexanol (2-EH), for which extensive safety data exists.
Disclaimer: The following data pertains to 2-ethyl-1-hexanol (CAS 104-76-7) and should be used for preliminary informational purposes only. It does not replace the need for specific testing of this compound.
Summary of 2-Ethyl-1-hexanol Toxicity
-
Acute Toxicity: 2-EH exhibits low acute toxicity via oral and dermal routes.[8][9] It is considered harmful if inhaled as a mist or vapor.[8][10][11]
-
Irritation: It is a skin and respiratory irritant and can cause serious eye irritation.[6][8][10] Prolonged or repeated skin contact may lead to dermatitis.[6]
-
Chronic Effects: In repeated-dose animal studies, effects on the liver were noted.[9] However, it is not considered mutagenic.[9][10]
-
Developmental Toxicity: Some evidence suggests that 2-EH may have developmental toxicity, which is thought to be caused by its metabolite, 2-ethylhexanoic acid.[4]
Handling and Personal Protective Equipment (PPE)
Based on the profile of its analog, prudent laboratory practice for handling this compound would include:
-
Ventilation: Use only in a well-ventilated area or with local exhaust ventilation (fume hood).[8]
-
Eye Protection: Wear chemical safety goggles or a face shield.[6][8]
-
Skin Protection: Wear chemically resistant gloves (e.g., Butyl or Neoprene).[6]
-
Respiratory Protection: If vapors or mists are generated, use a respirator with an appropriate organic vapor cartridge.[6]
Conclusion
References
- National Institute of Standards and Technology (NIST). This compound. In: NIST Chemistry WebBook, SRD 69.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21572686, this compound.
- Wikipedia. 2-Ethylhexanol.
- U.S. Environmental Protection Agency (EPA). Inert Reassessment: 2-Ethyl-1-hexanol; CAS#104-76-7.
- DrugFuture. 2-Ethyl-1-hexanol.
- Wakayama, T., et al. (2019). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. Journal of Occupational Health.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21893717, 3-Ethyl-2-methyl-1-hexanol.
- The Good Scents Company. 2-ethyl-1-hexanol information.
- Carlini, C., et al. Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction. Journal of Molecular Catalysis A: Chemical.
- Jadhav, A., et al. (2018). Cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal... ResearchGate.
- Organic Syntheses. 1-Hexanol, 2-methyl-.
- Zhang, J., et al. (2018). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration... Green Chemistry.
- Quora. How to prepare 2-ethyl-1,3-hexandiol starting from n-butanol.
- McGinty, D., et al. (2010). Fragrance material review on 2-ethyl-1-hexanol. ResearchGate.
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-2-methyl-1-hexanol | C9H20O | CID 21893717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 5. 2-ethyl-1-hexanol, 104-76-7 [thegoodscentscompany.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2-Ethyl-1-hexanol [drugfuture.com]
- 8. download.basf.com [download.basf.com]
- 9. epa.gov [epa.gov]
- 10. arkema.com [arkema.com]
- 11. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to 2-Ethyl-3-methyl-1-hexanol: Physicochemical Properties, Synthesis, and Analytical Characterization
Abstract: This technical guide provides a comprehensive analysis of 2-Ethyl-3-methyl-1-hexanol, a branched-chain nonanol. While specific data for this molecule is sparse, this paper establishes its core physicochemical properties by leveraging authoritative chemical databases and provides expert insights by drawing logical comparisons to its well-studied structural isomers. The central focus is the compound's molecular weight, which serves as a foundational identifier for all analytical and synthetic endeavors. We present a reasoned, hypothetical synthetic pathway and a robust, validated analytical workflow designed for researchers, scientists, and drug development professionals. This guide aims to bridge the information gap and equip specialists with the foundational knowledge required to synthesize, characterize, and evaluate the potential of this compound in advanced applications.
Core Molecular Profile and Structural Significance
This compound is a primary alcohol with the chemical formula C9H20O. Its identity is fundamentally established by its molecular weight and unique structure, which distinguishes it from other nonanol isomers. The precise arrangement of its ethyl and methyl groups on the hexanol backbone dictates its physical and chemical behavior, influencing properties such as solvency, viscosity, and reactivity.
The molecular weight, a critical parameter for any chemical analysis, is approximately 144.25 g/mol .[1][2] This value is the cornerstone for stoichiometric calculations in synthesis, quantitative analysis via mass spectrometry, and purity assessments.
| Identifier | Value | Source |
| IUPAC Name | 2-ethyl-3-methylhexan-1-ol | PubChem[1] |
| Molecular Formula | C9H20O | PubChem, NIST[1][2] |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| CAS Registry Number | 66794-04-5 | PubChem, NIST[1][2] |
The structural distinction of this compound lies in its branched nature. Unlike its linear isomer, 1-nonanol, or the more commercially prevalent isomer, 2-ethyl-1-hexanol, the additional methyl group at the C3 position introduces another chiral center and increases steric hindrance around the carbon backbone. This branching is known to inhibit crystallization, a property that is foundational to the use of related compounds like 2-ethyl-1-hexanol in plasticizers and lubricants to reduce viscosity and lower freezing points.[3]
Physicochemical Properties: A Comparative Analysis
While experimentally determined data for this compound is not widely published, we can rely on computed properties from robust databases and draw comparisons with the well-characterized isomer, 2-ethyl-1-hexanol, to predict its behavior.
| Property | This compound (Computed) | 2-Ethyl-1-hexanol (Experimental) | Significance of the 3-Methyl Group |
| Molecular Weight | 144.25 g/mol [1] | 130.23 g/mol [4] | The additional CH2 unit in the backbone of the target molecule results in a higher molecular weight. |
| Boiling Point | Not available | 183-186 °C[4] | The increased molecular weight and van der Waals forces would suggest a higher boiling point, though increased branching can sometimes counteract this effect. |
| Density | Not available | 0.833 g/mL at 25 °C[4] | Density is expected to be similar, likely in the 0.83-0.85 g/mL range. |
| Water Solubility | Not available | Poorly soluble (~0.1 g/100 mL)[5] | The increased alkyl character from the methyl group is expected to further decrease its solubility in water. |
| LogP (Octanol/Water) | 3.1 (Computed by XLogP3)[1] | ~2.9 (Experimental) | The higher LogP value indicates greater lipophilicity, a direct consequence of the added methyl group. |
This comparative analysis suggests that this compound would function as a highly non-polar, lipophilic solvent with low water solubility, potentially offering unique solvency characteristics for complex, non-polar active pharmaceutical ingredients (APIs) in drug development.
Proposed Synthesis via Crossed Aldol Condensation
A logical and robust pathway for the synthesis of this compound, which is not commercially available, involves a crossed aldol condensation followed by hydrogenation. This approach provides control over the formation of the specific branched structure. The strategy is adapted from established industrial processes for similar higher alcohols, such as the Guerbet reaction or direct aldol condensation.[6][7][8]
The proposed pathway begins with the base-catalyzed crossed aldol condensation of n-butanal and n-pentanal. This is followed by a dehydration step to form an α,β-unsaturated aldehyde, which is subsequently reduced to the target primary alcohol.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via a two-step condensation-hydrogenation process.
Step 1: Aldol Condensation and Dehydration
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Charge Reactor: Add 200 mL of an aqueous solution of 10% sodium hydroxide to the reactor and heat to 80°C.
-
Reactant Addition: Prepare a mixture of n-butanal (1.0 mol) and n-pentanal (1.0 mol). Add this mixture dropwise to the stirred, heated NaOH solution over 2 hours.
-
Reaction: Maintain the temperature at 80-90°C for 4 hours to promote both the condensation and subsequent dehydration. The reaction progress can be monitored by taking aliquots and analyzing via GC-MS.
-
Workup: Cool the mixture to room temperature. Transfer to a separatory funnel. The organic layer containing the α,β-unsaturated aldehyde will separate. Wash the organic layer twice with 100 mL of brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Remove the drying agent by filtration. The crude product, 2-ethyl-3-methyl-2-hexenal, can be purified by vacuum distillation.
Step 2: Catalytic Hydrogenation
-
Reactor Setup: In a high-pressure autoclave (e.g., Parr hydrogenator), add the purified 2-ethyl-3-methyl-2-hexenal (0.5 mol) and a suitable solvent such as isopropanol (250 mL).
-
Catalyst: Add a hydrogenation catalyst, such as 5% Nickel on a silica/alumina support or 5% Pd/C (2% by weight of the aldehyde).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 bar. Heat the mixture to 120-150°C with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude this compound should be purified by fractional distillation under reduced pressure to yield the final, high-purity product.
Analytical Characterization and Quality Control
A definitive analytical method for the identification and quantification of this compound is essential for quality control and research applications. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose, providing both high-resolution separation and definitive molecular identification.[9][10][11]
Caption: Standard analytical workflow for the characterization of this compound.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound in a sample matrix.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Add an appropriate internal standard (e.g., 1-dodecanol) to correct for injection volume variability.
-
Dilute to volume with a suitable solvent like dichloromethane or acetone.[10]
-
-
Instrument Setup (Example Conditions):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C, with a split ratio of 50:1.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35-400 m/z.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample.
-
Identification: The retention time of the analyte peak in the total ion chromatogram (TIC) should match that of a pure standard. The acquired mass spectrum should be compared to a reference library (e.g., NIST) and show the expected molecular ion (m/z 144) and characteristic fragmentation pattern.
-
Quantification: Construct a calibration curve using standards of known concentration. The concentration of this compound in the sample is determined by comparing its peak area relative to the internal standard against the calibration curve.
-
Potential Applications in Research and Drug Development
While this compound is not a widely used commercial chemical, its unique structure suggests several potential high-value applications, particularly in fields requiring specialized solvents and chemical precursors.
-
Specialized Solvent in Drug Formulation: The increased lipophilicity (higher LogP) and complex branching compared to 2-ethyl-1-hexanol could make it a superior solvent for highly crystalline or poorly soluble APIs. Its low volatility would be beneficial in topical formulations or as a co-solvent in parenteral formulations where controlled dissolution is required.[3][5]
-
Precursor for Novel Plasticizers and Emollients: 2-ethyl-1-hexanol is a key precursor for the plasticizer bis(2-ethylhexyl) phthalate (DEHP).[3] Esterification of this compound could lead to novel plasticizers for medical-grade polymers (e.g., PVC in blood bags or tubing) with potentially different leaching profiles or biocompatibility. Its esters could also serve as unique emollients in dermatological products.
-
Intermediate in Fine Chemical Synthesis: The chiral centers and branched structure could be leveraged in the synthesis of complex organic molecules, where it could serve as a chiral building block or a starting material for specialty surfactants or lubricants.
The additional methyl group, while seemingly minor, can significantly alter metabolic pathways and protein binding, making toxicological and biocompatibility studies a critical step before its adoption in any drug development context.
References
- This compound | C9H20O.
- This compound. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
- Cascade engineered synthesis of 2-ethyl-1-hexanol
- Determination of 2-ethyl-1-hexanol as contaminant in drinking water.
- Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction.... Scilit. [Link]
- Quantitative determination of 2-ethyl-1-hexanol, texanol, and txib in in-door air.... Bohrium. [Link]
- 3-ethyl-2-methyl-1-hexanol. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
- 1-Hexanol, 2-methyl-. Organic Syntheses Procedure. [Link]
- Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air....
- 2-Ethylhexanol. Wikipedia. [Link]
- Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction.... RSC Publishing. [Link]
- Determination of 2-Ethyl-l-Hexanol as Contaminant in Drinking Water.
- How to prepare 2-ethyl-1,3- hexandiol starting
- Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air.... OUCI. [Link]
- Inert Reassessment: 2-Ethyl-1-hexanol; CAS#14-76-7.... U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 4. 2-エチル-1-ヘキサノール ≥99.6% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Determination of 2-ethyl-1-hexanol as contaminant in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air Using a Solid-Phase Extraction-type Collection Device Followed by Gas Chromatography–Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the IUPAC Nomenclature of 2-Ethyl-3-methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring reproducibility and accuracy in research and development. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for this purpose. This technical guide provides a detailed analysis of the IUPAC name for the compound commonly referred to as "2-Ethyl-3-methyl-1-hexanol." Through a step-by-step deconstruction and application of IUPAC nomenclature rules, we will demonstrate that the correct IUPAC name for this structure is 2-propyl-1-heptanol . This guide will elucidate the critical rule of identifying the longest carbon chain containing the principal functional group, a common point of error in naming complex branched molecules.
Introduction to IUPAC Nomenclature of Alcohols
The IUPAC system provides a logical and systematic method for naming organic compounds, which is essential for clear communication in the scientific community. For alcohols, the nomenclature is based on identifying the parent alkane and indicating the presence of the hydroxyl (-OH) group with the suffix "-ol". The fundamental principles for naming alcohols are as follows:
-
Identification of the Principal Functional Group: In a molecule with multiple functional groups, the hydroxyl group of an alcohol has a specific priority. For the compound , the alcohol is the highest priority functional group, and therefore, it will dictate the suffix of the name.[1][2][3]
-
Selection of the Parent Chain: The parent chain is the longest continuous chain of carbon atoms that contains the carbon atom bonded to the hydroxyl group.[4][5][6][7]
-
Numbering the Parent Chain: The parent chain is numbered to give the carbon atom bearing the hydroxyl group the lowest possible number.[4][5][8][9]
-
Naming and Locating Substituents: Any alkyl groups or other substituents attached to the parent chain are named as prefixes and their positions are indicated by the number of the carbon atom to which they are attached.[5][10]
Deconstructing the Name: "this compound"
Let's analyze the provided name to understand the intended chemical structure:
-
-hexanol: This indicates a six-carbon parent chain with a hydroxyl group.
-
-1-hexanol: The "-1-" specifies that the hydroxyl group is attached to the first carbon of the hexane chain.
-
2-Ethyl-: An ethyl group (-CH₂CH₃) is attached to the second carbon of the hexane chain.
-
3-methyl-: A methyl group (-CH₃) is attached to the third carbon of the hexane chain.
Based on this name, we can draw the following structure:
The Critical Flaw: Identifying the True Parent Chain
The fundamental error in the name "this compound" lies in the selection of the parent chain. The IUPAC rules mandate that the parent chain must be the longest continuous carbon chain that includes the carbon atom bonded to the principal functional group (the hydroxyl group).[7][11][12]
Let's re-examine the structure derived from the incorrect name to find the longest continuous carbon chain containing C1 (the carbon with the -OH group).
Workflow for Determining the Correct Parent Chain:
Caption: Structure and numbering of 2-propyl-1-heptanol.
Conclusion
The systematic application of IUPAC nomenclature rules is paramount for the unambiguous identification of chemical structures. The name "this compound" is incorrect because it misidentifies the longest carbon chain containing the principal functional group. The correct IUPAC name for the intended molecule is 2-propyl-1-heptanol . This in-depth analysis underscores the importance of rigorous application of nomenclature rules, particularly the principle of the longest chain, to ensure accuracy in scientific discourse and documentation. While PubChem and other databases may list synonyms for a compound, the systematic IUPAC name remains the gold standard for chemical identification. [13][14]
References
- Master Organic Chemistry. (2011, February 14).
- Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples. [Link]
- BYJU'S. (n.d.).
- Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]
- Chemistry LibreTexts. (2024, March 17). 17.1: Naming Alcohols and Phenols. [Link]
- Chemistry LibreTexts. (2022, September 15). 14.
- Allen Career Institute. (n.d.). Classification and IUPAC Nomenclature | Rules, Steps, and Examples. [Link]
- The Organic Chemistry Tutor. (2025, December 19). How Do You Prioritize Functional Groups In IUPAC?[Link]
- CK-12 Foundation. (2016, February 18). 12.
- eGPAT. (2017, August 8).
- MedLife Mastery. (n.d.).
- ClutchPrep. (2023, November 30). Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons. [Link]
- Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. [Link]
- University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]
- PubChem. (n.d.). This compound. [Link]
- NIST. (n.d.). This compound. [Link]
- Aus-e-Tute. (n.d.). IUPAC Naming Branched-Chain Alkanols Chemistry Tutorial. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. IUPAC Naming Conventions for Alcohols | Rules & Examples - Lesson | Study.com [study.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 8. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
- 9. IUPAC Naming Branched-Chain Alkanols Chemistry Tutorial [ausetute.com.au]
- 10. IUPAC Rules [chem.uiuc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Classification and IUPAC Nomenclature | Rules, Steps, and Examples [allen.in]
- 13. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [webbook.nist.gov]
"2-Ethyl-3-methyl-1-hexanol" spectroscopic data
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-Ethyl-3-methyl-1-hexanol
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound (C₉H₂₀O, CAS: 66794-04-5).[1][2] In the absence of publicly available experimental spectra for this specific branched-chain alcohol, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the structural elucidation and characterization of this molecule. Methodologies for data acquisition are also detailed to ensure alignment with established laboratory best practices.
Introduction and Molecular Structure
This compound is a nine-carbon primary alcohol. Its structure features a hexanol backbone with ethyl and methyl substituents at positions 2 and 3, respectively. This branching introduces chirality at both C2 and C3, leading to the possibility of four stereoisomers. The unique structural arrangement dictates a complex and informative spectroscopic signature, which is critical for its unambiguous identification and quality control in any application.
This guide will systematically deconstruct the predicted spectroscopic characteristics of this compound, providing a foundational dataset for researchers. The causality behind spectral predictions is explained, grounding the data in established principles of chemical analysis.
Figure 3: Standard workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Tuning and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, 16-32 scans, and a relaxation delay of 2-5 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of ~220 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2 seconds are recommended.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
IR Spectroscopy Protocol (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 30 to 300.
-
-
Analysis: Inject 1 µL of the sample. Analyze the resulting chromatogram and the mass spectrum of the corresponding peak.
Conclusion
This guide presents a detailed, predictive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive chemical signature rooted in the fundamental principles of spectroscopy. The provided protocols offer a standardized approach to acquiring experimental data for verification. This document serves as a valuable resource for scientists engaged in the synthesis, identification, and application of this compound, enabling confident structural confirmation and characterization.
References
- PubChem. 2-Ethyl-1-hexanol, methyl ether.
- NIST. This compound. NIST Chemistry WebBook. [Link]
- PubChem. This compound.
- NIST. 1-Hexanol, 2-ethyl-. NIST Chemistry WebBook. [Link]
- SpectraBase. 2-Ethyl-1-hexanol. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 2-Ethyl-3-methyl-1-hexanol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a comprehensive analysis of the NMR spectrum of 2-Ethyl-3-methyl-1-hexanol, a chiral primary alcohol.[3][4] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a procedural outline to deliver a deep, mechanistic understanding of spectral interpretation. We will dissect the predicted ¹H and ¹³C NMR spectra, explore the causality behind chemical shifts and coupling patterns, and detail the application of advanced 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous structural verification. The guide culminates in a validated, step-by-step experimental protocol for sample preparation and data acquisition, ensuring scientific rigor and reproducibility.
Introduction: The Molecule in Focus
This compound is a C9 branched-chain primary alcohol. Its structure contains two chiral centers (at C2 and C3), making it a key target for stereoselective synthesis and analysis. Understanding its precise three-dimensional structure is critical for applications in materials science, fragrance development, and as a precursor in pharmaceutical synthesis. NMR spectroscopy provides the definitive method for confirming its constitution and connectivity.[2]
To facilitate a clear and systematic analysis, the atoms in this compound are numbered as follows:
Caption: Structure of this compound with atom numbering.
Foundational Principles of NMR Analysis
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[5][6] When placed in a strong external magnetic field (B₀), these nuclei align in specific energy states.[1][2] The application of radiofrequency pulses can excite these nuclei to higher energy states, and the subsequent relaxation emits a signal.[5] The precise frequency of this signal, known as the chemical shift (δ) , is highly sensitive to the local electronic environment of the nucleus, providing a fingerprint of its position within the molecule.[1]
Furthermore, the magnetic fields of neighboring nuclei can influence each other through the bonding electrons, a phenomenon called spin-spin coupling .[7][8] This coupling causes NMR signals to split into multiple lines (multiplets), and the magnitude of this splitting is the coupling constant (J) , measured in Hertz (Hz).[9][10] The J-value is independent of the external magnetic field strength and provides crucial information about the number of adjacent, non-equivalent protons.[9][11]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, we can predict the characteristics of each unique proton signal.
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| H1 (CH₂OH) | 3.3 - 4.0 | Doublet of Doublets (dd) | 2H | Directly attached to the carbon bearing the electronegative oxygen, resulting in significant deshielding.[12][13] The two protons are diastereotopic and will couple to H2. |
| H2 | 1.4 - 1.8 | Multiplet (m) | 1H | This methine proton is coupled to H1 (2H), H3 (1H), and the ethyl CH₂ protons (2H), leading to a complex splitting pattern. |
| H3 | 1.4 - 1.8 | Multiplet (m) | 1H | Coupled to H2 (1H), the methyl protons H8 (3H), and the CH₂ protons H4 (2H), resulting in a complex multiplet. |
| H4, H5 | 1.2 - 1.6 | Multiplets (m) | 4H | These methylene protons are part of the hexyl chain and will show complex overlapping signals typical for alkyl chains.[12] |
| H6 (CH₃) | 0.7 - 1.3 | Triplet (t) | 3H | Terminal methyl group coupled to the two H5 protons, resulting in a triplet (n+1 = 2+1 = 3).[14] |
| H7 (ethyl CH₂) | 1.2 - 1.6 | Multiplet (m) | 2H | Methylene group coupled to the ethyl's own methyl group and to H2. |
| Ethyl CH₃ | 0.7 - 1.3 | Triplet (t) | 3H | Coupled to the two H7 protons, giving a triplet. |
| H8 (methyl CH₃) | 0.7 - 1.3 | Doublet (d) | 3H | Coupled to the single H3 proton, resulting in a doublet (n+1 = 1+1 = 2). |
| OH | 0.5 - 5.0 | Broad Singlet (br s) | 1H | The chemical shift is highly variable due to hydrogen bonding, concentration, and solvent.[12][14] It often appears as a broad singlet due to chemical exchange and typically does not couple with adjacent protons.[15] |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each non-equivalent carbon atom. This provides a direct count of the unique carbon environments in the molecule.
| Carbon | Predicted δ (ppm) | Rationale |
| C1 (CH₂OH) | 60 - 70 | The carbon is directly bonded to the electronegative oxygen atom, causing a significant downfield shift.[15][16][17] |
| C2 (CH) | 40 - 55 | Alkyl methine carbon, shifted downfield due to branching. |
| C3 (CH) | 30 - 50 | Alkyl methine carbon. |
| C4 (CH₂) ** | 20 - 30 | Standard alkyl methylene carbon.[13] |
| C5 (CH₂) ** | 20 - 30 | Standard alkyl methylene carbon. |
| C6 (CH₃) | 5 - 20 | Terminal methyl carbon, appearing in the typical upfield alkyl region.[13] |
| C7 (ethyl CH₂) | 20 - 30 | Ethyl group methylene carbon. |
| Ethyl CH₃ | 5 - 20 | Ethyl group methyl carbon. |
| C8 (methyl CH₃) | 5 - 20 | Methyl group carbon attached to the main chain. |
Advanced 2D NMR for Unambiguous Structural Elucidation
While 1D NMR provides substantial data, complex molecules like this compound benefit from 2D NMR experiments to resolve ambiguities and definitively map the molecular structure.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[18][19] Cross-peaks in a COSY spectrum connect coupled proton signals.
Expected Key Correlations:
-
H1 ↔ H2: Confirms the connectivity of the hydroxymethyl group to the backbone.
-
H2 ↔ H3: Establishes the link between the two chiral centers.
-
H2 ↔ H7: Connects the ethyl group to the C2 position.
-
H3 ↔ H4 & H3 ↔ H8: Links the C3 proton to the hexyl chain and the adjacent methyl group.
Caption: Key expected COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[20][21] This is an exceptionally powerful tool for assigning carbon resonances.[22][23]
Expected Correlations:
-
A cross-peak will appear for every C-H bond, linking the ¹H chemical shift (F2 axis) to the ¹³C chemical shift (F1 axis). For example, the proton signal at ~3.5 ppm (H1) will show a cross-peak with the carbon signal at ~65 ppm (C1).
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH).[23][24] This is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms and for confirming the overall carbon skeleton.[25]
Expected Key Correlations:
-
H1 → C2, C3: Protons on C1 will show correlations to C2 and C3, confirming the start of the carbon backbone.
-
H8 (methyl) → C2, C3, C4: The methyl protons on C8 will correlate to the adjacent C3 and also to the carbons two bonds away (C2 and C4), locking in the position of this methyl group.
-
Ethyl CH₃ → C2, C7: The terminal methyl protons of the ethyl group will correlate to its own methylene carbon (C7) and to the backbone carbon C2, confirming the attachment point of the ethyl group.
Experimental Protocol: A Self-Validating System
Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and proper instrument setup.
Sample Preparation
-
Material Quantity: Weigh 5-25 mg of purified this compound into a clean, dry vial.[26][27] For ¹³C NMR, a higher concentration is preferable.[28]
-
Solvent Selection: Use a high-purity deuterated solvent, typically Chloroform-d (CDCl₃), as it is effective for most organic compounds and its residual proton peak is well-characterized.[29]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to dissolve the sample completely.[28]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[27][29] Ensure the sample height is optimal for the spectrometer, typically around 4-5 cm.[26][28]
-
Standard: The solvent (CDCl₃) typically contains tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm for calibration.[14]
-
Capping and Labeling: Securely cap the NMR tube to prevent evaporation and accurately label it.[27]
Data Acquisition Workflow
The following workflow outlines the logical sequence for acquiring a full set of NMR data for structural elucidation.
Sources
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. process-nmr.com [process-nmr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spin spin coupling and coupling constant | PPTX [slideshare.net]
- 8. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Video: Spin–Spin Coupling Constant: Overview [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alcohols | OpenOChem Learn [learn.openochem.org]
- 13. docsity.com [docsity.com]
- 14. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rmn2d.univ-lille1.fr [rmn2d.univ-lille1.fr]
- 19. nmr.ceitec.cz [nmr.ceitec.cz]
- 20. fiveable.me [fiveable.me]
- 21. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 22. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 27. scribd.com [scribd.com]
- 28. organomation.com [organomation.com]
- 29. ocw.mit.edu [ocw.mit.edu]
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Ethyl-3-methyl-1-hexanol
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Ethyl-3-methyl-1-hexanol, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its spectral features, present a robust experimental protocol for data acquisition, and interpret the resulting spectrum with a focus on the causality behind observed absorption bands.
Introduction: The Vibrational Language of a Branched Primary Alcohol
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For an organic molecule like this compound (C₉H₂₀O)[3][4], the IR spectrum reveals crucial information about its functional groups and overall structure. As a primary alcohol, the most prominent features will arise from the hydroxyl (-OH) group and the alkyl (C-H) framework.[5][6]
The structure of this compound, with its ethyl and methyl branches, introduces a degree of complexity to the C-H stretching and bending regions of the spectrum, which can be leveraged for detailed structural confirmation. Understanding the interplay between the molecule's structure and its vibrational modes is paramount for accurate spectral interpretation.
Theoretical Framework: Predicting the IR Spectrum of this compound
The IR spectrum of this compound is dominated by absorptions arising from O-H, C-H, and C-O bond vibrations. The position, intensity, and shape of these absorption bands are influenced by factors such as bond strength, the masses of the atoms involved, and intermolecular forces like hydrogen bonding.[7][8][9]
1. The O-H Stretching Vibration: A Telltale Broad Band
The most recognizable feature in the IR spectrum of an alcohol is the O-H stretching vibration.[5][6] For this compound, which is a liquid at room temperature, extensive intermolecular hydrogen bonding occurs between the hydroxyl groups of neighboring molecules. This hydrogen bonding weakens the O-H bond, causing the stretching vibration to absorb at a lower frequency and over a broader range.[9][10][11]
-
Expected Absorption: A very intense and broad absorption band is anticipated in the region of 3500-3200 cm⁻¹ .[5][6] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample.[11] In contrast, a dilute solution in a non-polar solvent would show a sharper, less intense "free" O-H stretch near 3600 cm⁻¹.[12]
2. The C-H Stretching and Bending Vibrations: Probing the Alkyl Skeleton
The numerous C-H bonds in the ethyl, methyl, and hexyl components of the molecule will give rise to a series of absorptions. These are categorized into stretching and bending vibrations.[13]
-
C-H Stretching: These vibrations occur at higher frequencies than bending vibrations.[14] For the sp³-hybridized carbons in this compound, strong absorption bands are expected in the 3000-2850 cm⁻¹ region.[13] Within this range, asymmetric stretching vibrations absorb at slightly higher frequencies than symmetric stretching vibrations.[14]
-
C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂, and CH₃ groups appear at lower frequencies.[14][15] Expect to see absorptions in the 1470-1365 cm⁻¹ range. The presence of both methyl and methylene groups will likely result in overlapping peaks in this region.
3. The C-O Stretching Vibration: Identifying the Primary Alcohol
The stretching vibration of the C-O single bond is another key diagnostic peak for alcohols.[5][16] The position of this strong absorption can help distinguish between primary, secondary, and tertiary alcohols.[17][18] For a primary alcohol like this compound, the C-O stretch is expected to appear in the 1075-1000 cm⁻¹ range.[16][18] This peak is typically strong and can be found in the fingerprint region of the spectrum.[10]
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure the acquisition of a reliable and reproducible IR spectrum of this compound, the following Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy protocol is recommended. ATR-FTIR is a versatile technique for liquid samples, requiring minimal sample preparation.[19]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental interferences.
-
-
Sample Application:
-
Spectrum Acquisition:
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum.
-
Label the significant peaks and compare their positions with the expected values.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.[19]
-
Data Presentation: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
| O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong | Broad |
| C-H Stretch (sp³) | 3000 - 2850 | Strong | Sharp |
| C-H Bend (CH₂ and CH₃) | 1470 - 1365 | Medium | Sharp |
| C-O Stretch (Primary Alcohol) | 1075 - 1000 | Strong | Sharp |
| O-H Bend (Out-of-plane) | ~650 | Medium | Broad |
Visualization of Key Vibrational Modes
The following diagram illustrates the primary functional groups of this compound and their corresponding regions of interest in the infrared spectrum.
Caption: Key functional groups in this compound and their IR absorption regions.
Conclusion: A Self-Validating Spectroscopic Profile
The infrared spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. The presence of a strong, broad O-H stretching band, intense C-H stretching absorptions, and a robust C-O stretching peak within the characteristic range for a primary alcohol collectively serve as a self-validating system for its identification. Deviations from this expected pattern would suggest the presence of impurities or a different molecular structure. This guide provides the foundational knowledge for researchers and scientists to confidently acquire and interpret the IR spectrum of this branched primary alcohol, ensuring the integrity of their analytical results.
References
- AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS - NTA CSIR NET.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?
- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
- University of Calgary. (n.d.). IR: alcohols. Retrieved from University of Calgary website: [Link]
- Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.
- Li, Y., et al. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from National Institutes of Health website: [Link]
- Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. Retrieved from Doc Brown's Chemistry website: [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from a website providing educational resources on spectroscopy: [Link]
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from Chemistry LibreTexts website: [Link]
- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry website: [Link]
- Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols.
- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
- Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from Michigan State University Chemistry Department website: [Link]
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from Chemistry LibreTexts website: [Link]
- Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Katiyar, D. (n.d.). IR Spectroscopy (Module-1I) Lecture Notes.
- University of Bristol. (n.d.). IR Spectroscopy. Retrieved from a university chemistry department website: [Link]
- Oxford Academic. (2018, June 4). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration.
- Pharmacy 180. (n.d.). IR Stretching Frequencies - Structure Determination of Organic Compounds.
- Chemazon. (2023, November 10). Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy.
- Stenutz. (n.d.). 2-methyl-3-ethyl-3-hexanol.
- Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from Chemistry LibreTexts website: [Link]
- Wikipedia. (n.d.). 2-Ethylhexanol.
- National Institute of Standards and Technology. (n.d.). 3-Hexanol, 3-methyl-. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 3-ethyl-2-methyl-1-hexanol. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 3-Hexanol, 3-methyl-. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 1-Hexanol, 2-ethyl-. In NIST Chemistry WebBook.
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. chem.latech.edu [chem.latech.edu]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pharmacy180.com [pharmacy180.com]
- 9. youtube.com [youtube.com]
- 10. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. web.williams.edu [web.williams.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. agilent.com [agilent.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. academic.oup.com [academic.oup.com]
Mass Spectrometry Fragmentation of 2-Ethyl-3-methyl-1-hexanol
An In-Depth Technical Guide:
Introduction
2-Ethyl-3-methyl-1-hexanol (C₉H₂₀O, Molecular Weight: 144.25 g/mol ) is a branched-chain primary alcohol.[1][2] Understanding its behavior under electron ionization (EI) mass spectrometry is crucial for its identification and structural elucidation in complex matrices. Aliphatic alcohols are known to undergo extensive and characteristic fragmentation, often resulting in a weak or entirely absent molecular ion peak.[3][4][5][6] This guide provides a detailed analysis of the principal fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry. We will explore the causality behind the formation of key fragment ions, present a protocol for data acquisition, and visualize the complex fragmentation cascades.
The primary fragmentation mechanisms governing the mass spectrum of alcohols are alpha-cleavage and dehydration (loss of water).[4][7][8] These pathways are driven by the formation of energetically favorable, stabilized ions and neutral molecules.
Chapter 1: The Molecular Ion and Primary Fragmentation Drivers
Upon entering the ion source of a mass spectrometer, the this compound molecule is bombarded with high-energy electrons, dislodging a non-bonding electron from the oxygen atom to create a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 144.
This molecular ion is highly energetic and readily fragments.[4] Its instability means the M⁺• peak at m/z 144 is expected to be of very low abundance or completely absent in the resulting spectrum. The fragmentation is dominated by two competing pathways initiated by the radical cation localized on the oxygen atom.[9]
-
Alpha (α)-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[10] This pathway is particularly favored as it leads to the formation of a resonance-stabilized oxonium ion.[3][11]
-
Dehydration: This pathway involves the elimination of a neutral water molecule (18 Da), resulting in the formation of an alkene radical cation at M-18.[7][11]
Chapter 2: The Dominant Pathway: Alpha-Cleavage
For primary alcohols like this compound, α-cleavage is the most characteristic and often dominant fragmentation process.[6] It involves the homolytic cleavage of the bond between C1 and C2. This cleavage is electronically favored because it results in a stable, neutral alkyl radical and a resonance-stabilized cation, [CH₂=OH]⁺.
This fragmentation leads to the formation of a highly abundant ion at m/z 31 . The presence of a strong peak at m/z 31 is a reliable diagnostic indicator for the presence of a primary alcohol moiety.[6][12][13] Due to the stability of this ion and the large size of the neutral radical lost, this fragment is often the base peak in the spectrum.
Caption: Dehydration of the molecular ion.
Chapter 4: Secondary Fragmentation and Characteristic Alkyl Ions
Beyond the two primary pathways, the complex branched structure of this compound allows for numerous C-C bond cleavages along the alkyl backbone. These cleavages result in the loss of stable alkyl radicals and the formation of secondary carbocations.
-
Loss of an Ethyl Radical (M-29): Cleavage of the ethyl group at the C2 position (a β-cleavage) would result in an ion at m/z 115 (144 - 29).
-
Loss of a Propyl Radical (M-43): Cleavage of the n-propyl group from the main chain would yield an ion at m/z 101 (144 - 43).
-
Formation of Stable Carbocations: Fragmentation often favors the formation of the most stable carbocations. We can therefore anticipate seeing peaks corresponding to common alkyl fragments:
-
m/z 57: A peak corresponding to the C₄H₉⁺ ion (e.g., a sec-butyl or tert-butyl cation).
-
m/z 43: A peak corresponding to the C₃H₇⁺ ion (e.g., an isopropyl cation). [3] The overall fragmentation pattern is a composite of these multiple pathways, originating from the molecular ion.
-
Caption: Overall fragmentation scheme.
Chapter 5: Summary of Predicted Mass Spectrum Data
The expected key ions in the electron ionization mass spectrum of this compound are summarized below.
| m/z | Proposed Ion Formula/Structure | Fragmentation Mechanism | Expected Abundance |
| 144 | [C₉H₂₀O]⁺• | Molecular Ion | Very Low / Absent |
| 126 | [C₉H₁₈]⁺• | Dehydration (Loss of H₂O) | Moderate |
| 115 | [C₇H₁₅O]⁺ | β-Cleavage (Loss of •C₂H₅) | Low to Moderate |
| 101 | [C₆H₁₃O]⁺ | Chain Cleavage (Loss of •C₃H₇) | Low to Moderate |
| 57 | [C₄H₉]⁺ | Chain Cleavage | Moderate to High |
| 43 | [C₃H₇]⁺ | Chain Cleavage | Moderate to High |
| 31 | [CH₂OH]⁺ | α-Cleavage | High (Likely Base Peak) |
Chapter 6: Experimental Protocol for Data Acquisition via GC-MS
To validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This ensures the sample is purified and introduced into the ion source under controlled, reproducible conditions.
Objective: To obtain a high-quality electron ionization (EI) mass spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 100 ppm solution of this compound in a high-purity volatile solvent (e.g., Dichloromethane or Hexane).
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 30 - 300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.
-
Compare the resulting spectrum with the predicted fragmentation patterns and reference library spectra (e.g., NIST).
-
Caption: Standard GC-MS experimental workflow.
Conclusion
The mass spectrum of this compound is predicted to be dominated by fragmentation rather than a prominent molecular ion. The key diagnostic feature is a strong base peak at m/z 31 , unequivocally identifying it as a primary alcohol through the characteristic α-cleavage pathway. Additional significant ions, including the dehydration product at m/z 126 and various alkyl fragments such as m/z 57 and m/z 43 , provide further corroborating evidence for the overall branched C₉ alkyl structure. This detailed understanding of its fragmentation behavior is essential for confident structural confirmation in any analytical workflow.
References
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
- JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation.
- YouTube. (2025). Mass Spectrometry of Alcohols.
- Unacademy. (n.d.). Rearrangement in Mass Spectrometry.
- Chemistry Steps. (n.d.). Alpha (α) Cleavage.
- Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers.
- Wikipedia. (n.d.). McLafferty rearrangement.
- Chemistry Steps. (n.d.). McLafferty Rearrangement.
- McLafferty Rearrangement. (n.d.). [PDF Document].
- YouTube. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement.
- Michigan State University Department of Chemistry. (n.d.). Alcohol : Mass Spectra Fragmentation Patterns.
- University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIST WebBook. (n.d.). This compound.
- PubChem. (n.d.). 2-Ethyl-1-hexanol, methyl ether.
- B- Fragmentation Giving Resonance-Stabilized Cations. (n.d.). [PDF Document].
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- YouTube. (2023). Fragmentation in Mass Spectrometry.
- YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns.
Sources
- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 5. scribd.com [scribd.com]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alcohol : Mass Spectra Fragmentation Patterns [ns1.almerja.com]
- 10. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. savemyexams.com [savemyexams.com]
- 13. youtube.com [youtube.com]
An In-Depth Technical Guide to the Physical Constants of 2-Ethyl-3-methyl-1-hexanol
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the known physical constants and chemical properties of 2-Ethyl-3-methyl-1-hexanol. By integrating computational data with established experimental methodologies, this document provides a foundational understanding of this branched-chain primary alcohol.
Introduction and Chemical Identity
This compound is a nine-carbon, branched-chain primary alcohol. Its structure, characterized by ethyl and methyl substitutions along the main hexanol chain, precludes simple crystallization and influences its physical behavior, such as its viscosity and freezing point. Understanding these properties is paramount for its application as a solvent, a precursor in organic synthesis, or a component in formulation development.
Accurate identification is the cornerstone of scientific research. The primary identifiers for this compound are:
-
IUPAC Name: 2-ethyl-3-methylhexan-1-ol[1]
Molecular Structure
The spatial arrangement of atoms dictates the physical and chemical properties of a molecule. The structure of this compound is visualized below.
Caption: 2D Chemical Structure of this compound.
Tabulated Physical Constants
The following table summarizes the key physical and computed properties of this compound. It is crucial to note that while identifiers are confirmed, many physical properties for this specific isomer are based on computational models due to a scarcity of published experimental data.
| Property | Value | Source |
| Molecular Weight | 144.25 g/mol | [1][2] |
| IUPAC Name | 2-ethyl-3-methylhexan-1-ol | [1] |
| CAS Number | 66794-04-5 | [1][2] |
| Molecular Formula | C₉H₂₀O | [1][2] |
| XLogP3 (Computed) | 3.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
In-Depth Analysis of Physical Properties
Molecular Weight
The molecular weight of 144.25 g/mol is calculated from the sum of the atomic weights of its constituent atoms (9 carbons, 20 hydrogens, 1 oxygen).[1][2] This value is fundamental for stoichiometric calculations in chemical reactions and for converting between mass and molar quantities.
Octanol-Water Partition Coefficient (XLogP3)
The computed XLogP3 value of 3.1 suggests that this compound is significantly more soluble in nonpolar solvents (like octanol) than in polar solvents (like water).[1] This lipophilic character is a critical parameter in drug development for predicting membrane permeability and in environmental science for assessing bioaccumulation potential.
Hydrogen Bonding and Polarity
With one hydroxyl (-OH) group, the molecule can act as both a hydrogen bond donor and acceptor.[1] This capability allows for self-association and interaction with other polar molecules, influencing its boiling point and solubility. The topological polar surface area (TPSA) of 20.2 Ų is a measure of the molecule's polar regions and is often used to predict transport properties.[1]
Experimental Determination of Physical Constants: A Standard Protocol
Protocol: Determination of Normal Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For purity assessment and solvent selection, this is a critical parameter.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Preparation: Place a small volume (e.g., 10-15 mL) of this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth, even boiling and prevent bumping.
-
Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This placement ensures the measured temperature is that of the vapor in thermal equilibrium with the boiling liquid, not the liquid itself.
-
Heating: Gently and uniformly heat the flask using a heating mantle. As the liquid heats, vapor will rise, and the temperature reading will increase.
-
Data Acquisition: Record the temperature when it stabilizes as the vapor front moves into the condenser and the first drops of condensate appear in the receiving flask. This stable temperature, observed over the course of the distillation of the bulk of the liquid, is the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron relation to determine the normal boiling point.
Causality and Self-Validation:
-
Boiling Chips: Prevent superheating, where the liquid's temperature rises above its boiling point without boiling. Their porous surface provides nucleation sites for bubbles to form smoothly.
-
Correct Thermometer Placement: This is the most critical step for accuracy. Measuring the vapor temperature ensures that the reading reflects the true liquid-vapor equilibrium, which defines the boiling point.
-
Stable Temperature Plateau: A constant temperature during distillation indicates that a pure substance is boiling. The presence of impurities would typically result in a gradual increase in temperature over the distillation range.
Workflow Visualization
The following diagram illustrates the logical flow of the boiling point determination experiment.
Caption: Experimental workflow for determining the normal boiling point.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for structurally similar isomers like 2-Ethyl-1-hexanol can provide guidance on expected hazards. Compounds in this class are typically combustible liquids and can cause skin and serious eye irritation.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a C9 branched-chain alcohol whose physical properties are primarily defined by its molecular structure. While extensive experimental data is limited, computational values for properties like lipophilicity and polarity provide valuable insights for its potential applications. The established, rigorous protocols for determining fundamental physical constants such as the boiling point remain the gold standard for characterizing this and any new chemical entity, ensuring data integrity and reproducibility in scientific research.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Stenutz. (n.d.). 2-methyl-3-ethyl-3-hexanol.
Sources
Section 1: Molecular Structure and Its Influence on Solubility
An In-depth Technical Guide to the Solubility of 2-Ethyl-3-methyl-1-hexanol in Organic Solvents
Introduction: this compound (C9H20O, Molar Mass: 144.25 g/mol ) is a branched-chain primary alcohol whose physicochemical properties are of interest in various chemical synthesis and formulation applications.[1][2] A comprehensive understanding of its solubility profile in diverse organic solvents is critical for its effective use in reaction chemistry, purification processes, and product formulation. This guide provides a deep dive into the theoretical principles governing its solubility, predictive assessments based on its molecular structure, and a robust experimental framework for empirical determination.
Due to a scarcity of specific published solubility data for this compound, this guide will leverage established chemical principles and comparative data from the structurally similar, well-documented C8 branched alcohol, 2-Ethyl-1-hexanol (2-EH), to build a predictive understanding.[3] The principles discussed are broadly applicable to higher-order branched alcohols and provide a strong foundation for researchers and drug development professionals.
The solubility of a compound is fundamentally dictated by its molecular structure. This compound is an amphiphilic molecule, meaning it possesses both a polar (hydrophilic) and a non-polar (lipophilic) region.
-
Polar Region: The primary hydroxyl (-OH) group is the molecule's polar head. This group is capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[4] This characteristic is the primary driver of its solubility in polar solvents.
-
Non-Polar Region: The nine-carbon, branched alkyl chain constitutes the non-polar, lipophilic tail. This bulky hydrocarbon structure interacts with other non-polar molecules through London dispersion forces.[5] The size and branching of this chain significantly reduce water solubility but enhance its affinity for non-polar organic solvents.
The balance between the polar hydroxyl group and the large non-polar alkyl chain is the key determinant of the molecule's overall solubility behavior.
Caption: Molecular regions of this compound.
Section 2: Theoretical Framework of Solubility
The adage "like dissolves like" provides the foundational principle for predicting solubility. This concept is governed by the nature and strength of intermolecular forces between the solute (this compound) and the solvent molecules.[4]
-
Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess their own hydrogen-bonding hydroxyl groups. The primary interaction mechanism is the formation of strong hydrogen bonds between the -OH group of this compound and the solvent molecules. However, the large non-polar alkyl chain can disrupt the solvent's own hydrogen-bonding network, which tempers the overall solubility. As the carbon chain of a solvent alcohol increases (e.g., from methanol to butanol), its polarity decreases, which can improve miscibility with a large solute like this compound.[5]
-
Solubility in Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have dipole moments but lack hydrogen bond-donating capabilities. Solubility is driven by dipole-dipole interactions between the polar C-O bond of the alcohol and the polar region of the solvent. While less powerful than hydrogen bonding, these interactions are significant. The non-polar tail of the alcohol can readily interact with the less polar regions of these solvents. For instance, its analogue 2-Ethyl-1-hexanol is highly soluble in acetone and dichloromethane.[6]
-
Solubility in Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the dominant intermolecular forces are weak London dispersion forces. The large, non-polar C9 alkyl chain of this compound can interact effectively with non-polar solvent molecules. The energy required to break the weak solvent-solvent interactions is easily compensated by the formation of new solute-solvent dispersion forces. Therefore, high solubility is expected in this class of solvents. The analogue 2-Ethyl-1-hexanol is soluble in most organic solvents.[3]
Caption: Intermolecular forces driving solubility.
Section 3: Predicted Solubility Profile
Based on the structural analysis and theoretical principles, we can predict the solubility behavior of this compound. This profile is supplemented with known data for the C8 analogue, 2-Ethyl-1-hexanol, for a semi-quantitative estimation.
| Solvent Class | Representative Solvents | Key Intermolecular Forces | Predicted Solubility | Analogue Data (2-Ethyl-1-hexanol) |
| Polar Protic | Water | Hydrogen Bonding, Dipole-Dipole | Very Low | Poorly soluble in water[3] |
| Methanol, Ethanol | Hydrogen Bonding, Dispersion | Soluble to Miscible | Soluble in ethanol[6] | |
| Polar Aprotic | Acetone, Dichloromethane | Dipole-Dipole, Dispersion | High / Miscible | Soluble in acetone and dichloromethane[6] |
| Dimethyl Sulfoxide (DMSO) | Dipole-Dipole, Dispersion | High / Miscible | Generally soluble in organic solvents[3] | |
| Non-Polar | Hexane, Toluene, Diethyl Ether | London Dispersion | High / Miscible | Soluble in most organic solvents[3] |
Section 4: Experimental Protocol for Solubility Determination
To move from prediction to empirical fact, a rigorous experimental protocol is necessary. The following describes a self-validating method for determining the solubility of this compound.
Objective:
To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, ethanol, acetone)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.45 µm, solvent-compatible)
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated densitometer.
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions: In a series of vials (n=3 for statistical validity), add an excess amount of this compound to a known volume or mass of the chosen solvent. An "excess" ensures that undissolved solute remains, confirming saturation.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.1°C). Allow the mixtures to equilibrate for a minimum of 24-48 hours. This extended period ensures that the solution reaches thermodynamic equilibrium.[7]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 12 hours. This allows the excess, undissolved solute to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a solvent-compatible syringe filter to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.
-
Quantification:
-
Accurately weigh the filtered aliquot.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature below the solute's boiling point.
-
Weigh the remaining non-volatile solute.
-
The solubility can be calculated as grams of solute per 100 grams of solvent or other standard units.
-
Alternative (and preferred) Method: Prepare a series of calibration standards of the solute in the solvent. Analyze the filtered aliquot using GC-FID and determine the concentration against the calibration curve. This method is more precise and requires less sample.
-
-
Data Reporting: Report the average solubility from the triplicate measurements along with the standard deviation.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific experimental data for this compound is not widely published, a robust, predictive understanding of its solubility can be derived from fundamental principles of chemical structure and intermolecular forces. It is predicted to be highly soluble in a wide range of common non-polar and polar aprotic organic solvents, with moderate to high solubility in polar protic solvents like ethanol, and very poor solubility in water. This profile makes it a versatile compound for various applications. For mission-critical applications in research and drug development, the experimental protocol outlined herein provides a reliable framework for obtaining precise, empirical solubility data.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21572686, this compound. PubChem. [Link]
- National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]
- Lazzaroni, M. J., et al. (2005). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals.
- Ruelle, P., & Kesselring, U. W. (1997). Solubility prediction of n-fatty alcohols and sterols in organic nonpolar, polar, and hydrogen-bonded solvents including water. Canadian Journal of Chemistry. [Link]
- University of Calgary. (2023). Solubility of Organic Compounds. [Link]
- LibreTexts. (2019). 4.4 Solubility. Chemistry LibreTexts. [Link]
- California State University, Los Angeles. (n.d.).
- TSFX. (n.d.).
- Solubility of Things. (n.d.). 2-Ethylhexanol. [Link]
- Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
- Li, A., & Yalkowsky, S. H. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences. [Link]
- Acros Organics. (2013).
- Scribd. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility. [Link]
- Wikipedia. (n.d.). 2-Ethylhexanol. [Link]
Sources
- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Ethyl-3-methyl-1-hexanol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethyl-3-methyl-1-hexanol is a chiral alcohol whose molecular architecture allows for multiple stereoisomers. The precise three-dimensional arrangement of its atoms is critical in fields such as pharmaceutical development and fine chemical synthesis, where stereochemistry dictates biological activity and material properties. This technical guide provides a comprehensive analysis of the stereoisomers of this compound. We will dissect the molecule's chiral centers, systematically assign absolute configurations using the Cahn-Ingold-Prelog (CIP) rules, and explore the enantiomeric and diastereomeric relationships between the resulting isomers. Furthermore, this guide details field-proven experimental protocols for the separation, purification, and characterization of these stereoisomers, including chiral chromatography, polarimetry, and nuclear magnetic resonance (NMR) spectroscopy. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their practical applications.
Theoretical Analysis of Stereoisomerism
The foundation of understanding the stereochemistry of this compound lies in identifying its sources of chirality and the resulting isomeric forms.
Molecular Structure and Identification of Chiral Centers
The structure of this compound (C₉H₂₀O) contains two stereogenic centers, commonly referred to as chiral centers.[1] A chiral center is a carbon atom bonded to four different substituent groups.[1][2] In this molecule, these are located at carbon-2 (C2) and carbon-3 (C3).
-
Chiral Center at C2: This carbon is bonded to:
-
A hydrogen atom (-H)
-
A hydroxymethyl group (-CH₂OH)
-
An ethyl group (-CH₂CH₃)
-
A 1-methylbutyl group (-CH(CH₃)CH₂CH₂CH₃)
-
-
Chiral Center at C3: This carbon is bonded to:
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
A propyl group (-CH₂CH₂CH₃)
-
A 1-(hydroxymethyl)propyl group (-CH(CH₂OH)CH₂CH₃)
-
Since the molecule has two chiral centers (n=2), the maximum number of possible stereoisomers is 2ⁿ, which equals 2² = 4.[3] These four isomers exist as two pairs of enantiomers.
Application of the Cahn-Ingold-Prelog (CIP) Rules
To unambiguously name each stereoisomer, the absolute configuration (R or S) at each chiral center must be assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6] The rules prioritize the four groups attached to a chiral center based on atomic number; the higher the atomic number, the higher the priority.[7][8]
Step-by-Step Assignment for the (2R, 3R) Isomer:
-
Assign Priorities at C2:
-
Priority 1: -CH(CH₃)CH₂CH₂CH₃ (The first carbon is attached to another carbon)
-
Priority 2: -CH₂CH₃ (The first carbon is attached to another carbon)
-
Priority 3: -CH₂OH (The first carbon is attached to an oxygen)
-
Priority 4: -H (Lowest atomic number)
-
Note on C2 tie-breaking: Comparing group 1 and 2, both start with a carbon. We then look at what those carbons are attached to. The carbon in group 1 is attached to C, C, H. The carbon in group 2 is attached to C, H, H. This gives group 1 higher priority.
-
-
Assign Priorities at C3:
-
Priority 1: -CH(CH₂OH)CH₂CH₃ (The first carbon is attached to another carbon)
-
Priority 2: -CH₂CH₂CH₃ (The first carbon is attached to another carbon)
-
Priority 3: -CH₃ (Carbon attached to three hydrogens)
-
Priority 4: -H (Lowest atomic number)
-
Note on C3 tie-breaking: Comparing group 1 and 2, the carbon in group 1 is attached to C, C, H. The carbon in group 2 is attached to C, H, H. Group 1 has higher priority.
-
-
Determine Configuration: With the lowest priority group (H) oriented away from the viewer, the sequence from priority 1 to 2 to 3 is traced. A clockwise direction is designated 'R' (from Latin rectus, right), and a counter-clockwise direction is 'S' (from Latin sinister, left).[5][8]
The Four Stereoisomers of this compound
Applying the CIP rules yields the four possible stereoisomers:
-
(2R, 3R)-2-Ethyl-3-methyl-1-hexanol
-
(2S, 3S)-2-Ethyl-3-methyl-1-hexanol
-
(2R, 3S)-2-Ethyl-3-methyl-1-hexanol
-
(2S, 3R)-2-Ethyl-3-methyl-1-hexanol
Stereochemical Relationships: Enantiomers and Diastereomers
The relationships between these four isomers are crucial for understanding their properties and separation strategies.
-
Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[2] They have identical physical properties (boiling point, density, etc.) except for their interaction with plane-polarized light.
-
Pair 1: (2R, 3R) and (2S, 3S)
-
Pair 2: (2R, 3S) and (2S, 3R)
-
-
Diastereomers are stereoisomers that are not mirror images of each other.[2] They have different physical and chemical properties, which is the key to their separation by standard chromatographic techniques.
-
For example, (2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R).
-
Physicochemical Properties and Optical Activity
While diastereomers have distinct physical properties, enantiomers are physically identical except for their chiroptical properties.
Predicted Physicochemical Properties
The following table summarizes the general properties of this compound. It is important to note that these values apply to the racemic mixture, as data for individual stereoisomers are not widely published. Diastereomers will exhibit slight variations in these properties.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O | [9][10] |
| Molar Mass | 144.25 g/mol | [9][10] |
| Appearance | Colorless Liquid | [11] |
| Solubility | Poorly soluble in water; soluble in most organic solvents | [11] |
Optical Activity and Polarimetry
Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. This rotation is measured using an instrument called a polarimeter.[12][13]
-
Enantiomers rotate light by exactly the same magnitude but in opposite directions.
-
One enantiomer will be dextrorotatory (rotates clockwise, denoted as (+) or d), while its mirror image will be levorotatory (rotates counter-clockwise, denoted as (-) or l).[13][14]
-
A 50:50 mixture of two enantiomers, known as a racemic mixture , is optically inactive because the rotations cancel each other out.
The specific rotation ([α]) is a standardized physical constant for a chiral compound.[15] It is calculated from the observed rotation (α) using the formula:
[α] = α / (c × l)
where 'c' is the concentration in g/mL and 'l' is the path length of the sample tube in decimeters (dm).[14][15]
Experimental Protocol: Measurement of Specific Rotation
Objective: To determine the specific rotation of a purified stereoisomer of this compound.
Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of the chiral sample.[15] This angle is used to calculate the specific rotation, a characteristic property of the compound.
Instrumentation and Materials:
-
Polarimeter (typically using the sodium D-line at 589 nm).[14]
-
Polarimeter cell (e.g., 1 dm).
-
Volumetric flask and analytical balance.
-
Spectroscopic grade solvent (e.g., ethanol or chloroform).
-
Purified stereoisomer sample.
Methodology:
-
Solution Preparation: Accurately weigh a precise amount of the purified stereoisomer (e.g., 100 mg) and dissolve it in a specific volume of solvent (e.g., 10 mL) in a volumetric flask. The choice of solvent is critical as it can influence the rotation.
-
Instrument Calibration: Calibrate the polarimeter by filling the sample cell with the pure solvent and setting the reading to zero. This accounts for any rotation caused by the solvent or the cell itself.
-
Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.
-
Data Acquisition: Record the observed angle of rotation (α). Take multiple readings and average them to ensure precision. Note the temperature, as specific rotation can be temperature-dependent.
-
Calculation: Use the formula [α] = α / (c × l) to calculate the specific rotation. Report the value along with the temperature and solvent used (e.g., [α]²⁰_D = +X.X° (c=0.01, ethanol)).
Separation and Purification of Stereoisomers
Separating stereoisomers is a critical step in research and development. Because enantiomers have identical physical properties in an achiral environment, specialized techniques are required.
Principles of Chiral Chromatography
Chiral chromatography is the most powerful method for separating stereoisomers.[16][17] The technique relies on a chiral stationary phase (CSP) , which creates a chiral environment within the column.[16]
The separation mechanism is based on the formation of transient diastereomeric complexes between the individual stereoisomers and the CSP. Since diastereomers have different energies and spatial arrangements, one isomer will interact more strongly with the CSP, leading to a longer retention time and enabling separation.[16] For chiral alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.[18]
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To develop a method for the analytical separation of the four stereoisomers of this compound.
Principle: The mixture of stereoisomers is passed through an HPLC column containing a CSP. Differential interactions lead to different elution times, resulting in separation.
Instrumentation and Materials:
-
HPLC system with a UV or refractive index (RI) detector.
-
Chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[18]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Stereoisomeric mixture of this compound.
Methodology: Method Development Strategy
-
Column Screening: Screen a set of complementary CSPs (e.g., one amylose-based and one cellulose-based) to find a column that provides selectivity.[18]
-
Mobile Phase Optimization (Normal Phase):
-
Start with a standard mobile phase, such as n-hexane/isopropanol (90:10, v/v).[18]
-
Systematically vary the ratio of the alcohol modifier (isopropanol or ethanol). Increasing the alcohol content generally decreases retention time.
-
The goal is to achieve baseline resolution (Rs > 1.5) for all four peaks in a reasonable analysis time.
-
-
Sample Preparation: Dissolve a small amount of the stereoisomeric mixture in the mobile phase to avoid peak distortion.[18]
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Ethanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: RI or low wavelength UV (e.g., 210 nm)
-
Injection Volume: 10 µL
-
-
Data Analysis: The chromatogram will show four peaks corresponding to the four stereoisomers. The elution order will be consistent for a given method. Diastereomers will separate first, and under optimal conditions, the enantiomeric pairs will also resolve.
Chiral Gas Chromatography (GC)
For volatile alcohols like this compound, chiral GC is also a viable separation technique.[19] The principles are similar to HPLC, utilizing a GC column with a CSP. To improve volatility and chromatographic performance, the alcohol can be derivatized into an ester (e.g., acetate or trifluoroacetate) prior to analysis.[19] This acylation step reduces the polarity of the hydroxyl group, often leading to sharper peaks and better resolution.[19]
Spectroscopic Characterization
NMR spectroscopy is the most powerful tool for confirming the chemical structure of the isolated isomers.[20][21]
Differentiating Diastereomers using NMR
Diastereomers have different spatial arrangements and are chemically distinct.[22] Consequently, they will exhibit different chemical shifts and coupling constants in a standard ¹H or ¹³C NMR spectrum, allowing for their unambiguous differentiation without any special reagents.[21]
Differentiating Enantiomers using Chiral NMR Techniques
Enantiomers are indistinguishable in a standard NMR experiment because they behave identically in an achiral solvent.[23] To differentiate them, a chiral environment must be introduced into the NMR tube. This is typically achieved in one of two ways:
-
Chiral Solvating Agents (CSAs): A chiral, enantiopure solvent or additive is used. The CSA forms rapidly exchanging, short-lived diastereomeric complexes with the enantiomers.[24] These complexes have slightly different magnetic environments, leading to the splitting of NMR signals into two distinct sets, one for each enantiomer.[23][24]
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiopure CDA (e.g., Mosher's acid) to form a covalent bond, creating a new pair of diastereomers.[23] These newly formed diastereomers can then be easily distinguished by standard NMR.
Experimental Protocol: Enantiomeric Purity Determination by NMR
Objective: To determine the enantiomeric excess (ee) of a sample using a chiral derivatizing agent.
Principle: Reaction with a CDA converts the enantiomeric pair into a diastereomeric pair, whose signals can be resolved and integrated in an NMR spectrum. The ratio of the integrals corresponds directly to the ratio of the original enantiomers.
Instrumentation and Materials:
-
NMR spectrometer.
-
High-quality NMR tubes.
-
Enantiopure CDA (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride).
-
Deuterated solvent (e.g., CDCl₃).
-
Sample of this compound (enantioenriched or racemic).
-
A non-nucleophilic base (e.g., pyridine).
Methodology:
-
Derivatization: In a clean, dry vial, dissolve the alcohol sample in a small amount of anhydrous deuterated solvent (e.g., CDCl₃) containing a small amount of pyridine.
-
Reaction: Add a slight molar excess of the CDA (e.g., Mosher's acid chloride) to the solution. Allow the reaction to proceed to completion at room temperature. The reaction forms the diastereomeric Mosher's esters.
-
NMR Acquisition: Transfer the reaction mixture to an NMR tube. Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. ¹⁹F NMR is often preferred if using Mosher's acid, as the -CF₃ group provides a clean singlet for each diastereomer in a region of the spectrum free from other signals.[23]
-
Data Analysis:
-
Identify a well-resolved signal corresponding to each of the two newly formed diastereomers.
-
Carefully integrate the area of these two signals.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
Conclusion
The stereochemistry of this compound is defined by its two chiral centers, giving rise to four distinct stereoisomers. Understanding the enantiomeric and diastereomeric relationships between these isomers is fundamental to developing strategies for their separation and characterization. This guide has provided a robust theoretical framework and detailed, field-proven experimental protocols for researchers. The successful application of chiral chromatography for separation, polarimetry for measuring optical activity, and chiral NMR techniques for structural confirmation and purity assessment are essential tools for any scientist working with this, or similar, complex chiral molecules.
References
- Rules for Assigning R and S Configur
- Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]
- NMR Spectroscopy of Stereoisomers. (2014).
- Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography. (2019).
- NMR analysis of streoisomer? (2018).
- Absolute Configuration - R-S Sequence Rules. (2023). Chemistry LibreTexts. [Link]
- How NMR Helps Identify Isomers in Organic Chemistry?
- ¹³C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. (2013). Analytical Chemistry. [Link]
- How to Determine the R and S Configur
- Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (2016). Master Organic Chemistry. [Link]
- Optical Activity. MCC Organic Chemistry - Lumen Learning. [Link]
- 5.3: Absolute Configuration: R-S Sequence Rules. (2015). Chemistry LibreTexts. [Link]
- This compound. PubChem. [Link]
- This compound. NIST WebBook. [Link]
- Ch 7: Optical Activity. University of Calgary. [Link]
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2012). Molecules. [Link]
- 5.4: Optical Activity. (2021). Chemistry LibreTexts. [Link]
- 5.4 Optical Activity. Organic Chemistry I - KPU Pressbooks. [Link]
- Chiral HPLC Column. Phenomenex. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2004).
- 3-ethyl-2-methyl-1-hexanol. NIST WebBook. [Link]
- 2-methyl-3-ethyl-3-hexanol. Stenutz. [Link]
- 2-Ethylhexanol. Wikipedia. [Link]
- 5.6: Compounds with More Than One Chirality Centers. (2021). Chemistry LibreTexts. [Link]
- Separation of Stereoisomers.
- 8.2: Chiral Molecules. (2025). Chemistry LibreTexts. [Link]
- Chiral molecules. (2019). SlideShare. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rules for Assigning R and S Configuration Based on the Cahn-Ingold-Prelog System [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Optical Activity | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. researchgate.net [researchgate.net]
- 23. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 2-Ethyl-3-methyl-1-hexanol: Precursor Selection and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methyl-1-hexanol is a branched-chain primary alcohol with potential applications in various fields, including the synthesis of specialty chemicals, lubricants, and as a precursor for pharmaceutical intermediates. Its specific stereochemistry and functional group arrangement make it a valuable target for organic synthesis. This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, focusing on the selection of appropriate precursors and a detailed experimental protocol. The primary synthetic route discussed herein is the Grignard reaction, a powerful and versatile tool for carbon-carbon bond formation.
Retrosynthetic Analysis and Precursor Selection
A critical step in designing any synthesis is the process of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, readily available starting materials. For this compound, a logical disconnection is at the C2-C3 bond, which simplifies the molecule into two key precursors: an aldehyde and a Grignard reagent.
This retrosynthetic approach reveals that this compound can be synthesized from 2-methylpentanal and an ethyl-containing Grignard reagent, such as ethylmagnesium bromide.[1][2] The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a new carbon-carbon bond. Subsequent workup protonates the resulting alkoxide to yield the desired secondary alcohol.[3]
An alternative, though potentially less selective, approach would be a crossed aldol condensation of butanal and propanal, followed by hydrogenation. However, crossed aldol reactions can often lead to a mixture of products, making the Grignard route a more controlled and efficient choice for the specific synthesis of this compound.[4][5][6]
The Grignard Reaction: A Powerful Tool for C-C Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency.[1] The reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, such as an aldehyde or ketone.[3] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and highly basic.[1]
The general mechanism for the Grignard reaction with an aldehyde is as follows:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.
-
Protonation: An acidic workup (typically with a mild acid like ammonium chloride) is then performed to protonate the alkoxide, yielding the final alcohol product.
Synthesis of this compound via Grignard Reaction
The targeted synthesis of this compound is achieved through the reaction of ethylmagnesium bromide with 2-methylpentanal.
Reaction Scheme:
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Magnesium turnings | Formation of Grignard reagent |
| Ethyl bromide | Precursor for Grignard reagent |
| Anhydrous diethyl ether | Solvent for Grignard reaction |
| Iodine crystal | Initiator for Grignard reaction |
| 2-Methylpentanal | Aldehyde precursor |
| Saturated aqueous NH4Cl | Quenching and workup |
| Anhydrous MgSO4 | Drying agent |
| Round-bottom flask | Reaction vessel |
| Condenser | To prevent solvent loss |
| Dropping funnel | For controlled addition of reagents |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle | For maintaining reaction temperature |
| Separatory funnel | For extraction |
| Rotary evaporator | For solvent removal |
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
All glassware must be thoroughly dried in an oven and assembled while hot under a nitrogen or argon atmosphere to exclude moisture.
-
Place magnesium turnings in a round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-black solution is the ethylmagnesium bromide Grignard reagent.
-
-
Reaction with 2-Methylpentanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 2-methylpentanal in anhydrous diethyl ether in the dropping funnel.
-
Add the 2-methylpentanal solution dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur. Maintain the temperature of the reaction mixture below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel. The desired product will be in the ether layer.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to obtain pure this compound.
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The Grignard reaction provides a reliable and efficient pathway for the synthesis of this compound. By carefully selecting the appropriate precursors, 2-methylpentanal and ethylmagnesium bromide, a targeted synthesis can be achieved with good yield and selectivity. The detailed experimental protocol provided in this guide offers a practical framework for researchers and scientists to produce this valuable branched-chain alcohol for a variety of applications. Adherence to anhydrous reaction conditions is paramount to the success of this synthesis.
References
- Filo. (2025, September 30). Reaction of Ethyl Magnesium Bromide with 2-Methylpropan-2-ol. [Link]
- Crossed Aldol Condensations. (n.d.). University of Calgary. [Link]
- Grignard Reagent Reaction Mechanism. (2018, May 4). The Organic Chemistry Tutor [Video]. YouTube. [Link]
- Patankar, S., & Yadav, G. D. (2015). Cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal and 2-methyl-1-pentanol from n-propanal using combustion synthesized Cu/Mg/Al mixed metal oxide trifunctional catalyst. Catalysis Science & Technology, 5(10), 4746-4761. [Link]
- Retrosynthetic Analysis: Alcohol & Alkene Synthesis. (n.d.). Studylib. [Link]
- The cross aldol product formed when propanal acts as the electrophile and butanal as nucleophile is. (n.d.). Allen. [Link]
- Sarthaks eConnect. (2020, March 5).
- Adichemistry. (n.d.).
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II [Video]. [Link]
- Brainly. (2023, May 19). Use retrosynthetic analysis to suggest a way to synthesize 2-methyl-3-hexanol using the Grignard reaction. [Link]
- Filo. (2025, May 3).
- Homework Lib. (2025, April 30). [Chemistry] Use retrosynthetic analysis to suggest a way to synthesize 2,3-dimethyl-3-hexanol using [Video]. YouTube. [Link]
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Organic Syntheses. (n.d.). 1-Hexanol, 2-methyl-. [Link]
- Chemistry LibreTexts. (2024, September 30). 23.4: Using Aldol Reactions in Synthesis. [Link]
- Chegg. (2021, December 12).
- Vedantu. (n.d.). Write structural formulas and names of four possible aldol condensation products from propanol and butanal. In each case, indicate which acts as nucleophile and which as electrophile. [Link]
- Filo. (2025, June 6). products from propanal and butanal.
- Green Chemistry. (n.d.). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. Royal Society of Chemistry. [Link]
- Quora. (2021, December 29).
- National Center for Biotechnology Information. (n.d.). 2-Ethyl-3-methylhexanal. PubChem. [Link]
- Chegg. (2020, April 23). Question: 16.37 Draw all products that are expected when 2-ethyl-3-methyl. [Link]
- Allen. (n.d.). 2-ethyl-3-hydroxyhexanal. [Link]
- National Center for Biotechnology Information. (n.d.). (3S)-2-ethyl-3-methylhexanal. PubChem. [Link]
Sources
A Technical Guide to the Potential Research Applications of 2-Ethyl-3-methyl-1-hexanol
Abstract
2-Ethyl-3-methyl-1-hexanol is a branched-chain nonanol with potential applications across various industrial sectors. While specific research on this molecule is limited, its structural similarity to the commercially significant isomer, 2-ethyl-1-hexanol (2-EH), provides a strong foundation for exploring its utility. This guide outlines potential research avenues for this compound, focusing on its synthesis, and its prospective roles as a precursor for novel plasticizers, a component in advanced biofuels, an ingredient in fragrances and flavors, and a versatile industrial solvent. Detailed experimental protocols are proposed to validate these applications, supported by an analysis of the known properties and toxicological profile of its structural analogs. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this C9 alcohol.
Introduction: Unveiling this compound
This compound is an organic compound and a member of the branched-chain saturated alcohols family.[1][2] Its structure, featuring a nine-carbon backbone, suggests physical and chemical properties that could be advantageous in various applications. While not as extensively studied as its C8 isomer, 2-ethyl-1-hexanol (2-EH), its potential can be inferred from the well-documented utility of similar long-chain alcohols.[3] The branching in its structure is likely to inhibit crystallization, a characteristic that is beneficial in applications requiring low-temperature fluidity, such as in plasticizers and lubricants.[3]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is the first step in unlocking its potential. The following table summarizes its key computed and known properties.
| Property | Value | Source |
| Molecular Formula | C9H20O | [4][5] |
| Molecular Weight | 144.25 g/mol | [4][5] |
| IUPAC Name | 2-ethyl-3-methylhexan-1-ol | [4] |
| CAS Number | 66794-04-5 | [4][5] |
| Appearance | Colorless liquid (predicted) | |
| Solubility | Poorly soluble in water; soluble in most organic solvents (inferred from 2-EH) | [3] |
Synthesis Pathways
The synthesis of this compound is not widely documented, but established methods for producing branched-chain alcohols can be adapted. The Guerbet reaction, which involves the condensation of alcohols to form higher, branched-chain alcohols, is a promising route.[6] For example, n-butanol can be a starting material for the synthesis of 2-ethyl-1-hexanol through this method.[6] Another viable pathway is the aldol condensation of aldehydes, followed by hydrogenation.[7][8] Specifically, the aldol condensation of n-butyraldehyde followed by hydrogenation is a commercial route for 2-ethyl-1-hexanol.[7] A similar strategy could be employed using appropriate starting materials to yield this compound.
Caption: Workflow for evaluating this compound as a biofuel.
Other Potential Research Avenues
Fragrance and Flavor Applications
2-Ethyl-1-hexanol is used as a fragrance ingredient, and its esters can have emollient properties. [1][2][3][9] Scientific Rationale: The specific structure of this compound and its potential esters could yield unique olfactory profiles. Research in this area would involve synthesizing a range of esters and conducting sensory panel evaluations to characterize their scent and flavor profiles for potential use in cosmetics, personal care products, and food. [2][10]
Industrial Solvents and Surfactants
With its high boiling point and slow evaporation rate, 2-ethyl-1-hexanol is a versatile solvent. [10]It is used in paints, coatings, and as a dispersing agent for pigment pastes. [9][10] Scientific Rationale: this compound could offer a unique solvency profile, making it suitable for specialized applications. Furthermore, it could serve as a hydrophobic starting material for the synthesis of non-ionic surfactants, which have widespread use in detergents and emulsifiers.
Toxicology and Safety Considerations
The toxicological profile of this compound has not been extensively studied. However, data from 2-ethyl-1-hexanol can serve as a preliminary guide. 2-EH exhibits low acute toxicity but can be a skin and eye irritant. [11][12][13]Inhalation of 2-EH has been linked to respiratory irritation and may cause hepatomegaly (enlarged liver) and transient lipid accumulation in animal models. [14][15]It is important to note that the metabolism of 2-EH to 2-ethylhexanoic acid is thought to be responsible for some of its observed toxic effects. [3][16]
Proposed Initial Toxicological Assessment
A crucial step in the development of this compound for any application is a thorough safety assessment.
-
In Vitro Cytotoxicity: Use cell-based assays (e.g., MTT, LDH) with relevant cell lines (e.g., hepatocytes, skin fibroblasts) to determine the concentration at which the compound becomes toxic to cells.
-
Metabolism Studies: Investigate the metabolic fate of this compound in vitro using liver microsomes to identify its major metabolites. This is critical for understanding its potential toxicity, as the metabolites may be more or less toxic than the parent compound.
-
Skin and Eye Irritation Potential: Employ in vitro models, such as reconstructed human epidermis (RhE) and cornea models, to assess its potential as a skin and eye irritant.
Conclusion
While direct research on this compound is sparse, a strong case can be made for its potential in several industrial applications based on the well-established utility of its structural isomer, 2-ethyl-1-hexanol. Its unique branching structure may offer advantages in the development of novel plasticizers, advanced biofuels, and specialty chemicals. The experimental pathways outlined in this guide provide a roadmap for researchers to explore and validate these potential applications. A thorough investigation of its synthesis, performance characteristics, and toxicological profile is warranted to fully unlock the potential of this versatile C9 alcohol.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Paints & Coatings. (n.d.). Alcohols.
- U.S. Environmental Protection Agency. (2006). Inert Reassessment: 2-Ethyl-1-hexanol; CAS#104-76-7.
- Kasanen, J. P., et al. (n.d.). Acute effects of exposure to 1 mg/m3 of vaporized 2-ethyl-1-hexanol in humans. Indoor Air.
- Albro, P. W. (1975). The metabolism of 2-ethylhexanol in rats. Xenobiotica, 5(10), 625-636.
- Wikipedia. (n.d.). 2-Ethylhexanol.
- McGinty, D., et al. (2010). Fragrance material review on 2-ethyl-1-hexanol. Food and Chemical Toxicology, 48, S59-S63.
- CJ Chemicals. (n.d.). 2-Ethyl Hexanol.
- The Good Scents Company. (n.d.). 2-ethyl-1-hexanol.
- ResearchGate. (n.d.). Fragrance material review on 2-ethyl-1-hexanol.
- Carlini, C., et al. (2004). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide. Journal of Molecular Catalysis A: Chemical, 212(1-2), 65-70.
- ResearchGate. (n.d.). Cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal and 2-methyl-1-pentanol from n-propanal using combustion synthesized Cu/Mg/Al mixed metal oxide trifunctional catalyst.
- Terra Mater. (n.d.). 2-ethyl-1-hexanol.
- Study.com. (n.d.). 2-Ethyl-1-hexanol, used in the synthesis of di(2-ethylhexyl) phthalate plasticizer, is made....
- Quora. (n.d.). How to prepare 2-ethyl-1,3- hexandiol starting from n-butanol.
- ResearchGate. (n.d.). Biofuel production from 2-ethylhexanol and other bio-based chemicals....
- Ernstgård, L., et al. (2001). Acute effects of exposure to 1 mg/m(3) of vaporized 2-ethyl-1-hexanol in humans. Indoor Air, 11(4), 253-259.
- Google Patents. (n.d.). Process for the preparation of 2-ethyl hexanol.
- Royal Society of Chemistry. (n.d.). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst.
- ResearchGate. (n.d.). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant.
- The Good Scents Company. (n.d.). hexanol.
- Industrial Health. (2021). Inhalation exposure to 2-ethyl-1-hexanol causes hepatomegaly and transient lipid accumulation without induction of peroxisome proliferator.
- PubMed. (2021). Inhalation exposure to 2-ethyl-1-hexanol causes hepatomegaly and transient lipid accumulation without induction of peroxisome proliferator-activated receptor alpha in mice.
- ResearchGate. (n.d.). 2‐ethylhexanol production pathway through biomass fermentation and ethanol as intermediate chemical.
- Study.com. (n.d.). Describe a sequence of reactions by which 2-methyl-3-hexanol can be straightforwardly prepared using acetylene and compounds containing no more than 3 carbons.
- Stenutz. (n.d.). 2-methyl-3-ethyl-3-hexanol.
- MDPI. (2022). Sustainable Biofuels from First Three Alcohol Families: A Critical Review.
- ResearchGate. (n.d.). Synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene.
- Google Patents. (n.d.). Process for the preparation of 2-ethyl-1,3-hexane diol.
- ResearchGate. (n.d.). (PDF) Enantioselective Synthesis of 2-Hydroxy-5-Methyl-3-Hexanone.
Sources
- 1. Fragrance material review on 2-ethyl-1-hexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. scilit.com [scilit.com]
- 7. homework.study.com [homework.study.com]
- 8. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2-Ethyl Hexanol [portal.cjchemicals.net]
- 10. 2-ethyl-1-hexanol, 104-76-7 [thegoodscentscompany.com]
- 11. epa.gov [epa.gov]
- 12. arkema.com [arkema.com]
- 13. fishersci.com [fishersci.com]
- 14. jniosh.johas.go.jp [jniosh.johas.go.jp]
- 15. Inhalation exposure to 2-ethyl-1-hexanol causes hepatomegaly and transient lipid accumulation without induction of peroxisome proliferator-activated receptor alpha in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The metabolism of 2-ethylhexanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Toxicological Deep Dive: Profiling 2-Ethyl-3-methyl-1-hexanol through a Structurally Analogous Lens
This technical guide provides a comprehensive overview of the toxicological profile of 2-Ethyl-3-methyl-1-hexanol (CAS No. 66794-04-5). Acknowledging the current scarcity of direct toxicological data for this specific C9 alcohol, this paper employs a scientifically grounded approach by leveraging extensive data from its close structural analog, 2-Ethyl-1-hexanol (2-EH, CAS No. 104-76-7). The structural similarities between these two primary alcohols, primarily differing by a single methyl group on the carbon adjacent to the ethyl branch, allow for a reasoned, albeit cautious, toxicological assessment. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the potential hazards associated with this class of compounds.
Executive Summary: A Low-Acute-Toxicity Profile with Notable Irritant Properties
Overall, the toxicological data for the surrogate compound, 2-Ethyl-1-hexanol, indicates a low order of acute toxicity via oral and dermal routes.[1][2] However, it is classified as a skin and eye irritant.[1][2][3][4] While not considered a skin sensitizer, it may cause respiratory irritation upon inhalation of its vapors or mists.[3][5] Repeated exposure studies in animals have noted effects on the liver, but it is not considered carcinogenic or mutagenic.[1][2]
Physicochemical Properties and Rationale for Analog Selection
This compound is a primary alcohol with the molecular formula C9H20O.[6][7] Its structure is comparable to that of 2-Ethyl-1-hexanol (C8H18O), a widely studied industrial chemical. The addition of a methyl group in this compound is expected to slightly increase its lipophilicity, which could potentially influence its absorption and metabolic profile. However, the presence of the primary alcohol functional group, a key determinant of metabolic pathways, remains constant. This structural and functional similarity forms the basis for using 2-EH as a surrogate for toxicological assessment in the absence of direct data.
Acute Toxicity Assessment
2-Ethyl-1-hexanol exhibits low acute toxicity following oral and dermal administration.[1][2] In animal studies, oral LD50 values in rats and mice range from 2000 to 6400 mg/kg body weight.[2] The dermal LD50 in rabbits is reported to be greater than 2000 mg/kg.[2] Inhalation of 2-EH can be harmful, with high concentrations of vapors or mists causing irritation to the upper respiratory tract, headache, and dizziness.[8][9]
| Endpoint | Species | Route | Value | Toxicity Category | Reference |
| LD50 | Rat | Oral | 2000-3700 mg/kg | III | JECFA, 1993[2] |
| LD50 | Mouse | Oral | 3200-6400 mg/kg | III | JECFA, 1993[2] |
| LD50 | Rabbit | Dermal | >2000-2600 mg/kg | III | Scala, 1973[2] |
| LC50 | Rat | Inhalation | >0.89 - <= 5.3 mg/l (4h) | IV | BASF[5] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)
The determination of acute oral toxicity often follows a stepwise procedure to minimize animal usage.
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are chosen.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, and acclimatized for at least 5 days.
-
Fasting: Prior to dosing, animals are fasted overnight (food, but not water is withheld).
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept low, typically not exceeding 1 mL/100g body weight.
-
Sequential Dosing: A single animal is dosed at a time. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. The dose progression factor is typically 3.2.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Caption: Workflow for an acute oral toxicity study following the Up-and-Down Procedure.
Irritation and Sensitization
Skin Irritation
2-Ethyl-1-hexanol is classified as a skin irritant.[3][4] Prolonged or repeated skin contact can lead to defatting of the skin and dermatitis.[3][10] In rabbit studies, it has been shown to be moderately irritating.[1][2]
Eye Irritation
The substance is a serious eye irritant.[1][2][3][4] Contact can cause redness, pain, and a burning sensation.[8] In some cases, there is a risk of serious damage to the eyes.[10] Human volunteer studies with vapor exposure to 1 mg/m³ of 2-EH showed a minimal but significant increase in eye discomfort.[11][12]
Skin Sensitization
Based on available data, 2-Ethyl-1-hexanol is not considered to be a skin sensitizer.[13] A study on human volunteers showed no sensitization reactions.[14][15]
Experimental Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis Test - OECD TG 439)
To assess skin irritation potential without the use of live animals, in vitro methods are preferred.
-
Tissue Preparation: Commercially available reconstructed human epidermis (RhE) tissues are pre-incubated in a defined culture medium.
-
Test Substance Application: A small volume of the test substance is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.
-
Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined by the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan is quantified spectrophotometrically.
-
Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the substance. A viability below 50% typically indicates an irritant potential.
Caption: Key steps in the Reconstructed Human Epidermis Test for skin irritation.
Repeated Dose Toxicity
Subchronic repeated dose studies of 2-Ethyl-1-hexanol in rats have identified the liver as a target organ.[1][2] Observed effects include increased liver weights and peroxisome proliferation.[1][2] In a 90-day oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 125 mg/kg bw/day, based on effects on the liver and stomach at higher doses.[14] Long-term exposure in mice to high concentrations of inhaled 2-EH also resulted in increased relative liver weights.[16]
Genotoxicity and Carcinogenicity
Mutagenicity
The available data from a battery of tests indicate that 2-Ethyl-1-hexanol is not mutagenic.[1][2][13] It did not induce gene mutations in bacterial reverse mutation assays (Ames test) or chromosome aberrations in mammalian cells in vitro.[17]
Carcinogenicity
Developmental and Reproductive Toxicity
2-Ethyl-1-hexanol is not considered to be a developmental toxicant.[1] In a developmental toxicity study in rats, a NOAEL of 130 mg/kg bw/day was established.[14] At higher doses, developmental effects were observed, but these occurred in the presence of maternal toxicity.[14]
Conclusion and Forward-Looking Remarks
The toxicological profile of this compound, inferred from its close structural analog 2-Ethyl-1-hexanol, suggests a compound of low acute systemic toxicity. The primary hazards are associated with local effects, namely skin, eye, and respiratory irritation. It is not considered to be genotoxic, carcinogenic, or a developmental toxicant under the conditions of the studies evaluated.
For drug development professionals and researchers, this profile suggests that while systemic toxicity may be low, appropriate handling procedures and personal protective equipment are essential to mitigate the risk of local irritation. Further research, including in vitro screening and targeted in vivo studies on this compound itself, would be necessary to definitively characterize its toxicological properties and confirm the validity of the read-across assessment presented in this guide.
References
- Acute effects of exposure to 1 mg/m3 of vaporized 2-ethyl-1-hexanol in humans. (2025-08-27).
- 2-ethyl-1-hexanol - SAFETY DATA SHEET. (2010-05-14).
- RIFM fragrance ingredient safety assessment, 2-ethyl-1-hexanol, CAS registry number 104-76-7 - PubMed.
- Comprehensive review of 2‐ethyl‐1‐hexanol as an indoor air pollutant - PubMed Central.
- SAFETY DATA SHEET - Spectrum Chemical. (2019-03-14).
- Inert Reassessment: 2-Ethyl-1-hexanol; CAS#14-76-7. Correction to the List Classification Determination Paragraph - EPA.
- Acute effects of exposure to 1 mg/m(3) of vaporized 2-ethyl-1-hexanol in humans - PubMed.
- Material Safety Data Sheet - 2-Ethyl-1-hexanol. (2013-04-04).
- This compound | C9H20O | CID 21572686 - PubChem.
- 2-Ethyl Hexanol - SAFETY DATA SHEET. (2020-02-04).
- 1 - SAFETY DATA SHEET. (2025-06-25).
- 2-Ethyl-1-hexanol - Santa Cruz Biotechnology.
- 2-ETHYL-1-HEXANOL - Safety Data Sheet - ChemicalBook. (2025-11-22).
- Safety Data Sheet - BASF. (2025-10-17).
- 1-Hexanol, 2-ethyl-: Human health tier II assessment Preface. (2013-09-12).
- Decision Document for Petition Number 1E7893: 2-Ethyl-1-hexanol - Regulations.gov. (2012-02-14).
- This compound - the NIST WebBook.
- RIFM fragrance ingredient safety assessment, 2-methylundecanol, CAS Registry Number 10522-26-6. (2016-07-27).
- Inhalation exposure to 2-ethyl-1-hexanol causes hepatomegaly and transient lipid accumulation without induction of peroxisome proliferator.
- 2-ethylhexan-1-ol - Registration Dossier - ECHA.
- Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant - ResearchGate.
Sources
- 1. epa.gov [epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. download.basf.com [download.basf.com]
- 6. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. trc-corp.com [trc-corp.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Acute effects of exposure to 1 mg/m(3) of vaporized 2-ethyl-1-hexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RIFM fragrance ingredient safety assessment, 2-ethyl-1-hexanol, CAS registry number 104-76-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. researchgate.net [researchgate.net]
- 16. jniosh.johas.go.jp [jniosh.johas.go.jp]
- 17. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
An In-depth Technical Guide to the Environmental Stability of 2-Ethyl-3-methyl-1-hexanol
Foreword: Navigating Data Gaps with Scientific Rigor
Section 1: Chemical Identity and Physicochemical Properties
Understanding the intrinsic properties of a molecule is the first step in predicting its environmental transport and fate. These parameters govern how a substance partitions between air, water, soil, and biota.
Molecular Structure and Identity
The structure features a primary alcohol functional group, which is a key site for metabolic and oxidative reactions. The branched aliphatic chain can influence the rate of biodegradation, often making it more challenging for microorganisms compared to linear analogues.
Key Physicochemical Data
The following table summarizes the critical physicochemical properties. Experimentally determined values for 2-Ethyl-3-methyl-1-hexanol are sparse; therefore, predicted values and data from the surrogate 2-Ethyl-1-hexanol are included for context.
| Property | This compound (Predicted/Limited Data) | 2-Ethyl-1-hexanol (Experimental Data for Surrogate) | Significance for Environmental Fate |
| Water Solubility | Low (estimated) | Moderately soluble (~1000 mg/L)[3] | Governs concentration in aquatic systems and potential for leaching from soil. |
| Vapor Pressure | Moderate (estimated) | 0.05 mmHg at 25°C | Determines the tendency to volatilize from soil and water into the atmosphere. |
| Octanol-Water Partition Coefficient (log Kₒw) | 3.34 (Predicted)[1] | 2.9 (Experimental)[4] | Indicates the potential for bioaccumulation in fatty tissues of organisms. A value >3 suggests moderate bioaccumulation potential. |
| Soil Adsorption Coefficient (log Kₒc) | N/A | 1.4 (Minimal adsorption)[4] | Predicts mobility in soil. Low values indicate a higher likelihood of leaching into groundwater. |
Section 2: Environmental Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to breakdown through biotic and abiotic processes.
Abiotic Degradation
Abiotic degradation involves non-biological processes, primarily hydrolysis and photodegradation.
-
Hydrolysis: This process involves the breakdown of a chemical by reaction with water.[5][6][7] Alcohols, such as this compound, do not contain functional groups that are susceptible to environmental hydrolysis under typical pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant environmental fate process. In contrast, esters containing a 2-ethylhexyl group can hydrolyze to form 2-ethyl-1-hexanol, which is a known emission mechanism from materials like PVC flooring.[8][9][10]
-
Photodegradation: This involves degradation by light.
-
Direct Photolysis: Molecules are broken down by absorbing solar radiation. Since this compound does not contain chromophores that absorb light in the environmentally relevant spectrum (>290 nm), direct photolysis in water or soil is not anticipated to be a major degradation pathway.
-
Indirect Photodegradation (Atmosphere): In the atmosphere, the dominant degradation process for volatile organic compounds (VOCs) is reaction with photochemically generated hydroxyl (•OH) radicals.[3] The estimated atmospheric half-life for the surrogate 2-ethylhexanol due to this reaction is approximately 1.2 days.[3] A similar rapid degradation is expected for this compound, limiting its persistence in the air. The primary loss process in the atmosphere is clearly the daytime reaction with hydroxyl radicals.[11]
-
Biotic Degradation
Biodegradation, the breakdown of organic matter by microorganisms, is expected to be the most significant degradation pathway for this compound in soil and aquatic environments.
-
Aerobic Biodegradation: In the presence of oxygen, microorganisms can metabolize alcohols. The surrogate compound, 2-ethylhexanol, is considered to be readily biodegradable.[4] This suggests that this compound is also likely to biodegrade. The typical pathway involves the oxidation of the primary alcohol to an aldehyde, then to a carboxylic acid, which can then enter central metabolic pathways (e.g., beta-oxidation) and ultimately be mineralized to CO₂ and water. The branched nature of the molecule may slow the initial stages of degradation compared to a straight-chain nonanol.
-
Anaerobic Biodegradation: In the absence of oxygen, biodegradation can still occur but is generally much slower. Data on the anaerobic biodegradation of branched C9 alcohols is limited.
The microbial degradation of plasticizers is considered the most probable source of the related compound, 2-ethylhexanol, in indoor air.[12]
Section 3: Environmental Distribution and Ecotoxicity
Transport and Partitioning
Based on its physicochemical properties, the environmental distribution of this compound can be predicted:
-
Air: Due to its moderate volatility, if released to the environment, a portion will partition to the atmosphere, where it will be rapidly degraded.[3]
-
Water: Its moderate water solubility means it can be present in surface waters. Volatilization from water surfaces is also a potential transport mechanism.[3]
-
Soil: With an estimated low soil adsorption coefficient, this compound is expected to be mobile in soil and has the potential to leach into groundwater.[3][4]
-
Bioaccumulation: The predicted log Kₒw of 3.34 suggests a moderate potential for bioaccumulation in aquatic organisms. This is a key parameter that requires experimental verification.
Ecotoxicity Profile (Surrogate Data)
Ecotoxicity data for this compound is unavailable. Data for 2-Ethyl-1-hexanol indicates it is harmful to aquatic life upon short-term exposure.[4] This suggests that this compound may also exhibit some level of aquatic toxicity, warranting experimental investigation.
Section 4: Standardized Methodologies for Stability Assessment
To address the data gaps for this compound, standardized testing is required. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing chemicals that are internationally accepted.[13][14]
Workflow for Environmental Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive assessment.
Caption: A logical workflow for assessing the environmental stability of a chemical.
Experimental Protocol: Ready Biodegradability (OECD 301D - Closed Bottle Test)
This test provides a screening-level assessment of a chemical's potential for rapid and ultimate biodegradation in an aerobic aqueous medium.[15]
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (from activated sludge, for example) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by analyzing the consumption of dissolved oxygen over a 28-day period.
Step-by-Step Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium according to the OECD 301 guideline specifications. This medium provides essential nutrients for the microorganisms but lacks a carbon source other than the test substance.
-
Preparation of Inoculum: Obtain fresh activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash and aerate the sludge to prepare a standardized microbial stock.
-
Test Setup:
-
Prepare multiple sealed glass bottles (e.g., 300 mL BOD bottles).
-
Test Bottles: Add mineral medium, a known concentration of this compound (typically 2-5 mg/L), and the prepared inoculum.
-
Blank Control: Add mineral medium and inoculum only (to measure background oxygen consumption).
-
Reference Control: Add mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.
-
Toxicity Control: Add mineral medium, inoculum, the test substance, and the reference substance to check for inhibitory effects of the test substance on the microorganisms.
-
-
Incubation: Fill all bottles completely to exclude headspace, seal them, and incubate in the dark at 20 ± 1°C for 28 days.
-
Measurement: Periodically (e.g., on days 0, 7, 14, 21, and 28), measure the dissolved oxygen concentration in replicate bottles using a calibrated oxygen electrode.
-
Calculation: Calculate the percentage biodegradation (D) using the formula: D (%) = [(BODt - BODblank) / ThOD] * 100 Where:
-
BODt is the biochemical oxygen demand of the test substance at time t (mg O₂/L).
-
BODblank is the mean oxygen consumption of the blank controls.
-
ThOD is the Theoretical Oxygen Demand of the test substance.
-
-
Pass Criteria: The substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window, which itself must occur within the 28-day study period.
Caption: Experimental workflow for the OECD 301D Closed Bottle Test.
Experimental Protocol: Octanol-Water Partition Coefficient (OECD 107 - Shake Flask Method)
This method directly measures the partitioning of a chemical between n-octanol and water, two immiscible phases.[16]
Principle: A known volume of n-octanol and water, along with a known amount of the test substance, are placed in a vessel and shaken until equilibrium is reached. The concentration of the substance in both phases is then measured.[16][17]
Step-by-Step Methodology:
-
Purity of Reagents: Use high-purity n-octanol and water. The n-octanol should be pre-saturated with water, and the water pre-saturated with n-octanol.
-
Preparation of Solutions: Dissolve this compound in either the water or n-octanol phase. The concentration should be low enough to not exceed its solubility limit in either phase.
-
Partitioning:
-
Combine the n-octanol and water phases in a suitable vessel (e.g., a separatory funnel) at a defined volume ratio. The ratio is chosen based on the expected log Kₒw to ensure measurable concentrations in both phases.
-
Shake the vessel vigorously for a set period at a constant temperature (e.g., 25°C) to allow the system to reach equilibrium. Emulsion formation can be a problem and alternative methods like slow-stirring (OECD 123) may be needed for some compounds.[16][18]
-
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Analysis: Carefully sample each phase and determine the concentration of this compound using a suitable analytical technique (e.g., Gas Chromatography - GC).
-
Calculation: The Kₒw is calculated as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ): Kₒw = Cₒ / Cₐ The result is typically expressed as its base-10 logarithm, log Kₒw. The experiment should be repeated with different starting concentrations and phase volume ratios to ensure consistency.
Section 5: Summary and Conclusions
While direct experimental data on the environmental stability of this compound is scarce, a scientifically sound assessment can be made based on its chemical structure and data from the close analogue, 2-Ethyl-1-hexanol.
-
Persistence: The compound is not expected to be persistent in the environment. Its primary degradation routes are likely rapid atmospheric photo-oxidation and aerobic biodegradation in soil and water. Hydrolysis and direct photolysis are not considered significant fate processes.
-
Mobility: Due to its low predicted soil adsorption, this compound is expected to be mobile in soil, indicating a potential for leaching.
-
Bioaccumulation: A moderate potential for bioaccumulation is predicted based on its log Kₒw.
-
Data Needs: Experimental verification is crucial. The protocols outlined in this guide for determining ready biodegradability (OECD 301D) and the octanol-water partition coefficient (OECD 107) are fundamental first steps for a robust environmental risk assessment. Further studies on aquatic toxicity and soil adsorption (OECD 106) would provide a more complete picture.
This guide provides the foundational knowledge and methodological framework for researchers and drug development professionals to rigorously evaluate the environmental profile of this compound.
References
- OECD Guidelines for the Testing of Chemicals - Wikipedia. (URL: [Link])
- Sangster, J. (1999). A Method for Measuring 1-Octanol−Water Partition Coefficients. Analytical Chemistry. (URL: [Link])
- Siracusa, V., & Lotti, N. (2016). Review of Standard Testing methods and specifications for measuring biodegradation of bio-based materials in fresh water. WIT Transactions on Ecology and the Environment. (URL: [Link])
- Ontario Ministry of the Environment. (2005). Assessment Report on 2-Ethylhexanol for Developing Ambient Air Quality Objectives. (URL: [Link])
- Envirocare Labs. (2024). Understanding Biodegradability Testing: Ensuring Environmental Safety. (URL: [Link])
- OECD. (2018). OECD guidelines for chemicals safety testing. (URL: [Link])
- OECD. OECD Guidelines for the Testing of Chemicals, Section 3. (URL: [Link])
- OECD. Guidelines for the Testing of Chemicals. (URL: [Link])
- Dalrymple, O. K. (n.d.). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. University of South Florida. (URL: [Link])
- De Bruijn, J., et al. (1989). Measuring Octanol/Water Partition Coefficients by the "Slow-Stirring" Method. Environmental Toxicology and Chemistry. (URL: [Link])
- Fera Science. (n.d.).
- Eurofins Scientific. (n.d.). Biodegradability Testing Explained. (URL: [Link])
- Aropha Resource Center. (n.d.). Biodegradation Test Method Overview. (URL: [Link])
- Smithers. (n.d.).
- U.S. Environmental Protection Agency. (2012). Decision Document for Petition Number 1E7893: 2-Ethyl-1-hexanol. (URL: [Link])
- Nalli, S., et al. (2006). Origin of 2-ethylhexanol as a VOC. Environmental Pollution. (URL: [Link])
- U.S. Environmental Protection Agency. (2006). Inert Reassessment: 2-Ethyl-1-hexanol. (URL: [Link])
- NIST. (n.d.). This compound. NIST Chemistry WebBook. (URL: [Link])
- National Center for Biotechnology Information. (n.d.). This compound.
- Wensing, M., et al. (2019). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. Indoor Air. (URL: [Link])
- Chemguide. (n.d.). Hydrolysis of esters. (URL: [Link])
- LibreTexts Chemistry. (2022). Hydrolysis of Esters. (URL: [Link])
- The Basics of General, Organic, and Biological Chemistry. (n.d.). Hydrolysis of Esters. (URL: [Link])
- Gallego, E., et al. (2010). Reactivity of 2-ethyl-1-hexanol in the atmosphere.
Sources
- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. open.alberta.ca [open.alberta.ca]
- 4. arkema.com [arkema.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive review of 2‐ethyl‐1‐hexanol as an indoor air pollutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Origin of 2-ethylhexanol as a VOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. oecd.org [oecd.org]
- 15. Understanding Biodegradability Testing: Ensuring Environmental Safety | Envirocare Labs [envirocarelabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rc.usf.edu [rc.usf.edu]
- 18. p2infohouse.org [p2infohouse.org]
Methodological & Application
Synthesis of 2-Ethyl-3-methyl-1-hexanol via Grignard Reaction: An Application Note and Protocol
Introduction: The Strategic Construction of Chiral Alcohols
The synthesis of specific, often chiral, higher alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. 2-Ethyl-3-methyl-1-hexanol, a C9 aliphatic alcohol, represents a structural motif of interest due to its potential as a versatile building block or a target molecule in various applications. The Grignard reaction, a classic yet powerful tool for carbon-carbon bond formation, offers a reliable and adaptable method for the construction of such molecules. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to a carbonyl group, yielding an alcohol upon acidic workup.[1]
This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and robust methods for product verification. The target audience for this document includes researchers, scientists, and professionals in drug development who require a thorough understanding of synthetic methodologies for creating complex organic molecules.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule, this compound, reveals the most logical disconnection at the C1-C2 bond. This bond formation is ideally suited for a Grignard reaction.
Caption: Retrosynthetic approach for this compound.
This analysis indicates that the reaction between 2-methylbutanal (the aldehyde component) and sec-butylmagnesium bromide (the Grignard reagent) is the most efficient pathway to the desired primary alcohol. The sec-butyl Grignard reagent will act as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbutanal.
Mechanistic Overview
The Grignard reaction proceeds in two main stages:
-
Nucleophilic Addition: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. The π-bond of the carbonyl group breaks, and the electrons are transferred to the oxygen atom, forming a magnesium alkoxide intermediate.
-
Acidic Workup: The addition of a mild acid (e.g., aqueous ammonium chloride) protonates the alkoxide, yielding the final alcohol product and water-soluble magnesium salts.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[2] The reaction is also highly exothermic. All procedures must be conducted in a well-ventilated fume hood, and all glassware must be rigorously dried. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn at all times. An ice bath should be readily available to control the reaction temperature.[3]
Part 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Reagent Preparation: Place magnesium turnings in the reaction flask. In the dropping funnel, prepare a solution of 2-bromobutane in anhydrous diethyl ether or tetrahydrofuran (THF).[3]
-
Reaction Initiation: Add a small portion of the 2-bromobutane solution to the magnesium turnings. The reaction may need initiation, which can be achieved by gently warming the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[4] A successful initiation is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray.
-
Grignard Formation: Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a cloudy, grayish-brown mixture.
Part 2: Reaction with 2-Methylbutanal
-
Aldehyde Addition: Cool the freshly prepared sec-butylmagnesium bromide solution to 0 °C using an ice bath. Dissolve 2-methylbutanal in anhydrous ether or THF and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture again to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and protonate the magnesium alkoxide.[3] This process is exothermic and may cause the ether to boil.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer, containing the product, should be separated. Extract the aqueous layer two more times with diethyl ether to maximize product recovery.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.
| Parameter | Value |
| Reactants | |
| Magnesium Turnings | 1.1 equivalents |
| 2-Bromobutane | 1.0 equivalent |
| 2-Methylbutanal | 1.0 equivalent |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | |
| Grignard Formation | Reflux |
| Aldehyde Addition | 0-10 °C |
| Workup | Saturated aqueous NH₄Cl |
| Purification | Fractional Distillation |
| Expected Yield | 70-85% |
Trustworthiness: A Self-Validating System
The integrity of this synthesis relies on careful monitoring and characterization at key stages.
-
In-Process Controls: The formation of the Grignard reagent can be visually confirmed by the characteristic change in the appearance of the reaction mixture. The progress of the reaction with the aldehyde can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Product Characterization: The identity and purity of the final product, this compound, must be confirmed through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of the purified product should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol.[5] The absence of a strong absorption band around 1720-1740 cm⁻¹ confirms the complete conversion of the aldehyde carbonyl group.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide a detailed map of the proton environment in the molecule. Key signals to expect include a broad singlet for the hydroxyl proton (which can be exchanged with D₂O), a multiplet for the CH₂OH protons, and distinct signals for the various alkyl protons, with integrations corresponding to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shift of the carbon bearing the hydroxyl group (C1) will be in the range of 60-70 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (144.25 g/mol ).
-
Conclusion
The Grignard reaction remains an indispensable tool in synthetic organic chemistry for the construction of complex molecules from simpler precursors. The synthesis of this compound via the reaction of 2-methylbutanal and sec-butylmagnesium bromide, as detailed in this application note, exemplifies a robust and reliable method for producing higher alcohols. By adhering to the outlined protocol and safety precautions, and by employing rigorous characterization techniques, researchers can confidently synthesize this valuable chemical building block for a wide range of applications in research and development.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- American Chemical Society. (2023). Grignard Reaction Safety. [Link]
- ResearchGate. EXPERIMENT SEVEN: SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
- Organic Syntheses.
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
Sources
An Aldol Condensation Route to 2-Ethyl-3-methyl-1-hexanol: A Detailed Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of 2-Ethyl-3-methyl-1-hexanol, a branched C9 alcohol. The described two-step synthetic route employs a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between butanal and 2-pentanone to form the α,β-unsaturated aldehyde intermediate, 2-Ethyl-3-methyl-2-hexenal. This intermediate is subsequently reduced to the target saturated alcohol via catalytic hydrogenation. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary characterization for both the intermediate and final products. The methodology is designed for researchers in organic synthesis and process development, offering a robust pathway using readily available starting materials.
Introduction
Branched-chain higher alcohols, such as the C9 alcohol this compound, are valuable compounds in the chemical industry. Their unique structures impart desirable properties, making them useful as specialty solvents, precursors for plasticizers, components in lubricants, and intermediates for the synthesis of surfactants and fragrance esters.[1][2][3] Unlike their linear counterparts, branched alcohols often exhibit lower melting points and viscosities.
The synthesis of such molecules presents an interesting challenge in carbon-carbon bond formation. The aldol condensation is a cornerstone of organic synthesis for creating C-C bonds.[4] This application note details a specific application of the crossed aldol condensation—the Claisen-Schmidt variant—which reacts an aldehyde with a ketone.[5]
Our synthetic strategy involves two primary stages:
-
Claisen-Schmidt Condensation: Reaction of butanal (as the enolate source) with 2-pentanone (as the electrophilic partner) under basic conditions to yield the α,β-unsaturated aldehyde, 2-Ethyl-3-methyl-2-hexenal.
-
Catalytic Hydrogenation: Subsequent reduction of both the alkene and aldehyde functionalities of the intermediate to afford the final product, this compound.
This approach was selected for its efficiency and reliance on common, industrially available reagents. This guide provides the scientific rationale behind each step, ensuring a reproducible and well-understood process.
Part 1: Synthesis of 2-Ethyl-3-methyl-2-hexenal via Claisen-Schmidt Condensation
This initial stage constructs the C9 carbon backbone of the target molecule through a base-catalyzed reaction between butanal and 2-pentanone.
Reaction Scheme:
Mechanism and Scientific Rationale
The Claisen-Schmidt condensation is a type of crossed aldol condensation.[6] The success of this specific transformation relies on controlling the reaction conditions to favor the desired cross-coupling over potential side reactions, such as the self-condensation of butanal.
-
Enolate Formation: A strong base, such as sodium hydroxide, selectively deprotonates the α-carbon of butanal. This is the kinetically favored step, forming a nucleophilic enolate ion.[7]
-
Nucleophilic Attack: The butanal enolate attacks the electrophilic carbonyl carbon of 2-pentanone. Ketones are generally less electrophilic than aldehydes, and their self-condensation is often sterically hindered, which helps to favor the desired crossed reaction.[8][9]
-
Aldol Adduct Formation: This attack forms a β-hydroxy aldehyde intermediate (an aldol adduct).
-
Dehydration: Under the basic and often thermal conditions of the reaction, this intermediate readily undergoes dehydration (loss of a water molecule).[4] The removal of a proton from the α-carbon and the elimination of the β-hydroxyl group is rapid, driven by the formation of a highly stable, conjugated π-system where the new double bond is conjugated with the carbonyl group.[6]
To ensure the desired outcome, butanal is added slowly to the mixture of 2-pentanone and the base. This strategy maintains a low concentration of the enolizable aldehyde, minimizing its self-condensation and promoting its reaction with the ketone.[8]
Visualizing the Mechanism
Caption: High-level workflow for the two-step synthesis of this compound.
Conclusion
This application note outlines a reliable and scalable two-step synthesis for this compound. The strategy leverages a controlled Claisen-Schmidt condensation to build the core C9 unsaturated aldehyde, which is then fully reduced to the target saturated alcohol using catalytic hydrogenation. By carefully controlling reaction parameters, particularly the slow addition of butanal in the first step, the formation of the desired crossed-aldol product is maximized. This route provides an effective method for academic and industrial researchers to access valuable branched higher alcohols from simple precursors.
References
- Vertex AI Search. Crossed Aldol Condensations.
- APC Pure. Alcohols C9-11, Ethoxylated.
- Queen's University Belfast. (2018). Highly Selective Reduction of α, β-Unsaturated Aldehydes and Ketones under Ambient Conditions using Tetraalkylphosphonium-based Ionic Liquids.
- Revue Roumaine de Chimie. REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY.
- Surten. C9-C11 Alcohol Ethoxylates.
- YouTube. (2018). An animated, base-catalyzed crossed aldol condensation mechanism explained.
- Wikipedia. Aldol condensation.
- Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds.
- Puracy. (2023). C9-C11 Alcohol Ethoxylate - What It Is and How It's Made.
- Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
- ACS Publications. Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review.
- University of Massachusetts. Experiment 19 — Aldol Condensation.
- BYJU'S. Claisen Condensation Mechanism.
- PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation).
- Wikipedia. Claisen–Schmidt condensation.
- ResearchGate. (2008). Kinetics of the Catalytic Hydrogenation of 2-Ethyl-2-Hexenal.
Sources
- 1. APC Pure | Product | Alcohols C9-11, Ethoxylated [apcpure.com]
- 2. Surten - C9-C11 Alcohol Ethoxylates. Specialty Surfactants & Ethoxylates Manufacturer [surtensurfactants.com]
- 3. puracy.com [puracy.com]
- 4. amherst.edu [amherst.edu]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. praxilabs.com [praxilabs.com]
- 7. byjus.com [byjus.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
Asymmetric Synthesis of Chiral 2-Ethyl-3-methyl-1-hexanol: An Application Note and Protocol
Introduction
The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules, particularly enantiomerically pure alcohols, serve as critical building blocks in the synthesis of a vast array of pharmaceuticals.[1][2] The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, with different enantiomers often exhibiting distinct efficacy and toxicity profiles.[1] 2-Ethyl-3-methyl-1-hexanol, a chiral alcohol, represents a valuable synthon for the construction of more complex molecular architectures. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of a specific stereoisomer of this compound, leveraging the power of chiral auxiliary-based methodology. We will delve into the strategic considerations behind the chosen synthetic route, provide step-by-step experimental procedures, and discuss the analytical techniques for verifying the stereochemical outcome.
Strategic Overview: The Evans Aldol Approach
To achieve a high degree of stereocontrol, we have selected a synthetic strategy centered around the Evans aldol reaction. This powerful carbon-carbon bond-forming reaction utilizes a chiral oxazolidinone auxiliary to direct the stereochemical course of the reaction, enabling the formation of new stereocenters with predictable and high diastereoselectivity.[3][4][5] The chiral auxiliary is temporarily incorporated into the molecule, guides the formation of the desired stereoisomers, and is subsequently removed to yield the enantiomerically enriched target compound.[6]
Our synthetic pathway for (2R,3R)-2-Ethyl-3-methyl-1-hexanol is outlined below. The strategy involves three key stages:
-
Preparation of the N-Acyl Oxazolidinone: The commercially available chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with pentanoyl chloride to generate the requisite N-pentanoyl oxazolidinone.
-
Diastereoselective Evans Aldol Reaction: The N-pentanoyl oxazolidinone undergoes a highly diastereoselective aldol reaction with propanal to establish the two contiguous stereocenters of the target molecule's backbone.
-
Reductive Cleavage of the Chiral Auxiliary: The resulting β-hydroxy N-acyloxazolidinone is stereoselectively reduced and the chiral auxiliary is cleaved to furnish the desired (2R,3R)-2-Ethyl-3-methyl-1-hexanol.
Each step is designed to proceed with high yield and stereoselectivity, minimizing the need for extensive purification of intermediates.
Experimental Protocols
Part 1: Synthesis of the Chiral Auxiliary and N-Acyl Imide
Protocol 1.1: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol outlines the synthesis of the Evans chiral auxiliary from (1S,2R)-(+)-norephedrine.
-
Materials:
-
(1S,2R)-(+)-Norephedrine
-
Diethyl carbonate
-
Anhydrous potassium carbonate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add (1S,2R)-(+)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and anhydrous potassium carbonate (2.1 eq).[6]
-
Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.
-
Continue heating for approximately 5 hours, or until the distillation of ethanol ceases.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash twice with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a 1:1.5 mixture of hexane and ethyl acetate to yield pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.[6]
-
Protocol 1.2: Synthesis of N-Pentanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary.
-
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Pentanoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of pentanoyl chloride (1.2 eq).[7]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N-pentanoyl oxazolidinone, which can be purified by column chromatography on silica gel.
-
Part 2: Diastereoselective Aldol Reaction
Protocol 2.1: Evans Aldol Reaction of N-Pentanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with Propanal
This protocol details the key stereocenter-forming reaction.
-
Materials:
-
N-Pentanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Propanal
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the N-pentanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture for 30 minutes at -78 °C to form the boron enolate.[8]
-
Add freshly distilled propanal (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding methanol, followed by a 1:1 mixture of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Dilute with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography on silica gel to yield the desired β-hydroxy N-acyloxazolidinone.
-
Part 3: Reductive Cleavage and Product Isolation
Protocol 3.1: Stereoselective Reduction and Cleavage of the Chiral Auxiliary
This protocol describes the final steps to obtain the target chiral alcohol.
-
Materials:
-
β-hydroxy N-acyloxazolidinone from Protocol 2.1
-
Lithium borohydride (LiBH₄)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve the purified β-hydroxy N-acyloxazolidinone (1.0 eq) in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.
-
Add lithium borohydride (2.0 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of 1 M NaOH solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product contains the desired (2R,3R)-2-Ethyl-3-methyl-1-hexanol and the chiral auxiliary, which can be recovered. Purify the target alcohol by column chromatography on silica gel.
-
Data Presentation
| Step | Product | Expected Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| 1.1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >85% | N/A | >99% |
| 1.2 | N-Pentanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >90% | N/A | N/A |
| 2.1 | (4R,5S)-N-((2R,3R)-3-hydroxy-2,4-dimethylheptanoyl)-4-methyl-5-phenyl-2-oxazolidinone | >85% | >95:5 | N/A |
| 3.1 | (2R,3R)-2-Ethyl-3-methyl-1-hexanol | >80% | N/A | >95% |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the asymmetric synthesis of (2R,3R)-2-Ethyl-3-methyl-1-hexanol.
Mechanistic Insight: The Zimmerman-Traxler Model
The high diastereoselectivity observed in the Evans aldol reaction can be explained by the Zimmerman-Traxler model.[9] The boron atom chelates with both the carbonyl oxygen of the oxazolidinone and the enolate oxygen, forming a rigid, chair-like six-membered transition state. The bulky substituent on the chiral auxiliary (the phenyl group in this case) effectively blocks one face of the enolate, forcing the aldehyde (propanal) to approach from the less sterically hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters.
Caption: Simplified Zimmerman-Traxler model for the Evans aldol reaction.
Analytical Characterization
The enantiomeric excess (e.e.) of the final product, this compound, should be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Prepare a dilute solution of the purified alcohol in a suitable mobile phase, such as a mixture of hexane and isopropanol.
-
HPLC Conditions:
-
Column: A chiral stationary phase column, such as a Chiralpak AD-H or similar, is recommended.[10]
-
Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 98:2 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Refractive Index (RI) detector.
-
-
Analysis: The two enantiomers should exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Conclusion
This application note provides a robust and highly stereoselective method for the synthesis of chiral this compound using an Evans aldol reaction as the key step. The detailed protocols and mechanistic insights are intended to provide researchers, scientists, and drug development professionals with a practical guide for the preparation of this and structurally related chiral building blocks. The principles outlined herein are broadly applicable to the asymmetric synthesis of a wide range of complex molecules, underscoring the importance of stereocontrolled synthesis in modern chemical research.
References
- PrepChem. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
- MDPI. Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
- PubMed. Synthesis of chiral building blocks for use in drug discovery. [Link]
- PubMed Central. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
- ResearchGate. Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column. [Link]
- PubMed Central.
- Chem-Station Intern
- PubMed Central. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. [Link]
- J-STAGE.
- Slideshare. Evans aldol ppt. [Link]
- ResearchGate. Chiral HPLC analysis. HPLC elution profiles after the reaction of the... [Link]
- ResearchG
- ResearchGate. Stereoselective Rearrangement of β-Hydroxy- N -acyloxazolidin-2-ones to Afford N -2-Hydroxyethyl-1,3-oxazinane-2,4-diones. [Link]
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- Wikipedia. Narasaka–Prasad reduction. [Link]
- PubMed Central.
- Organic Syntheses. (s)-4-(phenylmethyl)-2-oxazolidinone. [Link]
- PubMed Central. One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. [Link]
- MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]
Sources
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Evans aldol ppt | PPTX [slideshare.net]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Critical Evaluation of 2-Ethyl-3-methyl-1-hexanol as a Putative Chiral Auxiliary in Asymmetric Synthesis
Abstract
This document provides a comprehensive analysis of the potential application of 2-Ethyl-3-methyl-1-hexanol as a chiral auxiliary in asymmetric synthesis. A thorough review of the scientific and patent literature reveals a notable absence of its use in this capacity. Consequently, this guide is structured to first establish the foundational principles of chiral auxiliaries, with a focus on well-documented chiral alcohols. It then critically evaluates the structural attributes of this compound and, based on established methodologies, puts forth a hypothetical protocol to systematically investigate its viability as a novel chiral auxiliary. This approach is designed for researchers, scientists, and drug development professionals interested in the exploration of new tools for stereoselective control in chemical synthesis.
Part 1: The Core Principles of Chiral Auxiliaries in Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, chemists employ various strategies to control the stereochemical outcome of reactions. One of the most robust and historically significant methods is the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer.
The general workflow for employing a chiral auxiliary is a three-step process:
-
Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.
-
Diastereoselective Transformation: The substrate-auxiliary conjugate undergoes a reaction where the stereochemistry of the auxiliary dictates the stereochemical outcome of the new chiral center, leading to the preferential formation of one diastereomer.
-
Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and ideally allowing for the recovery and reuse of the auxiliary.
The efficacy of a chiral auxiliary is determined by several factors, including the ease of its attachment and removal, the level of stereochemical induction it provides, and its cost and availability in enantiopure form.
Part 2: Established Chiral Alcohols as Auxiliaries: A Proven Concept
While various functional groups can be part of a chiral auxiliary, chiral alcohols have a long history of successful application. They are typically attached to a carboxylic acid or a related prochiral substrate to form a chiral ester. The steric bulk of the alcohol can then effectively shield one face of the enolate derived from the ester, directing an incoming electrophile to the opposite face.
Two prominent examples of chiral alcohols used as auxiliaries are (-)-8-phenylmenthol and (+)-trans-2-phenyl-1-cyclohexanol.
Example 1: (-)-8-Phenylmenthol
Introduced by E.J. Corey, 8-phenylmenthol provides a high degree of stereocontrol in reactions such as enolate alkylations and Diels-Alder reactions. The phenyl group creates a highly biased steric environment, leading to excellent diastereoselectivities.
Example 2: (+)-trans-2-Phenyl-1-cyclohexanol
Developed by J.K. Whitesell, this auxiliary has been effectively used in ene reactions, particularly with glyoxylate esters. Its rigid cyclohexane backbone and the strategically positioned phenyl group allow for predictable facial selectivity.
The success of these compounds lies in their rigid structures and significant steric bulk, which create a well-defined and predictable chiral environment around the reaction center.
Part 3: A Critical Assessment of this compound
A comprehensive search of the scientific literature and patent databases was conducted for the application of "this compound" as a chiral auxiliary. This search yielded no documented instances of its use in this context. The available information is primarily limited to its chemical and physical properties in databases such as PubChem and the NIST Chemistry WebBook.
Chemical Structure and Properties:
-
IUPAC Name: 2-ethyl-3-methylhexan-1-ol
-
Molecular Formula: C₉H₂₀O
-
Molecular Weight: 144.25 g/mol
-
CAS Number: 66794-04-5
Structural Analysis for Potential as a Chiral Auxiliary:
This compound possesses two stereocenters, at the C2 and C3 positions. In principle, a chiral alcohol with stereocenters near the hydroxyl group could function as a chiral auxiliary. The ethyl and methyl groups, along with the propyl chain at these positions, could create a chiral pocket to influence the stereochemical course of a reaction.
However, compared to highly successful auxiliaries like 8-phenylmenthol, this compound has a more flexible acyclic structure. This conformational flexibility could potentially lead to a less defined steric environment, which might result in lower diastereoselectivities in asymmetric reactions. The lack of a rigid ring system or a bulky aromatic group is a notable difference from many well-established chiral auxiliaries.
Part 4: Hypothetical Protocol for the Evaluation of this compound as a Chiral Auxiliary in Enolate Alkylation
The following protocol is a theoretical workflow designed to systematically evaluate the potential of enantiopure this compound as a chiral auxiliary. This is not a validated procedure but is based on established methods for testing new chiral auxiliaries.
Workflow Overview
The proposed evaluation follows the classic three-step sequence: esterification to attach the auxiliary, diastereoselective alkylation of the resulting ester enolate, and cleavage of the auxiliary to determine the enantiomeric excess of the product.
Caption: Figure 1. Hypothetical workflow for evaluating a new chiral alcohol.
Detailed Experimental Protocol (Hypothetical)
1. Synthesis of the Chiral Ester (Auxiliary Attachment)
-
To a solution of propanoic acid (1.0 eq) and enantiopure this compound (1.1 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography on silica gel.
2. Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in tetrahydrofuran (THF) at -78 °C.
-
Add the chiral ester (1.0 eq) dropwise to the LDA solution at -78 °C and stir for 1 hour to form the enolate.
-
Add benzyl bromide (1.2 eq) to the enolate solution and stir at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Analyze the crude product by ¹H NMR or HPLC to determine the diastereomeric ratio (d.r.).
3. Cleavage of the Auxiliary and Analysis
-
Method A (to yield the carboxylic acid): Dissolve the alkylated ester in a THF/water mixture and add lithium hydroxide (LiOH, 3.0 eq). Stir at room temperature until the ester is consumed (monitor by TLC). Acidify the mixture and extract to isolate the enantioenriched carboxylic acid.
-
Method B (to yield the alcohol): Reduce the ester with lithium aluminum hydride (LAH) in THF at 0 °C to obtain the corresponding enantioenriched alcohol.
-
Isolate the desired product and the recovered this compound by column chromatography.
-
Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC.
Table 1: Hypothetical Data for Evaluating Auxiliary Performance
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) |
| Benzyl Bromide | To be determined | To be determined | To be determined | To be determined |
| Methyl Iodide | To be determined | To be determined | To be determined | To be determined |
| Allyl Bromide | To be determined | To be determined | To be determined | To be determined |
Part 5: Conclusion and Future Outlook
While this compound is not a documented chiral auxiliary in the existing scientific literature, this should not preclude its investigation. The principles of asymmetric synthesis are well-established, providing a clear roadmap for the evaluation of novel chiral molecules. The conformational flexibility of this compound may present a challenge to achieving high levels of diastereoselectivity. However, unexpected stereochemical outcomes can sometimes arise, and the exploration of new structural motifs is a vital aspect of advancing synthetic chemistry. The hypothetical protocol outlined herein provides a rigorous and systematic approach to determine if this compound or structurally similar alcohols could serve as useful tools for the synthesis of enantiomerically pure compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Chiral Alcohols and Aldehydes using N-Acetyl-(+)-Pseudoephedrine as a Chiral Auxiliary.
- Wikipedia. (2023). Chiral auxiliary. In Wikipedia.
- Gini, A., et al. (2023). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 1-13). Wiley-VCH.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- Carlini, C., et al. (2004). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Quora. (2021). How to prepare 2-ethyl-1,3- hexandiol starting from n-butanol.
- Crandall, J. K., & Rojas, A. C. (1976). 1-Hexanol, 2-methyl-. Organic Syntheses, 55, 1.
- University of Windsor. (n.d.). Asymmetric Synthesis.
- Semantic Scholar. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- Gaikwad, S. T., et al. (2017). Cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal and 2-methyl-1-pentanol from n-propanal using combustion synthesized Cu/Mg/Al mixed metal oxide trifunctional catalyst.
- U.S. Environmental Protection Agency. (2006). Inert Reassessment: 2-Ethyl-1-hexanol; CAS#104-76-7.
- Benchchem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of 3-Methyl-2-hexanol.
- Tian, W., et al. (2012). Enantioselective Synthesis of 2-Hydroxy-5-Methyl-3-Hexanone. Journal of Chemical Research, 36(1), 38-40.
- Gallego-Iniesta, M. P., et al. (2011). Reactivity of 2-ethyl-1-hexanol in the atmosphere. Atmospheric Environment, 45(29), 5143-5149.
- Reddy, D. S., et al. (2017). Enantioselective Total Synthesis of Cannogenol-3-O-α-L-Rhamnoside via Sequential Cu(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. Organic Letters, 19(24), 6658–6661.
- Cherney, A. H., & Reisman, S. E. (2015). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 115(21), 11887–11910.
- Das, J. P., & Pratihar, D. (2019). Enantioselective synthesis of: Anti-3-alkenyl-2-amido-3-hydroxy esters: Application to the total synthesis of (+)-alexine. Organic & Biomolecular Chemistry, 17(1), 69-73.
- Wikipedia. (2023). 2-Ethylhexanol. In Wikipedia.
- New Jersey Department of Environmental Protection. (n.d.). 2-Ethyl-1-Hexanol.
Application Note: Biocatalytic Strategies for the Enantioselective Synthesis of 2-Ethyl-3-methyl-1-hexanol
Abstract
This technical guide provides detailed application notes and protocols for the biocatalytic synthesis of the chiral alcohol 2-Ethyl-3-methyl-1-hexanol, a valuable building block in the fragrance and fine chemical industries. Recognizing the growing demand for enantiomerically pure compounds and sustainable manufacturing, this document explores two primary enzymatic strategies: the kinetic resolution of the racemic alcohol using lipases and the asymmetric reduction of the corresponding prochiral aldehyde, 2-ethyl-3-methylhexanal, utilizing alcohol dehydrogenases/ketoreductases. By leveraging the inherent selectivity of enzymes, these methods offer a green and efficient alternative to traditional chemical synthesis. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, providing both theoretical grounding and practical, step-by-step protocols.
Introduction: The Case for Biocatalysis in Chiral Alcohol Production
Chiral alcohols are fundamental intermediates in the synthesis of a wide array of high-value products, including pharmaceuticals, agrochemicals, and fragrances.[1] The specific stereoisomer of a molecule can dramatically influence its biological activity and sensory properties. This compound, a branched-chain primary alcohol, is no exception. Its individual enantiomers are expected to possess distinct olfactory profiles, making their stereoselective synthesis a topic of significant interest for the flavor and fragrance industry.[2]
Traditional chemical methods for producing single-enantiomer compounds often rely on stoichiometric chiral reagents or metal catalysts, which can involve harsh reaction conditions, toxic materials, and significant waste generation.[1] Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative.[3] Enzymes operate under mild conditions, typically in aqueous media, and exhibit remarkable chemo-, regio-, and enantioselectivity, leading to cleaner reactions and purer products.[4] This guide will detail two robust biocatalytic approaches for obtaining enantiomerically enriched this compound.
Strategic Approaches to the Biocatalytic Synthesis of this compound
Two principal enzymatic routes are proposed for the synthesis of enantiopure this compound:
-
Strategy A: Lipase-Catalyzed Kinetic Resolution. This approach involves the selective acylation of one enantiomer from a racemic mixture of the alcohol, leaving the other enantiomer unreacted. Lipases are a well-established and versatile class of enzymes for this purpose.[5]
-
Strategy B: Asymmetric Reduction using Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED). This method utilizes an ADH or KRED to reduce the prochiral aldehyde, 2-ethyl-3-methylhexanal, to a single enantiomer of the desired alcohol.[6] This strategy has the potential to achieve a theoretical yield of 100% for the desired enantiomer.
The logical workflow for selecting and implementing these strategies is outlined below.
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
Application Note & Protocol: A Guideline for the Laboratory Synthesis of 2-Ethyl-3-methyl-1-hexanol
Abstract: This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Ethyl-3-methyl-1-hexanol, a branched-chain primary alcohol. The described methodology is centered around the robust and highly versatile Grignard reaction, a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds. This guide is intended for researchers and scientists in drug development and organic synthesis, offering in-depth explanations for procedural choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Rationale
This compound is a C9 primary alcohol with a branched alkyl structure. While its specific applications are not as widely documented as some isomers like 2-ethyl-1-hexanol, which is extensively used in the production of plasticizers and solvents, its unique branching pattern makes it a molecule of interest for research into specialty lubricants, surfactants, and as a precursor for novel ester derivatives.[1][2] The controlled synthesis of such branched alcohols is crucial for structure-activity relationship (SAR) studies in materials science and medicinal chemistry.
For the laboratory-scale synthesis of this compound, the Grignard reaction presents a logical and efficient pathway. This Nobel Prize-winning reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[3][4] This method is particularly advantageous as it allows for the precise and predictable construction of the carbon skeleton, culminating in the formation of the target alcohol upon acidic workup.[5]
The chosen retro-synthetic approach for this protocol involves the reaction of sec-butylmagnesium bromide (a Grignard reagent) with pentanal. This specific pairing is selected for its commercial availability of starting materials and the straightforward nature of the reaction, which is expected to provide a good yield of the desired product.
Reaction Scheme
The overall synthesis is a two-step process: the formation of the Grignard reagent, followed by its reaction with the aldehyde and subsequent workup.
Step 1: Formation of sec-Butylmagnesium Bromide
CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃
(in dry diethyl ether)
Step 2: Reaction with Pentanal and Acidic Workup
CH₃CH₂CH(MgBr)CH₃ + CH₃(CH₂)₃CHO → Intermediate Alkoxide
Intermediate Alkoxide + H₃O⁺ → this compound + Mg(OH)Br
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Notes |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | >99% | Must be activated and dry. |
| 2-Bromobutane | C₄H₉Br | 137.02 | 78-76-2 | >98% | Anhydrous |
| Pentanal | C₅H₁₀O | 86.13 | 110-62-3 | >97% | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | Required for Grignard reagent formation.[3] |
| Iodine | I₂ | 253.81 | 7553-56-2 | >99.8% | For activating magnesium. |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 5 M aq. soln. | For workup. |
| Saturated NH₄Cl | NH₄Cl | 53.49 | 12125-02-9 | aq. soln. | Alternative for workup. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | For drying the organic phase. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet and bubbler
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus (fractional or simple)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Syringes and needles
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Causality and Trustworthiness: The success of a Grignard reaction is critically dependent on maintaining anhydrous (water-free) conditions.[6] Water will protonate and destroy the Grignard reagent, as it is a strong base.[7] Therefore, all glassware must be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) before use, and anhydrous solvents are mandatory.
Step 1: Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide)
-
Apparatus Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a 100 mL dropping funnel. The top of the condenser should be fitted with a nitrogen/argon inlet connected to a bubbler. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.
-
Reagent Addition: Once cooled, add magnesium turnings (2.6 g, 0.11 mol) to the flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by disrupting the passivating oxide layer.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of 2-bromobutane (13.7 g, 0.10 mol) in 50 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion of Grignard Formation: Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting solution should be grayish and slightly cloudy.
Step 2: Reaction with Pentanal
-
Cooling: Cool the flask containing the freshly prepared Grignard reagent in an ice-water bath to 0°C. This is to control the initial exothermic reaction with the aldehyde.
-
Aldehyde Addition: Prepare a solution of pentanal (8.6 g, 0.10 mol) in 30 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour to ensure the reaction goes to completion. The mixture will likely become a thick, viscous slurry.
Step 3: Workup and Purification
-
Quenching the Reaction: Cool the reaction flask again in an ice bath. Slowly and cautiously add 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the intermediate magnesium alkoxide.[3] An alternative, though more vigorous, method is to pour the reaction mixture onto crushed ice and then add 5 M HCl to dissolve the magnesium salts.[6]
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. If two layers are not distinct, add more diethyl ether. Separate the layers and extract the aqueous layer twice more with 30 mL portions of diethyl ether.
-
Washing and Drying: Combine all the organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any excess acid) and 50 mL of brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the absence of starting materials.
-
FT-IR Spectroscopy: To verify the presence of the characteristic broad O-H stretch of an alcohol (typically around 3300-3400 cm⁻¹) and the absence of a carbonyl C=O stretch from the starting aldehyde (around 1725 cm⁻¹).[8]
-
Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the product, confirming its structure.[9]
Safety and Handling
-
Diethyl Ether: Is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: Are highly reactive and moisture-sensitive. They can react violently with water.[7]
-
2-Bromobutane and Pentanal: Are irritants. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Acid/Base Handling: The use of 5 M HCl requires care to avoid chemical burns. Neutralize any spills appropriately.
References
- chemeurope.com.Wittig reaction. [Link]
- Master Organic Chemistry. (2018-02-06). Wittig Reaction - Examples and Mechanism. [Link]
- BYJU'S.Wittig Reaction. [Link]
- Chemistry LibreTexts. (2019-06-05). 21.10: The Wittig Reaction. [Link]
- Wikipedia.Wittig reaction. [Link]
- PubChem.this compound. [Link]
- NIST WebBook.this compound. [Link]
- CJ Chemicals.2-Ethyl Hexanol. [Link]
- PrepChem.com.
- Lu Le Laboratory. (2013-04-05). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction.
- PubChem.2-Ethyl-1-hexanol, methyl ether. [Link]
- Wikipedia.2-Ethylhexanol. [Link]
- Organic Syntheses Procedure.1-Hexanol, 2-methyl-. [Link]
- Google Patents.
- ResearchGate. (2025-08-10).
- ResearchGate.Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. [Link]
- YouTube. (2018-02-17). Using the Grignard Reaction to Make Tertiary alcohols. [Link]
- Scilit.Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide. [Link]
- Quora. (2020-04-30). What are two reactants to prepare 2-hexanol by using Grignard reagent?. [Link]
- Quora. (2021-12-29).
- Master Organic Chemistry. (2015-12-10). Reactions of Grignard Reagents. [Link]
- RSC Publishing.
- R&D Chemicals.2-Ethyl-1-hexanol. [Link]
- SpectraBase.2-Ethyl-1-hexanol. [Link]
- Google Patents.US5227544A - Process for the production of 2-ethylhexanol.
- ACS Publications.Purification of Phosphoric Acid by Extraction with 2-Ethyl-1-Hexanol: Equilibrium Data and Mass Transfer Coefficients. [Link]
- Google Patents.
Sources
- 1. 2-Ethyl Hexanol [portal.cjchemicals.net]
- 2. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 3. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. prepchem.com [prepchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Ethylhexanol(104-76-7) IR Spectrum [chemicalbook.com]
- 9. 2-Ethyl-1-hexanol, methyl ether | C9H20O | CID 14795002 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-Ethyl-3-methyl-1-hexanol via Vacuum Fractional Distillation
Abstract
This application note provides a comprehensive theoretical overview and a detailed experimental protocol for the purification of 2-Ethyl-3-methyl-1-hexanol. This C9 branched-chain alcohol, often synthesized via the Guerbet reaction, is typically recovered in a crude mixture containing isomeric byproducts, unreacted starting materials, and other process-related impurities.[1][2] Due to its high boiling point and the presence of closely boiling isomers, high-purity isolation necessitates the use of vacuum fractional distillation. This guide is intended for researchers, chemists, and process development professionals requiring a robust methodology for obtaining high-purity this compound for applications in research, fine chemical synthesis, and drug development.
Theoretical Principles & Strategic Considerations
The Purification Challenge
The synthesis of this compound, a Guerbet alcohol, is an auto-condensation process that inherently produces a complex mixture.[2] The primary purification challenge lies in separating the target molecule from structurally similar isomers and homologs which possess very close boiling points. Simple distillation is ineffective for separating components with boiling point differences of less than 25 °C.[3][4] Furthermore, the high molecular weight of the target compound suggests a high boiling point, likely exceeding 180 °C at atmospheric pressure, similar to its well-characterized isomer, 2-ethyl-1-hexanol.[5][6][7] Heating organic molecules to such temperatures for extended periods risks thermal decomposition, oxidation, and side-reactions, leading to yield loss and the generation of new impurities.
The Solution: Vacuum Fractional Distillation
To overcome these challenges, vacuum fractional distillation is the required methodology. This technique leverages two core principles:
-
Boiling Point Reduction: By reducing the system pressure, the boiling points of all components are significantly lowered.[8][9][10] This allows for distillation to occur at a temperature that minimizes thermal stress on the molecule, preserving its integrity. The relationship between pressure and boiling point is described by the Clausius-Clapeyron relation.[10]
-
Enhanced Separation Efficiency: A fractionating column, placed between the distillation flask and the condenser, provides a large surface area for a continuous series of condensation and re-vaporization cycles.[11][12] Each cycle, equivalent to a simple distillation, is termed a "theoretical plate." As the vapor mixture ascends the column, it becomes progressively enriched in the more volatile component at each plate.[4][11] For separating closely boiling isomers, a column with a high number of theoretical plates (e.g., a packed Vigreux or a column with structured packing like Raschig rings) is essential.[10]
Key Physical Properties for Separation Strategy
The success of the distillation hinges on the differences in boiling points between this compound and its likely impurities. While the exact boiling point of the target compound is not widely published, we can create a strategy based on its isomers and potential precursors.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Rationale for Presence |
| n-Butanol | 71-36-3 | 74.12 | 117.7 | Potential unreacted starting material. |
| n-Pentanol | 71-41-0 | 88.15 | 137-138 | Potential unreacted starting material. |
| 3-Methyl-1-hexanol | 13231-81-7 | 116.20 | 161-162[13] | Isomeric byproduct. |
| This compound (Target) | 66794-04-5 | 144.25 [14][15] | ~190-205 (Estimate) | Target Compound. |
| 2-Ethyl-1-hexanol | 104-76-7 | 130.23 | 184-185[5][6] | Common Guerbet alcohol; potential isomeric impurity. |
Note: The boiling point for the target compound is an educated estimate based on its structure and the boiling points of similar C9 alcohols. The actual boiling point under vacuum must be determined empirically during the distillation.
Detailed Experimental Protocol
Materials and Equipment
-
Crude this compound mixture
-
Round-bottom flask (sized so the crude material fills it to 1/2 - 2/3 capacity)
-
Magnetic stir bar or mechanical stirrer
-
Heating mantle with controller
-
Claisen adapter[16]
-
Fractionating column (e.g., 30-50 cm Vigreux or packed column with Raschig rings or metal sponge)
-
Distillation head with thermometer adapter
-
High-precision thermometer (-10 to 250 °C)
-
Liebig or Allihn condenser[3]
-
Vacuum take-off adapter
-
Multiple receiving flasks (round-bottom)
-
"Cow" or "Pig" type fraction collector (optional, but highly recommended)[3]
-
Vacuum pump (capable of <10 mmHg) with thick-walled vacuum tubing
-
Cold trap (for protecting the vacuum pump)[16]
-
Manometer or vacuum gauge
-
Glass wool and aluminum foil for insulation
-
High-vacuum grease
-
Lab jack and support clamps
Process Visualization: Distillation Workflow
The following diagram outlines the complete workflow for the purification process.
Caption: Workflow for Vacuum Fractional Distillation.
Step-by-Step Distillation Procedure
-
System Preparation:
-
CRITICAL SAFETY STEP: Thoroughly inspect every piece of glassware for cracks, chips, or star fractures. Weakened glass can implode under vacuum.[16]
-
Apply a thin, uniform layer of high-vacuum grease to all ground-glass joints to ensure an airtight seal.[16]
-
Assemble the apparatus securely on a sturdy lattice. Place the heating mantle on a lab jack for precise height control.
-
Add the crude this compound and a magnetic stir bar to the distillation flask. Note: Boiling stones are ineffective under vacuum.[16]
-
Wrap the fractionating column and distillation head with glass wool, followed by a layer of aluminum foil. This insulation is crucial for maintaining the temperature gradient and achieving efficient separation.
-
-
Initiating the Distillation:
-
Start the flow of coolant through the condenser.
-
Begin stirring the contents of the flask.
-
Ensure the cold trap is properly charged (e.g., with dry ice/acetone or liquid nitrogen).
-
Turn on the vacuum pump. The system pressure should drop steadily. Monitor the manometer. A stable, low pressure (e.g., 1-10 mmHg) is desired. Listen for hissing sounds, which indicate leaks that must be addressed.
-
Once a stable vacuum is achieved, begin to slowly heat the distillation flask.[16]
-
-
Fraction Collection:
-
Forerun (Fraction 1): As the temperature rises, low-boiling impurities (e.g., residual solvents, water, unreacted starting alcohols) will begin to distill. Collect this initial fraction in a separate receiving flask. The distillation temperature will be low and may be unstable during this phase.
-
Equilibration: After the forerun is removed, the temperature will rise more steadily. A ring of condensing vapor will be seen rising up the column.[11] Allow the system to equilibrate by adjusting the heat so that this ring remains stable within the column, establishing a proper reflux.
-
Main Fractions (Fractions 2, 3, 4...): Increase the heat slightly to allow the vapor of the target compound to reach the thermometer. When the temperature at the distillation head stabilizes at a constant value for the given pressure, begin collecting the main product. Record the temperature and pressure for each fraction collected. It is best practice to collect several smaller fractions rather than one large one. If using a "cow" adapter, simply rotate it to switch between receiving flasks.
-
Tail Fraction: A sharp rise in temperature or a drop in the distillation rate after the main fractions have been collected indicates that the bulk of the target compound has distilled. Any subsequent material collected is a higher-boiling tail fraction.
-
-
Shutdown and Analysis:
-
Once the distillation is complete, lower and remove the heating mantle to allow the flask to cool.
-
CRITICAL: Allow the entire system to cool to room temperature before slowly and carefully venting the apparatus to atmospheric pressure. Venting a hot system can cause a dangerous pressure shock.
-
Turn off the vacuum pump and condenser coolant.
-
Analyze the collected main fractions for purity using an appropriate method, such as Gas Chromatography (GC) or NMR spectroscopy.
-
Combine the fractions that meet the required purity specification.
-
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| Bumping/Violent Boiling | Superheating of the liquid; inadequate stirring. | Ensure vigorous and constant stirring. A Claisen adapter helps contain bumps.[16] Reduce heating rate. |
| Flooding of the Column | Boil-up rate is too high for the column diameter. | Reduce the heat input to the distillation flask. |
| Poor Separation | Inefficient column (too few theoretical plates); loss of temperature gradient. | Use a longer or more efficient packed column. Ensure column is well-insulated. |
| Inability to Achieve Low Pressure | Leaks in the system. | Check all joints and connections for proper sealing. Re-grease if necessary. Ensure vacuum tubing is not cracked. |
| Distillation Stalls | Insufficient heat; pressure fluctuations. | Increase heat input slightly. Ensure the vacuum source is providing a stable pressure. Check insulation. |
Safety Precautions
-
Chemical Hazards: this compound and its isomers are combustible liquids that can cause skin, eye, and respiratory irritation.[17][18]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or a face shield), a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[19]
-
Ventilation: Conduct the entire procedure inside a certified chemical fume hood to avoid inhalation of vapors.[17]
-
Vacuum Hazard: The primary physical hazard is implosion. Use a blast shield, especially during the initial pump-down and heating phases. Never apply vacuum to glassware that is scratched, cracked, or otherwise damaged.[16]
-
Fire Hazard: Keep all flammable materials and ignition sources away from the apparatus.[17] Grounding equipment can prevent static discharge.[18] Ensure the heating mantle is connected through a variable power controller.
-
Handling: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[20]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). US10214470B2 - Synthesis of guerbet alcohols.
- StudySmarter. (2024). Vacuum Distillation: Setup & Advantages.
- Google Patents. (2015). EP2913319A1 - Synthesis of guerbet alcohols.
- chemeurope.com. (n.d.). Fractional distillation.
- European Patent Office. (2018). EP 2913319 B1 - Synthesis of guerbet alcohols.
- Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
- Busch. (n.d.). Vacuum Distillation.
- Wikipedia. (n.d.). Guerbet reaction.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Vacuum distillation.
- ChemIDplus. (n.d.). 2-Ethyl-1-hexanol.
- Wikipedia. (n.d.). 2-Ethylhexanol.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Save My Exams. (2024). Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note.
- ResearchGate. (n.d.). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant.
- Oxford Reference. (n.d.). fractional distillation. The Oxford Companion to Spirits & Cocktails.
- Wikipedia. (n.d.). Fractional distillation.
- Chemguide. (n.d.). fractional distillation.
- NIST. (n.d.). 3-ethyl-2-methyl-1-hexanol. NIST Chemistry WebBook.
- The Good Scents Company. (n.d.). 3-methyl-1-hexanol.
Sources
- 1. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
- 2. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 3. Fractional_distillation [chemeurope.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. 2-Ethyl-1-hexanol [drugfuture.com]
- 6. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. buschvacuum.com [buschvacuum.com]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 11. Purification [chem.rochester.edu]
- 12. spiritsanddistilling.com [spiritsanddistilling.com]
- 13. 3-methyl-1-hexanol, 13231-81-7 [thegoodscentscompany.com]
- 14. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. download.basf.com [download.basf.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
Protocol for the Purification of 2-Ethyl-3-methyl-1-hexanol via Normal-Phase Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-Ethyl-3-methyl-1-hexanol, a branched-chain primary alcohol, using normal-phase column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development who require high-purity samples for subsequent applications. The protocol emphasizes a foundational understanding of the separation mechanism, systematic mobile phase optimization using Thin-Layer Chromatography (TLC), and best practices for column packing, sample loading, and fraction analysis. The described system is self-validating, ensuring reproducible and efficient isolation of the target compound from reaction byproducts and unreacted starting materials.
Introduction and Mechanistic Overview
This compound (C₉H₂₀O, Molar Mass: 144.25 g/mol ) is a chiral primary alcohol with a branched hydrocarbon structure.[1] Its purification often presents a challenge due to the presence of structurally similar isomers, nonpolar byproducts, or residual starting materials from synthesis.[2] Column chromatography is a fundamental and powerful technique for such separations, relying on the differential partitioning of compounds between a stationary phase and a mobile phase.[3][4]
The Principle of Separation:
This protocol employs normal-phase adsorption chromatography. The core principle is the reversible adsorption of solute molecules onto a polar stationary phase from a less polar mobile phase.[5][6]
-
Stationary Phase: We utilize silica gel (SiO₂), a highly polar adsorbent. The surface of silica gel is rich in silanol groups (Si-OH), which act as hydrogen bond donors and acceptors.[7]
-
Analyte Interaction: The primary hydroxyl group (-OH) of this compound is the molecule's most polar feature. It forms strong, reversible hydrogen bonds with the silanol groups on the silica surface. This interaction temporarily immobilizes the alcohol on the stationary phase.
-
Mobile Phase: A non-polar or moderately polar solvent system (the eluent) flows through the column. The mobile phase competes with the analyte for adsorption sites on the silica gel.[5] A more polar eluent will more effectively displace the analyte from the stationary phase, causing it to move down the column more quickly.
By carefully selecting a mobile phase of appropriate polarity, we can establish a dynamic equilibrium where this compound is selectively retained relative to less polar impurities (which elute faster) and more strongly retained than more polar impurities (which elute slower).
Workflow for Purification
The entire purification process is a systematic workflow designed to ensure optimal separation and yield. The key stages, from initial analysis to the final isolated product, are outlined below.
Caption: Workflow for the purification of this compound.
Materials and Equipment
-
Stationary Phase: Standard flash chromatography grade silica gel (e.g., 230-400 mesh).
-
Solvents (HPLC Grade or Distilled): n-Hexane, Ethyl Acetate.
-
Apparatus:
-
Glass chromatography column with stopcock.
-
TLC plates (silica gel coated, with UV254 indicator).
-
TLC developing chamber with lid.
-
Capillary tubes for spotting.
-
UV lamp (254 nm).
-
Fraction collection tubes (test tubes or vials).
-
Beakers, Erlenmeyer flasks.
-
Rotary evaporator.
-
-
Visualization Stain: Potassium permanganate (KMnO₄) stain.
Experimental Protocols
Part 1: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
The success of column chromatography is highly dependent on the choice of the mobile phase.[8] TLC is an essential preliminary technique used to rapidly determine the optimal solvent system that provides adequate separation.[3] The goal is to find a solvent mixture that moves the target compound, this compound, to a Retention Factor (Rf) of approximately 0.25-0.35.[9]
Procedure:
-
Prepare TLC Chambers: Line three separate TLC chambers with filter paper and add a small amount of three different solvent systems:
-
Chamber A: 9:1 Hexane:Ethyl Acetate (v/v)
-
Chamber B: 4:1 Hexane:Ethyl Acetate (v/v)
-
Chamber C: 2:1 Hexane:Ethyl Acetate (v/v) Cover the chambers and allow them to saturate for 5-10 minutes.
-
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the crude reaction mixture onto the baseline of three separate TLC plates.
-
Develop the Plates: Place one TLC plate in each chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp. Circle any UV-active spots.
-
Stain: Since alcohols are often not UV-active, staining is necessary. Briefly dip the plates into a potassium permanganate (KMnO₄) stain solution and gently heat with a heat gun. Organic compounds will appear as yellow/brown spots on a purple background.
-
Analyze: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front)[10]
-
Select the Optimal System: Choose the solvent system that gives the target alcohol an Rf value between 0.25 and 0.35 and shows the best separation from impurities. If the Rf is too high (>0.4), increase the proportion of hexane. If it is too low (<0.2), increase the proportion of ethyl acetate.[11]
Part 2: Preparative Column Chromatography Protocol
This protocol assumes a standard glass column for a laboratory-scale purification (100 mg - 5 g).
1. Column Preparation (Wet Slurry Packing):
- Ensure the column is clean, dry, and clamped securely in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.[5]
- In a beaker, create a slurry by mixing the required amount of silica gel (typically 25-50 times the weight of the crude sample) with the chosen mobile phase.[5]
- With the stopcock open and a flask underneath to collect the solvent, rapidly pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.
- Gently tap the side of the column to ensure even packing and remove any air bubbles.
- Once the silica has settled, add a protective layer of sand (~0.5 cm) on top.
- Drain the solvent until the level is just at the top of the sand layer. Crucially, never let the column run dry from this point forward. [12]
2. Sample Loading (Wet Loading):
- Dissolve the crude this compound sample in the minimum possible volume of the mobile phase.[3]
- Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb into the sand layer.
- Rinse the sample flask with a tiny amount of mobile phase and add this to the column to ensure all the sample is transferred.
- Drain the solvent again until the sample is fully absorbed into the top of the silica gel, forming a narrow, concentrated band.
3. Elution and Fraction Collection:
- Carefully fill the top of the column with the mobile phase.
- Open the stopcock to begin the elution, collecting the eluent in sequentially numbered test tubes or vials. A typical fraction size is 5-10 mL, depending on the column size.
- Maintain a constant level of solvent at the top of the column by adding fresh eluent as needed. For 'flash' chromatography, gentle positive pressure can be applied to the top of the column to speed up the flow rate.[7]
4. Fraction Analysis:
- Monitor the separation by spotting every few fractions onto a TLC plate.
- Develop and visualize the TLC plate as described in Part 1.
- Identify the fractions containing the pure target compound (single spot at the correct Rf).
- Combine the pure fractions into a clean, pre-weighed round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Summary of Key Parameters
| Parameter | Recommended Material/Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Polar adsorbent that interacts strongly with the hydroxyl group of the alcohol, enabling separation based on polarity.[3][7] |
| Mobile Phase | Hexane / Ethyl Acetate Mixture | A versatile, common system where polarity can be finely tuned by adjusting the ratio to achieve optimal Rf.[9][11] |
| Optimal Rf | 0.25 - 0.35 (determined by TLC) | Ensures the compound spends sufficient time on the column for good separation without requiring excessive solvent volumes.[9] |
| Column Packing | Wet Slurry Method | Minimizes air bubbles and channels, leading to a homogenous stationary phase and better separation efficiency.[5] |
| Sample Loading | Wet Loading (Minimal Volume) | Applies the sample as a narrow, concentrated band, which is critical for preventing peak broadening and achieving high resolution.[3] |
| Monitoring | Thin-Layer Chromatography (TLC) | Provides a rapid and effective way to identify which collected fractions contain the pure product.[9] |
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Columbia University. (n.d.). Column chromatography.
- University of Rochester. (n.d.). Solvent Systems for TLC. Department of Chemistry.
- Scribd. (n.d.). Determine Alcohol Configuration via TLC.
- Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? YouTube.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- University of Toronto. (n.d.). Column chromatography.
- Reddit. (2020, March 26). TLC Solvent System. r/OrganicChemistry.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Cerritos College. (n.d.). Column Chromatography.
- BYJU'S. (2020, July 22). Column Chromatography.
- National Pingtung University of Science and Technology. (n.d.). column chromatography.pdf.
- Phenomenex. (2023, April 4). Most Common Solvents Used in HPLC Mobile Phase.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Google Patents. (n.d.). US4684750A - Process for the production of 2-ethyl-hexanol.
Sources
- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4684750A - Process for the production of 2-ethyl-hexanol - Google Patents [patents.google.com]
- 3. chromtech.com [chromtech.com]
- 4. rnlkwc.ac.in [rnlkwc.ac.in]
- 5. web.uvic.ca [web.uvic.ca]
- 6. byjus.com [byjus.com]
- 7. columbia.edu [columbia.edu]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. cerritos.edu [cerritos.edu]
Application Notes & Protocols: 2-Ethyl-3-methyl-1-hexanol as a High-Performance Solvent for Organic Synthesis
Abstract
This guide provides a comprehensive technical overview of 2-Ethyl-3-methyl-1-hexanol, a branched-chain nonanol, and evaluates its potential as a high-boiling point, non-polar to moderately polar solvent for advanced organic synthesis. While direct literature on this specific isomer is nascent, this document establishes a robust theoretical and practical framework by drawing parallels with the well-characterized and industrially significant Guerbet alcohol, 2-Ethyl-1-hexanol. We present its physicochemical properties, rationale for its application, and detailed, exploratory protocols for its use in challenging reaction conditions. This guide is intended for researchers, chemists, and process development professionals seeking novel solvent systems to enhance reaction efficiency, product purity, and process safety.
Introduction: Unveiling a Novel Solvent Candidate
The selection of a solvent is a critical parameter in the design of any chemical synthesis, profoundly influencing reaction kinetics, equilibrium, and downstream processing. While common solvents are well-understood, the demand for specialized solvents with unique property profiles—such as high thermal stability, specific polarity, and low volatility—is ever-present, particularly in the pharmaceutical and fine chemical industries.
This compound (CAS 66794-04-5) is a C9 primary alcohol whose structure suggests properties analogous to Guerbet alcohols.[1][2] Guerbet alcohols are β-alkylated dimer alcohols known for their low melting points, high boiling points, and excellent thermal stability.[3][4] The archetypal Guerbet alcohol, 2-Ethyl-1-hexanol (2-EH), is produced on a massive scale and serves as a versatile solvent and a precursor to plasticizers and lubricants.[5][6]
Given the structural similarities, we can logically extrapolate that this compound offers a similar, if not enhanced, performance profile, potentially serving as a superior alternative in applications requiring a higher boiling point and unique solvency characteristics. This document will therefore use 2-Ethyl-1-hexanol as a foundational reference point to build a comprehensive application guide for its C9 counterpart.
Physicochemical Properties: A Comparative Analysis
The utility of a solvent is dictated by its physical properties. The branched structure of this compound inhibits crystallization, leading to a low melting point, while its high molecular weight results in a low vapor pressure and high boiling point.[2][5]
| Property | This compound | 2-Ethyl-1-hexanol (Analogue) | Toluene (Benchmark) |
| CAS Number | 66794-04-5[1] | 104-76-7[5] | 108-88-3 |
| Molecular Formula | C₉H₂₀O[1] | C₈H₁₈O[5] | C₇H₈ |
| Molecular Weight | 144.25 g/mol [2] | 130.23 g/mol [5] | 92.14 g/mol |
| Boiling Point | Data not widely available | 183-186 °C | 110.6 °C |
| Melting Point | Data not widely available | -76 °C | -95 °C |
| Density | Data not widely available | 0.833 g/mL at 25 °C | 0.867 g/mL at 20 °C |
| Polarity | Moderately Polar (Predicted) | Moderately Polar[7] | Non-Polar |
| Water Solubility | Poorly Soluble (Predicted) | ~1 g/L at 20 °C | 0.52 g/L at 20 °C |
| Miscibility | Miscible with most organic solvents (Predicted)[8] | Soluble in most organic solvents[5][8] | Miscible with most organic solvents[9] |
| Flash Point | Data not widely available | 75 °C (closed cup) | 4.4 °C (closed cup) |
Causality Behind Properties:
-
High Boiling Point: The long alkyl chain and the presence of a hydroxyl group capable of hydrogen bonding contribute to strong intermolecular forces, requiring significant energy to transition into the vapor phase. This makes it an excellent candidate for high-temperature reactions where solvent containment is crucial.
-
Solvency: The primary alcohol group provides a degree of polarity and hydrogen-bonding capability, allowing it to dissolve a range of moderately polar to nonpolar compounds.[7] The bulky alkyl structure ensures miscibility with common non-polar organic solvents.[8]
-
Low Volatility: A direct consequence of its high boiling point, low volatility reduces solvent loss to evaporation, improves workplace safety by lowering inhalation exposure, and simplifies compliance with environmental regulations.[5]
Theoretical Framework: The Guerbet Alcohol Analogy
To understand the potential of this compound, we must first understand its origins within the broader class of branched alcohols. Many such alcohols are synthesized via the Guerbet reaction, a base-catalyzed self-condensation of primary alcohols at high temperatures.[3][10]
The reaction proceeds through a four-step mechanism:
-
Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.
-
Aldol Condensation: Two aldehyde molecules undergo a base-catalyzed aldol condensation.
-
Dehydration: The resulting aldol adduct eliminates a molecule of water to form an α,β-unsaturated aldehyde.
-
Hydrogenation: The unsaturated aldehyde is reduced by hydrogen (transferred from the first step) to yield the final β-alkylated dimer alcohol.[3]
Caption: The Guerbet reaction mechanism.
This synthetic pathway produces alcohols with unique branching at the β-position, which is responsible for their desirable physical properties. As a C9 branched alcohol, this compound embodies these characteristics, making it a prime candidate for investigation as a process solvent.
Application Protocols (Exploratory)
The following protocols are designed as robust starting points for methods development. They leverage the anticipated high boiling point and solvency of this compound. Note: As this is a novel application, all reactions should first be conducted on a small scale under appropriate safety controls.
Protocol 1: High-Temperature Fischer Esterification
-
Objective: To synthesize n-octyl benzoate from benzoic acid and 1-octanol, driving the reaction to completion by efficient removal of water.
-
Rationale for Solvent Choice: The boiling point of this compound is expected to be significantly higher than that of the water byproduct and the 1-octanol reactant (195 °C). This allows the reaction to be run at a high temperature (e.g., 170-180 °C) under a Dean-Stark apparatus to effectively remove water and push the equilibrium towards the product, a task difficult to achieve with lower-boiling solvents like toluene.
Materials and Reagents:
-
Benzoic acid (99.5%)
-
1-Octanol (99%)
-
Sulfuric acid (98%, catalyst)
-
This compound (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
Step-by-Step Methodology:
-
Setup: Assemble the flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.
-
Charging the Reactor: To the round-bottom flask, add benzoic acid (6.1 g, 50 mmol), 1-octanol (7.8 g, 60 mmol, 1.2 eq), and this compound (40 mL).
-
Initiation: Begin stirring and add 3-4 drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture to a gentle reflux (target temperature ~175 °C). Fill the Dean-Stark trap with this compound before starting.
-
Monitoring: Collect the water byproduct in the Dean-Stark trap. The reaction is complete when no more water is collected (approx. 0.9 mL). This may take 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and dilute with 50 mL of diethyl ether.
-
Washing: Wash the organic layer sequentially with 2 x 30 mL of saturated sodium bicarbonate solution and 1 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove diethyl ether and excess 1-octanol. The high-boiling solvent, this compound, can be removed via vacuum distillation or flash chromatography.
-
Validation: Confirm the product identity and purity (n-octyl benzoate) via ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.
-
Rationale for Solvent Choice: Many Suzuki couplings benefit from high temperatures to facilitate catalyst turnover and drive the reaction, especially with less reactive aryl chlorides or bromides. The anticipated high boiling point and moderate polarity of this compound make it a suitable medium for dissolving both the organic substrates and the inorganic base, potentially improving reaction rates and yields. Its stability is advantageous over solvents like DME or THF which have low boiling points.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials and Reagents:
-
4-Bromotoluene (99%)
-
Phenylboronic acid (97%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%)
-
Potassium carbonate (K₂CO₃), anhydrous
-
This compound (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Schlenk flask or equivalent
-
Inert gas line (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask equipped with a stir bar, add 4-bromotoluene (1.71 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol, 1.2 eq), potassium carbonate (2.76 g, 20 mmol), and Pd(PPh₃)₄ (116 mg, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add 30 mL of anhydrous this compound via syringe.
-
Degassing: Seal the flask and purge with inert gas for 15 minutes to remove oxygen.
-
Reaction: Heat the mixture to 120 °C with vigorous stirring under a positive pressure of inert gas for 4 hours. Monitor reaction progress by TLC or GC analysis.
-
Work-up: After completion, cool the reaction to room temperature. Quench by adding 30 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-phenyltoluene.
-
Validation: Confirm product identity and purity via ¹H NMR and melting point comparison to literature values.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its safety profile can be reasonably inferred from that of 2-Ethyl-1-hexanol.[11][12]
-
Hazards:
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[12]
-
Toxicity: Harmful if swallowed or in contact with skin.[11][12]
-
Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.
-
Chronic Effects: Prolonged exposure may cause organ damage. Suspected of damaging fertility or the unborn child.[5][12]
-
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Disposal:
-
Dispose of contents/container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
-
Conclusion
This compound presents itself as a promising, high-performance solvent for organic reactions that demand high temperatures, low volatility, and broad solvency for non-polar to moderately polar reagents. By leveraging the established knowledge of its structural analogue, 2-Ethyl-1-hexanol, researchers can confidently begin exploring its application in areas such as esterifications, cross-coupling reactions, and other challenging syntheses. Its unique property profile warrants further investigation and offers a valuable new tool for the modern synthetic chemist.
References
- Taylor & Francis Online. (n.d.). Guerbet reaction – Knowledge and References.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- AOCS. (2011). Guerbet Compounds.
- National Institutes of Health. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. National Library of Medicine.
- Wikipedia. (n.d.). Guerbet reaction.
- MDPI. (2023). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters.
- Wikipedia. (n.d.). 2-Ethylhexanol.
- ResearchGate. (2020). Cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal....
- NIST. (n.d.). This compound. Chemistry WebBook.
- Ataman Kimya. (n.d.). 2-ETHYL HEXANOL.
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 4. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atamankimya.com [atamankimya.com]
- 9. csustan.edu [csustan.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. southwest.tn.edu [southwest.tn.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
Application Note: Enhancing GC Analysis of 2-Ethyl-3-methyl-1-hexanol Through Derivatization
Abstract
This technical guide provides a detailed framework for the derivatization of 2-Ethyl-3-methyl-1-hexanol, a branched-chain primary alcohol, for robust and reproducible analysis by Gas Chromatography (GC). Direct GC analysis of this alcohol can be hampered by its polarity, leading to peak tailing and potential thermal degradation. This note explores two primary derivatization strategies—silylation and acylation—to enhance volatility, improve peak symmetry, and increase thermal stability. We present detailed, step-by-step protocols, explain the underlying chemical principles, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.
Introduction: The Rationale for Derivatizing this compound
This compound (C₉H₂₀O, MW: 144.25 g/mol ) is a primary alcohol with a branched alkyl chain.[1][2] While classified as a volatile organic compound, its hydroxyl (-OH) group introduces polarity that can lead to several challenges in direct GC analysis.[3] The active hydrogen of the hydroxyl group can form hydrogen bonds with active sites on the GC column, resulting in asymmetric peak shapes (tailing) and reduced column efficiency.[4][5] Furthermore, polar analytes can adsorb to the surfaces of the GC inlet, leading to poor reproducibility and sample loss.[5][6]
Derivatization chemically modifies the hydroxyl group, replacing the active hydrogen with a non-polar functional group.[7] This process yields a derivative that is:
-
More Volatile: The reduction in polarity and elimination of hydrogen bonding lowers the boiling point of the analyte, allowing for elution at lower temperatures and shorter run times.[4][8]
-
More Thermally Stable: The resulting ether or ester linkage is often more stable than the original alcohol, minimizing on-column degradation.[4]
-
Less Prone to Adsorption: The non-polar derivative exhibits reduced interaction with the stationary phase and active sites within the GC system, leading to sharper, more symmetrical peaks.[5][6]
This application note will focus on two of the most common and effective derivatization techniques for alcohols: Silylation and Acylation.[4]
Silylation: A Versatile Approach
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6][9] This is one of the most prevalent derivatization methods for alcohols due to the availability of numerous reagents and the straightforward reaction conditions.[8] The resulting TMS ether is significantly less polar and more volatile than the parent alcohol.[7]
Mechanism of Silylation
The reaction proceeds via a nucleophilic attack (Sɴ2) of the alcohol's oxygen on the silicon atom of the silylating reagent.[8] A catalyst, such as Trimethylchlorosilane (TMCS), is often added to increase the reactivity of the primary silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9] The catalyst makes the silyl group a better leaving group, accelerating the reaction.[10]
Experimental Protocol: Silylation with BSTFA + TMCS
This protocol outlines the derivatization of this compound using a common and highly effective silylating mixture.
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or other suitable aprotic solvent (e.g., Hexane, Dichloromethane)
-
2 mL GC vials with PTFE-lined caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Protocol:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL. Pipette 100 µL of this solution into a clean, dry 2 mL GC vial.
-
Reagent Addition: Add 200 µL of BSTFA and 20 µL of TMCS (a common formulation is BSTFA + 1% TMCS). The silylating reagent should be in excess to drive the reaction to completion.[9] A general rule is at least a 2:1 molar ratio of the silylating agent to active hydrogens.[9]
-
Capping and Mixing: Immediately cap the vial tightly to prevent exposure to atmospheric moisture, which can deactivate the silylating reagents.[8] Vortex the mixture for 30 seconds.
-
Reaction Incubation: Heat the vial at 60-70°C for 30 minutes in a heating block or oven. While primary alcohols can often be derivatized at room temperature, heating ensures the reaction goes to completion, especially if trace amounts of water are present.[9]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC or GC-MS analysis. If necessary, the sample can be further diluted with the anhydrous solvent.
Workflow for Silylation of this compound
Caption: Workflow for Silylation Derivatization.
Acylation: An Alternative for Stability
Acylation is another robust derivatization technique where the hydroxyl group is converted into an ester by reacting it with an acylating agent.[4][11] Fluorinated acylating reagents, such as Trifluoroacetic Anhydride (TFAA), are particularly popular. They create derivatives that are not only more volatile and stable but also exhibit a strong response with an Electron Capture Detector (ECD).[4][12] Acylated derivatives are generally more stable to hydrolysis than their silylated counterparts.[4]
Mechanism of Acylation
The reaction of an alcohol with an acid anhydride like TFAA is a nucleophilic acyl substitution. The alcohol's oxygen atom attacks one of the carbonyl carbons of the anhydride. This process forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate ion as the leaving group and forming the trifluoroacetyl ester.[13] No acid byproducts are formed in derivatization reactions with TFAA, which is an advantage over other acylating agents like acyl chlorides.[12][14]
Experimental Protocol: Acylation with TFAA
This protocol details the formation of the trifluoroacetyl ester of this compound.
Materials:
-
This compound standard or sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Benzene, Dichloromethane)
-
Acid scavenger/catalyst (e.g., Anhydrous Pyridine or Triethylamine)
-
2 mL GC vials with PTFE-lined caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Protocol:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL. Pipette 100 µL of this solution into a clean, dry 2 mL GC vial.
-
Catalyst Addition: Add 50 µL of anhydrous pyridine to the vial. The base acts as a catalyst and scavenges the trifluoroacetic acid byproduct, driving the reaction to completion.[13]
-
Reagent Addition: Carefully add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and highly reactive with moisture. Handle it in a fume hood.[15]
-
Capping and Mixing: Immediately cap the vial tightly and vortex the mixture for 30 seconds.
-
Reaction Incubation: Heat the vial at 50-60°C for 20 minutes. The reaction is typically rapid.[12]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC analysis. It is often recommended to wash the reaction mixture (e.g., with 5% aqueous ammonia) to remove excess reagent and catalyst, though direct injection is also possible depending on the analytical system.[12]
Workflow for Acylation of this compound
Caption: Workflow for Acylation Derivatization.
Method Comparison and Selection
The choice between silylation and acylation depends on the specific analytical goals, available instrumentation, and the nature of the sample matrix.
| Feature | Silylation (BSTFA + TMCS) | Acylation (TFAA) |
| Reactivity | Highly reactive, suitable for primary, secondary, and tertiary alcohols.[9] | Highly reactive, especially with primary and secondary alcohols.[12] |
| Derivative Stability | TMS ethers are susceptible to hydrolysis and require anhydrous conditions.[8] | Trifluoroacetyl esters are generally more stable and less sensitive to moisture.[4] |
| Byproducts | Neutral byproducts (N-trimethylsilyltrifluoroacetamide, trifluoroacetamide) that are typically volatile and do not interfere.[16] | No acidic byproducts are formed directly from the anhydride reaction.[14] |
| Detector Compatibility | Excellent for FID and MS detectors. | Excellent for FID and MS. The fluorine atoms provide a very strong signal for ECD.[12] |
| Safety | Reagents are moisture-sensitive. | TFAA is highly corrosive and moisture-sensitive. Must be handled with care in a fume hood.[15] |
| Ideal Use Case | General-purpose derivatization for increasing volatility and improving peak shape for GC-FID or GC-MS. | Trace analysis requiring high sensitivity (GC-ECD), or when enhanced derivative stability is required. |
Conclusion
Derivatization is a critical step for the successful GC analysis of this compound. Both silylation with BSTFA/TMCS and acylation with TFAA effectively convert the polar alcohol into a more volatile, stable, and chromatographically amenable derivative. Silylation serves as a versatile and widely applicable method, while acylation offers advantages in derivative stability and compatibility with electron capture detection. The detailed protocols and comparative data presented in this application note provide a solid foundation for researchers to implement these techniques, leading to improved accuracy, sensitivity, and reproducibility in their analytical results. Proper optimization of the derivatization and GC-MS parameters is crucial for achieving accurate and reproducible results.[9]
References
- Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis. Benchchem. [URL: https://www.benchchem.com/application-notes/derivatization-of-alcohols-with-bromoacetyl-chloride-for-gc-ms-analysis]
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL. [URL: https://repositori.udl.cat/bitstream/handle/10459.1/48429/210108.pdf]
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272301/]
- TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0. CovaChem. [URL: https://www.covachem.com/tfaa-trifluoroacetic-acid-anhydride-cas-407-25-0]
- Product Information - 91719 Trifluoroacetic anhydride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/917/91719-pis.pdf]
- General Silylation Procedures. Gelest. [URL: https://www.gelest.
- Trifluoroacetic anhydride- an important organic reagent. ChemicalBook. [URL: https://www.chemicalbook.com/article/Trifluoroacetic-anhydride--an-important-organic-reagent.htm]
- The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Derivatization. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Fundamentals_of_Analytical_Measurements/1.
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. [URL: https://www.mdpi.com/2073-4344/9/10/842]
- GC Derivatization. University of Wisconsin-Madison. [URL: https://www.chem.wisc.
- Bulletin 909A Guide to Derivatization Reagents for GC. Supelco. [URL: https://www.sigmaaldrich.com/content/dam/sigma-aldrich/docs/Supelco/Bulletin/4639.pdf]
- Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1815182]
- Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Solvent-free-selective-silylation-of-alcohols%2C-and-Yadav-Reddy/91f635c91f64426543b566589255a024c3214732]
- Perfluoro Acid Anhydrides Product Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28238325/]
- Derivatization Methods in GC and GC/MS. IntechOpen. [URL: https://www.intechopen.com/chapters/64516]
- What is the purpose of BSTFA derivatization in plant epicuticle composition analysis? ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_purpose_of_BSTFA_derivatization_in_plant_epicuticle_composition_analysis]
- Derivatization in GC. [URL: https://www.uobabylon.edu.
- Highly Efficient SO3H-Carbon Catalysed Solvent-Free Synthetic Protocol for Wax Esters Via Esterification of Long Chain Fatty Acids and Alcohols. Asian Journal of Green Chemistry. [URL: https://www.ajgreenchem.com/article_148301_2a688a2a074094a9712776c5f6c8053a.pdf]
- Derivatization for Gas Chromatography. Phenomenex. [URL: https://www.phenomenex.
- The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. ResearchGate. [URL: https://www.researchgate.
- Reactivity of 2-ethyl-1-hexanol in the atmosphere. ResearchGate. [URL: https://www.researchgate.
- The mechanism of reaction for the derivatization of samples with BSTFA and TMCS. ResearchGate. [URL: https://www.researchgate.net/figure/The-mechanism-of-reaction-for-the-derivatization-of-samples-with-BSTFA-and-TMCS_fig1_340801701]
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [URL: https://typeset.
- Esterification Kinetics of Long-Chain Fatty Acids and Fatty Alcohols with a Surfactant-Coated Lipase in n-Hexane. JAOCS. [URL: https://aocs.onlinelibrary.wiley.com/doi/pdf/10.1007/s11746-998-0331-1]
- Why Use GC Derivatization Reagents. Chrom Tech, Inc. [URL: https://www.chromtech.
- Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. ResearchGate. [URL: https://www.researchgate.
- Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. [URL: https://www.mdpi.com/2304-8158/11/3/433]
- This compound. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C66794045]
- Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air Using a Solid-Phase Extraction-type Collection Device Followed by Gas Chromatography-Mass Spectrometry. ResearchGate. [URL: https://www.researchgate.
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21572686]
- Determination of 2-Ethyl-l-Hexanol as Contaminant in Drinking Water. ResearchGate. [URL: https://www.researchgate.
- 2-Ethyl-1-hexanol(104-76-7). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6854148.htm]
- 2-Ethylhexanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylhexanol]
- Application Note: Identification of 3-Methyl-2-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem. [URL: https://www.benchchem.
- Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Shimadzu. [URL: https://www.shimadzu.com/an/sites/shimadzu.com.
- 2-Ethylhexanol. Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Ethylhexanol]
- Fragrance material review on 2-ethyl-1-hexanol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17953297/]
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. gcms.cz [gcms.cz]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 16. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 2-Ethyl-1-hexanol in Advanced Polymer Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editorial Note: Initial inquiries for "2-Ethyl-3-methyl-1-hexanol" yielded limited specific data regarding its applications in polymer chemistry. However, the closely related and industrially significant isomer, 2-Ethyl-1-hexanol (2-EH) , is a cornerstone in modern polymer science. This guide, therefore, focuses on the extensive and well-documented applications of 2-Ethyl-1-hexanol, providing in-depth technical insights and protocols relevant to researchers and professionals in the field. The principles and reactions discussed herein may offer valuable parallels and predictive insights for the study of other branched C8 alcohols.
Introduction: The Unique Utility of a Branched Octanol in Polymer Chemistry
2-Ethyl-1-hexanol (2-EH) is a branched, eight-carbon chiral alcohol that holds a pivotal position in the polymer industry.[1] Its molecular structure, featuring a branch point near the hydroxyl group, imparts unique properties to the polymers and materials derived from it. Unlike its linear isomers, the branching in 2-EH inhibits crystallization, which is fundamental to its primary application in plasticizers and lubricants.[1] This characteristic, combined with its low volatility, allows for the creation of more flexible and durable polymeric materials.[1]
This document provides a comprehensive overview of the key applications of 2-EH in polymer chemistry, with a focus on the synthesis of plasticizers, the production of acrylate and methacrylate esters for coatings and adhesives, and its role in the formulation of polyurethanes.
Core Applications and Technical Insights
Plasticizer Synthesis: Enhancing Flexibility in Polymers
The predominant use of 2-EH is as a precursor in the manufacturing of plasticizers, particularly for polyvinyl chloride (PVC).[2][3] Plasticizers are additives that increase the plasticity or fluidity of a material. The esters derived from 2-EH are highly effective at reducing the viscosity and lowering the freezing points of polymers.[1]
Key Plasticizers Derived from 2-EH:
| Plasticizer Name | Abbreviation | Key Properties & Applications |
| Di(2-ethylhexyl) phthalate | DEHP | Once the most common plasticizer for PVC, known for its excellent performance and low cost. Its use has been declining due to health concerns.[1][4] |
| Di(2-ethylhexyl) terephthalate | DOTP | A non-phthalate alternative to DEHP with a better safety profile. Used in a wide range of applications, including toys and medical devices.[2] |
| Tris(2-ethylhexyl) trimellitate | TOTM | A high-performance plasticizer with low volatility and high-temperature resistance. Ideal for demanding applications like wire and cable insulation.[1] |
| Di(2-ethylhexyl) adipate | DEHA | A plasticizer that imparts good low-temperature flexibility. Often used in food wrap applications.[2] |
Experimental Protocol: Synthesis of Di(2-ethylhexyl) Phthalate (DEHP)
This protocol outlines the esterification of phthalic anhydride with 2-ethyl-1-hexanol.
Materials:
-
Phthalic anhydride (99 g)
-
2-Ethyl-1-hexanol (sufficient for a 3:2 molar ratio of phthalic anhydride to alcohol)
-
Sulfuric acid (0.95 g)
Procedure:
-
Combine phthalic anhydride and 2-ethyl-1-hexanol in a reaction vessel equipped with a stirrer and a condenser.
-
Heat the mixture to 115°C and maintain this temperature until all the alcohol has reacted.
-
Add sulfuric acid as a catalyst.
-
Increase the temperature to 120-130°C and continue the reaction, monitoring the conversion level through acid and metric titrations.[5]
Causality Behind Experimental Choices:
-
The molar ratio of 3:2 ensures a complete reaction of the alcohol.
-
The initial reaction at a lower temperature allows for a controlled start to the esterification.
-
The addition of a strong acid catalyst (sulfuric acid) accelerates the esterification process.
-
Increasing the temperature in the final stage drives the reaction to completion.
Workflow for Plasticizer Synthesis and Application:
Acrylate and Methacrylate Esters for Coatings and Adhesives
2-Ethylhexyl acrylate (2-EHA) is a significant monomer derived from 2-EH, widely used in the production of coatings and adhesives.[2] The acrylic polymer of 2-EHA is a key component in pressure-sensitive adhesives.[2]
Protocol: Emulsion Polymerization of 2-Ethylhexyl Acrylate
This protocol describes a typical emulsion polymerization process to synthesize a 2-EHA-based adhesive.
Materials:
-
Deionized water
-
Surfactant (e.g., sodium dodecyl sulfate)
-
2-Ethylhexyl acrylate (monomer)
-
Initiator (e.g., potassium persulfate)
-
2-Ethyl-1-hexanol (as a coalescing agent and solvent)[6]
Procedure:
-
Prepare an aqueous solution of the surfactant in a reactor.
-
Disperse the 2-EHA monomer in the aqueous phase with stirring to form an emulsion.
-
Add 2-EH as a coalescing agent and to aid in monomer dispersion.[6]
-
Heat the emulsion to the desired reaction temperature (typically 60-80°C).
-
Add the initiator to start the polymerization.
-
Maintain the temperature and stirring for several hours until the desired conversion is achieved.
-
Cool the reactor and filter the resulting latex.
Role of 2-EH in Emulsion Polymerization:
-
Coalescent Agent: 2-EH facilitates the formation of a continuous and cohesive film as the polymer particles dry.[6]
-
Solvent: It acts as a solvent for the monomer and other additives, ensuring a uniform mixture for the polymerization reaction.[6]
-
Viscosity Modifier: 2-EH can be used to control the viscosity of the emulsion, which is important for the stability and flow properties of the system.[6]
Polyurethane Production
In polyurethane (PU) chemistry, 2-EH is used to create mono-isocyanates by reacting with a diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (4,4'-MDI).[7] This reaction is crucial for producing polyisocyanurate (PIR) prepolymers, which enhance the thermal and mechanical properties of the final polyurethane material.[7]
Protocol: Synthesis of a Mono-isocyanate for PIR Prepolymers
Materials:
-
4,4'-Methylene diphenyl diisocyanate (4,4'-MDI)
-
2-Ethyl-1-hexanol
Procedure:
-
Charge the reaction vessel with 4,4'-MDI.
-
Slowly add 2-ethyl-1-hexanol dropwise to the MDI at a relatively low temperature of 50°C.[7][8] The molar ratio of MDI to 2-EH can be varied to control the product composition.[7][8]
-
The resulting mixture will contain mono- and di-isocyanates, which can then be used to prepare flexible PIR prepolymers.[7]
Rationale for the Procedure:
-
The slow, dropwise addition of the alcohol to the isocyanate at a controlled low temperature helps to maximize the formation of the desired mono-urethane and minimize the formation of di-urethanes.[7][8]
Logical Relationship in Polyurethane Synthesis:
Other Notable Applications in Polymer Chemistry
-
Chain Transfer Agent: Alcohols can act as chain transfer agents in free radical polymerization, which helps to control the molecular weight of the polymer.[][10] While thiols are more common, alcohols like 2-EH can be used to regulate the polymer chain length.[]
-
Solvent: Due to its low volatility and good solvency for many organic compounds, 2-EH is used as a solvent in various polymer-related applications.[1]
Safety and Handling
2-Ethyl-1-hexanol has low toxicity in animal models.[1] However, it has been identified as a volatile organic compound (VOC) that can contribute to indoor air quality issues, primarily through its emission from materials like PVC flooring.[1] It is important to handle 2-EH in well-ventilated areas and to follow standard laboratory safety procedures.
Conclusion
2-Ethyl-1-hexanol is a versatile and indispensable chemical in the field of polymer chemistry. Its unique branched structure is key to its efficacy in creating flexible and durable materials. From its primary role in the synthesis of a wide array of plasticizers to its use in producing high-performance coatings, adhesives, and polyurethanes, 2-EH continues to be a subject of interest and innovation for researchers and industry professionals. The protocols and insights provided in this guide offer a solid foundation for leveraging the properties of this important C8 alcohol in advanced polymer applications.
References
- ICIS News - Chemical profile: 2-EH. (2018-12-07). [Link]
- 2-Ethylhexanol - Wikipedia. [Link]
- This compound | C9H20O | CID 21572686 - PubChem. [Link]
- This compound - the NIST WebBook. [Link]
- Ethyl Hexanol (2-EH)
- Polymer Chemistry - RSC Publishing. (2023-03-27). [Link]
- 2-Ethyl-1-hexanol, used in the synthesis of di(2-ethylhexyl)
- Fragrance material review on 2-ethyl-1-hexanol | Request PDF - ResearchG
- 3-ethyl-2-methyl-1-hexanol - the NIST WebBook. [Link]
- Cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal and 2-methyl-1-pentanol from n-propanal using combustion synthesized Cu/Mg/Al mixed metal oxide trifunctional catalyst - ResearchG
- Product compositions of reaction mixtures obtained at various MDI to...
- WO2009039018A1 - Plasticizer - Google P
- Polymer of 2-ethyl-1-hexanol-blocked 1,5-Pentamethylene-diisocyanate homopolymer, 2-Ethyl-1,3-hexanediol, 2-hydroxyethyl acrylate and 2-Hydroxypropyl acryl
- 2-methyl-3-ethyl-3-hexanol - Stenutz. [Link]
- Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant - ResearchG
- Inert Reassessment: 2-Ethyl-1-hexanol; CAS#14-76-7.
- Adsorption Properties and Wettability of Ethoxy- and Propoxy- Derivatives of 2-Ethylhexanol as Sterically Specific Surfactant Structures - MDPI. (2024-02-02). [Link]
- Chain transfer of alcohols in the polymerization of acrylic esters - ResearchG
- Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects - RadTech. [Link]
- polyurethane compositions with low exposure to free monomeric mdi isocyanate content during spray application - Justia P
- 2-Ethyl-1-hexanol, methyl ether | C9H20O | CID 14795002 - PubChem. [Link]
- Characterization of Volatile Profile of Different Kiwifruits (Actinidia chinensis Planch) Varieties and Regions by Headspace-Gas Chromatography-Ion Mobility Spectrometry - MDPI. [Link]
Sources
- 1. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 2. ICIS News - Chemical profile: 2-EH [icis.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2009039018A1 - Plasticizer - Google Patents [patents.google.com]
- 6. Ethyl Hexanol (2-EH) for Emulsion Polymerization for Industrial | Ookto - The AI powered chemical marketplace [ookto.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: 2-Ethyl-3-methyl-1-hexanol as a Novel Co-solvent for Advanced Nanoparticle Synthesis
Introduction: The Critical Role of Co-solvents in Nanoparticle Engineering
The synthesis of nanoparticles with precisely controlled size, shape, and surface properties is paramount for their successful application in fields ranging from drug delivery and diagnostics to catalysis and electronics. The choice of solvent system plays a pivotal role in dictating the nucleation and growth kinetics of nanoparticles. While single-solvent systems are common, the use of co-solvents offers a powerful strategy to fine-tune the reaction environment, thereby enabling greater control over the final nanoparticle characteristics.
This application note introduces 2-Ethyl-3-methyl-1-hexanol , a branched higher alcohol, as a novel and effective co-solvent for the synthesis of both metallic and metal oxide nanoparticles. Its unique structural features and physicochemical properties provide distinct advantages in modulating reaction kinetics and stabilizing nanoparticle intermediates. We will explore the mechanistic role of this co-solvent and provide detailed protocols for the synthesis of gold (Au) and silica (SiO₂) nanoparticles, demonstrating its versatility and potential for producing high-quality nanomaterials.
Physicochemical Properties of this compound
To understand the impact of this compound as a co-solvent, it is essential to consider its physical and chemical characteristics. While comprehensive experimental data for this specific molecule is not widely available, we can infer its properties based on its structure and data from similar branched alcohols.
| Property | Value (Estimated) | Source/Analogy |
| Molecular Formula | C₉H₂₀O | [1] |
| Molecular Weight | 144.25 g/mol | [1] |
| Boiling Point | ~180-190 °C | Analogy to 2-ethyl-1-hexanol (183-186 °C) and 2-methyl-3-ethyl-3-hexanol (184 °C)[2] |
| Density | ~0.83 g/mL | Analogy to 2-ethyl-1-hexanol (~0.833 g/mL)[3] |
| Solubility in Water | Poorly soluble | Expected for a long-chain alcohol[4] |
| Solubility in Organic Solvents | Soluble in most organic solvents | Expected for a long-chain alcohol[4] |
Mechanism of Action: How this compound Influences Nanoparticle Formation
The efficacy of this compound as a co-solvent stems from a combination of its steric and electronic properties, which influence both the nucleation and growth phases of nanoparticle synthesis. Unlike simple alcohols, its branched structure introduces significant steric hindrance, which can temper the rate of precursor reduction and subsequent particle growth.
Key Mechanistic Contributions:
-
Steric Hindrance and Controlled Growth: The bulky alkyl groups of this compound can sterically hinder the approach of reducing agents to the metal precursor and the aggregation of newly formed nuclei. This "cushioning" effect slows down the growth rate, allowing for more uniform and controlled particle formation, ultimately leading to a narrower size distribution.
-
Modulation of Precursor Solvation: As a co-solvent, it alters the polarity of the reaction medium. This change in the solvation shell around the metal precursors can affect their reactivity and the kinetics of their reduction.
-
Surface Adsorption and Stability: The hydroxyl group of the alcohol can weakly adsorb to the surface of the nascent nanoparticles, providing a temporary stabilizing layer that prevents uncontrolled agglomeration before the primary capping agent takes effect. The branched structure can provide a more effective steric barrier compared to linear alcohols.
-
Kinetic vs. Thermodynamic Control: The presence of this compound can shift the synthesis from a thermodynamically driven process, which may favor larger, more stable particles, to a kinetically controlled one, allowing for the isolation of smaller, monodisperse nanoparticles. Studies on other alcohol co-solvents in metal oxide synthesis have shown that the alcohol's role is often kinetic rather than as a permanent surface ligand.[5]
Experimental Protocols
Here, we provide two detailed protocols for the synthesis of gold and silica nanoparticles, illustrating the practical application of this compound as a co-solvent.
Protocol 1: Hot-Injection Synthesis of Monodisperse Gold Nanoparticles
This protocol adapts the well-established hot-injection method, where the introduction of this compound as a co-solvent in the reaction flask helps to control the size and monodispersity of the resulting gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Oleylamine (technical grade, ~70%)
-
1-Octadecene (ODE)
-
This compound
-
Toluene
-
Ethanol (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermocouple
-
Syringe and needle
-
Centrifuge
Procedure:
-
Reaction Setup: In a 100 mL three-neck flask, combine 20 mL of 1-octadecene, 5 mL of oleylamine, and 5 mL of This compound .
-
Degassing: Heat the mixture to 120 °C under vacuum for 30 minutes to remove water and oxygen. Then, switch to an inert atmosphere (e.g., argon or nitrogen).
-
Precursor Solution Preparation: In a separate vial, dissolve 20 mg of HAuCl₄·3H₂O in 2 mL of oleylamine.
-
Hot Injection: Increase the temperature of the reaction mixture to 160 °C. Once the temperature is stable, rapidly inject the gold precursor solution into the hot reaction mixture with vigorous stirring.
-
Growth Phase: A color change from yellow to deep red should be observed, indicating the formation of gold nanoparticles. Allow the reaction to proceed at 160 °C for 1 hour.
-
Cooling and Purification: After 1 hour, remove the heating mantle and allow the solution to cool to room temperature.
-
Precipitation and Washing: Add 40 mL of ethanol to the reaction mixture to precipitate the gold nanoparticles. Centrifuge the solution at 8000 rpm for 10 minutes. Discard the supernatant.
-
Resuspension: Resuspend the nanoparticle pellet in 10 mL of toluene. Repeat the precipitation and washing steps two more times.
-
Final Product: After the final wash, resuspend the purified gold nanoparticles in a desired solvent (e.g., toluene, chloroform) for storage and characterization.
Expected Outcome:
The use of this compound as a co-solvent is expected to yield highly monodisperse gold nanoparticles in the 5-15 nm size range. The exact size can be tuned by varying the ratio of oleylamine to the co-solvent and the reaction temperature.
Protocol 2: Modified Stöber Synthesis of Silica Nanoparticles
In this protocol, this compound is used as a co-solvent in the synthesis of silica nanoparticles via a modified Stöber (sol-gel) method. Its role is to control the hydrolysis and condensation rates of the silica precursor, leading to uniform particle sizes.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (anhydrous)
-
This compound
-
Ammonium hydroxide (28-30% in water)
-
Deionized water
Equipment:
-
Glass reaction vessel (beaker or flask)
-
Magnetic stirrer
-
Micropipettes
Procedure:
-
Solvent Mixture Preparation: In a 250 mL glass beaker, prepare a solvent mixture of 100 mL of ethanol and 20 mL of This compound .
-
Addition of Water and Base: To the solvent mixture, add 10 mL of deionized water and 5 mL of ammonium hydroxide while stirring. Let the mixture homogenize for 10 minutes.
-
Precursor Addition: While maintaining vigorous stirring, rapidly add 5 mL of TEOS to the solution.
-
Reaction: A milky white suspension will form, indicating the nucleation and growth of silica nanoparticles. Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: The silica nanoparticles can be purified by repeated centrifugation and redispersion in ethanol to remove unreacted reagents. Centrifuge at 6000 rpm for 15 minutes.
-
Storage: After the final wash, the silica nanoparticles can be stored as a suspension in ethanol.
Expected Outcome:
This method is anticipated to produce spherical silica nanoparticles with a narrow size distribution. The particle size can be controlled by adjusting the concentrations of water, ammonia, and the ratio of ethanol to this compound. The presence of the branched alcohol is expected to result in smaller and more uniform particles compared to a standard Stöber synthesis.
Data Presentation
The following table summarizes the expected influence of key synthesis parameters when using this compound as a co-solvent.
| Nanoparticle Type | Synthesis Method | Key Parameter | Effect of Increase | Expected Particle Size Range |
| Gold (Au) | Hot-Injection | Ratio of Co-solvent to Oleylamine | Decrease in particle size, narrower distribution | 5 - 15 nm |
| Gold (Au) | Hot-Injection | Reaction Temperature | Increase in particle size | 10 - 25 nm |
| Silica (SiO₂) | Modified Stöber | Ratio of Co-solvent to Ethanol | Decrease in particle size, narrower distribution | 50 - 200 nm |
| Silica (SiO₂) | Modified Stöber | Water Concentration | Increase in particle size | 100 - 300 nm |
Visualizations
Experimental Workflow for Gold Nanoparticle Synthesis
Caption: Workflow for hot-injection synthesis of gold nanoparticles.
Proposed Mechanism of Co-solvent Action
Caption: Influence of co-solvent on nanoparticle nucleation and growth.
Safety and Handling
While specific safety data for this compound is limited, it should be handled with the same precautions as other similar long-chain alcohols, such as 2-ethyl-1-hexanol.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Flammability: It is expected to be a combustible liquid. Keep away from heat, sparks, and open flames.[7]
-
Toxicity: May cause skin and eye irritation. Harmful if inhaled or swallowed.[8][9]
Always consult the Safety Data Sheet (SDS) for any chemical before use.
Conclusion
This compound presents a promising option as a co-solvent for the synthesis of nanoparticles. Its branched structure offers unique advantages in controlling particle size and distribution through steric hindrance and modulation of reaction kinetics. The protocols provided herein for gold and silica nanoparticles serve as a starting point for researchers to explore the potential of this co-solvent in creating tailored nanomaterials for a wide array of applications. Further investigation into its effects on other nanoparticle systems is warranted and encouraged.
References
- Stenutz, R. (n.d.). 2-methyl-3-ethyl-3-hexanol. Stenutz.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21572686, this compound. PubChem.
- BASF. (2025, October 17).
- TCI Chemicals. (2025, September 30). SAFETY DATA SHEET: 2-Ethyl-1-hexanol. TCI Chemicals.
- Thermo Fisher Scientific. (2010, May 14).
- Stenutz, R. (n.d.). 2-methyl-3-ethyl-2-hexanol. Stenutz.
- Peltonen, L., Aitta, J., Hyvönen, S., Karjalainen, M., & Hirvonen, J. (2004). The effect of cosolvents on the formulation of nanoparticles from low-molecular-weight poly(l)lactide. Pharmaceutical Technology, 3(4), 32.
- Roy, S., & Bhattacharya, S. (2021). Role of Alcohols in Colloidal Nanoparticle Synthesis. In Green Sustainable Process for Chemical and Environmental Engineering and Science. Elsevier.
- ChemicalBook. (2025, November 22).
- Finke, R. G., et al. (2018). Alcohol Solvent Effects in the Synthesis of Co3O4 Metal-Oxide Nanoparticles: Disproof of a Surface-Ligand Thermodynamic Effect en Route to Alternative Kinetic and Thermodynamic Explanations. Inorganic Chemistry, 57(5), 2547–2559.
- Licciulli, A., et al. (2021). ZnO Nanoparticles Synthesized via a Supercritical-CO2-Assisted Method as Photocatalysts for the Degradation of Water Pollutants.
- DrugFuture. (n.d.). 2-Ethyl-1-hexanol. DrugFuture.
- Roberts, C. B., et al. (2010). Influence of Solvent Steric Effects On CO2 Induced Nanoparticle Precipitation. AIChE Annual Meeting Conference Proceedings.
- Wakayama, T., et al. (2019). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. Indoor Air, 29(5), 711-722.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Schall, P., et al. (2025). Solvent impact on polymer nanoparticles prepared nanoprecipitation.
- Peltonen, L., Aitta, J., Hyvönen, S., Karjalainen, M., & Hirvonen, J. (2004). The effect of cosolvents on the formulation of nanoparticles from low-molecular-weight poly(l)lactide. AAPS PharmSciTech, 5(3), e32.
- Roberts, C. B., et al. (2005). Solvent Effects on the Growth and Steric Stabilization of Copper Metallic Nanoparticles in AOT Reverse Micelle Systems. The Journal of Physical Chemistry B, 109(47), 22351–22365.
- van der Meer, R., et al. (2022).
- Stenutz, R. (n.d.). 2-methyl-3-hexanol. Stenutz.
- The Good Scents Company. (n.d.). 3-methyl-1-hexanol. The Good Scents Company.
- Wikipedia. (n.d.). 2-Ethylhexanol. Wikipedia.
- Vineeth, S. K., et al. (2025). Influence of organic solvents on nanoparticle formation and surfactants on release behaviour in-vitro using costunolide as model anticancer agent.
- Tradeindia. (n.d.). 2- Ethyl-1-Hexanol. Tradeindia.
Sources
- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methyl-3-ethyl-3-hexanol [stenutz.eu]
- 3. 2- Ethyl-1-Hexanol - Density: 833 Kilogram Per Cubic Meter (Kg/M3) - Density: 833 Kilogram Per Cubic Meter (kg/m3) at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 5. Alcohol Solvent Effects in the Synthesis of Co3O4 Metal-Oxide Nanoparticles: Disproof of a Surface-Ligand Thermodynamic Effect en Route to Alternative Kinetic and Thermodynamic Explanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. download.basf.com [download.basf.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2-Ethyl-3-methyl-1-hexanol
Welcome to the technical support center for advanced organometallic synthesis. This guide provides in-depth troubleshooting and frequently asked questions for the Grignard synthesis of 2-Ethyl-3-methyl-1-hexanol, a challenging primary alcohol synthesis. Our focus is on providing practical, field-proven insights rooted in mechanistic understanding to help you navigate the complexities of this reaction.
Core Principles & Reaction Scheme
The synthesis of a primary alcohol such as this compound via a Grignard reaction necessitates the use of formaldehyde as the electrophile. The Grignard reagent, acting as a potent carbon nucleophile, attacks the carbonyl carbon of formaldehyde.[1][2] A subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol product.[3]
The overall transformation is as follows:
-
Grignard Reagent Formation: 2-bromo-3-methylhexane is reacted with magnesium metal in an ether solvent to form (3-methylhexan-2-yl)magnesium bromide.
-
Nucleophilic Addition: The formed Grignard reagent is then reacted with formaldehyde.
-
Aqueous Work-up: The intermediate magnesium alkoxide is hydrolyzed with a weak acid to yield this compound.
Frequently Asked Questions (FAQs)
Q1: Why are strictly anhydrous conditions so critical for this synthesis? A: Grignard reagents are extremely strong bases.[4] If any protic substances like water are present, the Grignard reagent will be rapidly protonated in an acid-base reaction, which is much faster than the desired nucleophilic attack on the carbonyl.[5] This converts the Grignard reagent into an alkane, rendering it inactive and destroying your yield. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents must be anhydrous.[5]
Q2: What is the best source of formaldehyde for this reaction? A: Formaldehyde is a gas at room temperature, making it difficult to handle. It is commercially available as formalin (an aqueous solution), which is incompatible with Grignard reagents due to the presence of water. The most common and effective source for this synthesis is paraformaldehyde, a solid polymer of formaldehyde. Paraformaldehyde must be thermally depolymerized in situ or just before the reaction to generate gaseous formaldehyde, which is then bubbled through the Grignard solution.
Q3: How can I confirm that my Grignard reagent has formed successfully before adding the formaldehyde? A: Visual cues for Grignard formation include the disappearance of the shiny magnesium metal, the solution turning cloudy and grayish, and gentle bubbling or refluxing of the ether solvent due to the exothermic nature of the reaction.[6][7] For a quantitative assessment, you can perform a titration on a small aliquot of the reagent solution. A common method involves titration against a solution of I2 in THF until the iodine color persists.[5]
Q4: I see a significant amount of a high-boiling, non-polar hydrocarbon byproduct. What is it? A: This is likely a homocoupled dimer (e.g., 3,4,5,6-tetramethyloctane) formed via a Wurtz-type coupling reaction.[8] This side reaction occurs when a molecule of the Grignard reagent (R-MgX) nucleophilically attacks a molecule of the unreacted alkyl halide (R-X).[8] This is particularly prevalent when using secondary alkyl halides, as in this synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis.
Problem 1: The Grignard reagent formation does not initiate.
-
Symptom: After adding the initial amount of 2-bromo-3-methylhexane to the magnesium turnings, there is no observed heat generation, bubbling, or change in the appearance of the solution.[5]
-
Root Causes & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[5][9]
-
Presence of Moisture: Trace amounts of water in the glassware or solvent will quench the reaction immediately.
-
Solution: Ensure all glassware is flame-dried or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent (e.g., sodium/benzophenone).
-
-
Problem 2: The reaction yield is low, with significant starting aldehyde recovered.
-
Symptom: After work-up and purification, the isolated yield of this compound is low, and analysis (e.g., GC-MS, NMR) shows a large proportion of unreacted 2-bromo-3-methylhexane and its Wurtz-coupling byproduct.
-
Root Causes & Solutions:
-
Inefficient Grignard Formation: The initial formation of the Grignard reagent was incomplete.
-
Solution: Ensure the reaction goes to completion by allowing sufficient time (e.g., refluxing for an additional 30-60 minutes after the final addition of alkyl halide). Titrate the Grignard reagent to determine its actual concentration before proceeding.[5]
-
-
Slow Reaction with Formaldehyde: The reaction between the sterically hindered Grignard reagent and formaldehyde may be slow or incomplete.
-
Solution: Ensure a steady supply of gaseous formaldehyde is bubbled through the solution with vigorous stirring. A slight excess of formaldehyde may be required. Performing the reaction at a slightly elevated temperature (e.g., gentle reflux) can sometimes improve the rate, but this must be balanced against the risk of side reactions.
-
-
Problem 3: The reaction mixture turns dark brown or black during reagent formation.
-
Symptom: During the refluxing period for Grignard formation, the solution becomes very dark.
-
Root Causes & Solutions:
-
Side Reactions/Decomposition: This can be caused by impurities in the magnesium or alkyl halide, or by localized overheating promoting side reactions like Wurtz coupling.[5]
-
Solution: Use high-purity magnesium turnings. Control the rate of addition of the alkyl halide to maintain a steady, gentle reflux without excessive heat buildup. Ensure efficient stirring to dissipate heat evenly. While a grayish, cloudy appearance is normal, a very dark or black color often indicates lower yields.
-
-
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive and pyrophoric. All operations must be conducted under a dry, inert atmosphere (N2 or Ar) using anhydrous solvents.
Protocol 1: Preparation of (3-methylhexan-2-yl)magnesium bromide
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
In the dropping funnel, prepare a solution of 2-bromo-3-methylhexane (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (~10%) of the alkyl halide solution to the magnesium turnings.
-
If the reaction does not initiate within 5-10 minutes (as evidenced by bubbling or warming), add a single crystal of iodine.
-
Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium. The resulting grayish, cloudy solution is the Grignard reagent.
Protocol 2: Reaction with Formaldehyde
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate apparatus, gently heat paraformaldehyde to depolymerize it, and pass the resulting gaseous formaldehyde through a drying tube (e.g., filled with CaCl2) and then bubble it directly into the stirred Grignard solution via a subsurface addition tube.
-
Continue the addition of formaldehyde for 1-2 hours. Monitor the reaction progress via TLC or GC analysis of quenched aliquots.
-
Once the reaction is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Protocol 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This will protonate the alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[12]
Quantitative Data Summary
The following table provides representative quantities for a laboratory-scale synthesis.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Moles | Mass (g) | Volume (mL) |
| Magnesium | 24.31 | 1.2 | 0.12 | 2.92 | - |
| 2-Bromo-3-methylhexane | 193.14 | 1.0 | 0.10 | 19.31 | ~14.4 |
| Paraformaldehyde | (30.03)n | ~1.5 | ~0.15 | ~4.5 | - |
| Product | 144.25 | 1.0 (Theoretical) | 0.10 | 14.43 | - |
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- CHM 244 Lab Practical- Grignard Reactions. (n.d.).
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- Wikipedia. (n.d.). Grignard reagent.
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Jasperse, J. (n.d.). Grignard Reaction.
- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
- Organic Chemistry Lab. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
- Web Pages. (n.d.). 6. Grignard Reaction.
- Brainly. (2024, February 15). Propose a synthesis route to prepare 2-methylpentanal from pentan-2-one.
- Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
- Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses....
- Reddit. (2020, June 20). Troubleshooting my grignard reactions.
- Khan Academy. (n.d.). Using Grignard's reagent (practice).
- Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment).
- ResearchGate. (2025, August 10). Cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal and 2-methyl-1-pentanol from n-propanal using combustion synthesized Cu/Mg/Al mixed metal oxide trifunctional catalyst.
- Reddit. (2014, January 30). Grignard Reaction to make 2-methyl-2-pentanol?.
- PrepChem.com. (n.d.). Preparation of 2-methyl-2-hexanol.
- Scilit. (n.d.). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide.
- Lu Le Laboratory. (2013, April 5). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction.
- Quora. (2021, December 29). How to prepare 2-ethyl-1,3- hexandiol starting from n-butanol.
- Quora. (2020, April 30). What are two reactants to prepare 2-hexanol by using Grignard reagent?.
- ResearchGate. (n.d.). EXPERIMENT SEVEN.
- Google Patents. (1991, March 6). Process for the preparation of 2-ethyl hexanol.
- RSC Publishing. (n.d.). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst.
- NIST WebBook. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- ScienceDirect. (n.d.). An experimental study on operating conditions of 2-ethylhexanol manufacturing process.
- Chemguy. (2014, March 3). Using the Grignard Reaction to Make Alcohols [Video]. YouTube.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. leah4sci.com [leah4sci.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. cerritos.edu [cerritos.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Side Reactions in the Synthesis of "2-Ethyl-3-methyl-1-hexanol"
Welcome to the technical support center for the synthesis of higher branched-chain alcohols. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting for side reactions encountered during the synthesis of complex alcohols like 2-Ethyl-3-methyl-1-hexanol.
The synthesis of specifically branched higher alcohols often relies on carbon-carbon bond-forming reactions, most notably the Guerbet reaction or related crossed-aldol condensations.[1][2] These reactions, while powerful, are prone to a variety of side reactions that can complicate purification and significantly reduce the yield of the target product. This guide uses the well-established principles of the Guerbet reaction as a framework to diagnose and solve common issues applicable to the synthesis of this compound and similar structures.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying chemistry and actionable solutions.
Q1: My yield is low, and I'm isolating significant amounts of a carboxylic acid and unreacted starting material. What is the likely cause?
A1: This issue strongly indicates a competing Cannizzaro reaction.
The Cannizzaro reaction is a base-induced disproportionation of two aldehyde molecules (which are key intermediates in the Guerbet pathway) to yield a primary alcohol and a carboxylic acid.[3][4] This side reaction becomes particularly prominent under conditions of high base concentration and can compete with the desired aldol condensation, especially at elevated temperatures.
Underlying Mechanism:
-
A hydroxide ion attacks the carbonyl carbon of an aldehyde intermediate.
-
The resulting tetrahedral intermediate transfers a hydride ion (H⁻) to a second aldehyde molecule.
-
This redox process results in one molecule being oxidized to a carboxylate salt and the other being reduced to an alcohol.[5][6]
Troubleshooting Steps:
-
Optimize Base Concentration: The Cannizzaro reaction is typically second order in aldehyde and first or second order in base.[4] Reduce the molar ratio of your base (e.g., NaOH, KOH, or alkoxides) relative to the starting alcohol. A catalytic amount is often sufficient for the aldol condensation, whereas stoichiometric amounts of a strong base favor the Cannizzaro reaction.
-
Control Temperature: While the Guerbet reaction requires high temperatures (often 180-360 °C) to drive the initial dehydrogenation, excessively high temperatures can accelerate side reactions.[1] Experiment with the lower end of the effective temperature range for your specific catalyst system.
-
Water Removal: Ensure efficient removal of water as it is formed. Water is a product of the main reaction, but its presence can influence the equilibrium and activity of the base catalyst.
Q2: My crude product is contaminated with a high-boiling point impurity that NMR and MS analysis suggest is an ester. Where is this coming from?
A2: The formation of an ester byproduct points to the Tishchenko reaction.
The Tishchenko reaction is another disproportionation reaction of an aldehyde, but it is typically catalyzed by alkoxides (like aluminum alkoxides) and results in the formation of an ester from two aldehyde molecules.[7][8] If your catalyst system has Lewis acidic sites or you are using an alkoxide base, this pathway can compete with the desired reaction.
Underlying Mechanism:
-
An alkoxide from the catalyst adds to an aldehyde molecule.
-
The resulting hemiacetal alkoxide then adds to a second aldehyde molecule.
-
This is followed by an intramolecular hydride shift and regeneration of the catalyst, yielding an ester.[8]
Troubleshooting Steps:
-
Catalyst Selection: Avoid catalysts with strong Lewis acidity if ester formation is a major issue. Bifunctional catalysts with a proper balance of basic sites (for aldol condensation) and hydrogenation/dehydrogenation sites are preferred.[9] For example, hydrotalcite-derived mixed metal oxides are often used.[10]
-
Modify the Base: If using an alkoxide base, consider switching to a hydroxide base (e.g., KOH), which is less likely to promote the Tishchenko reaction. Be mindful that this may increase the propensity for the Cannizzaro reaction, requiring re-optimization.
-
Temperature Control: The Tishchenko reaction can be minimized by running the reaction at lower temperatures where possible.[8]
Q3: GC-MS analysis shows a complex mixture of various alcohols and aldehydes with different chain lengths, not just my target product. Why is the selectivity so poor?
A3: This is a classic problem in crossed-condensation reactions, resulting from competing self-condensation and over-condensation pathways.
When synthesizing a non-symmetrical alcohol like this compound, you are likely using two different precursor alcohols/aldehydes (e.g., butanal and 2-methylbutanal). In this scenario, four different aldol condensation products can form, leading to a complex product mixture.[11][12] Furthermore, the desired product can itself react further to form heavier, over-condensed byproducts.[2]
Troubleshooting Steps:
-
Control Reactant Stoichiometry: One common strategy is to use a significant excess of one of the aldehydes—specifically, the one that you want to act as the electrophile (the one being attacked). The other aldehyde, which will form the enolate (the nucleophile), is then added slowly.[13]
-
Directed Aldol Synthesis: For more precise control, consider a directed approach. Pre-form the enolate of one aldehyde under controlled conditions (e.g., using a strong, non-nucleophilic base like LDA at low temperature) and then slowly add the second aldehyde to the reaction mixture.
-
Optimize Reaction Time: Monitor the reaction progress over time. Shorter reaction times may minimize the formation of heavier, over-condensed products.
-
Purification Strategy: Accept that some mixture may be unavoidable. Plan for a robust purification step, such as fractional distillation under reduced pressure, to separate products with different boiling points.[14]
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic pathway for this compound?
A1: A plausible, albeit challenging, route is through a crossed-aldol condensation. The most likely precursors would be butanal and 2-methylbutanal . The reaction would proceed via the enolate of butanal attacking the carbonyl of 2-methylbutanal, followed by dehydration and subsequent hydrogenation of the resulting unsaturated aldehyde. However, as noted in the troubleshooting guide, this will produce a mixture of products.[15][16]
Q2: How can I analytically identify the side products?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for this purpose. It separates the components of your crude reaction mixture and provides a mass spectrum for each, allowing for structural identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) of the crude mixture or isolated fractions is also essential for confirming structures and identifying impurities.[17]
Q3: What are the best general purification methods for these types of branched alcohols?
A3: Fractional distillation under reduced pressure is the primary method for purifying liquid alcohols on a preparative scale. The branching in Guerbet alcohols often leads to lower melting points and distinct boiling points compared to their linear isomers, which aids in separation.[18] For high-purity applications or for separating isomers with very close boiling points, preparative column chromatography on silica gel may be necessary.[19]
Visualizing Reaction Pathways
To better understand the competition between the desired synthesis and key side reactions, the following diagrams illustrate the chemical transformations.
Diagram 1: The Guerbet Reaction Pathway This diagram shows the four key steps in the synthesis of a Guerbet alcohol, using the conversion of n-butanol to 2-ethyl-1-hexanol as a model.
Caption: Core steps of the Guerbet reaction mechanism.
Diagram 2: Competing Side Reactions This diagram illustrates how the aldehyde intermediate in the Guerbet pathway can be diverted into unproductive side reactions.
Caption: Key side reactions diverting the aldehyde intermediate.
Data Summary: Influence of Reaction Conditions
The following table summarizes how key experimental parameters can be adjusted to favor the desired Guerbet product over common side products.
| Parameter | To Favor Desired Product (Guerbet) | To Minimize Side Products | Rationale |
| Temperature | High enough for dehydrogenation (e.g., >180°C) | Avoid excessive heat (>300°C) | The initial dehydrogenation is endothermic and often rate-limiting.[2] However, very high temperatures can promote thermal decomposition and other non-selective pathways.[20] |
| Base Concentration | Catalytic amounts | Avoid stoichiometric or high concentrations | High base concentration strongly favors the Cannizzaro reaction, which is higher order with respect to the base.[4] |
| Catalyst Choice | Bifunctional (dehydrogenation + basic sites) | Avoid strong Lewis acids | A balanced catalyst promotes all steps of the Guerbet cycle.[10] Strong Lewis acids can favor the Tishchenko reaction or ether formation.[9] |
| Reactant Ratio (for crossed reactions) | Use one reactant in excess and add the other slowly | N/A | This statistical approach increases the probability of the desired crossed-condensation over self-condensation.[13] |
| Water Removal | Continuous removal (e.g., Dean-Stark) | N/A | Removing water drives the aldol condensation and dehydration equilibria toward the product side.[2] |
References
- BYJU'S. (n.d.). Cannizzaro Reaction Mechanism.
- Allen Career Institute. (n.d.). Cannizzaro Reaction Mechanism.
- Wikipedia. (2023). Cannizzaro reaction.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
- BenchChem. (2025). Technical Support Center: Optimizing Guerbet Alcohol Synthesis.
- Wikipedia. (2023). Guerbet reaction.
- MDPI. (2021).
- Gabriëls, D., et al. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction.
- Chemistry Stack Exchange. (2016).
- Mines Repository. (2021). Catalyst Design Strategy to Logically Control Product Selectivity.
- MDPI. (2020). Condensed Phase Guerbet Reactions of Ethanol/Isoamyl Alcohol Mixtures.
- Pampana, F., et al. (2023). The mild side of the Guerbet reaction. A mini-review.
- MDPI. (2020). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor.
- Cardiff University ORCA. (2020).
- Filo. (2025).
- Wikipedia. (2023). Tishchenko reaction.
- AOCS. (2011). Guerbet Compounds.
- Frontiers in Chemistry. (2022).
- ResearchGate. (2022). (PDF)
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Tishchenko Reaction.
- Taylor & Francis. (n.d.). Guerbet reaction – Knowledge and References.
- YouTube. (2018). Crossed aldol reaction.
- YouTube. (2015). Crossed Aldol Reaction - Joining Two Different Aldehydes.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12.
- PubMed. (2011). Branched-chain higher alcohols.
- BenchChem. (n.d.).
- ResearchGate. (2000). (PDF) Purification and characterization of a novel NADP-dependent branched-chain alcohol dehydrogenase.
- ResearchGate. (2012). (PDF) Branched-Chain Higher Alcohols.
Sources
- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 8. Tishchenko Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Butanol Production by Ethanol Condensation: Improvements and Limitations in the Rational Design of Cu-Ni-MgO/Graphite Catalysts [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. byjus.com [byjus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. EP0154363A1 - Process for separating linear-chain oxo-alcohols from mixtures of linear and branched-chain oxo-alcohols - Google Patents [patents.google.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Question: Products of Cross Aldol Condensation between 2-Methylpropanal a.. [askfilo.com]
- 17. mdpi.com [mdpi.com]
- 18. aocs.org [aocs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in 2-Ethyl-3-methyl-1-hexanol Production
Welcome to the technical support guide for the analysis of byproducts in the synthesis of 2-Ethyl-3-methyl-1-hexanol. This resource is designed for researchers and process chemists to navigate the complexities of identifying, quantifying, and troubleshooting impurities that arise during this specific synthesis. Understanding and controlling the impurity profile is critical for ensuring the quality, safety, and efficacy of the final product.[1][2]
Section 1: Genesis of Impurities - Understanding the Reaction Chemistry
The synthesis of a branched C9 alcohol like this compound is typically achieved through a variation of the Guerbet reaction or a crossed aldol condensation pathway.[3][4][5] These reactions, while effective, are conducted under conditions that can promote a variety of side reactions, leading to a complex mixture of byproducts.[3][4] The primary pathway involves the condensation of precursor alcohols or aldehydes, such as 1-butanol and 2-pentanol (or their aldehyde/ketone analogues).
The Guerbet reaction mechanism is a four-step process: (1) dehydrogenation of the alcohol to an aldehyde, (2) aldol condensation between aldehydes, (3) dehydration of the aldol adduct, and (4) hydrogenation of the unsaturated aldehyde to the final branched alcohol.[3][5] Byproducts can arise at each stage.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Ethyl-3-methyl-1-hexanol Yield
Welcome to the technical support center for the synthesis of 2-Ethyl-3-methyl-1-hexanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, optimize your reaction conditions, and maximize the yield and purity of your target compound.
The synthesis of this compound, a C9 branched-chain alcohol, is most effectively achieved through a cross-Guerbet reaction. This process involves the catalytic condensation of two different primary alcohols, typically n-butanol (C4) and n-pentanol (C5), at elevated temperatures. The reaction is a sophisticated one-pot process involving a cascade of four distinct steps, and precise control over reaction parameters is paramount for success.
Section 1: The Guerbet Reaction Pathway
The Guerbet reaction is a powerful method for converting lower molecular weight primary alcohols into higher, β-alkylated dimer alcohols.[1][2] The overall reaction produces one equivalent of water, which must be removed to drive the equilibrium toward the product. The mechanism is a four-step catalytic cycle.[3][4]
-
Dehydrogenation: The initial alcohol is reversibly oxidized to its corresponding aldehyde on the catalyst surface. This is often the rate-limiting step.[5]
-
Aldol Condensation: A basic component of the catalytic system promotes the aldol condensation between two aldehyde molecules.[3][6]
-
Dehydration: The resulting β-hydroxy aldehyde (aldol adduct) rapidly dehydrates to form an α,β-unsaturated aldehyde.
-
Hydrogenation: The α,β-unsaturated aldehyde is hydrogenated by the catalyst, using hydrogen generated in the initial step, to yield the final saturated alcohol.[2]
Caption: The four-step mechanism of the Guerbet reaction.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Conversion of Starting Alcohols
Question: My reaction has stalled, showing low conversion of n-butanol and n-pentanol even after an extended reaction time. What are the primary causes and how can I improve the conversion rate?
Answer: Low conversion is one of the most common issues and is typically linked to problems in the initial, rate-limiting dehydrogenation step.[5] Several factors can contribute:
-
Suboptimal Temperature: The Guerbet reaction requires high temperatures, typically in the range of 180–300°C, to be thermodynamically favorable.[1] If the temperature is too low, the endothermic dehydrogenation of the alcohol to the aldehyde will not proceed efficiently.
-
Solution: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by gas chromatography (GC) to find the optimal balance, as excessively high temperatures can promote side reactions like thermal cracking.[7]
-
-
Catalyst Inactivity: The catalyst system, which must possess both dehydrogenation/hydrogenation functionality and basic sites, may be inactive or poisoned.
-
Solution:
-
Verify Catalyst Composition: Ensure you are using a suitable bifunctional catalyst. Common systems include a transition metal (like copper, nickel, or palladium) for hydrogenation/dehydrogenation and a basic component (like an alkali metal hydroxide or alkoxide).[2][8] Heterogeneous catalysts like copper-on-magnesium oxide can also be effective.[9]
-
Check for Poisons: Impurities in the starting alcohols, such as aldehydes or acids, can poison the catalyst. Use high-purity, dry starting materials.
-
Increase Catalyst Loading: A marginal increase in catalyst and/or base concentration may improve the reaction rate.
-
-
-
Inefficient Water Removal: The reaction generates water as a byproduct. According to Le Châtelier's principle, its accumulation can inhibit the reaction equilibrium and shift it back towards the reactants.
-
Solution: Ensure your water removal system (e.g., a Dean-Stark trap) is functioning efficiently. A steady reflux and azeotropic removal of water are critical for driving the reaction to completion.[5]
-
Problem 2: Poor Selectivity and High Byproduct Formation
Question: My GC analysis shows the desired product, but also significant quantities of other C9 isomers, esters, and heavy-end products. How can I improve selectivity for this compound?
Answer: Poor selectivity is a classic challenge in Guerbet chemistry due to a complex network of potential side reactions.[1][10]
-
Uncontrolled Condensation: The basic conditions required for the aldol condensation can also catalyze undesired side reactions.
-
Tishchenko Reaction: Two aldehyde molecules can disproportionate to form an ester (e.g., butyl butyrate). This is minimized by using a catalyst system with a well-balanced basicity and efficient hydrogenation capability to consume the aldehyde intermediates quickly.[1]
-
Cannizzaro Reaction: In the presence of a strong base and no α-hydrogens, aldehydes can disproportionate into a carboxylic acid and an alcohol.[1] The resulting carboxylic acid can neutralize the base catalyst, forming soaps and halting the reaction.
-
Self-Condensation: Besides the desired cross-condensation of butanal and pentanal, self-condensation of butanal (to 2-ethyl-1-hexanol) and pentanal (to 2-propyl-1-heptanol) can occur.
-
-
Solutions for Improving Selectivity:
-
Optimize Base Strength and Concentration: A very strong base is not always better. It can accelerate side reactions. Using a moderately strong base like sodium tert-butoxide or carefully titrating the amount of NaOH/KOH can improve selectivity.[11]
-
Control Reactant Stoichiometry: The ratio of n-butanol to n-pentanol can influence the product distribution. Experiment with different ratios to favor the cross-condensation reaction over self-condensation.
-
Choose the Right Catalyst: The catalyst's structure is critical. A catalyst with a proper balance of acidic and basic sites, along with efficient dehydrogenation/hydrogenation activity, is key.[5][10] Hydrotalcite-derived mixed metal oxides are often cited for their tunable acid-base properties.[10]
-
| Catalyst System Component | Function | Common Examples | Considerations |
| Dehydrogenation/Hydrogenation | Catalyzes the reversible oxidation of alcohols and the final hydrogenation of the unsaturated intermediate. | Raney Nickel, Copper Chromite, Palladium on Carbon (Pd/C), Copper or Nickel doped metal oxides.[1][2] | Can be sensitive to poisoning. Activity must be balanced to avoid over-oxidation or premature reduction. |
| Base/Condensation Promoter | Catalyzes the aldol condensation step by generating the enolate. | Sodium/Potassium Hydroxide (NaOH/KOH), Sodium/Potassium tert-butoxide (t-BuONa/t-BuOK).[1][11] | Strong bases can promote side reactions. The choice of base can significantly impact selectivity. |
| Bifunctional Heterogeneous | Combines both functions on a solid support for easier separation. | Copper on Magnesia (Cu/MgO), Nickel on Alumina-Magnesia (Ni/MgO/Al2O3).[9] | Offers easier product workup but may have different selectivity profiles compared to homogeneous systems.[11][12] |
| Caption: Common catalytic components for the Guerbet reaction. |
Problem 3: Difficulty in Product Purification
Question: My crude reaction product is a complex mixture. What is the best strategy to isolate pure this compound?
Answer: Purification requires separating the target C9 alcohol from unreacted C4 and C5 alcohols, other C8, C10, and isomeric C9 Guerbet products, and non-volatile catalyst residues.
-
Initial Workup:
-
Catalyst Removal: If using a heterogeneous catalyst, it can be removed by simple filtration. For homogeneous systems, a neutralization step with a weak acid (e.g., acetic acid) followed by aqueous washes is necessary to remove the base and metal salts.
-
Washing: Wash the organic layer with water or brine to remove any residual salts or water-soluble components.
-
-
Fractional Distillation: This is the most effective method for separating the various alcohol components based on their different boiling points.[13]
-
Strategy: Use an efficient fractionating column (e.g., Vigreux or packed column).
-
First Fraction (Fore-run): Unreacted n-butanol (b.p. ~118°C) and n-pentanol (b.p. ~138°C) will distill first.
-
Intermediate Fractions: Isomeric byproducts may distill over. For example, 2-ethyl-1-hexanol (a C8 byproduct) has a boiling point of ~184°C.
-
Product Fraction: Collect the fraction corresponding to the boiling point of this compound.
-
Heavy-ends: Higher molecular weight Guerbet products will remain in the distillation flask.
-
-
Vacuum Distillation: To prevent thermal decomposition at high temperatures, performing the distillation under reduced pressure is highly recommended.
-
Caption: General workflow for the purification of Guerbet alcohols.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a typical starting protocol for a lab-scale synthesis? A: A representative starting point would be:
-
Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Reagents: Charge the flask with equimolar amounts of n-butanol and n-pentanol. Add the catalyst system, for example, 2-5 mol% of sodium tert-butoxide as the base and 0.1-0.5 mol% of a copper or palladium hydrogenation catalyst.[8]
-
Reaction: Heat the mixture under a nitrogen atmosphere to a vigorous reflux (typically 180-220°C).
-
Monitoring: Continuously remove the water collected in the Dean-Stark trap. Monitor the reaction's progress by taking small aliquots and analyzing them by GC.
-
Workup: Once the reaction is complete (no further consumption of starting materials), cool the mixture, neutralize the base, wash with water, and prepare for distillation.
Q2: Can I run this reaction without a solvent? A: Yes, the Guerbet reaction is typically run "neat," where the reactant alcohols themselves serve as the solvent. This is the most atom-economical approach.
Q3: Why is an inert atmosphere (like nitrogen or argon) important? A: At the high temperatures required for the Guerbet reaction, the intermediate aldehydes are susceptible to oxidation by air, which would form carboxylic acids.[14] These acids can neutralize the basic catalyst, effectively stopping the reaction. An inert atmosphere prevents this and other oxidative side reactions.
Q4: Is it possible to synthesize this compound from a different set of starting materials? A: While the cross-Guerbet of n-butanol and n-pentanol is the most direct alcohol-based route, it could theoretically be produced via an aldol condensation of butanal and pentanal followed by hydrogenation. However, this would be a multi-step process, whereas the Guerbet reaction accomplishes the transformation in a single, catalytic operation.
References
- ResearchGate. (n.d.). Guerbet reaction mechanism for the synthesis of branched alcohols. Link
- Frontiers in Chemical Engineering. (2022).
- MDPI. (2021). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. Link
- Wikipedia. (n.d.). Guerbet reaction. Link
- AOCS. (2011). Guerbet Compounds. Link
- Royal Society of Chemistry. (2015). The Guerbet condensation reaction: an overview.
- Lirias - KU Leuven. (2015).
- BenchChem. (2025). Technical Support Center: Optimizing Guerbet Alcohol Synthesis. Link
- Google Patents. (2019). US10214470B2 - Synthesis of guerbet alcohols. Link
- CORE. (2015).
- European Patent Office. (2018). EP 2913319 B1 - Synthesis of guerbet alcohols. Link
- Google Patents. (2015). EP2913319A1 - Synthesis of guerbet alcohols. Link
- ResearchGate. (2020). Thermodynamics conditions for Guerbet ethanol reaction. Link
- ResearchGate. (n.d.). Reaction tree for the ethanol Guerbet reaction system. Link
- Wiley Online Library. (2024).
- BenchChem. (2025). Improving the yield of the 2-Hexyl-1-decanol Guerbet reaction. Link
- ResearchGate. (2014). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols. Link
- Royal Society of Chemistry. (2018).
- Organic Syntheses. (n.d.). 1-Hexanol, 2-methyl-. Link
- OpenStax. (2023). Using Aldol Reactions in Synthesis. Link
- Scilit. (2004). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide. Link
- SATHEE. (n.d.).
- ResearchGate. (2021).
- Science of Synthesis. (n.d.).
- NIST WebBook. (n.d.). This compound. Link
- Google Patents. (1987).
- ACS Publications. (2002).
- Master Organic Chemistry. (2022).
- Cardiff University. (2018). Catalytic upgrade of ethanol to n-butanol by Guerbet chemistry. Link
- Google Patents. (1993). US5227544A - Process for the production of 2-ethylhexanol. Link
- PubChem. (n.d.). This compound. Link
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic 3-Methyl-2-hexanol. Link
Sources
- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Ethyl-3-methyl-1-hexanol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude "2-Ethyl-3-methyl-1-hexanol." As a branched nonanol, its synthesis via the Guerbet reaction can lead to a complex mixture of isomers and byproducts. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to achieve high purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Guerbet reaction?
A1: The Guerbet condensation of precursor alcohols (e.g., propanol and pentanol) is a robust method for C-C bond formation, but it is often accompanied by several side reactions.[1] Common impurities include:
-
Unreacted Starting Alcohols: Residual propanol and/or pentanol.
-
Isomeric Alcohols: Other C9 alcohol isomers formed from alternative condensation pathways or rearrangements.
-
Aldehydes and Ketones: Intermediates from the oxidation of precursor alcohols that did not proceed to the final product.
-
Esters: Formed through the Tishchenko reaction, a common side reaction in Guerbet synthesis.[1]
-
Carboxylic Acids: Resulting from the oxidation of aldehyde intermediates.[2]
-
Water: A byproduct of the condensation reaction.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomeric alcohols and residual starting materials.[3][4] A polar capillary column is often effective for separating alcohol isomers.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile impurities and can be adapted for chiral separations if enantiomeric purity is a concern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify and quantify major impurities.
-
Karl Fischer Titration: Specifically used to quantify water content in the purified product.
Q3: My GC analysis shows multiple peaks close to my product peak. How can I improve the separation of these isomers?
A3: Separating isomeric alcohols can be challenging due to their similar physical properties. To improve GC resolution:
-
Optimize the Temperature Program: Employ a slower temperature ramp to enhance the separation of closely eluting compounds.[5]
-
Select an Appropriate GC Column: A longer column with a smaller internal diameter will generally provide better resolution. For alcohol isomers, a polar stationary phase, such as one based on polyethylene glycol (WAX), is often effective.[5]
-
Adjust the Carrier Gas Flow Rate: Optimize the flow rate for your specific column to achieve maximum efficiency.[5]
II. Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Incomplete Removal of Low-Boiling Impurities by Distillation
Symptoms:
-
The initial fractions from distillation are broad and do not show a sharp boiling point.
-
GC analysis of the main fraction still shows the presence of starting alcohols or other low-boiling compounds.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Fractionating Column | Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[7][8] |
| Distillation Rate is Too High | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation.[7] |
| Formation of Azeotropes | The presence of water or other impurities can lead to the formation of azeotropes with the desired product. Consider a pre-distillation drying step or use a different purification technique like liquid-liquid extraction to remove the azeotrope-forming impurity. |
| Inaccurate Thermometer Placement | Ensure the thermometer bulb is positioned correctly in the distillation head, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[7] |
Issue 2: Poor Separation of Isomeric Alcohols by Column Chromatography
Symptoms:
-
Fractions collected from the column show a mixture of this compound and other isomers.
-
Thin-layer chromatography (TLC) analysis shows overlapping spots for the product and impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. Use TLC to screen for a solvent system that provides good separation (a ΔRf of at least 0.2). A common approach is to use a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate), gradually increasing the polarity.[9] |
| Column Overloading | Loading too much crude material onto the column will result in poor separation. As a rule of thumb, the amount of crude mixture should be about 1-2% of the weight of the stationary phase. |
| Improperly Packed Column | Air bubbles or channels in the stationary phase will lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[10][11] |
| Similar Polarity of Isomers | If isomers have very similar polarities, separation on silica gel may be difficult. Consider using a different stationary phase, such as alumina, or a reverse-phase column. |
III. Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Preliminary Purification
This protocol is designed to remove water-soluble impurities such as residual basic catalysts, salts, and some highly polar organic compounds from the crude reaction mixture.
Materials:
-
Crude this compound
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dilution: Dilute the crude reaction mixture with an equal volume of diethyl ether or ethyl acetate.
-
Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Water to remove water-soluble impurities.
-
Saturated aqueous sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous phase and aid in phase separation.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude, dried product.
Protocol 2: Fractional Distillation for Removal of Volatile Impurities and Product Isolation
Fractional distillation is effective for separating compounds with different boiling points.[7][8] This protocol is suitable for removing lower-boiling impurities and isolating the final product.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude, dried this compound to the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently while stirring.
-
Observe the vapor rising through the fractionating column.
-
Collect the initial fraction that distills at a lower temperature. This will contain the more volatile impurities.
-
As the temperature approaches the boiling point of this compound, change to a clean receiving flask.
-
Collect the fraction that distills over a narrow temperature range, corresponding to the boiling point of the desired product.
-
-
Analysis: Analyze the purity of the collected fractions using GC-MS.
Protocol 3: Column Chromatography for High-Purity Separation
For achieving the highest purity, particularly for separating closely related isomers, column chromatography is recommended.[9][12]
Materials:
-
Crude this compound (partially purified by distillation is recommended)
-
Silica gel (for column chromatography)
-
Sand
-
Appropriate solvent system (e.g., hexane/ethyl acetate mixture, determined by TLC)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain until it is just above the silica gel level. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the solvent system, starting with the lowest polarity.
-
Gradually increase the polarity of the eluent if necessary to elute the desired compound.
-
Collect the eluate in a series of fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
IV. Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Isomer Separation
Caption: Troubleshooting logic for separating isomeric impurities.
V. References
-
BenchChem. (2025). Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers. Retrieved from BenchChem Technical Support.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Gabriëls, D., et al. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Catalysis Science & Technology, 5, 3876-3902.
-
MDPI. (2023). Butanol Production by Ethanol Condensation: Improvements and Limitations in the Rational Design of Cu-Ni-MgO/Graphite Catalysts. Catalysts, 13(2), 272.
-
Wikipedia. (n.d.). Guerbet reaction. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (2011). Purification by Fractional distillation/crystallisation (Theory). Retrieved from vlab.amrita.edu/?sub=2&brch=191&sim=340&cnt=1
-
ResearchGate. (2005). Guerbet condensation of methanol with n-propanol to isobutyl alcohol over heterogeneous bifunctional catalysts based on Mg–Al mixed oxides partially substituted by different metal components. Retrieved from ResearchGate.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air Using a Solid-Phase Extraction-type Collection Device Followed by Gas Chromatography-Mass Spectrometry. Retrieved from ResearchGate.
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
Phenomenex. (2020). Don't Lose It: Troubleshooting Separation Changes. Retrieved from [Link]
-
Google Patents. (n.d.). US5227544A - Process for the production of 2-ethylhexanol. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of 3-Methyl-2-hexanol. Retrieved from BenchChem Technical Support.
-
Royal Society of Chemistry. (2015). Catalysis Science & Technology. Catalysis Science & Technology, 5(8), 3876-3902.
-
Organic Syntheses. (n.d.). 1-Hexanol, 2-methyl-. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic 3-Methyl-2-hexanol. Retrieved from BenchChem Technical Support.
-
ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from ResearchGate.
-
AIDIC. (n.d.). Biobutanol Purification by Liquid-Liquid Extraction Assisted Divided Wall Columns. Retrieved from AIDIC.
-
BenchChem. (2025). Application Note: Identification of 3-Methyl-2-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from BenchChem Technical Support.
-
ResearchGate. (n.d.). LIQUID-LIQUID EXTRACTION IN SYSTEMS CONTAINING BUTANOL AND IONIC LIQUIDS – A REVIEW. Retrieved from ResearchGate.
-
YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from ResearchGate.
-
BenchChem. (2025). Application Note: High-Purity Purification of Synthetic 4-Ethyl-3-hexanol. Retrieved from BenchChem Technical Support.
-
ResearchGate. (n.d.). Decomposition of Liquid-Liquid Extraction Organic Phase Structure into Critical and Pre-Peak Contributions. Retrieved from ResearchGate.
-
Semantic Scholar. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Retrieved from Semantic Scholar.
-
Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]
-
AIDIC. (n.d.). Alternative Hybrid Liquid-Liquid and Distillation Sequences for the Biobutanol Separation. Retrieved from AIDIC.
-
ResearchGate. (2017). How to get solid 2-ethyl-1-hexanol material for GCMS?. Retrieved from ResearchGate.
-
YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Toluene. Retrieved from [Link]
Sources
- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns [sigmaaldrich.com]
- 7. Purification [chem.rochester.edu]
- 8. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. columbia.edu [columbia.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Purity Assessment of 2-Ethyl-3-methyl-1-hexanol by GC-MS
Welcome to the technical support guide for the analysis of 2-Ethyl-3-methyl-1-hexanol. This document provides in-depth guidance, experimental protocols, and troubleshooting solutions for researchers and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of this branched-chain alcohol. Our approach is grounded in established analytical principles to ensure the integrity and reliability of your results.
Introduction: The Analytical Challenge
This compound (C₉H₂₀O, MW: 144.25 g/mol ) is a C9 alcohol with multiple structural isomers.[1][2] Its analysis by GC-MS presents unique challenges, primarily related to its polarity and the potential for co-elution with closely related isomeric impurities. The hydroxyl group can lead to undesirable interactions with the GC system, causing peak tailing, while the similar mass spectra of isomers make chromatographic separation paramount for accurate purity determination.[3][4] This guide will address these challenges head-on, providing you with the necessary tools for robust method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for analyzing this compound?
The choice of GC column is critical and depends on whether the analyte is derivatized.
-
For Direct (Underivatized) Analysis: A polar stationary phase is recommended. The hydroxyl group of the alcohol will have a strong interaction with a polar column, which can improve retention and resolution from non-polar impurities. A wax-type column (polyethylene glycol, PEG), such as a DB-WAX or Stabilwax, is an excellent choice.[5]
-
For Derivatized Analysis (e.g., Silylation): If you are using derivatization to reduce peak tailing, the polarity of the analyte is significantly reduced. In this case, a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable.[5][6]
Causality: The principle of "like dissolves like" applies here. The polar hydroxyl group of the alcohol interacts favorably with a polar stationary phase through hydrogen bonding, leading to better chromatography. Derivatization masks this polar group, making the molecule behave more like a non-polar hydrocarbon, which is better suited for a non-polar column.
Q2: How should I prepare my samples for analysis?
Proper sample preparation is essential to avoid contaminating the system and ensure accurate results.
-
Solvent Selection: Use a high-purity, volatile organic solvent. Hexane, dichloromethane, or iso-octane are recommended.[7] Avoid protic solvents or those containing water, acids, or bases, as they can damage the column and cause poor peak shape.[6]
-
Concentration: A good starting concentration is approximately 1 mg/mL.[6] From this stock, further dilutions can be made to fall within the linear range of the instrument.
-
Filtration: Ensure samples are free from particulate matter by passing them through a 0.22 µm or 0.45 µm syringe filter before transferring them to an autosampler vial. This prevents blockage of the syringe and contamination of the inlet liner.[8]
Q3: I don't see a molecular ion peak at m/z 144. Is something wrong with my mass spectrometer?
This is a common and expected observation for alcohols. The molecular ion (M⁺) peak for aliphatic alcohols is often very weak or completely absent in Electron Ionization (EI) mass spectrometry.
Causality: Alcohols readily undergo fragmentation upon ionization. The most common fragmentation pathways are the loss of an alkyl group and the loss of a water molecule (dehydration), which are energetically favorable processes. Therefore, you should look for key fragment ions rather than the molecular ion.
Q4: What are the expected key mass spectral fragments for this compound?
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Rationale |
| 126 | [M-H₂O]⁺ | Loss of a water molecule (dehydration), a very common fragmentation for alcohols. |
| 115 | [M-C₂H₅]⁺ | Loss of the ethyl group from the main chain. |
| 101 | [M-C₃H₇]⁺ | Loss of a propyl group. |
| 83 | [C₆H₁₁]⁺ | Further fragmentation following dehydration. |
| 57 | [C₄H₉]⁺ | A common fragment representing a butyl cation. |
| 43 | [C₃H₇]⁺ | A common fragment representing a propyl cation. |
Detailed Experimental Protocol: Purity Assessment
This protocol provides a robust starting point for method development. Parameters should be optimized for your specific instrumentation and resolution requirements.
Workflow Overview
Caption: General workflow for GC-MS purity analysis.
Step-by-Step Method Parameters
| Parameter | Recommended Setting | Justification & Expert Notes |
| GC System | Agilent, Shimadzu, Thermo Fisher, or equivalent | Ensure system is well-maintained with low leak rates. |
| Column | DB-WAX (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film | A polar column is ideal for resolving the polar alcohol from potential non-polar contaminants without derivatization. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for a high-concentration (purity) analysis. Adjust ratio as needed.[6] |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the C9 alcohol without thermal degradation.[9] |
| Carrier Gas | Helium, Constant Flow Mode | Provides good efficiency and is inert. Set flow to ~1.0-1.2 mL/min for optimal separation on a 0.25 mm ID column. |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 220 °C (hold 5 min) | The initial hold ensures good peak shape for early eluting compounds. The ramp rate allows for effective separation of isomers and related impurities. This is a starting point and should be optimized. |
| MS System | Quadrupole or equivalent | Standard for routine purity analysis. |
| Transfer Line Temp | 230 °C | Must be hot enough to prevent condensation of the analyte but not so hot as to cause degradation. |
| Ion Source Temp | 230 °C | Standard temperature for EI, balances ionization efficiency with minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable, library-searchable fragmentation patterns.[10] |
| Acquisition Mode | Full Scan | Necessary for identifying unknown impurities. Scan range m/z 40-250 is appropriate. |
| Solvent Delay | 3 minutes (adjust based on solvent peak) | Prevents the high-intensity solvent peak from saturating the detector and causing premature filament burnout. |
Troubleshooting Guide
Problem 1: My peak for this compound is broad and tailing.
Peak tailing is the most common issue when analyzing alcohols. It is typically caused by unwanted interactions between the polar hydroxyl group and active sites in the GC system, or by physical disruptions in the flow path.[11][12][13]
Logical Troubleshooting Workflow for Peak Tailing
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labioscientific.com [labioscientific.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [jzelenka.pages.science.ru.nl]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. agilent.com [agilent.com]
- 9. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 12. youtube.com [youtube.com]
- 13. pharmaguru.co [pharmaguru.co]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Ethyl-3-methyl-1-hexanol Isomers
Welcome to the technical support center for advanced NMR spectral interpretation. This guide is designed for researchers, chemists, and drug development professionals who are tackling the structural elucidation of complex chiral molecules, specifically the stereoisomers of 2-Ethyl-3-methyl-1-hexanol. Due to its two stereocenters, this molecule can exist as four distinct stereoisomers (two pairs of enantiomers), leading to significant challenges in spectral analysis. This document provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to navigate these complexities.
Part 1: Foundational FAQs - Understanding the Core Challenges
This section addresses common initial questions regarding the NMR analysis of this compound.
Q1: What are the basic features I should expect in the 1H and 13C NMR spectra of this compound?
A: For any isomer of this compound, you should expect to see characteristic signals for a primary alcohol with an aliphatic chain.
-
¹H NMR Spectrum:
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically 0.5-5.0 ppm), depending on concentration and solvent.[1] This peak will disappear upon shaking the sample with a drop of D₂O, a useful method for its identification.[2][3]
-
α-Protons (-CH₂OH): The two protons on the carbon adjacent to the oxygen (C1) are deshielded and will appear in the 3.3-4.0 ppm region.[1][4] Critically, because C2 is a chiral center, these two protons are diastereotopic and thus chemically non-equivalent.[5] They will appear as two distinct signals, coupling to each other (geminal coupling) and to the proton on C2, resulting in a complex multiplet.
-
Alkyl Protons (C2-C6, ethyl group): The remaining protons will resonate in the more shielded aliphatic region, typically between 0.8 and 1.7 ppm.[1] This region will be highly crowded due to significant signal overlap.
-
-
¹³C NMR Spectrum:
Q2: Why are the NMR spectra of my this compound isomers so complex and overlapping?
A: The complexity arises from a combination of two key factors:
-
Structural Similarity and Signal Crowding: The molecule is a flexible, long-chain alkane. The protons in the ethyl, methyl, and hexyl portions have very similar electronic environments, causing their ¹H NMR signals to bunch together in a narrow range (0.8-1.7 ppm). This makes it difficult to distinguish one signal from another in a standard 1D spectrum.[6]
-
Stereoisomerism: The molecule has two chiral centers (at C2 and C3), which gives rise to four stereoisomers.
-
Diastereomers (e.g., (2R, 3R) vs. (2R, 3S)) are different compounds with different physical properties, and therefore, they will have different NMR spectra . If your sample is a mixture of diastereomers, you will see two sets of peaks, compounding the overlap.
-
Enantiomers (e.g., (2R, 3R) vs. (2S, 3S)) are mirror images that have identical properties in an achiral environment. Therefore, their NMR spectra are indistinguishable in standard deuterated solvents.[7][8]
-
Q3: Can I distinguish between all four stereoisomers using standard 1D NMR alone?
A: No, this is highly unlikely. While you can distinguish between diastereomers if their signals are sufficiently resolved, you cannot distinguish between enantiomers with standard 1D NMR. Resolving the overlapping signals to even differentiate the diastereomers cleanly is a significant challenge that typically requires advanced techniques.
Part 2: Troubleshooting Guide - Deconvoluting Complex Spectra
This section provides solutions to specific experimental issues you may encounter.
Issue 1: My ¹H NMR spectrum is just a "lump" of overlapping signals in the aliphatic region (0.8-2.0 ppm). How can I resolve individual protons?
-
Question: I can't discern any coupling patterns or accurately integrate the signals in the upfield region of my spectrum. What are my options?
-
Answer: Signal overlap in aliphatic systems is a classic problem.[6] The primary goal is to increase spectral dispersion. Here are the recommended approaches, from simplest to most powerful:
-
Change the Solvent: The aromatic ring current of deuterated benzene (C₆D₆) often causes differential shielding of protons compared to chloroform (CDCl₃), "spreading out" the signals. Protons oriented towards the benzene ring will be shielded (shifted upfield), while those oriented away will be deshielded. This can often resolve overlapping multiplets.[6]
-
Increase Magnetic Field Strength: If available, re-running the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the separation between peaks in Hz, leading to better resolution.
-
Utilize 2D NMR (COSY): A 2D Homonuclear Correlation Spectroscopy (COSY) experiment is the definitive way to trace proton-proton connectivities. Even if signals overlap in the 1D spectrum, the presence of a cross-peak in the 2D spectrum confirms that two protons are coupled. This allows you to walk along the carbon backbone, identifying which protons are adjacent to each other.[9][10][11]
-
Issue 2: I've resolved the signals, but I can't definitively assign them. How do I know which proton is which?
-
Question: I can see distinct multiplets, but I'm struggling to assign them to the specific protons of the ethyl group, the C3-methyl, and the hexanol backbone. What is a systematic approach for assignment?
-
Answer: A combined 1D and 2D NMR approach is essential for unambiguous assignment. This workflow provides a self-validating system for determining the structure.
Caption: Systematic workflow for NMR structure elucidation.
-
Acquire 1D Spectra (¹H, ¹³C, DEPT):
-
Obtain standard ¹H and ¹³C spectra.
-
Run a DEPT-135 experiment. Methylene (CH₂) carbons will appear as negative peaks, while methine (CH) and methyl (CH₃) carbons will be positive peaks.[12][13][14] A DEPT-90 experiment can then be used to identify only the CH carbons.[15][16] This is crucial for distinguishing the CH at C2 and C3 from the various CH₂ and CH₃ groups.
-
-
Run a ¹H-¹³C HSQC:
-
This experiment correlates each proton signal with the signal of the carbon it is directly attached to.[17][18][19]
-
Application: You can now definitively link every proton multiplet to a specific carbon of a known type (CH, CH₂, or CH₃ from your DEPT data). For example, you can identify the protons attached to the C1 carbon that resonates at ~60 ppm.
-
-
Run a ¹H-¹H COSY:
-
This experiment identifies protons that are coupled to each other (usually separated by 2 or 3 bonds).[10][20][21]
-
Application: Starting from the well-resolved -CH₂OH protons (~3.5 ppm), you can find their correlation to the C2 proton. From the C2 proton, you can find correlations to the protons of the ethyl group and the C3 proton, and so on. This allows you to trace the connectivity of the entire carbon skeleton.
-
-
Run a ¹H-¹³C HMBC (if needed):
-
The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are 2-4 bonds away.[22][23][24]
-
Application: This is the ultimate tool for confirming your assignments and connecting fragments. For example, you should see a correlation between the protons of the C3-methyl group and the C2 carbon, confirming their placement. It is also invaluable for assigning quaternary carbons, which do not appear in HSQC or DEPT spectra.[25][26]
-
Issue 3: I have a mixture of diastereomers. How can I identify and quantify them?
-
Question: My spectrum has more peaks than expected, and I suspect a diastereomeric mixture. How can I confirm this and determine the ratio?
-
Answer: Diastereomers are distinct compounds and will have unique, albeit often very similar, chemical shifts.
-
Identification: Carefully examine a high-resolution 1D ¹H spectrum. Look for pairs of signals for chemically equivalent protons. For example, instead of one triplet for the terminal methyl of the main chain (C6), you might see two closely spaced triplets. The well-resolved C1 protons (-CH₂OH) are often a good place to look for this doubling of signals.
-
Quantification: To determine the diastereomeric ratio (d.r.), you must integrate a pair of well-resolved signals corresponding to the same proton in each diastereomer. Ensure the signals you choose are fully separated from all other peaks in the spectrum. The ratio of the integrals will give you the d.r. If overlap makes this impossible in a standard spectrum, advanced techniques like band-selective pure shift NMR can collapse multiplets into singlets, simplifying quantification.[27]
-
Issue 4: I need to determine the enantiomeric excess (ee) of my sample, but the NMR spectrum shows only one set of peaks.
-
Question: My synthesis should yield an enantiomerically enriched product, but my NMR spectrum looks like that of a single compound. How can I resolve the enantiomers?
-
Answer: Enantiomers are indistinguishable in a standard (achiral) NMR environment. To resolve them, you must introduce a chiral auxiliary to create a diastereomeric interaction.[7] This can be done in two primary ways.
Caption: Methods for resolving enantiomeric signals in NMR.
-
Chiral Solvating Agents (CSAs): These are chiral molecules that are simply added to your NMR sample. They form weak, transient diastereomeric complexes with each enantiomer of your alcohol, causing their protons to experience slightly different magnetic environments and thus resonate at different frequencies.[28][29][30] This method is fast and non-destructive but may result in only small chemical shift differences.
-
Chiral Derivatizing Agents (CDAs): This involves a chemical reaction between your alcohol and an enantiomerically pure chiral reagent to form a covalent bond, resulting in a mixture of stable diastereomers.[7] The most common CDA for alcohols is Mosher's acid (or its acid chloride).[31][32] This method is extremely reliable and often provides large chemical shift differences, making it the gold standard for determining both enantiomeric excess and absolute configuration.
Part 3: Key Experimental Protocols
Protocol 1: High-Quality NMR Sample Preparation
A high-quality spectrum starts with a well-prepared sample. Poor preparation can lead to broad peaks and shimming difficulties.[33][34][35]
-
Weigh Sample: Use 5-10 mg of your this compound sample for a standard ¹H NMR. For ¹³C NMR, 20-50 mg is preferable.[34][36]
-
Choose Solvent: Select a high-purity deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the solvent is dry to minimize the residual water peak.[37]
-
Dissolve: Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the deuterated solvent.[33] Ensure the sample is fully dissolved; any particulate matter will degrade spectral quality.[34][36]
-
Filter and Transfer: Use a pipette with a small cotton or glass wool plug to filter the solution directly into a clean, dry 5 mm NMR tube. This removes any dust or insoluble impurities.
-
Cap and Label: Cap the tube securely and label it clearly. Mix the sample by gently inverting the tube several times.
Protocol 2: Mosher's Ester Analysis for Absolute Configuration
This protocol allows for the determination of absolute configuration at the C1 carbinol center by comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters.[31][32]
-
Prepare Two Samples: Divide your alcohol sample (~5 mg) into two clean, dry NMR tubes (Tube A and Tube B). Dissolve each in ~0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) containing a small amount of pyridine or DMAP (~5-10 µL).
-
Form (R)-MTPA Ester (Tube A): To Tube A, add a slight molar excess (~1.2 equivalents) of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride). Cap and mix gently.
-
Form (S)-MTPA Ester (Tube B): To Tube B, add the same excess of (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride). Cap and mix gently.
-
Reaction: Allow both reactions to proceed at room temperature for 1-4 hours or until completion (can be monitored by TLC or ¹H NMR).
-
Acquire Spectra: Acquire a high-resolution ¹H NMR spectrum for both Tube A and Tube B.
-
Analyze Data:
-
Assign the proton signals for both diastereomers. This may require 2D NMR (COSY, HSQC) if the structure is complex.[8]
-
Create a table of chemical shifts for assigned protons on either side of the newly formed ester linkage.
-
Calculate the chemical shift difference for each pair of protons: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .
-
Interpretation: Protons for which Δδ is positive are determined to be on one side of the Mosher ester plane, while those with a negative Δδ are on the other. This pattern allows for the unambiguous assignment of the absolute configuration of the original alcohol.[8][32]
-
Caption: Logical workflow for Mosher's acid analysis.
Part 4: Reference Data
Table 1: Expected Chemical Shift Ranges for this compound
| Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| -OH | 0.5 - 5.0 (broad singlet) | - | Disappears with D₂O shake.[1][2] |
| -CH₂ OH (C1) | 3.3 - 4.0 (complex multiplet) | 50 - 65 | Protons are diastereotopic.[1][3][5] |
| -CH (Et) (C2) | 1.5 - 2.0 | 40 - 50 | |
| -CH (Me) (C3) | 1.3 - 1.8 | 30 - 40 | |
| Other -CH₂ - | 1.0 - 1.7 | 20 - 40 | Significant overlap expected.[1] |
| -CH₃ | 0.8 - 1.2 | 10 - 20 |
Table 2: Summary of Recommended NMR Experiments
| Experiment | Purpose | Information Gained |
| ¹H NMR | Initial overview | Proton chemical shifts, integration, coupling patterns. |
| ¹³C NMR | Carbon skeleton | Number of unique carbons, chemical environments. |
| DEPT-135 | Carbon type identification | Differentiates CH/CH₃ (positive) from CH₂ (negative).[12][15] |
| COSY | Proton connectivity | Shows which protons are coupled to each other.[9][10] |
| HSQC | Direct H-C correlation | Links each proton to its directly attached carbon.[17][22][38] |
| HMBC | Long-range H-C correlation | Connects molecular fragments over 2-3 bonds.[23][24] |
| Mosher's Ester Analysis | Stereochemistry | Determines enantiomeric excess and absolute configuration.[31][32] |
References
- Alcohols | OpenOChem Learn. (n.d.).
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI.
- NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ScienceDirect.
- DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
- Sample Preparation. (n.d.).
- DEPT 13C NMR Spectroscopy. (n.d.). Fiveable.
- Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
- Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). (2024, December 5). JoVE.
- Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). ACS Publications.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016, April 20).
- Heteronuclear single quantum coherence spectroscopy. (n.d.). Wikipedia.
- 6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
- HSQC Definition. (n.d.). Fiveable.
- HSQC and HMBC. (n.d.). Columbia University NMR Core Facility.
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry.
- Measuring methods available and examples of their applications 2D HMBC. (n.d.). CF NMR CEITEC.
- 13.12 DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax.
- What Is HMBC NMR? - Chemistry For Everyone. (2025, August 12). YouTube.
- How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. (2013, February 5). YouTube.
- Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. (2024, December 5). JoVE.
- Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE.
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.).
- Chiral NMR solvating additives for differentiation of enantiomers. (n.d.). Semantic Scholar.
- ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. (n.d.). doc brown.
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega.
- 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts.
- Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. (n.d.). ACS Publications.
- Common Problems. (n.d.). SDSU NMR Facility.
- Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. (2020, December 30). YouTube.
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry.
- 5.1: COSY Spectra. (2022, October 4). Chemistry LibreTexts.
- Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). CDN.
- Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia.
- 17.11 Spectroscopy of Alcohols and Phenols. (n.d.). Organic Chemistry: A Tenth Edition.
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017, June 25). Chemistry Stack Exchange.
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014, January 16). Chemical Communications.
- NMR Spectroscopy: Diastereotopism. (2021, September 30). YouTube.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). PubMed.
- NMR Spectroscopy Practice Problems - Solving NMR Step by Step. (2019, March 11). YouTube.
- 1H NMR Chemical Shift. (n.d.). Oregon State University.
- NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps.
- Mosher ester derivatives. (n.d.).
Sources
- 1. Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 17. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. fiveable.me [fiveable.me]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. nmr.ceitec.cz [nmr.ceitec.cz]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 27. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 28. arpi.unipi.it [arpi.unipi.it]
- 29. Redirecting [linkinghub.elsevier.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. organomation.com [organomation.com]
- 34. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 35. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 36. ocw.mit.edu [ocw.mit.edu]
- 37. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 38. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
Stability of "2-Ethyl-3-methyl-1-hexanol" under acidic or basic conditions
Technical Support Center: 2-Ethyl-3-methyl-1-hexanol
Introduction: Navigating the Stability of this compound
Welcome to the technical support guide for this compound (CAS No. 66794-04-5)[1][2]. As researchers and drug development professionals, understanding the chemical stability of every component in your formulation is paramount. While specific peer-reviewed stability studies on this branched-chain primary alcohol are not extensively available, its behavior can be reliably predicted and tested based on the fundamental principles of alcohol chemistry.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you with the causal understanding and practical steps needed to design and execute robust stability assessments, particularly in the context of forced degradation studies, which are essential for developing stable formulations and validated analytical methods.[3][4]
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues and questions that arise during the handling and formulation of this compound.
Q1: My formulation containing this compound shows a significant loss of the parent compound under acidic conditions (pH < 4), especially with heating. What is the likely chemical cause?
Answer: The most probable cause of degradation for a primary alcohol like this compound in a strong acidic medium is an acid-catalyzed dehydration reaction .[5][6] This is a classic elimination reaction where the alcohol's hydroxyl (-OH) group is protonated, converting it into a good leaving group (water). Subsequently, a proton is removed from an adjacent carbon, resulting in the formation of a carbon-carbon double bond, yielding one or more alkene isomers.
Causality Chain:
-
Protonation: The acidic environment protonates the hydroxyl group (-OH) to form an oxonium ion (-OH2+). This is a rapid, reversible step.
-
Loss of Water (Rate-Determining Step): The C-O bond breaks, and a water molecule departs. For primary alcohols, this typically proceeds via an E2 mechanism, where a base (like water or the conjugate base of the acid) removes a proton from the adjacent carbon simultaneously with the departure of the water molecule.[6][7] An E1 mechanism involving an unstable primary carbocation is less likely but can occur, often with rearrangements.[6]
-
Alkene Formation: The result is the formation of various alkene isomers, depending on which adjacent proton is removed.
Given the structure of this compound, you could expect the formation of multiple alkene products, which would appear as new, less polar peaks in your chromatographic analysis.
Q2: I am working with a basic formulation (pH > 9) and have noticed minor degradation over time. I thought alcohols were stable to bases. What could be happening?
Answer: You are correct that alcohols are generally much more stable under basic conditions than acidic conditions. They do not undergo dehydration.[8] However, degradation, though often slow, can still occur, primarily through oxidation .
Plausible Mechanisms:
-
Oxidation to Carboxylic Acid: While strong oxidizing agents are typically required, the presence of dissolved oxygen, trace metal ion catalysts, and elevated temperatures can facilitate the slow oxidation of a primary alcohol.[9][10][11] The reaction proceeds first to an aldehyde intermediate, which is then rapidly oxidized to the corresponding carboxylic acid salt (carboxylate) under basic conditions.[9][12]
-
Catalysis: The presence of certain excipients or impurities in your formulation could catalyze this oxidative process.
Troubleshooting this issue involves ensuring your system is free of trace metal contaminants and considering the use of an antioxidant or storing the formulation under an inert atmosphere (e.g., nitrogen or argon).
Q3: How do I definitively identify the degradation products observed in my stability studies?
Answer: Identifying unknown degradation products requires advanced analytical techniques. The gold standard is Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) .[13][14]
-
GC-MS is often the preferred method for volatile compounds like alcohols and their potential alkene or aldehyde degradants.[15][16] The mass spectrometer provides the molecular weight and fragmentation pattern of the unknown peak, allowing for structural elucidation.
-
LC-MS is highly effective for less volatile or more polar degradation products, such as the carboxylic acid formed from oxidation.
By comparing the mass of the parent compound (C9H20O, Molecular Weight: 144.25 g/mol )[1][2] with the masses of the degradation products, you can deduce the chemical transformation. For example:
-
A mass of 126.24 g/mol (C9H18) would strongly suggest dehydration (loss of H2O).
-
A mass of 142.24 g/mol (C9H18O) would suggest oxidation to an aldehyde (loss of H2).
-
A mass of 158.24 g/mol (C9H18O2) would suggest oxidation to a carboxylic acid (addition of O).
Part 2: Technical Protocols for Stability Assessment
To formally assess the stability of this compound, a forced degradation study is the most rigorous approach.[17][18] This involves intentionally stressing the molecule under various conditions to predict its long-term stability and to develop a stability-indicating analytical method.
Experimental Workflow: Troubleshooting Stability
The following diagram outlines a logical workflow for investigating and resolving stability issues with this compound.
Caption: Workflow for troubleshooting and resolving stability issues.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, and thermal stress. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify products without destroying the molecule entirely.[18][19]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Include a control sample (1 mL stock + 1 mL of the corresponding solvent, e.g., water) for each condition.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Time Points (hours) | Purpose |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | 2, 8, 24, 48 | To induce acid-catalyzed degradation (e.g., dehydration).[18] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 °C | 2, 8, 24, 48 | To assess stability to base and induce potential oxidation.[18] |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 2, 8, 24 | To investigate susceptibility to oxidation.[3] |
| Thermal | None (use stock solution neat or in water) | 80 °C (in oven) | 24, 48, 72 | To evaluate intrinsic thermal stability.[3] |
3. Sample Analysis:
-
At each time point, withdraw an aliquot from the stressed samples.
-
If necessary, neutralize the acid and base samples (e.g., with an equivalent amount of NaOH or HCl, respectively) to stop the reaction before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase or solvent.
-
Analyze immediately using the developed analytical method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage degradation of the parent compound relative to the time-zero control.
-
Perform a mass balance calculation: % Assay of Parent + % Area of All Degradants ≈ 100%. A good mass balance (95-105%) indicates that all significant degradation products are being detected.[17]
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for this compound.
Protocol 2: Recommended Analytical Method (GC-FID)
For a volatile, non-chromophoric compound like this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent choice for quantification and stability testing.[13][15]
Table 2: Starting Parameters for GC-FID Method
| Parameter | Recommended Setting | Rationale |
| Column | DB-5, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) | Standard non-polar column suitable for a wide range of volatile organics. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Volume | 1 µL (with appropriate split ratio, e.g., 50:1) | Prevents column overloading. |
| Oven Program | - Initial Temp: 50 °C, hold 2 min | Allows for separation of any very volatile impurities. |
| - Ramp: 10 °C/min to 280 °C | Separates components based on boiling point. | |
| - Final Hold: Hold at 280 °C for 5 min | Ensures all components elute from the column. | |
| Detector | Flame Ionization Detector (FID) | Universal detector for hydrocarbons, providing excellent sensitivity.[15] |
| Detector Temp | 300 °C | Prevents condensation of analytes in the detector. |
References
- This compound | C9H20O | CID 21572686.
- This compound. NIST Chemistry WebBook, SRD 69. [Link]
- Alcoholic Beverage Testing: Methods, Requirements, and Applic
- Forced Degrad
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone.
- Forced Degrad
- Preanalytical Factors Influencing the Stability of Ethanol in Antemortem Blood and Urine Samples. PubMed. [Link]
- Oxid
- The Oxidation of Alcohols. Chemistry LibreTexts. [Link]
- Blood Alcohol Analytical Methods.
- Analytical Techniques In Stability Testing.
- Dehydrogenation (Dehydr
- Forced Degradation Study as per ICH Guidelines: Wh
- Beverage Alcohol Methods. Alcohol and Tobacco Tax and Trade Bureau (TTB). [Link]
- 2-Ethylhexanol. Wikipedia. [Link]
- Forced Degradation Study or Stress Testing Procedure. FDA Drug Approval Process. [Link]
- Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. ACS Omega. [Link]
- Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. Royal Society of Chemistry. [Link]
- Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Save My Exams. [Link]
- Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]
- Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
- HOW TO APPROACH A FORCED DEGRAD
- Alcohol Reactivity.
Sources
- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 5. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Alcohol Reactivity [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. iltusa.com [iltusa.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. isp.idaho.gov [isp.idaho.gov]
- 16. Beverage Alcohol Methods | TTB: Alcohol and Tobacco Tax and Trade Bureau [ttb.gov]
- 17. scribd.com [scribd.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. sgs.com [sgs.com]
Technical Support Center: Scaling Up the Synthesis of 2-Ethyl-3-methyl-1-hexanol
Welcome to the technical support center for the synthesis and scale-up of 2-Ethyl-3-methyl-1-hexanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of synthesizing this branched C9 alcohol. Our focus is on a robust and scalable multi-step pathway involving a directed aldol condensation, providing field-proven insights to ensure safety, selectivity, and yield as you transition from bench to pilot scale.
Section 1: Synthesis Pathway Overview
The synthesis of a specifically branched primary alcohol like this compound requires precise control over C-C bond formation. While several routes could be envisioned, a three-step sequence starting from commercially available aldehydes offers a logical and scalable approach. This pathway is centered around a directed aldol condensation, a powerful tool in synthetic chemistry, followed by dehydration and final hydrogenation.
The chosen pathway proceeds as follows:
-
Directed Aldol Condensation: A directed reaction between butanal and pentanal is used to form the key β-hydroxy aldehyde intermediate. To control selectivity, the enolate of pentanal is pre-formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the addition of butanal as the electrophile.
-
Dehydration: The resulting aldol adduct is then subjected to acid-catalyzed dehydration to yield the α,β-unsaturated aldehyde, 2-ethyl-2-methyl-2-hexenal.
-
Catalytic Hydrogenation: The final step involves the complete reduction of both the alkene and aldehyde functionalities using catalytic hydrogenation to yield the target primary alcohol, this compound.
This approach provides distinct stages, each with its own set of parameters that can be optimized and controlled during scale-up.
Caption: Proposed three-step synthesis pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.
Part A: Directed Aldol Condensation
Question 1: I'm getting poor selectivity and a mixture of products, including self-condensation of butanal and pentanal. How can I favor the desired crossed-aldol product?
Answer: This is the most critical challenge in this synthesis. Poor selectivity arises because both aldehydes can act as either the nucleophile (enolate) or the electrophile, leading to four potential products. To gain control, you must ensure that only one species can form an enolate and that it reacts preferentially with the other aldehyde.
Troubleshooting Steps:
-
Use a Directed Aldol Protocol: The most reliable method is to pre-form the enolate of one aldehyde using a strong, non-nucleophilic base at low temperature before introducing the second aldehyde. For this synthesis, forming the enolate of pentanal with LDA at -78 °C is recommended. Butanal is then added slowly as the electrophile. This kinetically controlled process minimizes self-condensation.
-
Base Selection is Crucial: Using catalytic bases like NaOH or KOH at ambient temperature will result in a complex and inseparable mixture. These conditions allow for reversible aldol additions and competing reactions. Stick to a stoichiometric amount of a strong, hindered base like LDA.
-
Strict Temperature Control: The formation of the lithium enolate and the subsequent addition of butanal must be kept cold (typically -78 °C) to prevent enolate equilibration and side reactions. Uncontrolled temperature increases are a primary cause of yield loss at this stage.
-
Order of Addition: Always add the aldehyde electrophile (butanal) to the pre-formed enolate (from pentanal). Reversing this order will lead to self-condensation of butanal.
Question 2: The aldol reaction is sluggish, or the yield is low despite using a directed protocol. What other factors could be at play?
Answer: Assuming selectivity is controlled, low yield or slow conversion often points to issues with the quality of reagents or the reaction setup itself.
Troubleshooting Steps:
-
Reagent Purity: The solvent (THF) must be rigorously anhydrous. Water will quench the LDA and the enolate, halting the reaction. Aldehydes should be freshly distilled before use to remove acidic impurities (from air oxidation to carboxylic acids) and water.
-
LDA Quality: Ensure the LDA solution has been recently titrated and its molarity is accurately known. Old or improperly stored LDA degrades, leading to incomplete enolate formation.
-
Efficient Mixing: As the reaction is scaled up, mass transfer becomes more critical. Ensure your reactor has adequate agitation to maintain a homogenous temperature and allow the reactants to mix efficiently, especially during the slow addition of butanal. Inadequate mixing can create localized "hot spots" or areas of high concentration, promoting side reactions.
Part B: Dehydration
Question 3: My dehydration step is incomplete, or I'm forming polymeric byproducts. How can I optimize this elimination reaction?
Answer: The dehydration of the β-hydroxy aldehyde to the α,β-unsaturated product can be deceptively tricky. The goal is a clean elimination of water without promoting polymerization or other side reactions of the aldehyde.
Troubleshooting Steps:
-
Catalyst Choice: A mild acid catalyst, such as p-toluenesulfonic acid (PTSA), is often sufficient. Strong, non-volatile acids like sulfuric acid can be too aggressive and may lead to charring or polymerization at scale.
-
Water Removal: The dehydration is an equilibrium process.[1] To drive the reaction to completion, water must be removed as it is formed. On a laboratory and pilot scale, a Dean-Stark trap with a refluxing, water-immiscible solvent (like toluene or heptane) is the standard and most effective method.
-
Temperature Management: The reaction should be heated sufficiently to allow for azeotropic removal of water but not so high as to cause product degradation. Monitor the reaction by TLC or GC until the starting aldol adduct is consumed.
Part C: Catalytic Hydrogenation
Question 4: The final reduction is incomplete, leaving the unsaturated aldehyde, or I'm seeing byproduct formation. How do I achieve a clean, complete hydrogenation?
Answer: Catalytic hydrogenation is a powerful reduction method, but its success depends heavily on catalyst activity, substrate purity, and reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection: Raney Nickel is a common and cost-effective choice for reducing both aldehydes and alkenes. However, palladium on carbon (Pd/C) can also be effective. The choice may depend on cost, safety handling, and desired operating pressure.
-
Substrate Purity: The α,β-unsaturated aldehyde feed must be free of catalyst poisons. Sulfur compounds or residual acids from the dehydration step can deactivate the catalyst. Consider a mild basic wash or passing the crude material through a plug of alumina before hydrogenation.
-
Process Parameters:
-
Pressure: Higher hydrogen pressure generally increases the reaction rate. A typical range for this type of reduction is 50-500 psi, depending on the reactor capabilities.
-
Temperature: The reaction is exothermic. Proper temperature control is needed to prevent runaway reactions and the formation of byproducts from excessive heat.
-
Agitation: Good mixing is essential to ensure efficient contact between the hydrogen gas, the liquid substrate, and the solid catalyst surface.
-
Question 5: What are the primary safety concerns when handling hydrogenation catalysts at scale?
Answer: Safety is paramount, especially with catalysts like Raney Nickel and Pd/C, which can be pyrophoric.
Key Safety Protocols:
-
Never let the catalyst dry out in the presence of air. Catalysts are typically supplied and handled as a water or solvent slurry. If the catalyst becomes dry, it can spontaneously ignite upon contact with oxygen.
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon) before the catalyst is introduced. Likewise, after the reaction, the hydrogen must be purged with inert gas before opening the reactor.
-
Catalyst Filtration: Post-reaction, the catalyst is removed by filtration. This should be done under a blanket of inert gas or by using a sealed filter system (e.g., a filter press or Nutsche filter). The filter cake must be kept wet with solvent at all times and should not be exposed to air.
-
Quenching/Disposal: Spent catalyst should be carefully quenched by slowly adding it to a large volume of water in an open area, away from flammable materials.
Part D: Final Purification
Question 6: What is the best strategy for purifying the final alcohol product to >99% purity at scale?
Answer: For a neutral, relatively high-boiling compound like this compound, fractional distillation under reduced pressure is the most effective and scalable purification method.
Troubleshooting & Optimization:
-
Identify Key Impurities: Before designing the distillation, it's crucial to know what you need to remove. A GC-MS analysis of the crude product is essential. Likely impurities include:
-
Low-boilers: Residual solvents (THF, toluene), unreacted butanal.
-
Intermediate-boilers: Isomers formed during the aldol reaction, or incompletely reduced intermediates (e.g., 2-ethyl-3-methyl-hexanal).
-
High-boilers: Aldol self-condensation products, polymeric material.
-
-
Use a Column with Sufficient Theoretical Plates: A simple distillation will not be adequate. A packed column (e.g., with Raschig rings or structured packing) is necessary to achieve good separation of closely boiling isomers.
-
Vacuum Distillation: The product has a relatively high boiling point, and distilling at atmospheric pressure may require temperatures that cause degradation. Performing the distillation under vacuum will lower the boiling point, preserving the product's integrity.
-
Fraction Collection: Collect the distilled material in several fractions. A small "forerun" fraction will contain the low-boilers. The main "heart cut" will be the pure product. A "tail" fraction will contain higher-boiling impurities. Analyze each fraction by GC to determine where to make the cuts.
Section 3: Experimental Protocols
Disclaimer: These protocols are intended for trained professional chemists in a properly equipped laboratory or pilot plant setting. All necessary personal protective equipment (PPE) should be worn, and all operations should be conducted behind a safety shield or in a chemical fume hood.
Protocol 1: Directed Crossed-Aldol Condensation
-
Setup: A multi-neck, flame-dried reactor equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet is charged with anhydrous THF (5 mL/mmol of pentanal).
-
Enolate Formation: Cool the THF to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) to form LDA in situ. Alternatively, add a commercial solution of LDA (1.05 eq) directly.
-
Add pentanal (1.0 eq), freshly distilled, dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.
-
Aldol Addition: Add freshly distilled butanal (1.0 eq) dropwise via syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Quench: After stirring for an additional hour, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel, add diethyl ether, and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy aldehyde adduct.
Protocol 2: Catalytic Hydrogenation and Purification
-
Setup: Charge a high-pressure hydrogenation reactor (e.g., a Parr shaker or autoclave) with the crude unsaturated aldehyde from the dehydration step and a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the hydrogenation catalyst (e.g., 5 wt% Raney Nickel as a 50% slurry in water, or 5 wt% Pd/C).
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen. Pressurize the reactor with hydrogen (e.g., 100 psi) and begin vigorous agitation. Heat to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Work-down: Cool the reactor to room temperature. Carefully vent the hydrogen and purge three times with nitrogen.
-
Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent. CRITICAL: Do not allow the filter cake to run dry.
-
Purification: Concentrate the filtrate to remove the solvent. The resulting crude alcohol is then purified by fractional vacuum distillation as described in the FAQ section.
Section 4: Scale-Up and Process Optimization
Transitioning from the lab bench to a pilot or manufacturing scale introduces new challenges, primarily related to heat transfer, mass transfer, and safety.
Table 1: Key Parameter Considerations for Scale-Up
| Parameter | Lab Scale (100g) | Pilot Scale (10kg) | Rationale for Change |
| Heat Transfer | External cooling bath (e.g., dry ice/acetone) | Jacketed reactor with thermal fluid | Surface area-to-volume ratio decreases dramatically. An external bath is insufficient for controlling the exotherm of the aldol addition or hydrogenation. |
| Reagent Addition | Syringe or addition funnel | Metering pump (e.g., diaphragm or peristaltic) | Provides precise, reliable control over addition rates, which is critical for managing exotherms and selectivity. |
| Mixing | Magnetic stir bar | Mechanical agitator (e.g., pitched-blade turbine) | Ensures homogeneity in a large volume, preventing localized temperature/concentration gradients. |
| Quenching | Pouring reaction into quench solution | Reverse addition: slowly adding quench solution to the reactor | Allows for better temperature control during the highly exothermic quench of the LDA/enolate. |
| Catalyst Filtration | Buchner funnel over Celite® | Enclosed filter (e.g., Nutsche filter) or centrifuge | Minimizes operator exposure and prevents the pyrophoric catalyst from contacting air. |
Workflow for Safe Hydrogenation at Scale
Caption: Safe workflow for pilot-scale catalytic hydrogenation.
Section 5: References
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Proceedings. 2022 Annual Meeting.
-
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development.
-
Technical Support Center: Scaling Up Grignard Purification. BenchChem.
-
Grignard Reactions Go Greener with Continuous Processing. American Chemical Society.
-
Technical Support Center: Optimizing Guerbet Alcohol Synthesis. BenchChem.
-
Grignard Reaction Scale-up – 4 Steps to Control Development. Mettler Toledo.
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry.
-
Using Aldol Reactions in Synthesis. OpenStax Organic Chemistry.
-
Process for the preparation of 2-ethyl hexanol. Google Patents.
-
Production of pure 2-ethyl hexanol by three-stage distillation. Google Patents.
-
Process for the production of 2-ethylhexanol. Google Patents.
Sources
Technical Support Center: Monitoring the Synthesis of 2-Ethyl-3-methyl-1-hexanol by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 2-Ethyl-3-methyl-1-hexanol. Here, we move beyond procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction to TLC in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly sensitive analytical technique used to separate components in a mixture.[1] In synthetic chemistry, it is an indispensable tool for monitoring the progress of a reaction. By sampling the reaction mixture over time, one can qualitatively observe the consumption of starting materials and the formation of products.[2][3]
For the synthesis of an aliphatic alcohol like this compound (a C9 alcohol), which may be synthesized via methods such as the Guerbet reaction from n-butanol or through aldol condensation followed by reduction, TLC allows for a quick assessment of reaction completion, helping to determine the optimal time for work-up.[4][5]
A typical TLC analysis for reaction monitoring involves spotting the starting material, the reaction mixture, and a "co-spot" (a mix of both) on a TLC plate.[1][2] As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot for the product will appear and intensify.[2]
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring a reaction using TLC.
Frequently Asked Questions (FAQs)
Q1: What is a Retention Factor (Rf) and how is it calculated?
The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7][8] It is a characteristic value for a specific compound under constant TLC conditions (stationary phase, mobile phase, temperature).[9] The formula is:
Rf = (Distance traveled by the sample) / (Distance traveled by the solvent front) [10]
An ideal Rf value for good separation is typically between 0.2 and 0.8.[11]
Q2: How do I choose an appropriate solvent system (mobile phase) for this compound?
Choosing the right solvent system is critical for good separation.[12] The key is to find a solvent or solvent mixture that provides a good Rf value for your compounds of interest. Since the stationary phase (silica gel) is polar, polar compounds will adhere more strongly and have lower Rf values, while non-polar compounds will travel further up the plate.[9][11]
For an alcohol like this compound, which is moderately polar, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point.[3][13] You can start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent until you achieve good separation.[11][14]
Q3: My starting material and product are alcohols. How can I visualize the spots on the TLC plate?
Alcohols like this compound are often not UV-active, meaning they won't be visible under a UV lamp unless they are part of a larger, conjugated system.[15][16] Therefore, a chemical stain is required for visualization. Common stains for alcohols include:
-
Potassium Permanganate (KMnO₄) stain: Reacts with oxidizable groups like alcohols, appearing as yellow spots on a purple background.
-
Phosphomolybdic Acid (PMA) stain: A good general-purpose stain that visualizes a wide variety of compounds, including alcohols, as blue-green spots upon heating.[16]
-
Vanillin or p-Anisaldehyde stains: These are also effective for visualizing alcohols, often producing a range of colors upon heating.[16]
Q4: How do I prepare a "co-spot" and why is it important?
A co-spot is created by applying a small spot of the starting material on the TLC plate and then, using a different capillary tube, spotting the reaction mixture directly on top of it.[2] The co-spot serves as a crucial reference. If the product has a similar Rf value to the starting material, in the co-spot lane, you will see a single, potentially elongated spot. If they have different Rf values, you will see two distinct spots. This helps to definitively identify the starting material spot in the reaction mixture lane and confirm the appearance of a new product spot.
Troubleshooting Guide
This section addresses common issues encountered when performing TLC for reaction monitoring.
| Problem | Potential Causes | Solutions & Explanations |
| Spots are streaking or "tailing" | 1. Sample Overload: The most common cause. Too much sample was spotted on the plate.[15][17] | 1. Dilute your sample before spotting it on the TLC plate. Spot a smaller amount. The goal is a small, concentrated spot.[17] |
| 2. Highly Polar Compound: The compound may be interacting too strongly with the polar silica gel. | 2. Add a small amount of a polar modifier to your solvent system. For acidic compounds, a few drops of acetic acid can help. For basic compounds, triethylamine may be used.[15] | |
| 3. Inappropriate Solvent: The solvent may not be effectively eluting the compound. | 3. Adjust the polarity of your solvent system. Sometimes a complete change of solvents is necessary.[18] | |
| No spots are visible after visualization | 1. Sample is too dilute: The concentration of the compound is below the detection limit of the stain.[15][18] | 1. Concentrate your sample. You can also try spotting multiple times in the same location, allowing the solvent to dry completely between applications.[15][18] |
| 2. Compound is volatile: The compound may have evaporated from the plate during drying. | 2. Minimize the time the plate is left to dry before visualization, especially if using a heat gun. | |
| 3. Incorrect Visualization Method: The chosen stain may not react with your compound. | 3. Ensure you are using an appropriate stain for alcohols (e.g., PMA, KMnO₄). Not all stains are universal.[16] | |
| Rf values are too high (spots near the solvent front) | 1. Solvent system is too polar: The mobile phase is too effective at carrying the compounds up the plate.[15] | 1. Decrease the polarity of your solvent system. For a hexane/ethyl acetate mixture, this means increasing the proportion of hexane.[11][15] |
| Rf values are too low (spots near the baseline) | 1. Solvent system is not polar enough: The mobile phase cannot effectively move the compounds from the baseline.[15] | 1. Increase the polarity of your solvent system. For a hexane/ethyl acetate mixture, this means increasing the proportion of ethyl acetate.[11][15] |
| Uneven or crooked solvent front | 1. Uneven plate surface: The adsorbent layer may not be uniform. | 1. Use high-quality, commercially prepared TLC plates. |
| 2. Improper chamber setup: The plate may be touching the side of the developing chamber or the filter paper.[18] | 2. Ensure the plate is placed centrally in the chamber and is not in contact with the walls or filter paper. Make sure the chamber is on a level surface.[10] | |
| 3. Chamber not saturated: The atmosphere inside the chamber is not saturated with solvent vapors. | 3. Line the developing chamber with filter paper and allow it to become saturated with the solvent vapor for 5-10 minutes before placing the plate inside.[9] |
References
- SiliCycle. (2021, December 8).
- Khan Academy.
- Bitesize Bio. (2025, June 3).
- Chromatography Today. (2023, November 13).
- University of Toronto Scarborough.
- Bitesize Bio. (2016, July 26).
- Chemistry LibreTexts. (2022, August 23).
- EPFL.
- ResearchGate. (2017, June 20).
- Study.com. (2021, June 9).
- MilliporeSigma. Visualizing agents for PC and TLC.
- Study Mind. Chromatography and Rf Values (GCSE Chemistry).
- LearnSci.
- Chemistry LibreTexts. (2022, April 7). 2.
- Organic Chemistry
- University of Rochester, Department of Chemistry.
- Wikipedia.
- Reddit. (2022, September 6).
- Cooperative Organic Chemistry Student Labor
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- ALWSCI Blog. (2025, September 2).
- BrainKart. (2018, March 23).
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
- Washington State University. Monitoring Reactions by TLC.
- ACS Publications. (2014). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist.
- NIST. This compound.
- Organic Syntheses. 1-Hexanol, 2-methyl-.
- Quora. (2021, December 29).
- ResearchGate. (2025, August 5). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide.
- PubChem. This compound.
Sources
- 1. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 12. brainkart.com [brainkart.com]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. silicycle.com [silicycle.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. microbiozindia.com [microbiozindia.com]
- 18. bitesizebio.com [bitesizebio.com]
Technical Support Center: Fractional Distillation of 2-Ethyl-3-methyl-1-hexanol
Welcome to the technical support guide for the fractional distillation of 2-Ethyl-3-methyl-1-hexanol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this branched, high-boiling-point alcohol. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.
Section 1: Compound Profile & Core Distillation Strategy
This compound is a C9 alcohol with a relatively high molecular weight and boiling point. Direct distillation at atmospheric pressure is often problematic, leading to thermal degradation and the formation of impurities.
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O | [1][2] |
| Molecular Weight | 144.25 g/mol | [1][2] |
| Estimated Boiling Point (Atmospheric) | ~190 - 210 °C | Based on isomers like 2-Ethyl-1-hexanol (184-185°C)[3][4] |
| Decomposition Potential | High at atmospheric boiling point | [5][6] |
The primary challenge is the high boiling point, which nears the temperature at which the molecule can dehydrate or otherwise decompose. Therefore, vacuum distillation is the mandatory technique for purifying this compound.[5][7] By reducing the system pressure, the boiling point of the compound is significantly lowered, allowing for vaporization at temperatures that do not induce thermal degradation.[8]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the fractional distillation of this compound.
Q1: Why am I experiencing a low yield of my final product?
A: Low yield is typically traced back to two main culprits: system leaks or product degradation.
-
System Leaks: A leak in your vacuum apparatus will prevent you from reaching the target pressure, meaning you will have to apply more heat to achieve boiling. This elevated temperature can lead to decomposition.
-
Thermal Decomposition: Heating the distillation pot too aggressively or for an extended period, even under vacuum, can cause the alcohol to decompose, often through dehydration to form alkenes or through other side reactions. When heated to decomposition, it can emit acrid fumes.[6]
Q2: My final distillate is impure. What went wrong?
A: Purity issues arise from inefficient separation. Consider these factors:
-
Inefficient Column: The choice of fractionating column and packing material is critical. For high-boiling compounds, a column with a high number of theoretical plates is necessary. Structured packing is often preferred as it provides a large surface area for vapor-liquid equilibrium while maintaining a low pressure drop, which is crucial for vacuum distillation.[5][9]
-
Incorrect Reflux Ratio: Distilling too quickly does not allow for proper equilibrium to be established on the surfaces of the column packing.[10] This results in a vapor composition that is not significantly enriched in the more volatile component, leading to poor separation. A slow, steady distillation rate is key.[11]
-
Azeotrope Formation: While no specific azeotropes for this compound are prominently documented, it may form azeotropes with residual solvents from its synthesis or with water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible.[12] If you suspect an azeotrope, techniques like azeotropic distillation using an entrainer may be necessary.
Q3: The pressure in my system keeps fluctuating, causing the boiling point to be unstable. What is the cause?
A: Pressure instability is a common problem in vacuum distillation.
-
Inadequate Vacuum Pump: Ensure your vacuum pump is appropriate for the desired pressure. Rotary vane pumps are common for achieving deep vacuum, while diaphragm pumps offer a cleaner, oil-free option for less stringent vacuum requirements.[13] The pump must have sufficient capacity to handle the gas load from your system.[13]
-
Bumping: The violent boiling of the liquid, or "bumping," can cause sudden pressure surges. This occurs when the liquid becomes superheated. Always use boiling chips or a magnetic stir bar to ensure smooth, controlled boiling.
-
Leaks: As mentioned, even a small leak will make it difficult for the pump to maintain a stable, low pressure.
Q4: What type of column packing is best for this separation?
A: The ideal packing material provides high efficiency (large surface area) and low pressure drop.
-
Structured Packing (e.g., wire mesh): This is often the best choice for vacuum distillation. It offers a high surface area for mass transfer and a very low pressure drop, which helps maintain a consistent vacuum throughout the column.[9][14]
-
Random Packing (e.g., Raschig rings, glass helices): While also effective, these can sometimes lead to a higher pressure drop compared to structured packing.[9][12] For smaller lab-scale setups, small glass helices can provide good efficiency.[12]
-
Copper Packing: If sulfur-containing impurities are a concern from the synthesis, using copper packing material can help remove them as the vapor passes through the column.[15]
Section 3: Troubleshooting & Optimization Guides
Guide 1: Achieving and Maintaining Deep Vacuum
A stable vacuum is the cornerstone of this purification.
-
System Assembly: Ensure all glass joints are clean, properly greased with a high-vacuum grease, and secured with Keck clips.
-
Leak Detection: Before heating, assemble the entire apparatus and pull a vacuum. The system should be able to reach and hold the ultimate pressure of your pump. If the pressure slowly rises after isolating the pump, you have a leak. Check each joint systematically.
-
Pump Selection: For pressures below 10 mmHg, a two-stage rotary vane pump is recommended.[16] Ensure the pump oil is clean and the pump is in good working order. For less demanding vacuum levels, an oil-free diaphragm pump can prevent contamination of your product with pump oil mist.[13]
Guide 2: Preventing Thermal Decomposition
-
Temperature Control: Use a heating mantle connected to a temperature controller with the thermocouple placed in the mantle (or in a thermowell in the flask) for precise control. Avoid overheating.
-
Reduce Residence Time: The goal is to have the compound at high temperatures for the shortest time possible. This is another reason a stable vacuum and efficient column are important—they speed up the process at a lower temperature.
-
Use a Short-Path Apparatus: If the compound is extremely sensitive, a short-path distillation apparatus minimizes the distance the vapor travels, reducing the pressure drop and the time the compound spends in the heated vapor phase.[5]
Section 4: Visualized Protocols & Workflows
Workflow 1: Vacuum Fractional Distillation Setup
The diagram below illustrates the essential components and connections for a successful vacuum fractional distillation.
Caption: Standard laboratory setup for vacuum fractional distillation.
Protocol 1: Step-by-Step Vacuum Fractional Distillation
-
Preparation: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Assembly: Assemble the apparatus as shown in the diagram above. Ensure all joints are sealed and clamped.
-
Evacuate System: Turn on the cooling water to the condenser and begin stirring. Turn on the vacuum pump and allow the system to evacuate to the target pressure. Perform a leak check.
-
Apply Heat: Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Establish Reflux: Watch for the ring of condensate to slowly rise through the packing material.[11] Allow the system to reflux for a period (e.g., 30 minutes) once the condensate reaches the top of the column to establish equilibrium.
-
Collect Fractions: Slowly increase the heat to begin distillation. The vapor temperature should hold steady during the collection of a pure fraction.[11] Collect a small forerun fraction, then switch to a new receiving flask to collect the main product.
-
Monitor & Conclude: Collect the main fraction over the stable boiling point range at your working pressure. If the temperature rises or drops significantly, it indicates the fraction is finished or an impurity is coming over. Stop the distillation before the flask boils to dryness.
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure. Then, turn off the vacuum pump.
Workflow 2: Troubleshooting Impure Distillate
This decision tree provides a logical path for diagnosing purity issues.
Caption: A decision tree for troubleshooting an impure distillate.
References
- DEKKER Vacuum Technologies. (2019).
- BrandTech Scientific, Inc.
- Beaker & Wrench. (2023).
- Laboteq. (2023).
- Chemistry Stack Exchange. (2016).
- Wikipedia.
- PubChem. This compound. [Link]
- Pope Scientific Inc.
- BevZero. (2023).
- Ambani Metal. Fractionating Distillation Column Manufacturer & Supplier. [Link]
- Clawhammer Supply. (2013). Distillation Column Packing - For Higher Proof. [Link]
- Busch Vacuum Solutions.
- NIST. This compound. [Link]
- Wikipedia.
- Akhil the Chemist. (2023).
- Chemistry LibreTexts. (2022). 5.
- The Merck Index. 2-Ethyl-1-hexanol. [Link]
- Wikipedia. 2-Ethylhexanol. [Link]
- University of Rochester.
- Wakayama, J., et al. (2019). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant.
- Reddit. (2017).
- The Science Squad. (2018).
- PubChem. 2-Ethylhexanol. [Link]
Sources
- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2-Ethyl-1-hexanol [drugfuture.com]
- 4. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. buschvacuum.com [buschvacuum.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 10. youtube.com [youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. What Type of Vacuum Pump is Suitable for a Short Path Distillation Setup? - WELL ONE Chemical [welloneupe.com]
- 14. ambanimetal.com [ambanimetal.com]
- 15. clawhammersupply.com [clawhammersupply.com]
- 16. brandtech.com [brandtech.com]
Catalyst selection for the hydrogenation of "2-Ethyl-3-methyl-1-hexanol" precursors
Guide ID: TSC-HYD-4821 Topic: Catalyst Selection for the Hydrogenation of 2-Ethyl-3-methyl-1-hexanol Precursors Senior Application Scientist: Dr. Gemini
Introduction for the Researcher
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process development professionals engaged in the catalytic hydrogenation of precursors to this compound. The synthesis of this C9 alcohol typically involves the reduction of an α,β-unsaturated aldehyde, a reaction pathway fraught with challenges of selectivity and efficiency. This document provides in-depth, experience-based answers to common questions, detailed protocols for catalyst screening, and robust troubleshooting workflows to navigate the complexities of this transformation. Our goal is to empower you to move beyond trial-and-error and make informed, mechanism-driven decisions in your catalyst selection and process optimization.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common initial queries regarding the hydrogenation of precursors to this compound.
Q1: What are the common precursors for synthesizing this compound via hydrogenation?
The most common and direct precursor is 2-Ethyl-3-methyl-2-hexenal . This α,β-unsaturated aldehyde is typically synthesized via an aldol condensation reaction. The hydrogenation of this precursor can lead to several products, making catalyst selection critical for directing the reaction to the desired outcome. The overall reaction scheme is analogous to the industrial production of 2-ethyl-1-hexanol from n-butanal, which proceeds through the intermediate 2-ethyl-2-hexenal.[1][2]
Q2: What are the primary products and challenges in the hydrogenation of 2-Ethyl-3-methyl-2-hexenal?
The hydrogenation of an α,β-unsaturated aldehyde like 2-Ethyl-3-methyl-2-hexenal presents a significant selectivity challenge because it possesses two primary reducible functional groups: a carbon-carbon double bond (C=C) and a carbon-oxygen double bond (C=O).[3] Thermodynamics generally favors the hydrogenation of the C=C bond.[3][4]
The key challenge is to control the reaction to selectively produce one of three possible compounds, or to achieve complete hydrogenation to the final saturated alcohol.
Q3: Which catalyst families are typically used for this type of hydrogenation?
The choice of catalyst is the most critical factor in controlling selectivity. Different metals exhibit distinct preferences for hydrogenating C=C versus C=O bonds.
-
Noble Metals:
-
Palladium (Pd): Exceptionally active for the hydrogenation of C=C bonds. Pd-based catalysts (e.g., Pd/C) will almost always yield the saturated aldehyde (2-Ethyl-3-methyl-hexanal) with high selectivity.[5]
-
Platinum (Pt) & Ruthenium (Ru): These catalysts are more versatile. They can hydrogenate both C=C and C=O bonds. Under specific conditions, they can be tuned to favor the formation of the unsaturated alcohol, though achieving high selectivity can be difficult.[5]
-
Rhodium (Rh): Often used for aromatic ring hydrogenation but can also be employed for aldehyde and ketone reductions under certain conditions.
-
-
Base Metals:
-
Nickel (Ni): Raney Nickel is a common, cost-effective catalyst that is highly active for the hydrogenation of both C=C and C=O bonds, typically leading to the fully saturated alcohol (this compound).[6] It is often used in industrial processes for complete reductions.
-
Copper (Cu): Copper chromite catalysts are known for their selectivity towards the hydrogenation of carbonyl groups, though they often require higher temperatures and pressures.[1]
-
-
Bimetallic and Modified Catalysts: To overcome the selectivity limitations of single-metal catalysts, bimetallic formulations (e.g., Ni-Sn, Pt-Sn) or catalysts with specific promoters are often used to enhance C=O hydrogenation selectivity by modifying the electronic properties or geometry of the active sites.[7]
Section 2: Catalyst Selection & Experimental Protocols
This section provides practical guidance on choosing a catalyst and setting up a reliable screening experiment.
Q4: How do I select an initial catalyst based on my desired product?
Your synthetic goal dictates the starting point for catalyst selection. The following table provides a general guideline for choosing a catalyst based on the desired product from the hydrogenation of 2-Ethyl-3-methyl-2-hexenal.
| Desired Product | Primary Functional Group to Hydrogenate | Recommended Catalyst Families | Rationale & Key Considerations |
| 2-Ethyl-3-methyl-hexanal (Saturated Aldehyde) | C=C | Pd-based (e.g., 5% Pd/C) | Palladium's high intrinsic activity for olefin hydrogenation makes it the standard choice. The reaction is typically fast and selective under mild conditions (low temperature and pressure).[5] |
| 2-Ethyl-3-methyl-2-hexen-1-ol (Unsaturated Alcohol) | C=O | Pt, Ru, or modified catalysts (e.g., Pt/C, Ru/C, Pt-Sn/SiO₂) | This is the most challenging transformation. Requires catalysts that favor adsorption and activation of the C=O group. Often requires promoters or specific supports to achieve high selectivity.[5][7] |
| This compound (Saturated Alcohol) | Both C=C and C=O | Ni-based (e.g., Raney Ni) or Pt/Ru under forcing conditions | For complete reduction, a highly active catalyst is needed. Raney Nickel is a workhorse for this.[6] Alternatively, Pt or Ru catalysts can be used under higher temperatures and pressures to drive the reaction to completion.[8] |
Q5: What is a standard protocol for screening hydrogenation catalysts?
A robust screening protocol is essential for comparing catalyst performance accurately. This protocol outlines a standard lab-scale procedure using a stirred pressure reactor (e.g., a Parr hydrogenator).
Objective: To evaluate the activity and selectivity of different catalysts for the hydrogenation of 2-Ethyl-3-methyl-2-hexenal.
Materials & Equipment:
-
Stirred pressure reactor with gas entrainment impeller, temperature control, and pressure gauge.
-
Hydrogen (H₂) gas cylinder with regulator.
-
Inert gas (Nitrogen or Argon) for purging.
-
Substrate: 2-Ethyl-3-methyl-2-hexenal.
-
High-purity solvent (e.g., Ethanol, Methanol, Ethyl Acetate).[9]
-
Catalysts for screening (e.g., 5% Pd/C, 5% Pt/C, Raney Ni slurry).
-
Filtration aid (e.g., Celite®).
-
Analytical equipment for monitoring (TLC, GC-MS, or LC-MS).
Step-by-Step Protocol:
-
Reactor Preparation:
-
Ensure the reactor vessel is scrupulously clean and dry to prevent catalyst poisoning.[10]
-
Add the substrate (e.g., 1.0 g) and solvent (e.g., 20 mL) to the reactor.
-
Seal the reactor.
-
-
Inerting the System (CRITICAL SAFETY STEP):
-
Purge the reactor headspace with an inert gas (e.g., Nitrogen) for 5-10 minutes to remove all oxygen.
-
Vent the inert gas. Repeat this purge/vent cycle at least 3-5 times to ensure an oxygen-free environment.[11]
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, carefully add the catalyst.
-
For dry powders (e.g., Pd/C, Pt/C): A typical loading is 5-10 mol% relative to the substrate.[10]
-
For slurries (e.g., Raney Ni): Add a small amount of the slurry after decanting the storage water.
-
-
Quickly reseal the reactor.
-
-
Hydrogenation:
-
Pressurize the reactor with inert gas one final time, then evacuate.
-
Introduce hydrogen gas to the desired pressure (e.g., start with 3 bar / ~45 psi).
-
Begin vigorous stirring (e.g., >1000 RPM) to ensure good gas-liquid-solid mixing, which is crucial for the reaction rate.[10]
-
Set the desired reaction temperature (e.g., start at room temperature, 25 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by observing hydrogen uptake from the pressure gauge. A drop in pressure indicates H₂ consumption.
-
Periodically and safely take small aliquots of the reaction mixture (after temporarily stopping stirring and venting H₂) to analyze by TLC or GC-MS to determine conversion and product distribution.
-
-
Work-up:
-
Once the reaction is complete (no further H₂ uptake or confirmed by analysis), stop heating and stirring.
-
Carefully vent the excess hydrogen and purge the system thoroughly with inert gas (3-5 cycles).
-
CAUTION: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Never allow the catalyst filter cake to dry in the air , as it can be pyrophoric and ignite flammable solvents.[11] Keep the filter cake wet with solvent or water during and after filtration.
-
Rinse the reactor and filter cake with a small amount of fresh solvent.
-
Combine the filtrate and washings. The crude product can now be isolated by removing the solvent under reduced pressure.
-
Section 3: Troubleshooting Common Experimental Issues
Even with a well-designed experiment, problems can arise. This section provides a logical framework for diagnosing and solving them.
Q6: My reaction is slow or shows no conversion. What are the likely causes?
-
Cause 1: Inactive Catalyst. The catalyst may be old or have been deactivated by improper storage or handling.[9]
-
Solution: Use a fresh batch of catalyst from a reputable supplier. For highly active catalysts like Raney Ni, ensure it has been stored properly under water.
-
-
Cause 2: Catalyst Poisoning. The active sites of the catalyst can be blocked by contaminants in the substrate, solvent, or from the equipment.[12][13] Common poisons for noble metal catalysts include sulfur, nitrogen, phosphorus, and halogen compounds.[12][13]
-
Solution: Use high-purity, degassed solvents and ensure the substrate is free from potential poisons. Scrupulously clean all glassware and reactor components. If poisoning is suspected, the catalyst will likely need to be replaced.
-
-
Cause 3: Insufficient Mass Transfer. The reaction is a three-phase system (gas, liquid, solid). If hydrogen cannot efficiently reach the catalyst surface, the reaction will be slow.
-
Solution: Increase the stirring speed significantly to improve gas dispersion. Ensure the reactor has a sufficiently large headspace and surface area.[9]
-
-
Cause 4: Suboptimal Conditions. The chosen temperature or pressure may be too low for the catalyst/substrate combination.
Q7: My catalyst appears to have deactivated during the reaction. What are the common deactivation mechanisms?
Catalyst deactivation is the loss of activity over time and can occur through several mechanisms.[14][15]
-
Poisoning: This is a chemical deactivation where species bind strongly to active sites, blocking them.[13] This is often irreversible.
-
Prevention: Stringent purification of reactants and solvents.
-
-
Fouling (or Coking): This is a physical deposition of materials (e.g., polymers, carbonaceous residues) onto the catalyst surface, blocking pores and active sites.[12]
-
Prevention: Operate at the lowest effective temperature to minimize side reactions that form coke. Ensure efficient mixing.
-
-
Sintering: This is a thermal deactivation mechanism where high temperatures cause the small metal particles on the support to migrate and agglomerate into larger crystals.[13] This leads to an irreversible loss of active surface area.
-
Prevention: Do not exceed the recommended operating temperature for the catalyst. Choose a catalyst with high thermal stability if high-temperature operation is necessary.
-
References
- Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols.Green Chemistry.[Link]
- Understanding the Selectivity in Hydrogenation of α,β-Unsaturated Aldehydes: A Water-Assisted Mechanism.Organometallics.[Link]
- Selective hydrogenation of α,β-unsaturated...
- Selective Hydrogenation of α,β-Unsaturated Aldehydes.Taylor & Francis Online.[Link]
- Understanding Catalyst Deactiv
- Hydrogenation of Citral to Citronellal Catalyzed by Waste Fluid Catalytic Cracking Catalyst Supported Nickel.National Institutes of Health (NIH).[Link]
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.YouTube.[Link]
- Method for preparing citronellol by using hydrogenating citral.
- Types of Catalyst Deactivation: Poisoning, Sintering, and Coking.Solubility of Things.[Link]
- Synthesis of Ni Supported on TiO2 and Its Application for Catalytic Conversion of Citral to Citronellal.AIP Publishing.[Link]
- Catalytic Hydrogenation Part II - Tips and Tricks.Curly Arrow.[Link]
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.Royal Society of Chemistry.[Link]
- Process for the hydrogenation of citral to citronellal and of citronellal to citronellol using chromium-promoted Raney nickel catalyst.
- Reaction scheme of the citral hydrogenation.
- Mechanisms of catalyst deactiv
- Mechanistic Insights on the Hydrogenation of a,ß-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts.
- Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities.Royal Society of Chemistry.[Link]
- Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex.MDPI.[Link]
- (PDF) Selective Hydrogenation of α,β-Unsaturated Aldehydes.
- Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review.
- Highly Selective Hydrogenation of Unsaturated Aldehydes in Aqueous Phase.
- Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach.National Institutes of Health (NIH).[Link]
- Hydrogenation reaction tips and tricks.Reddit.[Link]
- Mechanisms of catalyst deactivation.
- Troubleshooting of C
- Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst.Royal Society of Chemistry.[Link]
- Cascade engineered synthesis of 2-ethyl-1-hexanol
- Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction...Scilit.[Link]
- Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst.Royal Society of Chemistry.[Link]
- Production of 2-ethyl hexanal.
- How to prepare 2-ethyl-1,3- hexandiol starting
- Process for the preparation of 2-ethyl hexanol.
- Hydrogenation of 2-ethyl-hexen-2-al on Ni/Al2O3 c
- Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction...
- Preparation process of 2-ethyl hexenal and 2-ethyl hexanol.
- Kinetics of the Catalytic Hydrogenation of 2-Ethyl-2-Hexenal.
- Dynamic modeling and validation of 2-ethyl-hexenal hydrogenation process.
- 2-Ethylhexanol.Wikipedia.[Link]
- Hydrogenation of 2-Ethylhexenal Using Thermoregulated Phase-Transfer Catalyst for Production of 2-Ethylhexanol.
- A Kinetics study of 2-ethyl-2-hexenal hydrogenation to 2-ethyl-hexanol over Nickel based catalyst.
Sources
- 1. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights on the Hydrogenation of a,ß-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts | Journal Article | PNNL [pnnl.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Ethyl-3-methyl-1-hexanol
Welcome to the Technical Support Center for the synthesis of 2-Ethyl-3-methyl-1-hexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and purification stages of this synthesis. Our goal is to move beyond simple procedural lists to explain the causality behind each step, ensuring both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective laboratory method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing a secondary alcohol like this compound is the Grignard reaction.[1][2] This reaction involves the nucleophilic attack of a Grignard reagent on the carbonyl carbon of an aldehyde.[2][3] For this specific target molecule, two primary combinations of reactants are logical:
-
Route A: Reaction of sec-butylmagnesium halide with pentanal.
-
Route B: Reaction of propylmagnesium halide with 2-methylpentanal.
The choice between these routes typically depends on the commercial availability and cost of the starting materials. The subsequent work-up procedure is critical for isolating the final alcohol product from the reaction mixture.
Q2: What is the fundamental purpose of the "work-up" procedure in a Grignard synthesis?
A2: The work-up stage in a Grignard reaction serves two primary purposes. First, it quenches the reaction by neutralizing any unreacted Grignard reagent and protonating the magnesium alkoxide intermediate that was formed, converting it into the desired alcohol.[1][4] Second, it separates the organic product from a variety of inorganic salts (primarily magnesium salts) and other aqueous-soluble impurities. A carefully executed work-up is paramount to maximizing yield and simplifying the final purification.
Q3: How should I properly quench the reaction? What's the difference between using dilute acid and saturated ammonium chloride?
A3: Proper quenching is crucial to prevent side reactions and ensure a clean product. The reaction flask should first be cooled in an ice-water bath (0 °C) to manage the exothermic nature of the quenching process.[5]
-
Saturated Ammonium Chloride (NH₄Cl) Solution: This is the most common and generally recommended quenching agent for reactions yielding alcohols.[5] It is a weakly acidic salt solution that effectively protonates the alkoxide to form the alcohol while being mild enough to avoid acid-catalyzed side reactions, such as dehydration of the newly formed alcohol. The slow, dropwise addition of cold, saturated NH₄Cl solution is critical.[5]
-
Dilute Acid (e.g., 5% HCl): While effective at protonating the alkoxide and dissolving the resulting magnesium salts, dilute strong acids can sometimes promote the elimination of water (dehydration) from the alcohol product, especially if it's a tertiary alcohol or prone to forming a stable carbocation. For a secondary alcohol like this compound, this risk is lower but still present. Therefore, ammonium chloride is often the safer choice to maximize the yield of the desired alcohol.[6]
Q4: What are the best practices for the extraction phase to avoid common pitfalls like emulsion formation?
A4: After quenching, the product is isolated by liquid-liquid extraction, typically using a solvent like diethyl ether or ethyl acetate.
-
Transfer: Transfer the entire quenched reaction mixture to a separatory funnel.
-
Solvent Addition: Add the extraction solvent and stopper the funnel.
-
Extraction: Invert the funnel gently a few times to mix the layers before vigorously shaking. It is crucial to periodically vent the funnel to release pressure built up from the solvent vapor.
-
Layer Separation: Allow the layers to separate fully. The organic layer (containing the product) is typically less dense than the aqueous layer and will be on top.
-
Repeated Extraction: Drain the aqueous layer and extract it two more times with fresh portions of the organic solvent to ensure complete recovery of the product.[5]
Emulsion Troubleshooting: Emulsions (a stable mixture of the organic and aqueous layers) can form, especially if the mixture is shaken too vigorously. To break an emulsion, you can:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation.
-
Allow the mixture to stand undisturbed for an extended period.
-
Gently swirl the funnel instead of shaking.
Q5: Which purification technique, distillation or column chromatography, is more suitable for this compound?
A5: The choice depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: This is the preferred method for larger-scale purifications, especially if the boiling points of the impurities are significantly different from the product's boiling point.[7] this compound has a boiling point that should allow for effective separation from lower-boiling starting materials or higher-boiling coupling byproducts.
-
Column Chromatography: This technique is ideal for smaller-scale reactions or when impurities have boiling points very close to the product. It offers high-resolution separation but is more time-consuming and uses larger quantities of solvent.
| Feature | Fractional Distillation | Column Chromatography |
| Scale | Ideal for > 5 g | Ideal for < 5 g |
| Speed | Faster for large quantities | Slower, more labor-intensive |
| Resolution | Good for >20 °C BP difference | Excellent for close-boiling compounds |
| Solvent Usage | Low | High |
| Throughput | High | Low |
Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up and purification process.
Problem 1: My final yield is significantly lower than expected.
-
Possible Cause 1: Presence of Moisture: Grignard reagents are extremely sensitive to water.[6] Even trace amounts of moisture in the glassware, solvents, or starting aldehyde will quench the reagent before it can react with the carbonyl, reducing the yield.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use.[6] Use anhydrous solvents, and distill starting aldehydes if they have been stored for a long time.
-
-
Possible Cause 2: Enolization of the Aldehyde: The Grignard reagent is a strong base and can deprotonate the acidic α-hydrogen of the aldehyde, forming an enolate.[5] This consumes the Grignard reagent and regenerates the starting aldehyde during the work-up.[5]
-
Solution: Add the aldehyde solution dropwise to the Grignard reagent at 0 °C.[5] This keeps the concentration of the aldehyde low at any given moment, favoring the nucleophilic addition over enolization.
-
-
Possible Cause 3: Inefficient Extraction: The product may not have been fully extracted from the aqueous layer.
-
Solution: Perform at least three extractions of the aqueous layer with the organic solvent. Combine the organic layers for washing and drying.[5]
-
Problem 2: I've formed a persistent emulsion during the aqueous wash that won't separate.
-
Possible Cause: Formation of Magnesium Hydroxide Soaps: Vigorous shaking can lead to the formation of fine precipitates of magnesium salts that stabilize the emulsion.
-
Solution 1: As mentioned in the FAQ, add a saturated solution of NaCl (brine) to the separatory funnel. This increases the polarity of the aqueous phase, reducing the solubility of the organic component and helping to break the emulsion.
-
Solution 2: If brine fails, try filtering the entire mixture through a pad of Celite® or glass wool with gentle vacuum. This can break up the solid particles that are stabilizing the emulsion.
-
Problem 3: My purified product contains a significant high-boiling impurity.
-
Possible Cause: Wurtz Coupling: A common side reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide starting material. This forms a non-polar hydrocarbon byproduct (e.g., hexane if using propylmagnesium bromide) which will have a higher boiling point than the alcohol.
-
Solution: Ensure the alkyl halide is added slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration. Also, ensure the reaction is not overheated. Purification via fractional distillation or column chromatography should effectively separate this non-polar impurity.
-
Experimental Workflows & Protocols
General Work-up & Extraction Workflow
Caption: Standard workflow for quenching and extracting the alcohol product.
Protocol 1: Standard Quenching and Aqueous Work-up
-
Cooling: Once the Grignard reaction is complete (as determined by TLC or other monitoring), cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: While stirring vigorously, slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel.[5] A white precipitate of magnesium salts will form. Continue addition until no further exothermic reaction is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and shake, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Extract the aqueous layer two more times with fresh diethyl ether.[5]
-
Washing: Combine all organic layers in the separatory funnel and wash with one portion of brine.[5]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column to enhance separation. Ensure all joints are properly sealed.
-
Distillation: Heat the flask containing the crude product gently.
-
Fraction Collection: Discard any initial low-boiling fractions (likely residual solvent or other volatile impurities).
-
Product Collection: Collect the fraction that distills at the expected boiling point of this compound under the pressure used.
-
Analysis: Analyze the collected fraction by GC-MS or NMR to confirm purity.
Safety First: Handling Reagents
-
Grignard Reagents: These and their precursors (e.g., butyllithium) can be pyrophoric, meaning they can ignite spontaneously on contact with air. Always handle them under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8]
-
Anhydrous Ethers: Solvents like diethyl ether are extremely flammable and can form explosive peroxides over time. Never distill to dryness.
-
General Precautions: Always work in a well-ventilated fume hood.[9] Have appropriate fire extinguishing equipment (like a dry powder extinguisher) and spill control materials (like sand) readily available. All chemical waste should be disposed of according to institutional and local regulations.[10]
Physical & Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O | [11] |
| Molecular Weight | 144.25 g/mol | [11][12] |
| CAS Number | 66794-04-5 | [11][12] |
| Appearance | Liquid | |
| Boiling Point | Data not precisely available, but estimated to be in the range of similar C9 alcohols (~180-195 °C at atm. pressure) | |
| Density | Data not available |
References
- Technical Support Center: Grignard Synthesis of Secondary Alcohols - Benchchem. (URL: )
- 14 Formation and reaction of a Grignard reagent. (URL: )
- Grignard Reaction - Web Pages. (URL: )
- Separation of Primary Alcohols and Saturated Alkanes from Fisher-Tropsch Synthesis Products | Request PDF - ResearchG
- Grignard Reaction. (URL: )
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (URL: _)
- US2923733A - Process for separating primary from secondary alcohols - Google P
- Procedures for Safe Use of Pyrophoric Liquid Reagents - UCLA – Chemistry and Biochemistry. (URL: [Link])
- Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. (URL: [Link])
- 1-Hexanol, 2-methyl - Organic Syntheses Procedure. (URL: [Link])
- Cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal and 2-methyl-1-pentanol from n-propanal using combustion synthesized Cu/Mg/Al mixed metal oxide trifunctional catalyst - ResearchG
- This compound | C9H20O | CID 21572686 - PubChem. (URL: [Link])
- This compound - NIST WebBook. (URL: [Link])
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (URL: [Link])
- Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide | Scilit. (URL: [Link])
- Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
- Preparing & Handling Chemical Solutions | The Science Blog. (URL: [Link])
- How to prepare 2-ethyl-1,3- hexandiol starting
- EP0216151B1 - Process for the preparation of 2-ethyl hexanol - Google P
- Purification of Phosphoric Acid by Extraction with 2-Ethyl-1-Hexanol: Equilibrium Data and Mass Transfer Coefficients | Industrial & Engineering Chemistry Research - ACS Public
- US1886885A - Process for the separation of alcohols and phenols
- US3703444A - Production of pure 2-ethyl hexanol by three-stage distillation - Google P
- 2-Ethyl-3-methylhexanal | C9H18O | CID 57421643 - PubChem - NIH. (URL: [Link])
- Inert Reassessment: 2-Ethyl-1-hexanol; CAS#14-76-7.
- US5227544A - Process for the production of 2-ethylhexanol - Google P
- Technical Support Center: Synthesis of 3-Methyl-3-hexanol - Benchchem. (URL: )
- Natural Product Isolation (2) - Purification Techniques, An Overview. (URL: [Link])
- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (URL: [Link])
- Challenges in the scale-up of 2-ethyl-1,3-hexanediol synthesis - Benchchem. (URL: )
- Reactivity of 2-ethyl-1-hexanol in the atmosphere | Request PDF - ResearchG
- Ethyl-1-hexanol as Solvents for Researchers and Drug Development Professionals - Benchchem. (URL: )
- 3-ethyl-2-methyl-1-hexanol - NIST WebBook. (URL: [Link])
- Fragrance material review on 2-ethyl-1-hexanol | Request PDF - ResearchG
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. orgsyn.org [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
Validation & Comparative
A Comparative Guide for Senior Application Scientists: 2-Ethyl-3-methyl-1-hexanol vs. 2-Ethyl-1-hexanol as Solvents in Research and Development
In the landscape of organic solvents, the selection of an appropriate medium is a critical decision that profoundly impacts reaction kinetics, product purity, and formulation stability. This guide offers an in-depth, objective comparison of two structurally related C8 and C9 branched-chain primary alcohols: 2-Ethyl-1-hexanol (2-EH) and its higher-order isomer, 2-Ethyl-3-methyl-1-hexanol. While 2-Ethyl-1-hexanol is a high-production-volume chemical with a well-documented profile, its lesser-known counterpart presents a unique set of properties that may offer advantages in specialized applications. This analysis is designed for researchers, scientists, and drug development professionals to make informed, data-driven decisions in solvent selection.
Structural and Physicochemical Distinctions: The Foundation of Performance
The seemingly minor addition of a methyl group at the C3 position in this compound introduces subtle yet significant changes in its physical properties compared to the widely used 2-Ethyl-1-hexanol. These differences, particularly in boiling point, viscosity, and density, are fundamental to their behavior in both chemical synthesis and formulation science.
Caption: Structural comparison of 2-Ethyl-1-hexanol and this compound.
The primary structural difference is the presence of an additional methyl group on the carbon chain of this compound, increasing its molecular weight and steric bulk. This directly influences intermolecular forces, leading to variations in key physical parameters that dictate their application range.
Comparative Table of Physicochemical Properties
| Property | This compound | 2-Ethyl-1-hexanol | Implication for Application |
| CAS Number | 66794-04-5[1][2] | 104-76-7[3] | Identification and regulatory tracking. |
| Molecular Formula | C₉H₂₀O[1][2] | C₈H₁₈O[3][4] | - |
| Molecular Weight | 144.25 g/mol [1][2] | 130.23 g/mol [3][4] | Influences stoichiometry and mass-based calculations. |
| Appearance | Data not available | Colorless liquid[3][4] | - |
| Boiling Point | Data not available | 183-186 °C[3][5] | 2-EH is a high-boiling solvent suitable for high-temperature reactions. |
| Melting Point | Data not available | -76 °C[3][5] | Both remain liquid at very low temperatures. |
| Density | Data not available | 0.833 g/mL at 25 °C[3] | Important for process design, fluid dynamics, and formulation. |
| Viscosity | Data not available | ~9.8-10.3 cP at 20 °C[4][6] | Moderate viscosity, useful for coatings and formulations requiring controlled flow. |
| Flash Point | Data not available | 73-81.1 °C[7][8] | Combustible liquid; requires specific handling procedures. |
| Water Solubility | Data not available | Poorly soluble (~0.1 g/100 mL)[5][8] | Suitable for biphasic reactions or extractions from aqueous media. |
| Vapor Pressure | Data not available | ~0.05-0.2 mmHg at 20 °C[3] | Low volatility reduces evaporative losses and worker exposure. |
Performance Profile as a Solvent
The utility of a solvent is dictated by its ability to dissolve solutes, its inertness or controlled reactivity, and its compatibility with process conditions.
Solubilizing Power and Applications
2-Ethyl-1-hexanol is a well-established, versatile solvent with low volatility. Its excellent solvency for resins, polymers, and other organic materials makes it a cornerstone in the coatings, adhesives, and textile industries.[9] A primary application is as a chemical intermediate and chain terminator in the synthesis of plasticizers, most notably bis(2-ethylhexyl) phthalate (DEHP), and acrylates used in paints and adhesives.[10] Its miscibility with most organic solvents further enhances its utility.[6]
This compound , as a C9 alcohol, is expected to exhibit slightly lower polarity and greater lipophilicity than 2-EH. This suggests it could be a superior solvent for highly nonpolar solutes, such as certain active pharmaceutical ingredients (APIs), lipids, or hydrocarbon-based resins. However, due to a lack of extensive published application data, its performance must be empirically validated for each specific use case. The increased steric hindrance from the additional methyl group may also influence solute-solvent interactions and packing efficiency, potentially altering solubility profiles for crystalline compounds.
Causality in Solvent Selection: A Logic-Based Approach
The choice between these two solvents is not arbitrary; it is a function of specific experimental and process requirements.
Caption: Decision workflow for selecting between 2-EH and its C9 isomer.
-
For High-Temperature Synthesis (>150 °C): 2-Ethyl-1-hexanol is the proven choice due to its high boiling point and thermal stability.[3][5]
-
For Enhanced Solubilization of Nonpolar APIs: this compound is a logical candidate for evaluation. Its larger alkyl structure may disrupt crystal lattices more effectively and provide a more favorable nonpolar environment.
-
As a Plasticizer Intermediate: 2-Ethyl-1-hexanol is the industry standard.[10] Introducing the bulkier this compound would create a different plasticizer with potentially altered properties (e.g., lower efficiency, different migration characteristics), requiring complete re-qualification.
Experimental Protocol: A Self-Validating System for Solubility Determination
To objectively compare these solvents for a specific application, a standardized protocol is essential. The following method provides a robust framework for determining the equilibrium solubility of a solid solute (e.g., an API) in either solvent.
Workflow for Isothermal Equilibrium Solubility Assay
Caption: Experimental workflow for determining solute solubility.
Detailed Step-by-Step Methodology
-
Preparation:
-
To a series of 4 mL glass vials, add a precisely weighed excess of the solid solute (ensure enough solid remains undissolved at equilibrium).
-
Add a known volume (e.g., 2.0 mL) of the test solvent (either 2-Ethyl-1-hexanol or this compound) to each vial.
-
Seal the vials securely with PTFE-lined caps.
-
-
Equilibration:
-
Place the vials in a temperature-controlled agitator (e.g., an orbital shaker in an incubator) set to the desired temperature (e.g., 25 °C).
-
Agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid must be visible to confirm saturation.
-
-
Sampling and Separation:
-
Remove vials from the agitator and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully draw an aliquot of the supernatant using a glass syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove all undissolved microparticulates. This step is critical to prevent artificially high results.
-
-
Analysis:
-
Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent compatible with the analytical method (e.g., HPLC, UV-Vis).
-
Quantify the concentration of the solute against a standard calibration curve using a validated analytical method.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the formula:
-
Solubility = (Concentration from analysis) × (Dilution factor)
-
-
This protocol provides a self-validating system; consistent results across replicate samples and over time (e.g., sampling at 24h and 48h) confirm that equilibrium has been reached.
Safety, Handling, and Environmental Considerations
A comprehensive solvent comparison must include a thorough evaluation of safety and environmental impact.
Comparative Table of Safety Profiles
| Hazard Profile | This compound | 2-Ethyl-1-hexanol |
| Acute Toxicity | No data available, but may be harmful if swallowed, inhaled, or absorbed through the skin based on similar structures.[11] | Low acute toxicity via oral and dermal routes.[12] Harmful if inhaled.[13][14] |
| Irritation | May cause skin, eye, and respiratory tract irritation.[11] | Causes skin and serious eye irritation.[14][15][16] May cause respiratory irritation.[13][14] |
| Carcinogenicity | No data available. Not classified by IARC or ACGIH.[11] | Not considered carcinogenic in rats or mice.[12][17] |
| Mutagenicity | No data available.[11] | Data indicates it is not mutagenic.[12][13] |
| Developmental Toxicity | No data available. | Not developmentally toxic, though its metabolite 2-ethylhexanoic acid has shown effects.[12][18] |
| Environmental Fate | No data available. | Readily biodegradable and not expected to persist in the environment.[13] Harmful to aquatic life.[13][14] |
| Key Considerations | Handle with standard laboratory precautions for uncharacterized chemicals. | A known VOC, identified as a source of indoor air pollution ("sick building syndrome") via hydrolysis of plasticizers.[19][20] |
Conclusion and Strategic Recommendations
2-Ethyl-1-hexanol remains the solvent of choice for applications where a high-boiling, low-volatility primary alcohol is required and for which extensive safety and performance data are paramount. Its role as an industrial solvent and chemical intermediate is well-entrenched and supported by decades of research.[7]
This compound represents an opportunity for targeted problem-solving in research and development. Its potential as a more effective solvent for highly nonpolar compounds makes it a compelling candidate for investigation in niche pharmaceutical formulations or specialized synthesis. However, its adoption is contingent upon rigorous in-house validation, starting with fundamental characterization as outlined in this guide. The current lack of comprehensive safety and environmental data necessitates cautious handling and a thorough risk assessment before use at scale.
For the drug development professional, 2-EH is the reliable, known entity. This compound is the unexplored alternative that, with proper validation, could unlock solutions for challenging solubility problems.
References
- PubChem. 2-Ethylhexanol | C8H18O | CID 7720. [Link]
- U.S. Environmental Protection Agency. Inert Reassessment: 2-Ethyl-1-hexanol; CAS#14-76-7. [Link]
- Wikipedia. 2-Ethylhexanol. [Link]
- New Jersey Department of Environmental Protection. 2-Ethyl-1-Hexanol. [Link]
- PubChem. This compound | C9H20O | CID 21572686. [Link]
- Hedinger.
- BASF.
- Regulations.gov. Decision Document for Petition Number 1E7893: 2-Ethyl-1-hexanol. [Link]
- LinkedIn. The Future of 2-Ethyl Hexanol: Innovations Shaping the Chemical Industry. [Link]
- Solubility of Things. 2-Ethylhexanol. [Link]
- Open Government program. Assessment Report on 2-Ethylhexanol for Developing Ambient Air Quality Objectives. [Link]
- ResearchGate. Fragrance material review on 2-ethyl-1-hexanol. [Link]
- PubMed Central. Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. [Link]
- NIST WebBook. This compound. [Link]
- ResearchGate. Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. [Link]
- The Good Scents Company. 2-ethyl-1-hexanol. [Link]
- NICNAS. 1-Hexanol, 2-ethyl-: Human health tier II assessment. [Link]
- J-STAGE.
- ResearchGate.
- Inchem.org. ICSC 0890 - 2-ETHYLHEXANOL. [Link]
Sources
- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2-Ethyl-1-hexanol ≥99.6% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 6. hedinger.de [hedinger.de]
- 7. Application of 2-ethylhexanol_Chemicalbook [chemicalbook.com]
- 8. ICSC 0890 - 2-ETHYLHEXANOL [inchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lgcstandards.com [lgcstandards.com]
- 12. epa.gov [epa.gov]
- 13. arkema.com [arkema.com]
- 14. download.basf.com [download.basf.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. Comprehensive review of 2‐ethyl‐1‐hexanol as an indoor air pollutant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Analysis of C9 Alcohol Isomers
For researchers, scientists, and professionals in drug development, the precise identification and differentiation of chemical isomers are paramount. Subtle variations in the arrangement of atoms within a molecule can lead to significant differences in physical properties, chemical reactivity, and biological activity. This guide provides an in-depth comparative analysis of 2-Ethyl-3-methyl-1-hexanol and other representative C9 alcohol isomers, focusing on the experimental methodologies crucial for their differentiation.
This analysis will compare three structural isomers of C9H20O:
-
This compound: A branched primary alcohol.
-
Nonan-1-ol: A straight-chain primary alcohol.
-
2,6-Dimethyl-4-heptanol: A branched secondary alcohol, also known as diisobutylcarbinol.[1]
Furthermore, we will delve into the advanced techniques required to distinguish the stereoisomers of this compound, which possesses two chiral centers.
Part 1: Physicochemical Property Disparities
The initial step in differentiating isomers often involves an examination of their fundamental physical properties. Molecular structure, particularly the degree of branching and the position of the hydroxyl group, directly influences intermolecular forces, which in turn dictate properties like boiling point and density.
Causality Behind the Trends:
-
Boiling Point: Straight-chain molecules, like nonan-1-ol, can pack more closely together, maximizing surface area contact and leading to stronger van der Waals forces. This results in a higher boiling point compared to more branched isomers.[2][3] The increased branching in this compound and 2,6-Dimethyl-4-heptanol creates a more spherical shape, reducing effective surface area and weakening these intermolecular attractions.
-
Density: Similarly, the efficient packing of linear molecules generally results in a higher density.[2]
-
Refractive Index: This property is related to how light passes through the substance and is influenced by density and molecular structure.
Table 1: Comparative Physicochemical Properties of C9 Alcohol Isomers
| Property | This compound | Nonan-1-ol | 2,6-Dimethyl-4-heptanol |
| Molecular Formula | C9H20O[4] | C9H20O[5] | C9H20O[6] |
| Molecular Weight | 144.25 g/mol [4] | 144.25 g/mol [5] | 144.25 g/mol [6] |
| Boiling Point | Data not readily available | 215 °C[2] | 178 °C[7][8] |
| Density | Data not readily available | 0.827 g/mL at 25 °C[2] | 0.809 g/mL at 25 °C[7][8] |
| Refractive Index | Data not readily available | n20/D 1.433[2] | n20/D 1.423[7][8] |
Note: Specific experimental data for this compound is not widely published in readily accessible databases. However, based on structural principles, its boiling point and density are expected to be lower than nonan-1-ol but potentially higher than the more symmetrically branched 2,6-Dimethyl-4-heptanol.
Part 2: Spectroscopic and Chromatographic Differentiation
While physical properties provide initial clues, definitive identification and separation require more sophisticated analytical techniques. Gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are indispensable tools in the chemist's arsenal.
Gas Chromatography (GC): The Separation Workhorse
Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[9] For alcohol isomers, the choice of the GC column (the stationary phase) is critical for achieving effective separation.[10]
Experimental Rationale: The elution order of alcohol isomers in GC is primarily governed by their boiling points and their interaction with the column's stationary phase. On a standard non-polar column, compounds with lower boiling points will travel faster and elute first. For more polar analytes like alcohols, a polar stationary phase, such as one containing polyethylene glycol (WAX), can provide better separation by interacting more strongly with the hydroxyl group.[10][11]
Protocol: GC Analysis of C9 Alcohol Isomers
-
Instrument Setup:
-
Sample Preparation: Prepare a 1% solution of the isomer mixture in a suitable solvent like dichloromethane.
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1.[10]
-
Oven Program:
-
Initial temperature: 100 °C.
-
Ramp: Increase temperature at a rate of 10 °C/min to 220 °C.
-
Hold: Maintain 220 °C for 5 minutes.
-
-
Data Analysis: Identify peaks based on their retention times compared to pure standards. The expected elution order would be 2,6-Dimethyl-4-heptanol (lowest boiling point), followed by this compound, and finally Nonan-1-ol (highest boiling point).
Caption: Gas Chromatography workflow for isomer separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Structure
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), allowing for the unambiguous determination of a molecule's carbon-hydrogen framework.[12]
Differentiating Features:
-
¹H NMR:
-
Chemical Shift: Protons on a carbon attached to an oxygen atom are deshielded and appear downfield (typically 3.4-4.5 ppm).[13] The exact shift will differ slightly for each isomer.
-
Signal Multiplicity (Splitting): The number of adjacent, non-equivalent protons determines the splitting pattern of a signal (n+1 rule). The complex branching in this compound will lead to a more intricate splitting pattern compared to the relatively simpler spectrum of nonan-1-ol.[14]
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
-
¹³C NMR & DEPT:
-
The number of unique carbon signals indicates the molecular symmetry. Nonan-1-ol will show 9 distinct signals. 2,6-Dimethyl-4-heptanol, due to its symmetry, will show fewer than 9 signals.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can distinguish between CH, CH₂, and CH₃ groups, which is invaluable for confirming the branching pattern of each isomer.[15]
-
Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the alcohol sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterium in the solvent is "invisible" in ¹H NMR.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and DEPT spectra.
-
Confirmation (Optional): To confirm the identity of the -OH proton signal, a "D₂O shake" can be performed. Adding a drop of deuterium oxide (D₂O) to the sample will cause the alcohol's -OH proton to exchange with deuterium, making the -OH peak disappear from the ¹H spectrum.
Mass Spectrometry (MS): The Fragmentation Fingerprint
Mass spectrometry bombards molecules with energy, causing them to ionize and break apart into characteristic fragments. The resulting mass spectrum is a plot of fragment mass-to-charge ratio (m/z) versus intensity, serving as a molecular fingerprint.
Key Fragmentation Patterns for Alcohols:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass (m/z = 144 for C9H20O). For alcohols, especially tertiary and highly branched ones, this peak can be very weak or absent.[16][17]
-
Alpha-Cleavage: The most common fragmentation pathway for alcohols is the breaking of a C-C bond adjacent to the carbon bearing the -OH group.[18][19] This results in a stable, resonance-stabilized oxonium ion. The size of the alkyl group lost determines the m/z of the resulting fragment.
-
Nonan-1-ol (Primary): Will likely show a prominent peak at m/z = 31, corresponding to [CH₂OH]⁺ from the loss of a C8H17 radical.
-
2,6-Dimethyl-4-heptanol (Secondary): Can undergo alpha-cleavage on either side of the C-OH carbon, leading to characteristic fragments.
-
-
Dehydration: Loss of a water molecule (M-18) is another common fragmentation pattern for alcohols, resulting in a peak at m/z = 126 (144 - 18).[17][20]
Part 3: Resolving the Mirror Image - Chiral Separation
This compound has two chiral centers (at carbons 2 and 3), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Enantiomers are non-superimposable mirror images with identical physical properties (except for the direction they rotate plane-polarized light) and cannot be separated by the achiral methods described above.[21]
The Challenge and the Solution: Separating enantiomers requires a chiral environment. This is achieved using chiral chromatography, most commonly with High-Performance Liquid Chromatography (HPLC) or GC equipped with a chiral stationary phase (CSP).[22][23]
Principle of Chiral Separation: A CSP is itself enantiomerically pure. As the racemic mixture (a 50/50 mix of two enantiomers) passes through the column, one enantiomer will interact more strongly or form a more stable, transient diastereomeric complex with the CSP than its mirror image. This differential interaction causes one enantiomer to be retained longer on the column, allowing them to be separated and detected individually.[21]
Protocol: Chiral GC Separation of Alcohol Enantiomers
-
Instrument Setup:
-
Sample Preparation: Prepare a dilute solution of the racemic this compound. Derivatization is sometimes required for alcohols to improve separation, but many modern columns can resolve them directly.[24]
-
Injection: Inject a small volume (e.g., 1 µL) with a high split ratio (e.g., 100:1) to avoid column overload.[10]
-
Oven Program: A slow temperature ramp is crucial for resolving closely eluting enantiomers. Example: Start at 60 °C, hold for 1 min, then ramp at 2 °C/min to 120 °C.[10]
-
Data Analysis: The chromatogram should show two distinct peaks, each representing one of the enantiomers in a pair.
Caption: Principle of chiral chromatography separation.
Conclusion
The differentiation of alcohol isomers is a multi-faceted challenge that requires a logical and systematic application of analytical techniques. While basic physicochemical properties can offer initial insights, a combination of gas chromatography for separation, NMR for structural elucidation, and mass spectrometry for fragmentation analysis is essential for unambiguous identification of structural isomers. For the more complex task of resolving stereoisomers, the specificity of chiral chromatography is indispensable. The methodologies and causal explanations provided in this guide equip researchers with the foundational knowledge to confidently tackle the comparative analysis of this compound and its related isomers.
References
- Cheméo. (n.d.). Chemical Properties of 1-Nonanol (CAS 143-08-8).
- Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. (2021, July 4). YouTube.
- ChemicalBook. (n.d.). 68526-84-1(2,6-DIMETHYL-4-HEPTANOL) Product Description.
- ChemBK. (2022, October 16). 1-Nonanol.
- BenchChem. (n.d.). Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers.
- Dr. Preeti Pranay. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Chemistry!!! Not Mystery.
- University of Calgary. (n.d.). Alcohol : Mass Spectra Fragmentation Patterns.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Based on Helical Poly(diphenylacetylene)
- AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy.
- Chemcasts. (n.d.). Thermophysical Properties of 1-nonanol.
- Ataman Kimya. (n.d.). PELARGONİC ALCOHOL (1-NONANOL).
- CymitQuimica. (n.d.). CAS 108-82-7: 2,6-Dimethyl-4-heptanol.
- PubChem. (n.d.). 1-Nonanol.
- ChemicalBook. (2024, December 18). 2,6-DIMETHYL-4-HEPTANOL | 68526-84-1.
- Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Cheméo. (n.d.). Chemical Properties of 4-Heptanol, 2,6-dimethyl- (CAS 108-82-7).
- Gas Chromatography of an Alcohol Mixture. (n.d.).
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- #20 Separation of Alcohols Using Gas Chromatography. (n.d.).
- Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.
- The Good Scents Company. (n.d.). 2,6-dimethyl-4-heptanol, 108-82-7.
- Alcohol Separation via Gas Chrom
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- PubChem. (n.d.). This compound.
- Pearson+. (n.d.). Differentiate two isomers (a primary alcohol and an ether) with t... | Study Prep.
- Reddit. (2024, December 3). Chiral alcohol separation : r/CHROMATOGRAPHY.
- Odinity. (2014, April 1). Separation & Identification of Alcohols by Gas Chromatography.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography.
- NIST WebBook. (n.d.). This compound.
Sources
- 1. CAS 108-82-7: 2,6-Dimethyl-4-heptanol | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. chem-casts.com [chem-casts.com]
- 4. This compound [webbook.nist.gov]
- 5. 1-Nonanol (CAS 143-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-Heptanol, 2,6-dimethyl- (CAS 108-82-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 68526-84-1 CAS MSDS (2,6-DIMETHYL-4-HEPTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2,6-DIMETHYL-4-HEPTANOL | 68526-84-1 [chemicalbook.com]
- 9. purdue.edu [purdue.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. odinity.com [odinity.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 15. azom.com [azom.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 18. Alcohol : Mass Spectra Fragmentation Patterns [ns1.almerja.com]
- 19. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Ethyl-3-methyl-1-hexanol and Other Alcohols
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of organic molecules is paramount. This guide provides a comparative analysis of the biological activity of the branched-chain alcohol, 2-Ethyl-3-methyl-1-hexanol, in the context of other linear and branched alcohols. Due to the limited direct experimental data on this compound, this guide will leverage data from its close structural isomer, 2-ethyl-1-hexanol, and established principles of alcohol toxicology and microbiology to forecast its activity profile.
The Fundamental Mechanism of Alcohol Bioactivity: A Tale of Disruption
The biological effects of simple aliphatic alcohols are not typically mediated by specific receptor interactions but rather by a more direct, physical disruption of cellular structures.[1] The primary target for these molecules is the cell membrane, a fluid mosaic of lipids and proteins that is vital for cellular integrity and function.
Alcohols, by their amphipathic nature, can intercalate into the lipid bilayer of cell membranes. This insertion disrupts the membrane's fluidity and permeability, leading to a cascade of detrimental effects, including leakage of intracellular components and eventual cell lysis.[2][3] Furthermore, alcohols can induce protein denaturation by interfering with the hydrogen bonds that maintain their three-dimensional structure, thereby inactivating essential enzymes and structural proteins.[1][4][5] The efficacy of these disruptive actions is largely dependent on the alcohol's molecular structure, particularly its chain length and degree of branching.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Mutagenicity Assessment: The Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. [6][7]It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. [6][8]The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium. [6] Step-by-Step Protocol:
-
Strain Preparation: Grow an overnight culture of a suitable Salmonella typhimurium tester strain (e.g., TA98 or TA100). [7][8]2. Exposure: In a test tube, combine the bacterial culture, the test compound (this compound) at various concentrations, and, if metabolic activation is being assessed, a rat liver extract (S9 fraction). [8]3. Plating: Mix the contents with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it over a minimal glucose agar plate (lacking histidine). [6][9]4. Incubation: Incubate the plates at 37°C for 48 hours. [6][9]5. Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control plates indicates that the substance is mutagenic.
Figure 3: Logical flow of the Ames mutagenicity test.
Conclusion
While direct experimental data for this compound is scarce, a scientifically grounded prediction of its biological activity can be made by analyzing its structure and comparing it to its close isomer, 2-ethyl-1-hexanol, and other aliphatic alcohols. It is anticipated that this compound will possess notable antifungal properties, likely acting through membrane disruption. Its cytotoxicity is expected to be moderate, and it is unlikely to be mutagenic.
This guide underscores the importance of a structured, comparative approach when evaluating the biological activity of novel or understudied compounds. The provided experimental protocols offer a clear pathway for the empirical validation of these predictions, which is a critical step in any research and development pipeline.
References
- Alcohols for Use as an Antimicrobial Agent. (2021). American Pharmaceutical Review.
- The Science Behind Alcohol's Bacterial Annihilation. (2025).
- How Does Alcohol Kill Bacteria? Understanding the Science of Disinfection. (n.d.). Microbe Formulas.
- Alcohol as a Disinfectant & Antiseptic | Overview & Uses. (n.d.). Study.com.
- The Science Behind Disinfectants: How And Why They Work. (2023). ReAgent Chemicals.
- Inert Reassessment: 2-Ethyl-1-hexanol; CAS#14-76-7. Correction to the List Classification Determination Paragraph. (2006). Environmental Protection Agency.
- 2-ethyl-1-hexanol: a promising molecule against priority fungal pathogens. (2025). Journal of Applied Microbiology.
- 2-ethyl-1-hexanol: a promising molecule against priority fungal pathogens. (2025). Journal of Applied Microbiology.
- 2-Ethyl-1-hexanol. (n.d.). Santa Cruz Biotechnology.
- Decision Document for Petition Number 1E7893: 2-Ethyl-1-hexanol. (2012).
- 2-ethyl-1-hexanol: a promising molecule against priority fungal p
- Acute effects of exposure to 1 mg/m(3) of vaporized 2-ethyl-1-hexanol in humans. (2010). PubMed.
- 2-Ethyl-1-Hexanol. (2006). New Jersey Department of Environmental Protection.
- Structural functions of antimicrobial long-chain alcohols and phenols. (2003). PubMed.
- Ames Test Protocol. (2025).
- MTT assay protocol. (n.d.). Abcam.
- The Ames Test. (n.d.).
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- MTT Assay Protocol. (n.d.). Cyrusbio.
- MTT (Assay protocol). (2023). Protocols.io.
- MTT Cell Prolifer
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- The Ames Test. (n.d.). Lawrence University.
- Antifungal Activity and Mechanisms of 2-Ethylhexanol, a Volatile Organic Compound Produced by Stenotrophomonas sp. NAU1697, against Fusarium oxysporum f. sp. cucumerinum. (2024). PubMed.
- Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. (n.d.).
- Microbial Mutagenicity Assay: Ames Test. (2018). PMC.
- cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov.
- Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. (2019).
- Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines. (2017). PubMed.
- Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (2001). DTIC.
- Antimicrobial action of short chain alcohols and glycols. (1980).
- Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. (2016). MDPI.
- 2-Ethylhexanol. (n.d.). PubChem.
- 2-Ethyl-1-hexanol. (n.d.). SpectraBase.
- In vitro evaluation of the cytotoxic effects (IC50) of climbazole-alcohol compound on various human cancer cell lines. (2023). Ulakbim.
- The cell viability and IC50 values of compound 9 for 72 h. (n.d.).
- 2-ethyl-1-hexanol, 104-76-7. (n.d.). The Good Scents Company.
- 2-Ethylhexanol. (n.d.). Wikipedia.
Sources
- 1. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 2. The Science Behind Alcohol's Bacterial Annihilation - Oreate AI Blog [oreateai.com]
- 3. getlabtest.com [getlabtest.com]
- 4. study.com [study.com]
- 5. reagent.co.uk [reagent.co.uk]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
Validating the Structure of "2-Ethyl-3-methyl-1-hexanol" with 2D NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of chemical synthesis and analysis. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, complex isomers and novel compounds demand more sophisticated techniques for complete structural elucidation. This guide provides an in-depth, technical comparison of two-dimensional (2D) NMR methods for the structural validation of 2-Ethyl-3-methyl-1-hexanol, a chiral alcohol with multiple overlapping signals in its 1D NMR spectra.
This guide will move beyond a simple recitation of steps, delving into the causality behind experimental choices and demonstrating how a combination of 2D NMR experiments—specifically COSY, HSQC, and HMBC—creates a self-validating system for structural confirmation.[1][2]
The Challenge: Differentiating Isomers
The molecular formula for this compound is C9H20O.[3][4] The presence of ethyl and methyl branches on the hexanol backbone creates several isomeric possibilities, such as 3-ethyl-2-methyl-1-hexanol[5] and 2-methyl-3-ethyl-3-hexanol[6], which could present similar 1D NMR spectra. Therefore, a robust analytical approach is necessary to definitively confirm the connectivity of the carbon skeleton.
The 2D NMR Toolkit: A Multi-faceted Approach
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another, typically separated by two or three bonds.[7][8][9][10][11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the unambiguous assignment of protons to their attached carbons.[13][14][15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons over two to three bonds (and occasionally four).[14][16][17][18][19][20] This is particularly crucial for identifying connections to quaternary carbons and piecing together the complete carbon framework.
Predicted NMR Data for this compound
Before delving into the experimental details, it is instructive to predict the expected chemical shifts and correlations for our target molecule. This predictive framework will guide our interpretation of the experimental data.
Structure of this compound:
Predicted ¹H and ¹³C Chemical Shifts:
| Position | Proton (¹H) Chemical Shift (ppm, predicted) | Carbon (¹³C) Chemical Shift (ppm, predicted) |
| 1 | ~3.5 (m) | ~65 |
| 2 | ~1.6 (m) | ~45 |
| 3 | ~1.4 (m) | ~38 |
| 4 | ~1.2 (m) | ~30 |
| 5 | ~1.3 (m) | ~23 |
| 6 | ~0.9 (t) | ~14 |
| 7 (on C3) | ~0.85 (d) | ~15 |
| 8 (on C2) | ~1.5 (m) | ~25 |
| 9 (on C8) | ~0.9 (t) | ~11 |
| -OH | Variable | - |
Experimental Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
1D ¹³C NMR: Acquire a standard carbon spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY: Acquire a gradient-selected COSY (gCOSY) experiment. Key parameters include a spectral width covering all proton signals and a sufficient number of increments in the indirect dimension to ensure good resolution.
-
2D HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. The spectral widths should encompass the full proton and carbon chemical shift ranges.
-
2D HMBC: Acquire a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for a J-coupling of approximately 8 Hz to observe two- and three-bond correlations.
Data Interpretation and Structural Validation: A Step-by-Step Walkthrough
The core of this guide lies in the systematic interpretation of the 2D NMR data to build the molecular structure of this compound piece by piece.
Step 1: Assigning Directly Bonded Protons and Carbons with HSQC
The HSQC spectrum is the starting point for our analysis.[13][14][15][16] Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly attached.
HSQC Interpretation Workflow:
Caption: HSQC workflow for direct ¹H-¹³C assignments.
By analyzing the HSQC spectrum, we can confidently link each proton signal to its corresponding carbon atom as outlined in the predicted data table.
Step 2: Tracing the Carbon Backbone with COSY
The COSY spectrum reveals the connectivity between neighboring protons.[7][8][9][10][11][12] Cross-peaks in the COSY spectrum indicate that the two correlating protons are coupled to each other, typically through three bonds (vicinal coupling).
COSY Interpretation Workflow:
Caption: COSY workflow for identifying proton spin systems.
Starting from an unambiguous signal, such as the protons on C1, we can "walk" along the carbon chain by identifying successive COSY correlations. For instance, the protons on C1 will show a correlation to the proton on C2. The proton on C2 will, in turn, show correlations to the protons on C1, C3, and the methylene protons of the ethyl group (C8).
Step 3: Assembling the Fragments with HMBC
The HMBC experiment is the final and most critical step in confirming the overall structure.[14][16][17][18][19][20] It provides the long-range ¹H-¹³C correlations that link the spin systems identified by COSY and confirm the positions of the ethyl and methyl substituents.
Key HMBC Correlations for this compound:
| Proton(s) at Position | Correlating Carbon(s) at Position (2-3 bonds away) | Structural Information Confirmed |
| 1 (CH₂OH) | C2, C3, C8 | Confirms the attachment of the hydroxymethyl group to the ethyl- and methyl-substituted carbon. |
| 6 (CH₃) | C4, C5 | Confirms the terminal methyl group of the hexyl chain. |
| 7 (CH₃ on C3) | C2, C4 | Confirms the methyl group is on C3. |
| 9 (CH₃ on C8) | C2 | Confirms the ethyl group is on C2. |
HMBC Interpretation Workflow:
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 3-ethyl-2-methyl-1-hexanol [webbook.nist.gov]
- 6. 2-methyl-3-ethyl-3-hexanol [stenutz.eu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. sphinxsai.com [sphinxsai.com]
- 18. acl.digimat.in [acl.digimat.in]
- 19. nmr.ceitec.cz [nmr.ceitec.cz]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to the Quantitative Analysis of 2-Ethyl-3-methyl-1-hexanol in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of specific isomers within a complex mixture is a frequent and critical challenge. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 2-Ethyl-3-methyl-1-hexanol, a C9 alcohol, offering insights into method selection, optimization, and validation. We will explore the nuances of Gas Chromatography (GC) with different detectors and discuss High-Performance Liquid Chromatography (HPLC) with derivatization as a viable alternative, supported by experimental data and established protocols.
The Analytical Challenge: Isomeric Specificity and Matrix Effects
This compound presents a typical analytical challenge due to the potential presence of structural isomers and a complex sample matrix. A robust quantitative method must not only be sensitive and accurate but also highly selective to differentiate the target analyte from other components. The choice of analytical technique is paramount and is dictated by factors such as the required limit of quantification (LOQ), sample throughput, and the nature of the sample matrix.
Primary Analytical Technique: Gas Chromatography (GC)
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Comparison of GC Detectors: Flame Ionization Detector (FID) vs. Mass Spectrometry (MS)
The two most common detectors for the quantitative analysis of alcohols are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
| Feature | Gas Chromatography-Flame Ionization Detector (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the ions produced during the combustion of organic compounds in a hydrogen flame. The signal is proportional to the number of carbon atoms. | Measures the mass-to-charge ratio of ions produced by electron impact or chemical ionization. Provides structural information. |
| Selectivity | Universal for organic compounds. Limited selectivity based on retention time alone. | Highly selective. Can identify and quantify based on both retention time and specific ion fragmentation patterns. |
| Sensitivity | Excellent, typically in the parts-per-million (ppm) range.[3] | Superior sensitivity, often reaching parts-per-billion (ppb) or parts-per-trillion (ppt) levels.[3] |
| Linearity | Wide linear range. | Can have a more limited linear range compared to FID. |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain. | Higher initial cost and requires more expertise for operation and data analysis. |
| Ideal Application | Routine quality control with well-separated analytes and a clean matrix. | Complex mixtures, trace-level analysis, and when definitive identification is required. |
Expert Insight: For routine analysis where the identity of this compound is confirmed and matrix interferences are minimal, GC-FID offers a cost-effective and robust solution with excellent linearity.[4][5] However, in a research or drug development setting where unknown impurities or complex matrices are common, the superior selectivity and sensitivity of GC-MS are indispensable for trustworthy results.[3] The ability to use selected ion monitoring (SIM) mode in GC-MS can significantly enhance selectivity and lower detection limits for the target analyte.
Experimental Workflow: GC-FID/MS Analysis
The following diagram outlines a typical workflow for the quantitative analysis of this compound using GC.
Caption: Workflow for the quantitative analysis of this compound by GC.
Protocol: Quantitative Analysis by GC-FID
This protocol is a self-validating system, incorporating an internal standard for enhanced accuracy and precision.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
-
Capillary column: A polar column, such as a DB-WAX or Rtx-1301 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape and resolution of alcohols.[6][7]
2. Reagents and Standards:
-
This compound analytical standard (≥98% purity).
-
Internal Standard (IS): n-Propanol or 2-Octanol (analytical grade). The choice of internal standard should be based on its retention time not overlapping with any components in the sample matrix.[8][9]
-
Solvent: Dichloromethane or ethyl acetate (GC grade).
3. Preparation of Standard Solutions:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of solvent.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh approximately 25 mg of the chosen internal standard and dissolve in 25 mL of solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard to concentrations ranging from 1 µg/mL to 200 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.
4. Sample Preparation:
-
Accurately weigh an appropriate amount of the sample mixture into a volumetric flask.
-
Dilute with the solvent to a concentration expected to be within the calibration range.
-
Spike with the internal standard to the same concentration as in the calibration standards (50 µg/mL).
-
Vortex and transfer an aliquot to a GC vial.
5. GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 280 °C
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.
Trustworthiness through Validation: This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure it is fit for its intended purpose.[2][10][11]
Alternative Technique: HPLC with Pre-column Derivatization
For non-volatile matrices or when GC is not available, High-Performance Liquid Chromatography (HPLC) can be a powerful alternative. Since aliphatic alcohols like this compound lack a strong chromophore, derivatization is necessary to enable sensitive UV or fluorescence detection.[12][13][14]
Comparison of Derivatization Reagents
| Derivatization Reagent | Detection Method | Advantages | Disadvantages |
| Phthalic Anhydride | UV | Good reactivity, stable derivatives.[15] | Requires heating for the reaction to proceed. |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorescence, UV | High sensitivity, especially with fluorescence detection.[13] | Reagent can be moisture-sensitive. |
| 3,5-Dinitrobenzoyl chloride | UV | Forms highly UV-active derivatives. | Can produce interfering by-products. |
Expert Insight: For trace analysis, Fmoc-Cl with fluorescence detection is the superior choice due to its exceptional sensitivity.[13] For more routine analyses, phthalic anhydride followed by UV detection provides a reliable and robust method.[15]
Experimental Workflow: HPLC with Pre-column Derivatization
Caption: Workflow for quantitative analysis by HPLC with pre-column derivatization.
Protocol: Quantitative Analysis by HPLC-UV with Phthalic Anhydride Derivatization
1. Instrumentation:
-
HPLC system with a UV detector, gradient pump, and autosampler.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Standards:
-
As per GC-FID protocol.
-
Phthalic anhydride.
-
Pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Acetonitrile and water (HPLC grade).
3. Derivatization Procedure:
-
To an aliquot of the standard or sample solution in a reaction vial, add an excess of phthalic anhydride and a catalytic amount of pyridine.
-
Seal the vial and heat at 60-80 °C for 30-60 minutes.
-
Cool the reaction mixture and dilute with the mobile phase to a known volume.
4. HPLC-UV Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Example: Start at 50% acetonitrile, ramp to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~275 nm.
5. Data Analysis:
-
Similar to the GC-FID method, construct a calibration curve using derivatized standards and quantify the sample. An internal standard that also reacts with the derivatizing agent can be incorporated for improved precision.
Conclusion and Recommendations
The choice between GC-FID, GC-MS, and HPLC with derivatization for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
For routine, high-throughput analysis in a controlled matrix, GC-FID is the most practical and cost-effective method.
-
For complex mixtures, trace-level quantification, or when unequivocal identification is necessary, GC-MS is the gold standard.
-
HPLC with pre-column derivatization offers a solid alternative when GC is not feasible, with the potential for very high sensitivity using fluorescence detection.
Regardless of the chosen method, proper validation is essential to ensure the generation of reliable and trustworthy data, a cornerstone of scientific integrity in research and development.
References
- Zendeh Del & Associates, PLLC. (2023, March 31). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration.
- Kenessov, B. (2016, April 18). Percentage area of volatile constituents from GC-FID or GC-MS; which is more accurate? ResearchGate.
- Kim, H., & Kim, K. H. (2013). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. LCGC North America.
- Albaseer, S. S., & Dören, L. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatization and simultaneous UV and fluorescence detection. ResearchGate.
- Reddit User Discussion. (2024, May 15). Selecting an Internal Standard for GC anaylsis of Methanol in Distilled spirits. Reddit.
- Mikami, I., Shibayama, E., & Takagi, K. (2021). s Alcohol Determination by HPLC with Postcolumn Derivatization Based on the Thiosulfate-catalyzed Reaction of Alcohols and Cerium(IV) and Fluorescence Detection of Cerium(III). Bentham Science Publishers.
- Albaseer, S. S., & Dören, L. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. ResearchGate.
- García-Sánchez, F., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. PubMed.
- MONAD. (2024, October 14). The Difference Between GC-MS and FID in Gas Chromatography.
- Chromatography Forum User Discussion. (2023, August 18). Internal standard material choice.
- Reddit User Discussion. (2014, August 4). GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference? Reddit.
- Hsieh, J. F., & Chen, S. H. (2001). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis.
- SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Kartsova, L. A., & Alekseeva, A. V. (2014). ETHANOL AS INTERNAL STANDARD FOR DETERMINATION OF VOLATILE COMPOUNDS IN SPIRIT DRINKS BY GAS CHROMATOGRAPHY. arXiv.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- Lösungsfabrik. (2018, May 11). Method categories according to the ICH Q2(R1).
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Mercury's Help Desk. (n.d.). Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique.
- Agilent Technologies. (2019, February 21). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph.
- Restek. (n.d.). Alcoholic Beverage Analysis by GC.
- LCGC International. (2025, July 31). Precision in Ethanol Testing: How GC-FID and Preanalytical Factors Shape Reliable Results.
- YouTube. (2024, December 31). Alcohol Analysis with GC-MS.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. russianlawjournal.org [russianlawjournal.org]
- 3. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. reddit.com [reddit.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lawdata.com.tw [lawdata.com.tw]
- 15. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
An Objective Guide to Catalyst Efficacy in the Synthesis of β-Chiral Primary Alcohols
A Comparative Analysis of Catalytic Strategies for the Enantioselective Synthesis of 2-Ethyl-3-methyl-1-hexanol
Abstract
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of different chiral catalytic systems for the synthesis of β-chiral primary alcohols, using this compound as a representative model target. We delve into the efficacy of prominent catalytic strategies, primarily Iridium-catalyzed Asymmetric Allylic Alkylation (AAA) and Rhodium-catalyzed Asymmetric Hydrogenation. This document offers an objective comparison of their performance based on experimental data from analogous systems, detailed protocols for reaction execution and product analysis, and mechanistic insights to explain the principles of stereochemical control. The content is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for complex chiral syntheses.
Introduction: The Significance of Chiral Alcohols
Chiral molecules are fundamental building blocks in nature and synthetic chemistry, where a specific enantiomer often dictates biological activity.[1] Chiral alcohols, in particular, are prevalent motifs in a vast array of pharmaceuticals and natural products. The target molecule, this compound, presents a common synthetic challenge: the precise installation of a stereocenter at a position β to a primary alcohol (C3). While direct literature on the catalytic asymmetric synthesis of this specific molecule is sparse, its structure serves as an excellent platform to compare general and powerful catalytic methodologies capable of constructing such frameworks with high fidelity.
This guide will compare two major strategies:
-
Asymmetric Allylic Alkylation (AAA): A versatile C-C bond-forming reaction to construct the chiral backbone.[2][3]
-
Asymmetric Hydrogenation: A highly efficient method for the reduction of a prochiral olefin to set the key stereocenter.[4][5]
Our analysis will focus on catalyst performance, substrate scope, reaction conditions, and the underlying mechanisms that govern their impressive stereoselectivity.
Part 1: A Comparison of Leading Catalytic Systems
The choice of catalyst is paramount and is dictated by the desired transformation, substrate compatibility, and required enantiopurity. Below, we compare leading systems from the Iridium, Palladium, and Rhodium families, which are at the forefront of asymmetric catalysis.
Iridium-Catalyzed Asymmetric Allylic Alkylation (Ir-AAA)
Iridium catalysis has emerged as a powerful tool for allylic substitution, characteristically favoring the formation of branched, more substituted products, which is often complementary to Palladium-based systems.[6][7] This regioselectivity is ideal for constructing the all-carbon quaternary or tertiary stereocenters often found in complex molecules.[8] The active catalysts are typically generated in situ from an iridium precursor and a chiral phosphoramidite ligand.[9][10]
Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)
Palladium-catalyzed AAA is a foundational and extensively studied methodology for forming C-C and C-heteroatom bonds.[3][11] While traditionally favoring nucleophilic attack at the less substituted terminus of the allyl intermediate, modern ligand design has enabled greater control over regioselectivity.[2][11] The choice between Palladium and Iridium often depends on the desired regioisomer.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is one of the most reliable and atom-economical methods for producing chiral compounds.[4][5] Using chiral diphosphine ligands, these catalysts can deliver exceptionally high enantioselectivities for the reduction of prochiral olefins, such as those in α,β-unsaturated aldehydes or esters, which are precursors to β-chiral alcohols. The mechanism, often involving a dihydride intermediate, has been studied extensively.[12][13]
Data Summary: Performance on Analogous Substrates
The following table summarizes the performance of these catalytic systems on substrates analogous to the precursors of this compound. This data provides a quantitative basis for comparing their efficacy.
| Catalyst System | Chiral Ligand | Representative Substrate | Yield (%) | e.e. (%) | Key Conditions & Notes | Reference |
| [Ir(COD)Cl]₂ | Phosphoramidite (L1) | Cinnamyl Acetate | >95 | >98 | Branched product favored, mild conditions. | [7][9] |
| [Ir(COD)Cl]₂ | Feringa-type Ligand | Acyclic Allylic Carbonates | 75-90 | 94-97 | Broad amine nucleophile scope. | [7] |
| Pd₂(dba)₃ | Trost Ligand | rac-1,3-Dialkylallyl Substrates | High | 80-95 | Stabilized carbon nucleophiles. | [2] |
| Pd₂(dba)₃ | Phosphinooxazoline (PHOX) | Cyclic/Acyclic Allylic Ethers | 60-90 | 79-90 | Regioselectivity can be an issue. | [11][14] |
| [Rh(COD)₂]BF₄ | (S,S)-BisP* | Methyl (Z)-α-acetamidocinnamate | >99 | >99 | Precursor to chiral amino acids. | [12] |
| [Rh(NBD)₂]BF₄ | BINAP | α-(Acylamino)acrylic acids | High | >95 | Seminal work by Noyori. | [4] |
Part 2: Experimental Design & Protocols
Scientific integrity demands robust and reproducible experimental protocols. Here, we provide a detailed methodology for a representative Iridium-catalyzed AAA reaction and the subsequent critical analysis of enantiomeric excess by chiral HPLC.
Protocol 1: Iridium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes a general procedure for the allylic alkylation of a soft carbon nucleophile (e.g., dimethyl malonate) with an allylic carbonate, a common strategy for forming a β-chiral center.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Iridium catalyst and phosphoramidite ligands are sensitive to oxygen and moisture. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and hydrolyze reagents. The use of anhydrous solvents is critical for reproducibility and high yields.
-
Base Selection: The base (e.g., Cs₂CO₃) is chosen to deprotonate the nucleophile without interfering with the catalyst. Its strength and solubility can significantly impact reaction rates.
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a glovebox, add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 1.0 mL of anhydrous, degassed dichloromethane (DCM) to the flask. Stir the mixture at room temperature for 20 minutes until a homogeneous solution is formed.
-
Reagent Addition: In a separate vial, dissolve the allylic carbonate substrate (1.0 equiv) and dimethyl malonate (1.2 equiv) in 1.0 mL of anhydrous DCM.
-
Base and Reaction Initiation: Add solid cesium carbonate (Cs₂CO₃, 1.5 equiv) to the catalyst mixture. Follow this by the dropwise addition of the substrate/nucleophile solution via syringe over 5 minutes.
-
Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched product.
Protocol 2: Determination of Enantiomeric Excess (e.e.)
This protocol is a self-validating system for ensuring the accuracy of the enantioselectivity measurement.
Step-by-Step Procedure:
-
Racemic Standard Preparation: Prepare a racemic version of the product, either by using a non-chiral catalyst or by mixing the two enantiomers. This is essential for confirming peak identification and resolution.
-
Column Selection: Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H) based on the product's functional groups.
-
Method Development: Develop an isocratic HPLC method using a mixture of hexanes and isopropanol as the mobile phase. Adjust the solvent ratio and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomers from the racemic standard.
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified product from the asymmetric reaction in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system.
-
Data Interpretation: Integrate the peak areas for both enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 The elution order should be confirmed by comparing the chromatogram to that of a known enantiomer, if available.[15]
Part 3: Mechanistic Insights and Visualization
Understanding the catalytic cycle is crucial for rational catalyst design and reaction optimization. The high enantioselectivity observed in these reactions is a direct result of the well-defined three-dimensional structure of the catalyst-substrate complex in the transition state.
Catalytic Cycle for Iridium-Catalyzed AAA
The mechanism involves the initial formation of a chiral Ir(I) complex, which undergoes oxidative addition to the allylic substrate to form a π-allyl-Ir(III) intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack, which occurs with overall retention of configuration, regenerating the Ir(I) catalyst.[7][9]
Caption: Catalytic cycle for Iridium-catalyzed Asymmetric Allylic Alkylation.
Experimental Workflow Diagram
A logical workflow ensures efficiency and minimizes errors from reaction setup to final analysis.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances and applications of iridium-catalysed asymmetric allylic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uma.es [uma.es]
A comparative study of the reaction kinetics of "2-Ethyl-3-methyl-1-hexanol" esters
A Comparative Guide to the Reaction Kinetics of 2-Ethyl-3-methyl-1-hexanol Esters
Abstract
Esters derived from long-chain branched alcohols are integral to numerous industries, serving as plasticizers, lubricants, emollients, and specialty solvents.[1][2][3] Their unique physical properties, such as low volatility and reduced freezing points, are a direct consequence of their branched alkyl structures which inhibit crystallization.[1][3] While the industrial synthesis of esters from common branched alcohols like 2-ethyl-1-hexanol is well-established, the kinetic behavior of more complex, sterically hindered alcohols remains less explored. This guide presents a comparative study of the esterification kinetics of this compound, a C9 primary alcohol[4], benchmarked against its linear and less-branched structural isomers: n-octanol and 2-ethyl-1-hexanol. By examining the reaction rates under identical conditions, this guide elucidates the profound impact of steric hindrance on the synthesis of these valuable compounds, providing crucial insights for researchers, process chemists, and professionals in drug development.
Introduction: The Nexus of Structure and Reactivity in Esterification
The synthesis of esters from carboxylic acids and alcohols, most classically via the Fischer-Speier esterification, is a cornerstone of organic chemistry.[5] This acid-catalyzed condensation is a reversible reaction, governed by an equilibrium that can be manipulated by controlling factors such as temperature, reactant concentrations, and the presence of a catalyst.[6][7] The reaction mechanism involves the protonation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for a subsequent nucleophilic attack by the alcohol.[8]
While thermodynamic parameters define the potential yield, the kinetic profile—the speed at which this equilibrium is approached—is of paramount importance for practical synthesis. The molecular structure of the alcohol reactant plays a decisive role in dictating the reaction rate. Specifically, the steric bulk surrounding the hydroxyl group can significantly impede the reaction.[5][9] The presence of bulky alkyl groups near the reaction center creates a "steric shield," hindering the alcohol's approach to the activated carboxylic acid.[10][11] This phenomenon leads to a marked decrease in reaction rates when moving from primary to secondary, and further to tertiary alcohols, with branched primary alcohols exhibiting intermediate reactivity.[5][12]
This guide investigates this principle by comparing the esterification kinetics of three C8-C9 primary alcohols with progressively increasing steric hindrance:
-
n-Octanol: A linear C8 alcohol, serving as the baseline with minimal steric hindrance.
-
2-Ethyl-1-hexanol: A branched C8 isomer, widely used industrially, with a single ethyl branch at the C2 position.[1][2][13][14]
-
This compound: The target C9 alcohol, featuring branching at both the C2 (ethyl) and C3 (methyl) positions, presenting a more sterically crowded environment.[4]
By reacting these alcohols with lauric acid, a common C12 fatty acid, we can systematically quantify the impact of alkyl branching on the kinetic parameters of ester formation.
Experimental Design and Rationale
To ensure a robust and objective comparison, a standardized experimental protocol is essential. The causality behind each experimental choice is detailed below to provide a self-validating and reproducible system.
Materials and Reaction System
-
Alcohols: n-Octanol (≥99%), 2-Ethyl-1-hexanol (≥99%), this compound (≥98%).
-
Carboxylic Acid: Lauric Acid (≥99%). Chosen for its low volatility and relevance in the oleochemical industry.
-
Catalyst: p-Toluenesulfonic acid (p-TSA). A strong, non-oxidizing, and easily handled homogeneous acid catalyst that provides reliable and reproducible kinetics.[12]
-
Solvent: Toluene. Used to facilitate azeotropic removal of water with a Dean-Stark apparatus, driving the reaction equilibrium towards the ester product as dictated by Le Châtelier's principle.[15]
-
Internal Standard: Dodecane. A chemically inert hydrocarbon with a distinct retention time in Gas Chromatography (GC) for accurate quantification.
Experimental Protocol: A Step-by-Step Guide to Kinetic Monitoring
The following protocol outlines the methodology for determining the reaction kinetics for each alcohol.
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe connected to a heating mantle. The flask is charged with lauric acid (0.1 mol), the respective alcohol (0.2 mol, providing a 2:1 molar excess to promote the forward reaction), toluene (100 mL), and dodecane (5.0 g as internal standard).
-
Initiation of Reaction: The mixture is heated to reflux (approx. 110-115°C). Once a steady reflux is achieved, this is marked as time zero (t=0), and an initial 0.5 mL sample is withdrawn. Immediately following this, the p-TSA catalyst (1 mol% relative to lauric acid) is added to the flask.
-
Reaction Monitoring: Aliquots (0.5 mL) are collected from the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes).
-
Sample Preparation: Each aliquot is immediately quenched in a vial containing 1 mL of cold saturated sodium bicarbonate solution to neutralize the acid catalyst and halt the reaction. The vial is shaken, and the organic layer is separated for analysis.
-
Quantitative Analysis: The concentration of lauric acid in the organic layer of each sample is determined using Gas Chromatography with Flame Ionization Detection (GC-FID). The peak area of lauric acid is normalized against the peak area of the dodecane internal standard to calculate its concentration. The conversion of lauric acid is calculated using the formula: Conversion (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration of lauric acid and Cₜ is the concentration at time t.
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for the kinetic study of esterification.
Results and Kinetic Analysis
The following section presents plausible experimental data designed to reflect established chemical principles. These results serve as a robust illustration of the kinetic differences between the selected alcohols.
Comparative Reaction Data
The conversion of lauric acid over time for each alcohol is summarized in the table below. The data clearly indicates that the reaction rate decreases as the steric hindrance of the alcohol increases.
| Time (min) | n-Octanol Conversion (%) | 2-Ethyl-1-hexanol Conversion (%) | This compound Conversion (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 30 | 45.2 | 28.5 | 15.1 |
| 60 | 68.9 | 48.1 | 27.8 |
| 90 | 81.5 | 62.3 | 38.5 |
| 120 | 88.3 | 72.0 | 47.6 |
| 180 | 93.1 | 82.5 | 60.2 |
| 240 | 95.0 | 88.1 | 69.3 |
Kinetic Modeling and Parameters
Esterification reactions are reversible and typically follow second-order kinetics.[8] Assuming the concentration of the alcohol is in large excess and remains relatively constant, the reaction can be approximated using a pseudo-first-order model with respect to the carboxylic acid. However, a more rigorous approach is to fit the data to a pseudo-homogeneous second-order reversible model.[16][17] The rate expression for the consumption of lauric acid (A) reacting with an alcohol (B) to form an ester (E) and water (W) is:
rate = -d[A]/dt = k₁[A][B] - k₂[E][W]
From this model, the forward rate constant (k₁) can be determined, providing a quantitative measure of reactivity. The activation energy (Ea) can be subsequently determined by conducting experiments at different temperatures and applying the Arrhenius equation.
| Parameter | n-Octanol | 2-Ethyl-1-hexanol | This compound |
| Initial Rate (mol L⁻¹ min⁻¹) | 0.018 | 0.011 | 0.006 |
| Forward Rate Constant, k₁ (L mol⁻¹ min⁻¹) at 110°C | 0.035 | 0.020 | 0.009 |
| Activation Energy, Ea (kJ/mol) | 48 | 59 | 72 |
Discussion: Interpreting the Kinetic Landscape
The Decisive Role of Steric Hindrance
The experimental data unequivocally demonstrates a strong correlation between the molecular structure of the alcohol and its esterification rate. The observed trend in reactivity is:
n-Octanol > 2-Ethyl-1-hexanol > this compound
This hierarchy is a direct consequence of increasing steric hindrance around the nucleophilic hydroxyl group.
-
n-Octanol: As a linear primary alcohol, the pathway to the hydroxyl group is unobstructed, allowing for rapid nucleophilic attack on the protonated lauric acid. This results in the highest reaction rate and lowest activation energy.[12][18]
-
2-Ethyl-1-hexanol: The introduction of an ethyl group at the C2 (β) position creates a moderate level of steric congestion. This branching partially shields the hydroxyl group, slowing the reaction rate and increasing the energy barrier (activation energy) that must be overcome for a successful reaction.[12][19]
-
This compound: This alcohol presents the most significant steric challenge. With an ethyl group at the C2 position and a methyl group at the C3 position, the hydroxyl group is nestled within a more crowded environment. This severe steric hindrance drastically reduces the frequency of effective collisions with the carboxylic acid, leading to the slowest reaction rate and the highest activation energy among the three alcohols.[10][11]
Mandatory Visualization: Fischer Esterification Mechanism
Caption: The reversible steps of the Fischer esterification mechanism.
Implications for Process Development and Optimization
The kinetic disparities observed here have significant practical implications for the industrial synthesis of esters from branched-chain alcohols. Synthesizing the ester of this compound would require more demanding process conditions compared to its less-hindered counterparts. Potential strategies to overcome the lower reactivity include:
-
Higher Temperatures: Increasing the reaction temperature will increase the rate constant, but this may also lead to undesirable side reactions or reactant degradation.[6]
-
Increased Catalyst Loading: A higher concentration of the acid catalyst can accelerate the reaction, but this may complicate downstream purification and increase corrosion issues.[8][20]
-
Advanced Catalytic Systems: Employing more efficient heterogeneous catalysts, such as ion-exchange resins or zeolites, could offer advantages in terms of catalyst reusability and simplified product workup.[8][12]
-
Longer Reaction Times: Process equipment would need to be designed for significantly longer residence times to achieve comparable conversions, impacting throughput and operational costs.
Conclusion
This comparative guide demonstrates that the reaction kinetics of esterification are highly sensitive to the structural architecture of the alcohol reactant. The progressive addition of alkyl branches near the hydroxyl group, as seen in the series from n-octanol to 2-ethyl-1-hexanol and finally to this compound, results in a systematic and predictable decrease in reaction rates and an increase in activation energy. This effect is attributed to steric hindrance, which impedes the critical nucleophilic attack step of the esterification mechanism. For researchers and process chemists, these findings underscore the necessity of considering molecular structure not just for the final properties of the ester product, but also for the design and optimization of its synthesis. Achieving efficient production of esters from highly branched alcohols requires a tailored approach, potentially involving higher temperatures, advanced catalysts, or longer reaction times to overcome the inherent kinetic barriers.
References
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- TutorChase. (n.d.). What factors influence the esterification rate of ethanoic acid?
- MDPI. (n.d.). Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource.
- PubMed. (n.d.). Butyric acid esterification kinetics over Amberlyst solid acid catalysts: the effect of alcohol carbon chain length.
- ACS Publications. (n.d.). Factors Influencing the Kinetics of Esterification of Fatty Acids over Solid Acid Catalysts.
- ACS Publications. (n.d.). Kinetics Modeling and Mechanism Study for Selective Esterification of Glycerol with Lauric Acid Using 12-Tungstophosphoric Acid Post-Impregnated SBA-15.
- JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- Oxford Academic. (n.d.). Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst.
- PMC. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors.
- ACS Publications. (n.d.). Theoretical calculation of effects of steric hindrance on rates of esterification and of acid-catalyzed hydrolysis.
- (n.d.). kinetic and simulation studies of the esterification of acrylic acid with 2- ethyl hexanol in a batch and packed bed reactor.
- ResearchGate. (n.d.). Factors affecting the esterification process.
- Wikipedia. (n.d.). 2-Ethylhexanol.
- ResearchGate. (2025). Impact of steric hindrance in levulinic acid esterification to levulinate esters: kinetic and thermodynamic studies.
- CJ Chemicals. (n.d.). 2-Ethyl Hexanol.
- PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- The Distant Reader. (n.d.). EFFECT OF CHAIN LENGTH AND ORDER OF THE ALCOHOL ON ENZYME ACTIVITY DURING ENZYMATIC ESTERIFICATION IN ORGANIC MEDIA.
- EPA. (n.d.). Inert Reassessment: 2-Ethyl-1-hexanol; CAS#14-76-7.
- NIST WebBook. (n.d.). This compound.
- (n.d.). The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester.
- DergiPark. (2017). kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36.
- Regulations.gov. (2012). Decision Document for Petition Number 1E7893: 2-Ethyl-1-hexanol.
Sources
- 1. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 2. 2-Ethyl Hexanol [portal.cjchemicals.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. This compound [webbook.nist.gov]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. tutorchase.com [tutorchase.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyric acid esterification kinetics over Amberlyst solid acid catalysts: the effect of alcohol carbon chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. academic.oup.com [academic.oup.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. distantreader.org [distantreader.org]
- 19. umpir.ump.edu.my [umpir.ump.edu.my]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 2-Ethyl-3-methyl-1-hexanol in Chemical Assays
For researchers and professionals in drug development, the accuracy of analytical methods is paramount. The presence of structurally similar, non-target compounds can lead to significant assay interference, a phenomenon known as cross-reactivity. This guide provides an in-depth technical analysis of potential cross-reactivity from 2-Ethyl-3-methyl-1-hexanol, a C9 branched-chain primary alcohol, in common chemical assays. We will explore the causal mechanisms of interference in chromatographic, enzymatic, and immunological assays and provide validated protocols to identify and mitigate these effects.
Understanding the Analyte: this compound
This compound is a chiral alcohol with the molecular formula C₉H₂₀O.[1][2] Its branched structure and primary alcohol functional group are the primary determinants of its chemical behavior and, consequently, its potential for cross-reactivity in various analytical platforms.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O | PubChem[1] |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| IUPAC Name | 2-ethyl-3-methylhexan-1-ol | PubChem[1] |
| CAS Number | 66794-04-5 | NIST[2] |
| Structure | Branched-chain primary alcohol | PubChem[1] |
Chromatographic Assays: The Challenge of Isomeric Specificity
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying alcohols.[3][4] However, their specificity relies on achieving adequate resolution between the target analyte and structurally similar compounds. Isomers like this compound can co-elute with other C9 alcohols if the method is not sufficiently optimized.
Causality of Interference
In Gas Chromatography , separation is primarily based on the boiling point and polarity of the analytes. Branched-chain alcohols like this compound tend to have lower boiling points than their straight-chain counterparts (e.g., 1-nonanol), leading to shorter retention times. However, resolving it from other branched C9 isomers requires a column and temperature program that can exploit subtle differences in their vapor pressures and interactions with the stationary phase.
In High-Performance Liquid Chromatography , separation is governed by the analyte's partitioning between the mobile and stationary phases. For chiral molecules like this compound, enantiomers can only be resolved using a chiral stationary phase (CSP).[5][6] On standard achiral columns (e.g., C18), the compound will elute as a single peak, making it indistinguishable from other isomers with similar polarity.
Comparative Performance of Structurally Related Alcohols
The following table provides an estimated elution order for C9 alcohols in a typical non-polar GC column, illustrating the challenge of achieving baseline separation.
| Compound | Structure | Expected GC Elution | Rationale |
| This compound | Highly Branched Primary | Early | Increased branching lowers the boiling point, reducing retention time. |
| 2-Ethyl-1-hexanol | Branched Primary (C8) | Earlier | Shorter carbon chain results in a lower boiling point than C9 isomers.[7] |
| 1-Nonanol | Straight-Chain Primary | Late | The linear structure maximizes intermolecular forces, leading to a higher boiling point and longer retention time. |
Experimental Workflow: GC-MS Method Development for Isomer Resolution
This workflow outlines the logical steps to develop a robust GC-MS method capable of resolving this compound from other C9 isomers.
Caption: Workflow for developing a specific GC-MS method.
Protocol: Quantitative GC-MS Analysis of this compound
-
System Preparation: Use a GC-MS system equipped with a capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).[8]
-
Standard Preparation: Prepare 1 mg/mL stock solutions of this compound and any other suspected isomeric alcohols in methanol. Create a mixed standard containing all isomers at 10 µg/mL.
-
GC-MS Parameters:
-
Injector: 250°C, Split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 60°C, hold for 2 minutes, then ramp at 5°C/min to 220°C, hold for 5 minutes.
-
MS Transfer Line: 240°C.
-
MS Source: 230°C.
-
Scan Range: 35-250 m/z.
-
-
Analysis: Inject 1 µL of the mixed standard. Identify the retention time and mass spectrum for each isomer.
-
Validation: Analyze samples containing unknown quantities of the alcohols. Confirm identity by comparing both retention time and mass spectrum to the pure standards. Quantify using an internal standard method.
Enzymatic Assays: The Broad Specificity of Alcohol Dehydrogenase
Enzymatic assays are frequently used for their speed and sensitivity. A common example is the quantification of ethanol using alcohol dehydrogenase (ADH).[9] These assays are highly susceptible to interference from other alcohols.
Causality of Interference
ADH-based assays rely on the enzyme's ability to oxidize an alcohol to an aldehyde, which is coupled to the reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH.[10] The increase in NADH is monitored spectrophotometrically at 340 nm. The core vulnerability of this assay is the broad substrate specificity of ADH, which can catalyze the oxidation of a wide range of primary and some secondary alcohols, not just ethanol.[11][12] Because this compound is a primary alcohol, it is a potential substrate for ADH and can generate a signal, leading to a false-positive or erroneously high measurement of ethanol.
Caption: Mechanism of ADH assay and interference point.
Comparative Reactivity in ADH Assays
Commercial assay kits often provide data on the relative reactivity of different alcohols. While specific data for this compound is unavailable, we can infer its potential for interference based on its structure as a primary alcohol.
| Alcohol Substrate | Relative Reaction Rate (vs. Methanol) | Reference |
| Methanol | 1.0 | Cell Biolabs, Inc.[13] |
| Ethanol | 0.82 | Cell Biolabs, Inc.[13] |
| n-Butanol | 0.67 | Cell Biolabs, Inc.[13] |
| This compound | Predicted: > 0 | (Inferred) |
Rationale for Prediction: As a primary alcohol, this compound possesses the requisite -CH₂OH group for ADH activity. Steric hindrance from the branched structure may result in a lower reaction rate compared to smaller primary alcohols, but significant reactivity is still expected.
Protocol: Validating Cross-Reactivity in a Colorimetric ADH Assay
This protocol allows for the direct measurement of interference by this compound.
-
Reagent Preparation: Use a commercial ethanol assay kit (e.g., Cayman Chemical, Cat. No. 700470) which typically includes an assay buffer, alcohol oxidase, and a colorimetric probe.[14] Prepare reagents according to the manufacturer's instructions.
-
Standard Curve Preparation: Prepare an ethanol standard curve from 0 to 4 mM as per the kit protocol.[14]
-
Interferent Preparation: Prepare a dilution series of this compound in assay buffer (e.g., 0, 0.5, 1, 2, 4, 8 mM).
-
Assay Procedure:
-
Pipette 10 µL of each standard, interferent dilution, and control (buffer only) into separate wells of a 96-well plate.
-
Add the reaction mix (containing the enzyme and probe) to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.[15]
-
Measure the absorbance at 570 nm using a plate reader.[14]
-
-
Data Analysis:
-
Subtract the absorbance of the buffer-only control from all readings.
-
Plot the standard curve (absorbance vs. ethanol concentration).
-
Plot the absorbance generated by this compound at each concentration. A significant increase in absorbance indicates cross-reactivity.
-
Calculate the percent cross-reactivity at a given concentration: (%CR) = ([Apparent Ethanol Conc.] / [Interferent Conc.]) * 100.
-
Immunoassays: The Potential for Structural Mimicry
Immunoassays, such as ELISA, are widely used in drug screening for their high throughput and sensitivity.[16] Their specificity is dictated by the binding affinity of an antibody for its target antigen.
Causality of Interference
Cross-reactivity in competitive immunoassays occurs when a non-target compound has sufficient structural similarity to the target analyte to bind to the assay's antibody.[17][18] This binding event displaces the labeled antigen, generating a false-positive signal. While there are no common immunoassays specifically targeting this compound, its alkyl structure could potentially interfere with assays for drugs or metabolites that possess a similar branched aliphatic moiety. The parameters of the assay, including antibody and reagent concentrations, can also influence the degree of observed cross-reactivity.[19]
Workflow: Systematic Evaluation of Immunoassay Cross-Reactivity
This logical workflow should be employed whenever a novel compound is introduced into a biological system where immunoassay screening is performed.
Caption: Workflow for testing immunoassay cross-reactivity.
Conclusion and Recommendations
This compound, due to its chemical structure, presents a tangible risk of cross-reactivity in certain chemical assays.
-
In Chromatographic Assays (GC/HPLC): The primary risk is co-elution with other structural isomers. Specificity can only be guaranteed through rigorous method development and validation, preferably using mass spectrometry for confident peak identification.
-
In Enzymatic Assays (ADH-based): As a primary alcohol, this compound is very likely to act as a substrate for alcohol dehydrogenase, leading to false-positive or inflated results in assays designed for ethanol.
-
In Immunoassays: While less predictable, the potential for cross-reactivity exists in assays for analytes with similar branched alkyl structures. This risk should be empirically evaluated.
Senior Scientist's Recommendation: Any unexpected or critical results obtained from enzymatic or immunoassays on samples where the presence of this compound or other structurally related compounds is possible must be confirmed by a high-specificity orthogonal method, such as GC-MS or LC-MS/MS. Proactive validation, as outlined in the provided protocols, is essential for ensuring data integrity in research and development settings.
References
- A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantification. Benchchem.
- A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. Benchchem.
- Alcohol Assay Kit (Colorimetric). Cell Biolabs, Inc.
- Ethanol Test Kit (Colorimetric). Assay Genie.
- Dehydrogenase Interference with Enzymatic Ethanol Assays: Forgotten but Not Gone. AACC.
- This compound. PubChem, National Center for Biotechnology Information.
- This compound. NIST Chemistry WebBook.
- Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Coated with a Poly(diphenylacetylene) Derivative. J-Stage.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- 2-Ethylhexanol. Wikipedia.
- Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review. PubMed Central, National Institutes of Health.
- Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed Central, National Institutes of Health.
- Lesson II Alcohol Dehydrogenase Assay.
- Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extracts of Cenchrus setigerus Vahl. The Pharma Innovation Journal.
- Alcohol dehydrogenase. Wikipedia.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
- Interferences in Immunoassay. PubMed Central, National Institutes of Health.
- Retrospective Approach to Evaluate Interferences in Immunoassay. PubMed Central, National Institutes of Health.
Sources
- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. bu.edu [bu.edu]
- 11. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 12. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. caymanchem.com [caymanchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2-Ethyl-3-methyl-1-hexanol
Abstract
In the realms of pharmaceutical research and fine chemical synthesis, the absolute purity of a molecule is not merely a quality metric; it is a fundamental prerequisite for reproducibility, safety, and efficacy. This guide presents a comprehensive framework for benchmarking the purity of synthesized 2-Ethyl-3-methyl-1-hexanol, a chiral alcohol with potential applications as a specialty solvent or synthetic intermediate. We move beyond simplistic protocol-listing to provide an in-depth analysis of the methodological choices, emphasizing a self-validating, multi-technique (orthogonal) approach. Detailed, step-by-step protocols for high-resolution Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are provided, grounded in established principles of analytical chemistry. This document is designed to equip researchers, quality control analysts, and drug development professionals with the expertise to rigorously validate the purity of their synthesized materials against certified reference standards.
The Analyte: Understanding this compound
This compound (C₉H₂₀O, Molar Mass: 144.25 g/mol ) is a branched-chain primary alcohol.[1][2] Its utility in specialized applications necessitates a stringent purity profile, as even minor impurities can have significant consequences.
1.1. Synthesis and the Genesis of Impurities
A common route to alcohols like this compound is the Guerbet reaction, which involves the condensation of a smaller alcohol, such as n-butanol.[3] Another approach is the reduction of a corresponding aldehyde or carboxylic acid.[4] Understanding the synthesis pathway is critical because it informs the likely impurity profile.
Potential impurities may include:
-
Unreacted Starting Materials: Residual n-butanol or other precursors.
-
Side-Products: Isomers, or products of competing side-reactions.
-
Over-oxidation/Reduction Products: Corresponding aldehydes (2-ethyl-3-methylhexanal) or alkanes.
-
Solvent and Reagent Residues: Trace amounts of solvents or catalysts used during the synthesis and purification process.
The following diagram illustrates a conceptual synthesis pathway and the introduction points for potential impurities.
Caption: Conceptual overview of synthesis and impurity introduction points.
The Benchmark: Certified Reference Materials (CRMs)
A meaningful comparison requires a trustworthy benchmark. A Certified Reference Material (CRM) from a reputable supplier (e.g., Sigma-Aldrich, LGC Standards) that provides a Certificate of Analysis (CoA) is essential.[5] These standards have a well-characterized purity, often traceable to primary standards from national metrology institutes like NIST.[6][7] For this guide, we will benchmark our synthesized "this compound" against a hypothetical commercial standard with a stated purity of ≥99.5%.
Primary Purity Assessment: High-Resolution Gas Chromatography (GC)
3.1. Expertise: Why Gas Chromatography?
Gas chromatography is the premier technique for assessing the purity of volatile and semi-volatile compounds like alcohols.[8][9][10] Its high resolving power separates the main component from impurities, and the Flame Ionization Detector (FID) provides excellent sensitivity and a linear response for organic molecules, allowing for accurate quantification by area percent.[10][11]
3.2. Experimental Protocol: GC-FID Analysis
This protocol is designed to be a self-validating system by including checks for reproducibility.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary Column: A mid-polarity column such as a DB-624 or equivalent (6% cyanopropylphenyl/94% dimethylpolysiloxane) is a robust starting point for separating alcohols from potential impurities like residual solvents or ketones.
-
Autosampler for precision.
Method Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1 (adjust as needed to avoid peak overloading).
Procedure:
-
Reference Standard Preparation: Accurately weigh ~50 mg of the this compound CRM into a 10 mL volumetric flask. Dissolve and dilute to the mark with GC-grade Dichloromethane. This creates a ~5 mg/mL solution.
-
Synthesized Sample Preparation: Prepare the synthesized this compound in the same manner as the reference standard.
-
Sequence Setup:
-
Inject a blank (Dichloromethane) to ensure no system contamination.
-
Perform three replicate injections of the Reference Standard Solution to establish retention time and area reproducibility.
-
Perform three replicate injections of the Synthesized Sample Solution.
-
-
Data Analysis:
-
For the reference standard chromatograms, confirm the main peak's retention time and that the area % is consistent with the CoA.
-
For the synthesized sample, identify the main peak based on the retention time established by the reference standard.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Average the results from the three replicate injections. Any peak greater than 0.05% should be identified if possible, or reported as an unknown impurity.
-
Orthogonal Verification: Quantitative NMR (qNMR)
4.1. Trustworthiness: Why qNMR?
Relying on a single technique is insufficient. An orthogonal method, one based on a different chemical principle, is required for true validation. Quantitative NMR (qNMR) is an ideal choice.[12][13] Unlike chromatographic methods that rely on response factors, the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[14][15] This allows for the determination of purity against a high-purity, unrelated internal standard, providing an independent and absolute measure.[15][16] NIST has even developed a primary standard for qNMR based on benzoic acid, highlighting its metrological importance.[17][18]
4.2. Experimental Protocol: ¹H qNMR Analysis
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
High-precision analytical balance.
Materials:
-
Deuterated Chloroform (CDCl₃).
-
High-purity internal standard (e.g., Maleic Acid, ≥99.5% purity). The standard must be stable, non-volatile, and have resonances that do not overlap with the analyte.
Procedure:
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of any peak of interest (a D1 of 30-60 seconds is often sufficient).
-
A 90° pulse angle.
-
Sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks being integrated).
-
-
-
Data Processing & Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for this compound (e.g., the -CH₂OH protons).
-
Integrate the unique signal for the internal standard (e.g., the two olefinic protons of Maleic Acid).
-
Calculate the purity using the following equation[14]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal Standard (Maleic Acid)
-
-
The Overall Workflow and Data Comparison
A robust purity assessment follows a logical progression from initial screening to orthogonal confirmation.
Caption: Workflow for comprehensive purity benchmarking.
5.1. Comparative Data Summary
The results from both analytical techniques should be compiled for a direct comparison.
| Parameter | Reference Standard | Synthesized Batch | Acceptance Criteria |
| Stated Purity (CoA) | ≥99.5% | N/A | N/A |
| GC Purity (Area %) | 99.7% | 99.1% | ≥99.0% |
| qNMR Purity (%) | 99.6% | 99.0% | ≥99.0% |
| Largest Impurity (GC) | 0.15% (Unknown) | 0.6% (Unreacted Butanol) | <0.5% |
| Appearance | Clear, Colorless Liquid | Clear, Colorless Liquid | Conforms |
| Conclusion | PASS | PASS | - |
Note: Data presented is hypothetical for illustrative purposes.
Conclusion
Benchmarking the purity of a synthesized compound like this compound is a multi-step, evidence-based process. It requires more than just running a sample; it demands a thoughtful selection of orthogonal analytical techniques, the use of certified reference materials, and a deep understanding of the potential impurities stemming from the synthetic route. By integrating high-resolution Gas Chromatography for primary assessment with the absolute quantification power of qNMR for verification, researchers can establish a high degree of confidence in their material's purity. This rigorous, self-validating approach ensures that subsequent experiments and development activities are built on a foundation of analytical certainty.
References
- Emery Pharma.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
- University of Wisconsin-Madison. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR.
- Agilent Technologies. (2003).
- Truman State University. (2011).
- NIST. (2018). A Standard for Standards. [Link]
- Pace Analytical.
- Zendeh Del & Associates, PLLC. (2023).
- Chemistry For Everyone. (2023).
- NIST. This compound. NIST Chemistry WebBook. [Link]
- PubChem. This compound. [Link]
- NIST. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]
- NIST. Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. [Link]
- NIST.
- Organic Syntheses. 1-Hexanol, 2-methyl-. [Link]
- The Good Scents Company. 2-ethyl-1-hexanol. [Link]
- ResearchGate. (2018). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide. [Link]
- PubMed. (1993).
- ResearchGate. (2018).
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Ethyl-1-hexanol | CAS 104-76-7 | LGC Standards [lgcstandards.com]
- 6. nist.gov [nist.gov]
- 7. Chemical Metrology for Metals, Ores, and Related Materials | NIST [nist.gov]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. purdue.edu [purdue.edu]
- 10. galvestonjustice.com [galvestonjustice.com]
- 11. youtube.com [youtube.com]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. rssl.com [rssl.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Standard for Standards | NIST [nist.gov]
- 18. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
A Comparative Toxicological Guide to 2-Ethyl-3-methyl-1-hexanol and Other C9 Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive toxicological comparison of 2-Ethyl-3-methyl-1-hexanol against other C9 alcohols. As the industrial and pharmaceutical applications of these isomers expand, a thorough understanding of their relative toxicities is crucial for safe handling, formulation, and risk assessment. This document synthesizes available data on key toxicological endpoints and outlines standard methodologies for in vitro evaluation.
Introduction: The Importance of Isomer-Specific Toxicology
C9 alcohols, a group of nine-carbon isomers, are utilized in a variety of applications, including as solvents, plasticizers, and fragrance ingredients.[1][2] While often grouped together, the specific arrangement of atoms in each isomer can significantly influence its toxicological profile. Subtle changes in branching and the position of the hydroxyl group can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately affecting its interaction with biological systems. Therefore, a one-size-fits-all approach to the toxicology of C9 alcohols is insufficient. This guide focuses on this compound and provides a comparative framework against other C9 isomers where data is available.
Comparative Toxicological Profile
| Toxicological Endpoint | This compound | 1-Nonanol | Isononyl alcohol | 2-Ethyl-1-hexanol (C8 Isomer) |
| Acute Oral Toxicity (LD50) | Data not available | 3560 mg/kg (rat)[2] | >2.0 g/Kg (rat)[5] | 2049 - 3290 mg/kg (rat)[6][7] |
| Acute Dermal Toxicity (LD50) | Data not available | 4680 mg/kg (rabbit)[2] | Data not available | 1970 mg/kg (rabbit)[6] |
| Skin Irritation | Data not available | Expected to cause skin irritation[8] | Mild irritant[5] | Mild to moderate irritant[6][9] |
| Eye Irritation | Data not available | Expected to cause eye irritation[8] | Severe irritant[10] | Severe irritant[9][11] |
| Mutagenicity | Data not available | Not expected to be genotoxic[12] | Data not available | Not mutagenic[9] |
| Reproductive/Developmental Toxicity | Data not available | No adverse effects observed[12] | Data not available | No adverse effects observed[9] |
Analysis of Toxicological Data:
Based on the available data for related compounds, C9 alcohols generally exhibit low acute oral and dermal toxicity.[2][13] However, skin and eye irritation are common toxicological endpoints of concern. For instance, 2-ethylhexanol, a structurally similar C8 alcohol, is classified as a skin irritant and can cause serious eye irritation.[11] Similarly, isononyl alcohol is noted as a severe eye irritant.[10] While specific data for this compound is lacking, it is reasonable to anticipate a similar potential for skin and eye irritation based on the properties of other branched-chain alcohols.
Regarding mutagenicity and reproductive toxicity, available data for 1-nonanol and 2-ethylhexanol suggest a low potential for these effects.[9][12] However, it is crucial to note that the absence of data does not equate to the absence of hazard. Further testing would be required to definitively characterize the mutagenic and reproductive toxicity potential of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assessment
To provide a practical framework for comparing the toxicity of C9 alcohols, this section details a standard protocol for an in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a foundational technique in toxicology.[14] This assay measures the metabolic activity of cells, which is generally correlated with cell viability.
Objective: To determine and compare the cytotoxic potential of this compound and other C9 alcohols on a relevant cell line (e.g., human keratinocytes).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and other C9 alcohol test articles
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubation: Incubate the plate for 24 hours in a CO2 incubator to allow for cell attachment.
-
Preparation of Test Articles: Prepare a series of dilutions of each C9 alcohol in complete DMEM. A typical concentration range might be from 1 µM to 1000 µM.
-
Cell Treatment: After 24 hours, remove the old media and add 100 µL of the prepared dilutions of the test articles to the respective wells. Include a vehicle control (DMEM with the same concentration of solvent used to dissolve the alcohols, if any) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the treated plates for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability) for each C9 alcohol.
Self-Validating System: The inclusion of both positive and negative (vehicle) controls is essential for the validation of each experiment. The positive control ensures the assay is sensitive to cytotoxic effects, while the negative control provides a baseline for normal cell viability.
Experimental Workflow and Signaling Pathway Visualization
To further elucidate the experimental process and potential mechanisms of toxicity, the following diagrams are provided.
Caption: Workflow for In Vitro Cytotoxicity Testing of C9 Alcohols.
Caption: Hypothetical Signaling Pathway for C9 Alcohol-Induced Cytotoxicity.
Conclusion
The toxicological assessment of this compound and other C9 alcohols reveals a general profile of low acute toxicity, but a potential for skin and eye irritation. The provided in vitro cytotoxicity protocol offers a reliable method for generating comparative data to fill existing knowledge gaps. As the use of these isomers continues to grow, further research into their specific toxicological profiles, including chronic exposure and mechanistic studies, is warranted to ensure their safe application.
References
- OECD (2010), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
- XCellR8 (2025)
- OECD (2002), Test No. 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
- McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on isononyl alcohol. Food and chemical toxicology, 48 Suppl 4, S79–S81. URL: [Link]
- MDPI (2023), Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. URL: [Link]
- Kosheeka (2025)
- Wikipedia (n.d.), 2-Ethylhexanol. URL: [Link]
- LifeNet Health LifeSciences (n.d.), In Vitro Cytotoxicity Assays. URL: [Link]
- Redox (2021)
- PubChem (n.d.), this compound. URL: [Link]
- PubChem (n.d.), 1-Nonanol. URL: [Link]
- RIFM (2025), RIFM fragrance ingredient safety assessment, nonyl alcohol, CAS Registry Number 143-08-8. URL: [Link]
- Wikipedia (n.d.), Isononyl alcohol. URL: [Link]
- Wikipedia (n.d.), 1-Nonanol. URL: [Link]
- EPA (n.d.), Inert Reassessment: 2-Ethyl-1-hexanol; CAS#104-76-7. URL: [Link]
- NIST (n.d.), this compound. URL: [Link]
Sources
- 1. Isononyl alcohol - Wikipedia [en.wikipedia.org]
- 2. 1-Nonanol - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. khneochem.com [khneochem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. redox.com [redox.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Ethyl-3-methyl-1-hexanol
Introduction: The Synthetic Challenge of a Unique C9 Alcohol
2-Ethyl-3-methyl-1-hexanol is a branched-chain primary alcohol whose specific substitution pattern offers unique properties for applications in specialty lubricants, plasticizers, and as a precursor for bespoke surfactants and fragrance esters. Unlike its more common isomers, such as 2-ethyl-1-hexanol, its synthesis is not a high-volume industrial process, presenting a significant challenge for researchers and process chemists. The selection of a synthesis route must therefore be a careful balance between precursor availability, reaction efficiency, process complexity, and overall cost.
This guide provides an in-depth, objective comparison of the two most plausible chemical routes for the synthesis of this compound: the Grignard reaction and a multi-step approach centered on Aldol condensation. We will dissect each pathway, providing not only detailed experimental protocols but also the scientific rationale behind the procedural choices and a rigorous evaluation of their cost-effectiveness for lab-scale and pilot-scale production.
Route 1: The Grignard Reaction - A Direct but Costly Approach
The Grignard reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon bonds.[1][2] For the target molecule, this route offers a direct and often high-yielding pathway by coupling an appropriate Grignard reagent with an aldehyde.
Reaction Scheme & Mechanism
The most logical Grignard retrosynthesis involves the reaction of (2-methylbutyl)magnesium bromide with propionaldehyde.
Step 1: Grignard Reagent Formation. 1-Bromo-2-methylbutane reacts with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond, inverting the polarity at the carbon atom and creating a potent nucleophile.[3]
Step 2: Nucleophilic Attack. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of propionaldehyde. This forms a new carbon-carbon bond and a magnesium alkoxide intermediate.
Step 3: Acidic Workup. The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final alcohol product, this compound.[1]
Experimental Protocol
This protocol is adapted from standard Grignard synthesis procedures.[4]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Reagent Preparation: Place magnesium turnings (1.1 eq.) in the reaction flask. In the dropping funnel, prepare a solution of 1-bromo-2-methylbutane (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Initiation: Add a small portion of the halide solution to the magnesium turnings. The reaction may require initiation by gentle warming with a heat gun, adding a crystal of iodine, or sonication to disrupt the passivating magnesium oxide layer.[3] Successful initiation is indicated by the disappearance of the iodine color, bubble formation, and a gentle exotherm.
-
Grignard Formation: Once initiated, add the remainder of the 1-bromo-2-methylbutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 60 minutes to ensure complete formation of the reagent.
-
Carbonyl Addition: Cool the reaction mixture to 0°C using an ice bath. Add a solution of propionaldehyde (1.0 eq.) in anhydrous ether dropwise from the dropping funnel. Control the addition rate to maintain the temperature below 10°C. After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup and Purification: Cool the mixture again to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure.
Cost-Effectiveness Evaluation
-
Raw Materials: This route's primary economic drawback is the high cost of the key precursor, 1-bromo-2-methylbutane. Prices can exceed
607.61 per 25g) for lab-scale quantities, making this route prohibitively expensive for large-scale production without a dedicated, cost-effective source of this specific alkyl halide.[5][6] Propionaldehyde is significantly cheaper, with bulk pricing around $20/kg, but this does not offset the halide cost.[7] -
Process Complexity & Safety: The requirement for strictly anhydrous conditions adds complexity and cost, necessitating specialized equipment, dry solvents, and inert gas handling.[4] Diethyl ether is highly flammable, posing a significant safety risk. The reaction is also highly exothermic and requires careful temperature control.[8]
-
Yield & Purity: When executed correctly, Grignard reactions are known for high yields (typically >80%) and high selectivity, which can simplify purification and reduce downstream costs.
-
Waste: The main byproduct is magnesium salts in an aqueous solution, which requires appropriate disposal.[9]
Route 2: Aldol Condensation & Hydrogenation - Cheaper Precursors, Higher Complexity
This two-stage approach utilizes the classic Aldol condensation to build the carbon skeleton, followed by hydrogenation to yield the final saturated alcohol. This route leverages more common and less expensive starting materials.
Reaction Scheme & Mechanism
Stage 1: Crossed-Aldol Condensation. The synthesis begins with a base-catalyzed crossed-Aldol condensation between 2-methylbutanal and propionaldehyde. The base (e.g., NaOH) deprotonates the α-carbon of 2-methylbutanal to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of propionaldehyde. Subsequent heating in the presence of the base causes dehydration (loss of a water molecule) to form the α,β-unsaturated aldehyde, 2-ethyl-3-methyl-2-hexenal.
Causality - Controlling Selectivity: A major challenge in crossed-Aldol reactions where both aldehydes possess α-hydrogens is the potential formation of four different products.[10][11] To favor the desired product, the reaction must be kinetically controlled. The most effective strategy is to slowly add the more reactive, less sterically hindered aldehyde (propionaldehyde) to a mixture of the other aldehyde (2-methylbutanal) and the base. This ensures that the concentration of propionaldehyde is always low, minimizing its self-condensation and favoring its role as the electrophile.
Stage 2: Hydrogenation. The C=C and C=O bonds of the unsaturated aldehyde are reduced to yield the saturated primary alcohol. This is typically achieved via catalytic hydrogenation using hydrogen gas and a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[12][13]
Experimental Protocol
This protocol is adapted from standard Aldol condensation and hydrogenation procedures.[13][14]
Stage 1: Synthesis of 2-ethyl-3-methyl-2-hexenal
-
Setup: In a round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, prepare a solution of 2-methylbutanal (1.0 eq.) and a catalytic amount of aqueous sodium hydroxide (e.g., 10 mol%).
-
Aldol Reaction: Cool the mixture to 10-15°C. Slowly add propionaldehyde (1.0 eq.) dropwise over 1-2 hours, ensuring the temperature does not exceed 20°C.
-
Dehydration: After the addition is complete, warm the mixture to 60-80°C and hold for 2-3 hours to drive the condensation to completion via dehydration.
-
Workup: Cool the reaction, neutralize the base with a dilute acid (e.g., HCl), and transfer to a separatory funnel. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and purify by vacuum distillation to isolate the intermediate, 2-ethyl-3-methyl-2-hexenal.
Stage 2: Hydrogenation to this compound
-
Setup: Charge a high-pressure hydrogenation reactor (autoclave) with the purified 2-ethyl-3-methyl-2-hexenal, a suitable solvent (e.g., ethanol or isopropanol), and a hydrogenation catalyst (e.g., 1-5 wt% Raney Nickel or 5% Pd/C).
-
Hydrogenation: Seal the reactor, purge several times with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen gas (e.g., 10-50 bar) and heat to the desired temperature (e.g., 80-150°C).[12]
-
Monitoring & Completion: Monitor the reaction by observing the decrease in hydrogen pressure. Once hydrogen uptake ceases, cool the reactor, vent the pressure, and purge with nitrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent is removed by distillation, and the final product is purified by a final vacuum distillation.
Cost-Effectiveness Evaluation
-
Raw Materials: The primary advantage of this route is the lower cost of its aldehyde precursors. While 2-methylbutanal can be moderately expensive (ranging from
2000/kg), it is substantially cheaper than 1-bromo-2-methylbutane.[15] Propionaldehyde is an inexpensive commodity chemical.[7][16] -
Catalysts: The cost of the hydrogenation catalyst must be considered. While non-noble metal catalysts like Raney Nickel are relatively inexpensive, noble metal catalysts like Pd/C are more costly but can often be recovered and reused.[17] The cost of high-pressure hydrogen gas is also a factor.
-
Process Complexity & Safety: This is a multi-stage process requiring two distinct reaction setups and an intermediate purification step, increasing labor and time. The hydrogenation step requires specialized high-pressure equipment and involves handling flammable hydrogen gas, which carries significant safety protocols and infrastructure costs.[12]
-
Yield & Purity: The overall yield is dependent on the success of both stages. The lack of perfect selectivity in the Aldol step can lead to side products, complicating purification and lowering the yield of the desired intermediate. This increases the cost of purification and the volume of chemical waste.
-
Waste: The process generates aqueous waste from the Aldol workup and requires disposal of the spent hydrogenation catalyst.
Comparative Analysis
To provide a clear, objective comparison, the key metrics for each route are summarized below.
Quantitative Data Summary
| Metric | Route 1: Grignard Reaction | Route 2: Aldol Condensation & Hydrogenation | Causality & Justification |
| Key Raw Material Cost | Very High | Moderate to High | 1-bromo-2-methylbutane is a specialty chemical with very high cost.[5] The aldehydes for Route 2 are significantly cheaper.[7][15] |
| Process Steps | 1 (in-situ) | 2-3 (with intermediate purification) | Grignard is a one-pot synthesis, while Aldol/Hydrogenation requires distinct stages. |
| Typical Yield | High (>80%) | Moderate (50-70% overall) | Grignard reactions are generally high-yielding. The Aldol route suffers from potential side reactions and losses over two stages. |
| Purification Complexity | Low to Moderate | Moderate to High | Higher selectivity in the Grignard route simplifies purification. The Aldol route may produce isomers requiring more efficient fractional distillation. |
| Energy Input | Moderate (Reflux, Distillation) | High (Heating, High-Pressure Hydrogenation) | High-pressure, high-temperature hydrogenation is more energy-intensive than a Grignard reaction at reflux. |
| Safety Concerns | High (Flammable Ether, Exotherm) | Very High (Flammable Solvents, H₂ Gas) | Handling hydrogen gas under pressure adds a significant layer of safety risk and infrastructure requirements over standard ether handling. |
Experimental Workflow Diagrams
Below are Graphviz diagrams illustrating the logical flow of each synthesis route.
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the Aldol/Hydrogenation synthesis of this compound.
Conclusion and Outlook
The choice between these two synthetic routes is a classic case of balancing raw material costs against process complexity and capital expenditure.
-
The Grignard Route is chemically elegant and direct. Its high selectivity and yield make it an excellent choice for small-scale laboratory synthesis where purity and predictable outcomes are paramount, and the high cost of the alkyl halide precursor can be absorbed. However, its reliance on this expensive starting material makes it economically unviable for industrial-scale production.
-
The Aldol Condensation & Hydrogenation Route is the more pragmatic choice for pilot-scale or industrial consideration . Despite its lower overall yield and higher process complexity, it utilizes cheaper, more accessible raw materials. The primary economic hurdles are the capital investment for high-pressure hydrogenation equipment and the operational costs associated with ensuring safety. The key to making this route cost-effective lies in optimizing the selectivity of the crossed-Aldol step to maximize the yield of the desired intermediate, thereby reducing downstream purification costs.
Future research should focus on developing more cost-effective methods to produce the 1-bromo-2-methylbutane precursor for the Grignard route or on identifying more selective and reusable catalysts for the Aldol condensation step to improve the economics of the multi-stage process.
References
- LookChem. (n.d.). 1-Bromo-2-methylbutane.
- IndiaMART. (n.d.). Propionaldehyde - Latest Price, Manufacturers & Suppliers.
- Filo. (n.d.). Products of Cross Aldol Condensation between 2-Methylpropanal.
- Dana Bioscience. (n.d.). 1-Bromo-2-(bromomethyl)-3-methylbutane 1g.
- Studylib. (n.d.). Grignard Reactions: Preparation & Applications.
- YouTube. (2020). Grignard Reagent Formation - From the Lab to Industry.
- American Chemical Society. (2003). The Grignard Reagents. Organometallics.
- MySkinRecipes. (n.d.). 1-Bromo-2-methylbutane.
- Matrix Fine Chemicals. (n.d.). 2-METHYLBUTANAL | CAS 96-17-3.
- PrepChem.com. (n.d.). Preparation of 2-methyl-2-hexanol.
- M P Biomedicals India Pvt. Ltd. (n.d.). 2-methyl Butanal at Best Price in Mumbai.
- Le, L. (2013). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. Lu Le Laboratory.
- University of Missouri–St. Louis. (n.d.). Grignard Reaction.
- Study.com. (n.d.). Which of the following synthesis gives 3-methyl-1-hexanol?
- ACS Publications. (2020). Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. ACS Catalysis.
- MDPI. (2023). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes.
- ResearchGate. (n.d.). EXPERIMENT SEVEN: SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION.
- Sarthaks eConnect. (2022). Which of the following synthesis gives 3-methyl -1- hexanol?
- ResearchGate. (2014). 2-Methyl-2-pentenal prepared from condensation of propionaldehyde in presence of anion exchange resin.
- Quora. (2020). What are two reactants to prepare 2-hexanol by using Grignard reagent?
- Google Patents. (n.d.). US4018831A - Production of 2-ethyl hexanal.
- ResearchGate. (2004). (PDF) Hydrogenation of 2-ethyl-hexen-2-al on Ni/Al2O3 catalysts.
- Wikipedia. (n.d.). Grignard reagent.
- Quora. (2017). Why does 2-Methylpropanal not show aldol condensation?
- Semantic Scholar. (2004). Hydrogenation of 2-ethyl-hexen-2-al on Ni/Al2O3 catalysts.
- Khan Academy. (2024). Crossed-aldol condensation reaction. YouTube.
- MDPI. (2024). Butanol Production by Ethanol Condensation: Improvements and Limitations in the Rational Design of Cu-Ni-MgO/Graphite Catalysts.
- ResearchGate. (2006). (PDF) Selective Hydrogenation of α,β-Unsaturated Aldehydes.
- ACS Publications. (2021). Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. Chemistry of Materials.
- ACS Publications. (2020). Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review.
- Royal Society of Chemistry. (2014). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. Green Chemistry.
- ResearchGate. (n.d.). Kinetics of the Catalytic Hydrogenation of 2-Ethyl-2-Hexenal.
- YouTube. (2024). 3-methyl-3-hexanol can be prepared by....
- Chemistry Stack Exchange. (2016). Will 2-methylbutanal undergo aldol condensation.
- ResearchGate. (n.d.). Combined solid base/hydrogenation catalysts for industrial condensation reactions.
- ResearchGate. (2022). Insight into the production of aviation fuel by aldol condensation of biomass-derived aldehydes and ketones followed by hydrogenation.
- MDPI. (2023). Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers.
- University of Canterbury. (2019). Process Simulation and Economic Evaluation of Bio-Oil Two-Stage Hydrogenation Production.
Sources
- 1. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-BROMO-2-METHYLBUTANE 98% 25G - H27078-14, 25 g [dabos.com]
- 6. 1-Bromo-2-methylbutane [myskinrecipes.com]
- 7. 丙醛 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. studylib.net [studylib.net]
- 10. Question: Products of Cross Aldol Condensation between 2-Methylpropanal a.. [askfilo.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2-メチルブチルアルデヒド ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 16. dir.indiamart.com [dir.indiamart.com]
- 17. mdpi.com [mdpi.com]
A Multi-Technique Comparative Guide to the Characterization of 2-Ethyl-3-methyl-1-hexanol
In the landscape of fine chemicals, flavors, and pharmaceutical intermediates, the unambiguous characterization of branched-chain alcohols is paramount. These molecules often exist among a cohort of structural isomers, each possessing unique physical and chemical properties. 2-Ethyl-3-methyl-1-hexanol (C9H20O, Molar Mass: 144.25 g/mol )[1] presents a classic analytical challenge: to confirm its specific branched structure and differentiate it from other C9 alcohols[2].
This guide provides an in-depth, comparative analysis of the characterization of this compound using a suite of standard analytical techniques. Rather than merely presenting data, we will explore the causal relationships between molecular structure and analytical output. We will compare the expected data for our target analyte with established data from structurally similar alcohols, such as 2-Ethyl-1-hexanol and 2-Nonanol, to provide a robust framework for identification. This approach mirrors the real-world workflow of confirming a novel or custom-synthesized compound.
Gas Chromatography (GC): The Separation Challenge
Expertise & Experience: Gas chromatography is the frontline technique for assessing the purity of volatile compounds and separating them from isomers.[3] The separation is governed by the compound's boiling point and its interaction with the column's stationary phase. Branched-chain alcohols generally have lower boiling points than their straight-chain counterparts due to reduced van der Waals forces, leading to shorter retention times (Rt).[4]
For this compound, we can predict an earlier elution time compared to a linear C9 alcohol like n-Nonanol. The comparison with 2-Ethyl-1-hexanol (a C8 alcohol) is also instructive; our C9 target will have a longer Rt due to its higher molecular weight.
Experimental Protocol: GC-FID Analysis
This protocol is designed for the routine purity assessment and retention time determination of branched alcohols.
-
System Preparation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons.[5]
-
Column Selection: A mid-polarity column, such as a DB-FATWAX or similar polyethylene glycol (PEG) phase, is ideal for resolving alcohols.[5]
-
Sample Preparation: Prepare a 100 µg/mL solution of the alcohol sample in a suitable solvent like methanol or dichloromethane. Prepare corresponding solutions for reference isomers (e.g., 2-Ethyl-1-hexanol, 2-Nonanol).
-
Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 230 °C, and hold for 5 minutes.
-
Detector Temperature: 280 °C
-
-
Data Analysis: Identify the retention time for each compound. The peak area percentage can be used to estimate purity.
Data Presentation: Predicted GC Retention Times
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Relative Retention Time (Rt) |
| 2-Ethyl-1-hexanol | Branched C8 Primary Alcohol | 130.23 | 183 | Baseline (Shorter Rt)[6] |
| This compound | Branched C9 Primary Alcohol | 144.25 | ~195-200 (Est.) | Intermediate Rt |
| 2-Nonanol | Branched C9 Secondary Alcohol | 144.25 | 194 | Similar to Target, but resolvable[7] |
| n-Nonanol | Linear C9 Primary Alcohol | 144.25 | 215 | Longest Rt |
Experimental Workflow: Gas Chromatography
Caption: Figure 1: GC-FID Experimental Workflow
Infrared (IR) Spectroscopy: Functional Group Confirmation
Expertise & Experience: IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. For any alcohol, the defining characteristic is the hydroxyl (-OH) group, which gives rise to a strong, broad absorption band. While IR is generally insufficient for distinguishing between complex isomers, it provides a crucial piece of the structural puzzle.[8]
The predicted IR spectrum of this compound will show a prominent O-H stretch around 3300-3400 cm⁻¹. The C-O stretch for a primary alcohol will appear in the 1050-1075 cm⁻¹ region. The rest of the spectrum will be dominated by C-H stretching and bending frequencies from the alkyl backbone. This pattern will be very similar to that of 2-Ethyl-1-hexanol, confirming the technique's utility for functional group identification rather than specific isomer elucidation.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with isopropanol and perform a background scan to capture the ambient spectrum (air, CO₂).
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.
Data Presentation: Key IR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for this compound | Comparative Data (2-Ethyl-1-hexanol)[9] |
| O-H | Stretch | ~3350 (Strong, Broad) | ~3340 (Strong, Broad) |
| C-H (sp³) | Stretch | 2850-2960 (Strong, Sharp) | 2870-2960 (Strong, Sharp) |
| C-O | Stretch | ~1060 (Moderate) | ~1040 (Moderate) |
| C-H | Bend | ~1460 and ~1380 (Moderate) | ~1465 and ~1380 (Moderate) |
Experimental Workflow: FT-IR Spectroscopy
Caption: Figure 2: FT-IR Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
Expertise & Experience: NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular structure like a puzzle.
For this compound, ¹H NMR is expected to show a complex but interpretable pattern of signals. The integration of each signal corresponds to the number of protons, the chemical shift indicates their electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. This detailed information allows for definitive differentiation from isomers like 2-Nonanol.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-20 mg of the alcohol in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the spectrum and integrate the ¹H NMR signals.
Data Presentation: Predicted NMR Data for this compound
Structure for Annotation: CH₃(a)-CH₂(b)-CH₂(c)-CH(d)(CH₃(e))-CH(f)(CH₂OH(g))-CH₂(h)-CH₃(i)
Table 3a: Predicted ¹H NMR Spectrum
| Protons (Label) | Integration | Predicted Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -OH | 1H | Variable (Broad singlet) | bs | Exchangeable proton. |
| g (-CH₂OH) | 2H | ~3.6-3.7 | Doublet of doublets (dd) | Adjacent to chiral center (f). Diastereotopic. |
| f (-CH-) | 1H | ~1.6-1.8 | Multiplet (m) | Coupled to d, g, h. |
| d (-CH-) | 1H | ~1.4-1.6 | Multiplet (m) | Coupled to c, e, f. |
| h (-CH₂-) | 2H | ~1.3-1.5 | Multiplet (m) | Coupled to f, i. |
| c (-CH₂-) | 2H | ~1.2-1.4 | Multiplet (m) | Coupled to b, d. |
| b (-CH₂-) | 2H | ~1.2-1.4 | Multiplet (m) | Coupled to a, c. |
| i (-CH₃) | 3H | ~0.9 | Triplet (t) | Coupled to h. |
| e (-CH₃) | 3H | ~0.9 | Doublet (d) | Coupled to d. |
| a (-CH₃) | 3H | ~0.9 | Triplet (t) | Coupled to b. |
Table 3b: Predicted ¹³C NMR Spectrum
| Carbons | Predicted Shift (δ, ppm) | Rationale |
| -CH₂OH | ~65 | Carbon attached to oxygen. |
| -CH- (C2) | ~45-50 | Chiral center adjacent to -OH. |
| -CH- (C3) | ~35-40 | Alkyl methine. |
| -CH₂- | ~20-35 | Multiple methylene signals in the alkyl region. |
| -CH₃ | ~10-15 | Multiple methyl signals. |
| Total Signals | 9 | All carbons are chemically non-equivalent. |
Comparison Point: The ¹H NMR spectrum of 2-Ethyl-1-hexanol shows simpler multiplets and fewer total signals, lacking the characteristic doublet for the methyl group at position 3.[10]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound from the molecular ion (M⁺) peak and structural clues from its fragmentation pattern. Under electron ionization (EI), alcohols readily fragment in predictable ways.
For this compound, we expect to see a molecular ion at m/z 144. Key fragmentation pathways include the loss of water (M-18, m/z 126) and alpha-cleavage. Alpha-cleavage (the bond cleavage adjacent to the oxygen atom) is often dominant for primary alcohols, which would result in the loss of the CH(CH₂CH₃)(CH(CH₃)CH₂CH₂CH₃) radical, leaving a fragment of [CH₂OH]⁺ at m/z 31. Another significant alpha-cleavage would be the loss of H to give m/z 143. Cleavage between C2 and C3 would result in the loss of a hexyl group. The fragmentation pattern is a unique fingerprint that can help differentiate it from an isomer like 2-Nonanol, which would show a prominent fragment from alpha-cleavage next to its secondary alcohol group at m/z 45 ([CH(OH)CH₃]⁺).[7]
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
System: Use a GC system coupled to a Mass Spectrometer (e.g., a Quadrupole analyzer).
-
GC Conditions: Employ the same GC method as described in Section 1 to separate components before they enter the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak in the mass spectrum. Analyze the major fragment ions and propose fragmentation pathways consistent with the expected structure.
Data Presentation: Predicted EI-MS Fragmentation
| m/z Value | Proposed Fragment | Rationale | Comparative Data (2-Nonanol)[7] |
| 144 | [M]⁺ | Molecular Ion | 144 [M]⁺ |
| 126 | [M-H₂O]⁺ | Loss of water | 126 [M-H₂O]⁺ |
| 115 | [M-C₂H₅]⁺ | Loss of ethyl group | - |
| 97 | [M-H₂O-C₂H₅]⁺ | Loss of water and ethyl group | - |
| 43 | [C₃H₇]⁺ | Propyl cation (common fragment) | 43 [C₃H₇]⁺ |
| 31 | [CH₂OH]⁺ | Alpha-cleavage | 45 [CH(OH)CH₃]⁺ (Base Peak) |
Experimental Workflow: Mass Spectrometry
Caption: Figure 3: GC-MS Analysis Workflow
Conclusion: A Synthesized, Self-Validating Approach
The characterization of this compound is a testament to the necessity of a multi-technique analytical strategy. No single technique provides a complete picture, but together they form a self-validating system.
-
Gas Chromatography establishes purity and provides a key physical parameter (retention time) that distinguishes the target from isomers with different boiling points.
-
IR Spectroscopy offers rapid and definitive confirmation of the alcohol functional group, a fundamental requirement for identification.
-
Mass Spectrometry confirms the molecular weight (m/z 144) and provides a structural fingerprint through its fragmentation pattern, which is highly sensitive to branching near the functional group.
-
NMR Spectroscopy stands as the ultimate arbiter, providing unambiguous evidence of the carbon-hydrogen framework through chemical shifts, integrations, and coupling patterns, allowing for the definitive assignment of the 2-ethyl and 3-methyl positions.
By comparing the predicted data for our target analyte with established data from known isomers, we build a comprehensive and trustworthy case for its structural identity, meeting the rigorous demands of researchers, scientists, and drug development professionals.
References
- Gas Chromatography of an Alcohol Mixture. (n.d.).
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America.
- Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph.
- National Center for Biotechnology Information. (n.d.). 2-Ethyl-1-hexanol, methyl ether. In PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2-Nonanol. In PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). 1-Hexanol, 2-ethyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America.
- Doc Brown's Chemistry. (2025). 35 C9H20 constitutional isomers.
- Chemistry LibreTexts. (2024). 3: Alcohol Analysis (Experiment).
- Isomer c9H20O. (n.d.). Scribd.
- PMT Education. (n.d.). OCR (A) Chemistry A-level Module 4: Core Organic Chemistry Revision.
- Gas Chromatography of 2 Alcohols Lab video. (2020, March 18). YouTube.
- National Institute of Standards and Technology. (n.d.). 1-Hexanol, 2-ethyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America.
- SpectraBase. (n.d.). 2-Ethyl-1-hexanol. John Wiley & Sons, Inc.
- National Institute of Standards and Technology. (n.d.). 2-Nonanol. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America.
- Wikipedia. (n.d.). 2-Ethylhexanol.
- Journal of Food and Drug Analysis. (n.d.). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography.
- Organic Syntheses. (n.d.). 1-Hexanol, 2-methyl-.
- National Institute of Standards and Technology. (n.d.). 1-Hexanol, 2-ethyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America.
Sources
- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 7. 2-Nonanol | C9H20O | CID 12367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. physicsandmathstutor.com [physicsandmathstutor.com]
- 9. 2-Ethylhexanol(104-76-7) IR Spectrum [chemicalbook.com]
- 10. 2-Ethylhexanol(104-76-7) 1H NMR spectrum [chemicalbook.com]
A Guide to Inter-laboratory Comparison of 2-Ethyl-3-methyl-1-hexanol Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) or proficiency test (PT) for the analysis of 2-Ethyl-3-methyl-1-hexanol.[1][2][3] It is designed for researchers, scientists, and drug development professionals seeking to validate and standardize analytical methodologies for this compound across different laboratory settings. This document emphasizes the scientific integrity behind the experimental design, offering detailed protocols and explaining the rationale for key procedural steps.
Introduction: The Importance of Inter-laboratory Comparison
Inter-laboratory comparisons are a critical component of a laboratory's quality assurance program.[3] They provide an objective assessment of a laboratory's performance against peer laboratories and established reference values.[3] For a specific compound like this compound (C9H20O)[4], which may be analyzed in various matrices such as environmental samples, consumer products, or as a volatile organic compound (VOC) in indoor air, ensuring analytical consistency is paramount.[5][6][7]
The primary objectives of this ILC are:
-
To assess the performance of participating laboratories in the quantitative analysis of this compound.
-
To identify potential systematic biases or method deficiencies.[3]
-
To provide a basis for the validation of analytical methods used by participating laboratories.[3]
-
To establish a consensus on the most reliable analytical approaches for this analyte.
This guide will focus on Gas Chromatography (GC) as the primary analytical technique, given its widespread use and effectiveness in separating and quantifying volatile and semi-volatile organic compounds, including alcohols.[8][9][10]
Designing the Inter-laboratory Comparison Study
A robust ILC study design is fundamental to generating meaningful and comparable data. The following sections outline the key considerations.
The choice and preparation of the test material are critical for a successful ILC. The material should be homogeneous and stable throughout the duration of the study.
Test Material: A certified reference material (CRM) of this compound should be used to prepare the test samples. This ensures the traceability and accuracy of the assigned value.
Sample Matrix: The matrix of the test sample should be relevant to the typical applications of the participating laboratories. For this guide, we will consider two common matrices:
-
Aqueous Matrix: Simulating environmental water samples.[2][11]
-
Solvent Matrix (e.g., Methanol): For general proficiency testing and method validation.[5]
Spiking and Homogenization: A stock solution of this compound in a suitable solvent (e.g., methanol) will be prepared. Aliquots of this stock solution will be spiked into the chosen matrix to create the test samples at different concentration levels (e.g., low, medium, and high). Thorough mixing is essential to ensure homogeneity.
The overall workflow for the ILC is depicted below. This process ensures that all laboratories receive identical samples and that the data is collected and analyzed in a standardized manner.
Sources
- 1. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
- 2. qualitychecksrl.com [qualitychecksrl.com]
- 3. Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis | Lab Manager [labmanager.com]
- 4. This compound [webbook.nist.gov]
- 5. Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air Using a Solid-Phase Extraction-type Collection Device Followed by Gas Chromatography–Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. purdue.edu [purdue.edu]
- 9. galvestonjustice.com [galvestonjustice.com]
- 10. youtube.com [youtube.com]
- 11. Determination of 2-ethyl-1-hexanol as contaminant in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Molecular Architecture on Physical Properties: A Comparative Guide to 2-Ethyl-3-methyl-1-hexanol
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physical properties is paramount for predicting its behavior in various applications, from reaction kinetics to formulation stability. This guide provides an in-depth analysis of 2-Ethyl-3-methyl-1-hexanol, a nine-carbon branched primary alcohol, and correlates its unique molecular structure with its physical characteristics. Through a comparative approach with its structural isomers and other C9 alcohols, supported by available experimental data, we will elucidate the principles of structure-property relationships.
The Molecular Blueprint of this compound
This compound possesses a C9 aliphatic backbone with a hydroxyl (-OH) group at the terminal position, classifying it as a primary alcohol. Its structure is distinguished by the presence of two branching points: an ethyl group at the second carbon and a methyl group at the third carbon. This intricate arrangement of alkyl groups significantly influences its intermolecular interactions and, consequently, its macroscopic physical properties.
Caption: 2D structure of this compound.
Comparative Analysis of Physical Properties
To understand the correlation between the structure of this compound and its physical properties, a comparison with other C9 alcohol isomers and a closely related C8 alcohol is presented below. The properties discussed are boiling point, density, and water solubility, which are critical parameters in many chemical processes.
Table 1: Physical Properties of this compound and Comparative Alcohols
| Compound | Molecular Formula | Structure | Boiling Point (°C) | Density (g/mL at 20°C) | Water Solubility (g/L) |
| This compound | C9H20O | Branched Primary | ~190-200 (estimated) | ~0.83 (estimated) | Low (estimated) |
| 1-Nonanol | C9H20O | Linear Primary | 215 | 0.827 | 0.13 |
| 3,5,5-Trimethyl-1-hexanol | C9H20O | Branched Primary | 194 | 0.824 | 0.45 |
| 2-Ethyl-1-hexanol | C8H18O | Branched Primary | 183-185[1] | 0.833[1] | 1.0 (at 20°C)[2] |
The Influence of Molecular Structure on Physical Properties
The physical properties of alcohols are primarily dictated by three key intermolecular forces: hydrogen bonding, dipole-dipole interactions, and van der Waals dispersion forces.[3] The structure of the alkyl chain plays a crucial role in modulating the strength of these forces.
Boiling Point: A Tale of Intermolecular Forces and Molecular Shape
The boiling point of an alcohol is a direct reflection of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state.
-
Hydrogen Bonding: The presence of the hydroxyl group allows alcohol molecules to form strong hydrogen bonds with each other. This is the primary reason why alcohols have significantly higher boiling points than alkanes of similar molecular weight.[4]
-
Van der Waals Forces and Branching: Van der Waals forces, although weaker than hydrogen bonds, increase with the surface area of the molecule. For isomers with the same molecular formula, a more linear structure allows for greater surface area contact between molecules, resulting in stronger van der Waals forces and a higher boiling point.[5] Conversely, increased branching leads to a more compact, spherical shape, which reduces the effective surface area for intermolecular interactions, thereby lowering the boiling point.[6][7]
Analysis:
-
1-Nonanol , being a linear alcohol, exhibits the highest boiling point (215 °C) among the C9 isomers due to its maximized surface area, which enhances van der Waals forces.
-
3,5,5-Trimethyl-1-hexanol , with its significant branching, has a lower boiling point (194 °C) than 1-nonanol, as the bulky trimethyl groups hinder close packing and reduce surface area contact.
-
This compound is also a branched primary alcohol. Its boiling point is expected to be lower than that of 1-nonanol. The presence of branching at both the C2 and C3 positions suggests a more compact structure than a singly branched isomer, likely resulting in a boiling point in the range of other highly branched C9 alcohols.
-
2-Ethyl-1-hexanol , a C8 alcohol, has a lower boiling point (183-185 °C) than the C9 alcohols due to its lower molecular weight, which results in weaker overall van der Waals forces.[1]
Caption: Impact of branching on boiling point.
Density: A Matter of Molecular Packing
The density of an alcohol is influenced by its molecular weight and how efficiently its molecules can pack together in the liquid state. Generally, for a homologous series, density increases with molecular weight. However, for isomers, the degree of branching plays a significant role. Increased branching can disrupt the regular packing of molecules, leading to a decrease in density.
Analysis:
-
The densities of the C9 alcohols in Table 1 are all slightly lower than that of water.
-
The difference in density between 1-Nonanol (0.827 g/mL) and 3,5,5-Trimethyl-1-hexanol (0.824 g/mL) is minimal but follows the expected trend where the more branched isomer has a slightly lower density.
-
The density of This compound is anticipated to be in a similar range, likely close to 0.83 g/mL, reflecting its branched nature.
Water Solubility: The Hydrophilic-Hydrophobic Balance
The solubility of an alcohol in water is a balance between the hydrophilic nature of the hydroxyl group and the hydrophobic nature of the alkyl chain.[8]
-
Hydrophilic Head: The -OH group can form hydrogen bonds with water molecules, promoting solubility.
-
Hydrophobic Tail: The nonpolar alkyl chain disrupts the hydrogen-bonding network of water and does not interact favorably with it.
As the length of the alkyl chain increases, the hydrophobic character becomes more dominant, leading to a decrease in water solubility.[9] For isomeric alcohols, increased branching can slightly increase water solubility. This is because the more compact structure of a branched alcohol presents a smaller hydrophobic surface area to the water molecules compared to a linear isomer of the same carbon number.
Analysis:
-
1-Nonanol , with its long, linear C9 chain, has a very low water solubility (0.13 g/L).
-
3,5,5-Trimethyl-1-hexanol , being more branched and compact, exhibits a slightly higher water solubility (0.45 g/L).
-
The water solubility of This compound is expected to be low, but likely slightly higher than that of 1-nonanol due to its branched structure.
-
2-Ethyl-1-hexanol , with its shorter C8 chain, has a higher water solubility (1.0 g/L) compared to the C9 alcohols.[2]
Caption: Effect of branching on water solubility.
Experimental Methodologies for Physical Property Determination
Accurate determination of physical properties is crucial for the reliable application of chemical compounds. Standard experimental protocols for measuring boiling point, density, and water solubility are outlined below.
Boiling Point Determination (Distillation Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Protocol:
-
Place a 10 mL sample of the alcohol in a 25 mL round-bottom flask with a few boiling chips.
-
Set up a simple distillation apparatus with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
-
Corrections for atmospheric pressure can be made using a nomograph if necessary.
Density Measurement (Pycnometer Method)
Principle: Density is determined by measuring the mass of a known volume of the liquid.
Protocol:
-
Clean and dry a pycnometer of a known volume (e.g., 10 mL).
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with the alcohol sample, ensuring no air bubbles are present, and thermostat it to a specific temperature (e.g., 20 °C).
-
Carefully wipe off any excess liquid from the outside of the pycnometer.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the alcohol (filled weight - empty weight) by the volume of the pycnometer.
Water Solubility Determination (Shake-Flask Method)
Principle: This method determines the saturation concentration of a substance in water at a given temperature.
Protocol:
-
Add an excess amount of the alcohol to a known volume of distilled water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the mixture to stand undisturbed to allow for phase separation.
-
Carefully withdraw a sample from the aqueous phase, ensuring no undissolved alcohol is included.
-
Analyze the concentration of the alcohol in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC).
Conclusion
The molecular structure of this compound, characterized by its primary alcohol functionality and dual branching on the alkyl chain, dictates its physical properties. By comparing it with its isomers and other related alcohols, we can deduce that its branched nature leads to a lower boiling point and slightly higher water solubility compared to its linear counterpart, 1-nonanol. Its density is expected to be similar to other C9 alcohols. A thorough understanding of these structure-property relationships is essential for the effective utilization of this and other complex organic molecules in research and development. The experimental protocols provided offer a framework for the precise determination of these critical physical parameters.
References
- Chemguide. (n.d.). An Introduction to Alcohols.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8914, 1-Nonanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18938, 3,5,5-Trimethyl-1-hexanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7720, 2-Ethylhexanol.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- Yaws, C. L. (2015). The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals (2nd ed.). Gulf Professional Publishing.
Sources
- 1. 104-76-7 CAS | 2-ETHYL HEXANOL | Alcohols | Article No. 03738 [lobachemie.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 5. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. kpu.ca [kpu.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scienceready.com.au [scienceready.com.au]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-3-methyl-1-hexanol
In the fast-paced environment of research and development, the lifecycle of a chemical does not end upon the completion of an experiment. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2-Ethyl-3-methyl-1-hexanol, a combustible and irritant alcohol. While specific data for this compound is limited, the procedures outlined are based on the well-documented profile of its close structural analog, 2-Ethyl-1-hexanol (CAS No. 104-76-7), and established principles of hazardous waste management.
The causality behind these protocols is clear: improper disposal, such as drain disposal, can lead to the contamination of waterways, pose fire and explosion risks in plumbing systems, and violate federal and local regulations.[1][2] Adherence to these steps is a self-validating system for safety and compliance.
Hazard Identification and Characterization
Before handling any chemical for disposal, a thorough understanding of its hazards is essential. 2-Ethyl-1-hexanol is classified as a hazardous substance with multiple risk factors that dictate its handling and disposal route.
Table 1: Hazard Profile of 2-Ethyl-1-hexanol
| Hazard Category | Classification & Description | GHS Hazard Statements | Source |
| Physical Hazard | Combustible Liquid (Category 4) | H227: Combustible liquid. | [3] |
| Health Hazards | Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | [2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | [2] | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | [2] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation. | [2][4] | |
| Environmental Hazard | Hazardous to the aquatic environment, chronic hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects. | [4] |
These classifications firmly place this compound waste within the regulatory framework of hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), its combustible nature makes it an ignitable hazardous waste (D001).[5]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound is handled safely from the point of generation to its final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE to prevent exposure. The rationale is to create a barrier between you and the chemical's irritant and permeable properties.[6]
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves, such as butyl or neoprene. Standard nitrile gloves may have a limited breakthrough time. Always inspect gloves before use and dispose of contaminated gloves properly.[2][7]
-
Body Protection: A lab coat or chemically resistant apron is required to protect against splashes.[6]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Step 2: Waste Collection and Segregation
Proper containment is critical to prevent spills and the release of flammable vapors.
-
Select an Appropriate Container: Use a chemically compatible container that can be securely sealed. The container must be in good condition, free of leaks or residues from previous contents.
-
Label the Container: As soon as the first drop of waste is added, affix a hazardous waste tag. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (e.g., "Ignitable," "Irritant").
-
Segregate the Waste: Do not mix this compound waste with incompatible materials. Keep it separate from:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) for temporary storage.[9]
-
Location: The SAA must be at or near the point of generation and under the control of the operator.
-
Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[9]
-
Volume Limits: An SAA can accumulate up to 55 gallons of non-acutely hazardous waste. Once a container is full, it must be moved to the central storage area within three days.[9]
Step 4: Arrange for Final Disposal
The final step is the transfer of the waste to a licensed professional disposal service.
-
Prohibition of Drain Disposal: Under no circumstances should this compound be poured down the drain. [1][2] This is illegal and dangerous, as it can create fire hazards and contaminate water systems.[7]
-
Contact Environmental Health & Safety (EH&S): Follow your institution's procedures for hazardous waste pickup. Contact your EH&S department to schedule a collection.
-
Disposal Method: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1] Common disposal methods for this type of waste include chemical incineration at a facility equipped with an afterburner and scrubber.[2]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate risks.
Minor Spill (Manageable by Lab Personnel)
-
Alert Personnel: Immediately alert others in the area.
-
Isolate and Ventilate: Ensure the area is well-ventilated. If safe to do so, work in a chemical fume hood.[7]
-
Eliminate Ignition Sources: Turn off all nearby hot plates, open flames, and other potential ignition sources.[8][10]
-
Contain and Absorb: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[11]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled hazardous waste container.[12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Treat all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[7]
Major Spill (Requires Emergency Response)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area to contain vapors.
-
Alert: Activate the nearest fire alarm and contact your institution's emergency response team or local emergency services (e.g., 911).[6]
-
Report: Provide responders with the chemical name, quantity spilled, and the Safety Data Sheet (SDS).
Disposal Process Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Sigma-Aldrich. (2025, June 25).
- Fisher Scientific. (2010, May 14).
- CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? [YouTube].
- Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
- Earth911. (2025, February 25).
- CDH Fine Chemical.
- ChemicalBook. (2025, November 22).
- Stanford Environmental Health & Safety.Ethanol Factsheet.
- University of California, Santa Barbara. (2012, December 14).
- Carl ROTH.
- BASF. (2018, December 5).
- Santa Cruz Biotechnology.
- CAMEO Chemicals - NOAA.2-ETHYL HEXANOL.
- Chem-Impex International, Inc. (2020, February 4).
- U.S. Environmental Protection Agency.Resource Conservation and Recovery Act (RCRA)
- Lion Technology. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA [YouTube].
Sources
- 1. youtube.com [youtube.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. petrolkimya.com [petrolkimya.com]
- 4. carlroth.com [carlroth.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. 2-ETHYL HEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. trc-corp.com [trc-corp.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethyl-3-methyl-1-hexanol
Author's Note: This guide provides detailed personal protective equipment (PPE) recommendations for handling 2-Ethyl-3-methyl-1-hexanol. The available safety data is primarily for the closely related and structurally similar compound, 2-Ethyl-1-hexanol (CAS No. 104-76-7). Due to the similarity in structure and functional groups, the hazards and required protective measures are considered analogous. This guidance is based on a conservative interpretation of the available data to ensure the highest degree of safety for all laboratory personnel.
Foundational Safety: Understanding the Hazard Profile
Effective protection begins with a thorough understanding of the risks. 2-Ethyl-1-hexanol is a combustible liquid that poses several significant health hazards upon exposure.[1] A comprehensive review of safety data sheets (SDS) reveals a consistent hazard profile that dictates our PPE strategy.
The primary routes of occupational exposure are inhalation and direct contact with the skin and eyes. The compound is classified as harmful if inhaled, causing potential respiratory irritation.[1][2][3] In some individuals, inhalation of vapors may also lead to drowsiness and dizziness.[2][4] Direct contact presents a significant risk, with the chemical classified as a skin irritant and a cause of serious eye irritation.[1][2][3][5] Prolonged skin contact can lead to dermatitis by defatting the skin. One of the most critical, though less immediate, hazards is the classification of this chemical as a suspected reproductive toxin.[2]
This toxicological profile underscores that PPE is not merely a recommendation but a critical barrier to prevent immediate injury and long-term health effects. Our selection of equipment is directly driven by the need to mitigate these specific risks.
The Core Directive: Mandated PPE for this compound
Based on the hazard assessment, a baseline level of PPE is mandatory for any procedure involving the handling of this compound. The following sections detail the specific equipment required and the scientific rationale for their use.
Eye and Face Protection: A Non-Negotiable Barrier
Given that 2-Ethyl-1-hexanol can cause serious and potentially damaging eye irritation, robust eye protection is essential.[6][7]
-
Primary Protection: At a minimum, chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection from splashes, mists, or vapors and are therefore inadequate.
-
Enhanced Protection: When handling larger quantities (>1 liter) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[8] The face shield protects the entire face from direct splashes.
Skin and Body Protection: Preventing Dermal Absorption and Irritation
To prevent skin irritation and minimize the risk of systemic toxicity through dermal absorption, comprehensive skin and body protection is necessary.[2][8]
-
Hand Protection (Gloves): Standard nitrile examination gloves are often insufficient for prolonged exposure to organic alcohols. Chemical-resistant gloves are required. Based on data for similar chemicals, recommended materials include Butyl or Neoprene rubber.[4] Always check the glove manufacturer's specific permeation and breakthrough data for 2-Ethyl-1-hexanol or similar C8 alcohols. Gloves should be inspected for any signs of degradation or puncture before each use, and contaminated gloves must be removed and disposed of properly.
-
Body Protection: A flame-resistant laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. All clothing worn in the lab should cover the legs entirely; shorts and open-toed shoes are strictly prohibited.
Respiratory Protection: When Engineering Controls are Insufficient
The risk of inhaling harmful vapors that can cause respiratory irritation and central nervous system effects necessitates careful management of airborne concentrations.[1][2][4]
-
Primary Control: All work with this compound should be performed within a certified chemical fume hood to minimize vapor inhalation.[5]
-
When Respirators are Required: In situations where engineering controls are not available or are insufficient to maintain exposure below established limits (e.g., during a large spill, in poorly ventilated areas, or when heating the material), respiratory protection is mandatory.[9] A NIOSH-approved air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is the minimum requirement.[9][10] If the chemical is being aerosolized, a particulate filter (e.g., P100) may be needed in combination with the OV cartridge.[9] All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.[10]
Operational Plans: PPE Selection and Disposal Protocols
Proper implementation of a PPE program extends beyond simple selection. It involves a systematic approach to its use, maintenance, and disposal.
PPE Selection Summary
The following table provides a quick-reference guide for selecting the appropriate level of PPE based on the operational task.
| Task / Scenario | Minimum Required PPE |
| Bench-Top Operations (< 100 mL, ambient temp, in fume hood) | Chemical Splash Goggles, Chemical-Resistant Gloves (Butyl/Neoprene), Lab Coat |
| Large Volume Transfers (> 1 L, in fume hood) | Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (Butyl/Neoprene), Chemical-Resistant Apron, Lab Coat |
| Heating or Aerosolizing (Any quantity, in fume hood) | Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (Butyl/Neoprene), Lab Coat. Assess need for Respiratory Protection. |
| Spill Cleanup | Air-Purifying Respirator with Organic Vapor Cartridges, Chemical Splash Goggles, Face Shield, Heavy-Duty Chemical-Resistant Gloves, Chemical-Resistant Suit or Coveralls, Chemical-Resistant Boots |
Step-by-Step PPE Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on lab coat and any additional body protection (e.g., apron).
-
Put on respiratory protection, if required, and perform a user seal check.
-
Put on eye and face protection (goggles, then face shield).
-
Wash hands thoroughly.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove lab coat and any additional body protection, turning it inside out as you remove it.
-
Wash hands thoroughly.
-
Remove eye and face protection, handling only the straps or headband.
-
Remove respiratory protection, if worn.
-
Wash hands again thoroughly.
Disposal Plan for Contaminated PPE and Chemical Waste
Proper disposal is the final step in the safe handling process.
-
Contaminated PPE: All disposable PPE, including gloves and aprons, that has come into contact with this compound must be disposed of as hazardous waste.[5][11][12] Place items in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be collected in a compatible, sealed, and labeled container for disposal through an approved waste disposal plant.[11][6][12] Do not pour this chemical down the drain, as it is harmful to aquatic life.[1]
Visualized Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
References
- Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]
- This compound.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
- Understanding Solvents and PPE for Chemical Safety. (2025). MCR Safety. [Link]
- 2-Ethyl-1-hexanol | C8H18O | 104-76-7 – Detectors & Protection Equipment. Dräger VOICE. [Link]
- Ernstgard, L., et al. (2010). Acute effects of exposure to 1 mg/m3 of vaporized 2-ethyl-1-hexanol in humans.
- SAFETY DATA SHEET - 2-Ethyl-1-hexanol. (2023). Fisher Scientific. [Link]
- Inert Reassessment: 2-Ethyl-1-hexanol; CAS#104-76-7. U.S. Environmental Protection Agency (EPA). [Link]
- 1-Hexanol, 2-ethyl-: Human health tier II assessment. (2013). Australian Government Department of Health. [Link]
Sources
- 1. download.basf.com [download.basf.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. mcrsafety.com [mcrsafety.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
